molecular formula C7H6N2 B057391 Benzimidazole CAS No. 51-17-2

Benzimidazole

Cat. No.: B057391
CAS No.: 51-17-2
M. Wt: 118.14 g/mol
InChI Key: HYZJCKYKOHLVJF-UHFFFAOYSA-N
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Description

Benzimidazole is a privileged, bicyclic heteroaromatic compound consisting of a benzene ring fused with an imidazole ring. This structure serves as a critical pharmacophore in medicinal chemistry and drug discovery, forming the core scaffold for a wide range of bioactive molecules. Its research value is profound, particularly in the development of therapeutic agents; this compound derivatives are extensively studied for their antiviral (e.g., against HIV and HCV), anthelmintic (e.g., albendazole, mebendazole), anticancer, and antifungal activities. The mechanism of action for these derivatives varies by target but often involves interaction with enzymatic sites, such as the inhibition of tubulin polymerization (in anticancer and anthelmintic applications) or interference with viral polymerase function. Beyond pharmaceuticals, this compound is a key intermediate in materials science, utilized in the synthesis of organic ligands, corrosion inhibitors, and functional polymers. This product is offered in high purity to ensure reliable and reproducible results in synthetic and biological assays, providing researchers with a foundational building block for innovative scientific exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-benzimidazole
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InChI

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H,(H,8,9)
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InChI Key

HYZJCKYKOHLVJF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC=N2
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Molecular Formula

C7H6N2
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Related CAS

26985-65-9
Record name 1H-Benzimidazole, homopolymer
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DSSTOX Substance ID

DTXSID8024573
Record name Benzimidazole
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Molecular Weight

118.14 g/mol
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Physical Description

Benzimidazole appears as white tabular crystals. (NTP, 1992), Solid; Soluble in hot water; [Merck Index] Slightly water solubility = 2 g/L at 20 deg C; [ChemIDplus] Off-white or tan powder; [MSDSonline]
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Boiling Point

greater than 680 °F at 760 mmHg (NTP, 1992), >360 °C
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Solubility

>17.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 63 °F (NTP, 1992), Freely soluble in alcohol, sparingly soluble in ether. Practically insoluble in benzene, petroleum ether. One gram dissolves in 2 g boiling xylene. Soluble in aqueous solutions of acids and strong alkalis., In water, 2.01X10+3 mg/l @ 30 °C
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Vapor Pressure

0.0000764 [mmHg]
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Color/Form

RHOMBIC, BIPYRAMIDAL PLATES IN WATER, Tabular crystals, Othrorombic and monoclinic modifications

CAS No.

51-17-2
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Melting Point

338 to 342 °F (NTP, 1992), 170.5 °C
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Foundational & Exploratory

The Benzimidazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene (B151609) and imidazole (B134444) rings, stands as a cornerstone in medicinal chemistry.[1][2][3] Its structural resemblance to naturally occurring purines allows it to interact with a multitude of biological targets, making it a "privileged scaffold" in drug design.[][5] This versatility has led to the development of a wide array of FDA-approved drugs with diverse therapeutic applications, ranging from anthelmintics and proton pump inhibitors to anticancer and antihypertensive agents.[1][6][7] This technical guide provides a comprehensive overview of the this compound core, detailing its fundamental properties, synthesis methodologies, and significant role in targeting various signaling pathways, supported by experimental data and procedural outlines.

Core Structure and Physicochemical Properties

The this compound nucleus is an electron-rich aromatic system containing two nitrogen atoms.[] This structure imparts a unique set of physicochemical properties that are crucial for its biological activity. This compound is an amphoteric compound, possessing both weakly acidic and weakly basic characteristics.[8] The N-H proton can be donated (pKa of 12.8), while the pyridinic nitrogen can be protonated (pKa of the conjugate acid is 5.6).[9] This dual nature facilitates interactions with various biological macromolecules.

The solubility of this compound derivatives can be modulated by introducing different substituents. The parent this compound is soluble in polar solvents and dilute acids and alkalis, but less so in non-polar organic solvents. Conversely, the introduction of non-polar substituents enhances solubility in non-polar media.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₇H₆N₂[1]
Molar Mass 118.139 g·mol⁻¹[1]
Melting Point 170 to 172 °C[1]
Acidity (pKa) 12.8[1][9]
Basicity (pKa of conjugate acid) 5.6[1][9]
Appearance White tabular crystals[10]
Solubility Freely soluble in alcohol, sparingly in ether. Practically insoluble in benzene and petroleum ether. Soluble in aqueous solutions of acids and strong alkalis.[10]

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a well-established area of organic chemistry, with numerous methods developed to afford a wide range of substituted derivatives. The most common and versatile approach involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, followed by oxidative cyclization.[11][12]

General Experimental Workflow for this compound Synthesis

The following diagram illustrates a general workflow for the synthesis of this compound derivatives, which can be adapted based on the specific protocol employed.

G start Select Starting Materials (o-phenylenediamine & aldehyde/carboxylic acid) mix Mix Reactants (& Catalyst, if applicable) in Reaction Vessel start->mix react Reaction (Heating, Stirring, Microwave) mix->react workup Reaction Work-up (Cooling, Neutralization, Extraction) react->workup purify Purification (Recrystallization, Chromatography) workup->purify characterize Characterization (NMR, IR, Mass Spec) purify->characterize end Pure this compound Derivative characterize->end

Caption: General workflow for this compound synthesis.

Key Experimental Protocols

1. Phillips-Ladenburg Synthesis (Condensation with Carboxylic Acids)

This classical method involves the condensation of o-phenylenediamine with a carboxylic acid under acidic conditions and heat.

  • Protocol:

    • Combine o-phenylenediamine (1 mmol) and a carboxylic acid (1 mmol).

    • Add a condensing agent, such as 4N hydrochloric acid.[11]

    • Heat the mixture to facilitate condensation and cyclization.

    • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the product.[13]

    • Filter, wash, and purify the crude product by recrystallization.

2. Synthesis from Aldehydes (One-Pot Lanthanum Chloride Catalyzed)

A mild and efficient one-pot synthesis of 2-substituted benzimidazoles using lanthanum chloride as a catalyst at room temperature.[11]

  • Protocol:

    • To a solution of o-phenylenediamine (1.0 mmol) in acetonitrile (B52724) (5 mL), add the desired aldehyde (1.2 mmol).

    • Add lanthanum chloride (LaCl₃) (10 mol%) to the mixture.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain the product.[11]

3. Microwave-Assisted Synthesis

Microwave irradiation offers a green and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.[14][15]

  • Protocol (Catalyst-Free):

    • Place o-phenylenediamine (1 mmol) and an aromatic aldehyde (1 mmol) in a microwave-safe vessel.

    • Irradiate the mixture in a domestic microwave oven at a specified power level (e.g., 50% power) for 5-10 minutes.[15]

    • Monitor the reaction by TLC.

    • After completion, cool the vessel and add water to precipitate the product.

    • Filter the solid, wash with water, and purify by recrystallization.

Biological Activities and Mechanisms of Action

This compound derivatives exhibit a remarkable spectrum of pharmacological activities, which has been the subject of extensive research.[2][3] Their ability to act as isosteres of natural biomolecules allows them to interact with various enzymes and receptors.[2]

Table 2: Major Biological Activities of this compound Derivatives

ActivityDescriptionKey Molecular Targets
Anthelmintic Effective against parasitic worms.[1]β-tubulin[1][16]
Anticancer Exhibit cytotoxic effects against various cancer cell lines.[][17]Topoisomerases, Microtubules, Protein Kinases[17]
Antiviral Inhibit the replication of various viruses, including HCV.[18]RNA-dependent RNA polymerase[18]
Antifungal Active against a range of fungal pathogens.[1]Fungal tubulin[1]
Anti-inflammatory Inhibit key enzymes in the inflammatory cascade.[][9]Cyclooxygenase (COX)[]
Antihypertensive Act as angiotensin II receptor blockers.[1]Angiotensin II receptor
Proton Pump Inhibitors Reduce gastric acid secretion.[]H⁺/K⁺-ATPase
Mechanism of Action: A Focus on Tubulin Inhibition

A primary mechanism of action for many anthelmintic and anticancer benzimidazoles is the inhibition of tubulin polymerization.[1][19] By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.[17][19]

G cluster_0 This compound Derivative cluster_1 Cellular Processes This compound This compound (e.g., Mebendazole) tubulin β-tubulin This compound->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disrupts cell_cycle Cell Cycle Arrest (G2/M phase) mitotic_spindle->cell_cycle Leads to apoptosis Apoptosis cell_cycle->apoptosis

Caption: Mechanism of tubulin inhibition by benzimidazoles.

Targeting Signaling Pathways in Cancer

Recent studies have highlighted the ability of this compound derivatives to modulate key signaling pathways involved in cancer progression. For instance, mebendazole (B1676124), an anthelmintic drug, has been repurposed for cancer therapy and shown to affect the Epidermal Growth Factor Receptor (EGFR) signaling pathway in combination with EGFR inhibitors like gefitinib (B1684475).[19]

G egf EGF egfr EGFR egf->egfr pi3k PI3K/AKT/mTOR egfr->pi3k mapk MAPK/ERK egfr->mapk proliferation Cell Proliferation & Survival pi3k->proliferation mapk->proliferation gefitinib Gefitinib gefitinib->egfr Inhibits mebendazole Mebendazole cytoskeleton Cytoskeletal Dynamics mebendazole->cytoskeleton Disrupts

Caption: EGFR signaling pathway and points of inhibition.

Quantitative Data on Biological Activity

The potency of this compound derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC) values against specific targets or organisms.

Table 3: Selected Anticancer and Antimicrobial Activities of this compound Derivatives

CompoundTarget/OrganismActivityValueReference
Chrysin this compound DerivativeMFC cellsIC₅₀25.72 ± 3.95 µM[]
Aminopyrimidinyl this compoundMRSA, E. coli, A. nigerMICNot specified, effective growth inhibition[2]
Coumarin-Benzimidazole DerivativeP. aeruginosaAntibacterial ActivityBetter than ampicillin, tetracycline, kanamycin[]
This compound derivative 47A. nigerMIC0.018 mM[2]

Note: This table presents a selection of data to illustrate the range of activities. For comprehensive datasets, please refer to the cited literature.

Conclusion

The this compound core continues to be a highly fruitful scaffold for the discovery and development of new therapeutic agents. Its favorable physicochemical properties, synthetic accessibility, and broad spectrum of biological activities ensure its prominence in medicinal chemistry. Future research will likely focus on the rational design of novel this compound derivatives with enhanced potency and selectivity, the exploration of new therapeutic applications, and the development of green and efficient synthetic methodologies. The insights provided in this guide aim to support researchers and drug development professionals in harnessing the full potential of this remarkable heterocyclic system.

References

The Multifaceted Mechanisms of Action of Benzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse pharmacological activities. From their initial discovery as anthelmintics to their current applications as antiulcer drugs and promising candidates in oncology, the versatility of this compound derivatives is remarkable. This technical guide provides an in-depth exploration of the core mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The unique structural resemblance of the this compound moiety to naturally occurring purine (B94841) nucleotides allows it to interact with a wide range of biological targets, leading to its broad spectrum of therapeutic effects.[1]

Anthelmintic Activity: Disruption of the Cytoskeleton

The primary mechanism of action for anthelmintic benzimidazoles, such as albendazole (B1665689) and mebendazole, is the disruption of microtubule polymerization in parasitic worms.[2][3] These agents exhibit selective toxicity because they bind with higher affinity to the β-tubulin subunit of the parasite's microtubules compared to the mammalian counterpart.[2] This binding inhibits the polymerization of tubulin dimers into microtubules, which are crucial for essential cellular functions in the parasite, including cell division, motility, and nutrient absorption.[2][4] The disruption of the microtubular network ultimately leads to the parasite's immobilization, energy depletion, and death.[4][5]

Quantitative Data: Anthelmintic this compound Derivatives
CompoundTargetOrganismEfficacy MetricValueReference
Albendazoleβ-tubulinNematodes--[5]
Mebendazoleβ-tubulinNematodes--[3]
Thiabendazoleβ-tubulinNematodes--[3]

Note: Specific IC50 values for tubulin polymerization inhibition by anthelmintic benzimidazoles are not consistently reported in the reviewed literature in a comparable format.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a method to assess the effect of this compound derivatives on tubulin polymerization in vitro using a fluorescent reporter.[1][6]

1. Materials:

  • Purified tubulin (from bovine brain, >99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test this compound compound and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

  • 96-well, black, flat-bottom plates

  • Temperature-controlled fluorescence plate reader

2. Procedure:

  • Prepare a 2x tubulin reaction mix on ice: 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[1]

  • Prepare 10x stocks of the test this compound compound and controls in General Tubulin Buffer.

  • Pre-warm the 96-well plate to 37°C.

  • Add 5 µL of the 10x test compound or control to the appropriate wells.

  • To initiate the polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, bringing the final volume to 50 µL.

  • Immediately place the plate in the pre-warmed fluorescence plate reader.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes at 37°C.

3. Data Analysis:

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • The inhibitory effect of the this compound derivative can be quantified by the decrease in the maximum rate of polymerization (Vmax) and the final polymer mass (plateau fluorescence) compared to the vehicle control.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathway Visualization

G Mechanism of Anthelmintic Benzimidazoles cluster_parasite Parasite Cell This compound This compound Beta_Tubulin β-Tubulin This compound->Beta_Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Tubulin_Dimer α/β-Tubulin Dimer Tubulin_Dimer->Microtubule_Polymerization Microtubule_Disruption Microtubule Disruption Cellular_Functions Essential Cellular Functions (e.g., Nutrient Absorption, Cell Division) Microtubule_Polymerization->Cellular_Functions Microtubule_Disruption->Cellular_Functions Impairs Paralysis_Death Paralysis and Death

Caption: Anthelmintic action of benzimidazoles via β-tubulin binding.

Antiulcer Activity: Proton Pump Inhibition

This compound derivatives, such as omeprazole, lansoprazole, and pantoprazole, are potent inhibitors of the gastric H+/K+-ATPase, commonly known as the proton pump.[7][8] These drugs are prodrugs that are activated in the acidic environment of the secretory canaliculi of parietal cells.[9] The activated form, a sulfenamide (B3320178) intermediate, forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.[7][9] This blockade of the final step in gastric acid secretion effectively reduces both basal and stimulated acid production.[8]

Quantitative Data: Proton Pump Inhibitors
CompoundTargetIC50 (µM)ConditionsReference
OmeprazoleH+/K+-ATPase2.4Acid-activated[10]
PantoprazoleH+/K+-ATPase6.8Acid-activated[10]
LansoprazoleH+/K+-ATPase1.0K+-competitive[11]
LinaprazanH+/K+-ATPase1.0K+-competitive[11]
Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

This protocol describes a method to measure the inhibitory activity of this compound derivatives on isolated gastric H+/K+-ATPase.[12][13]

1. Materials:

  • Gastric microsomes containing H+/K+-ATPase (e.g., from porcine or rabbit stomach)

  • Assay Buffer (e.g., 60 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 1 mM EGTA)

  • ATP solution (1 mM)

  • KCl solution (7.5 mM)

  • Test this compound compound and a known inhibitor (e.g., omeprazole)

  • Reagents for phosphate (B84403) quantification (e.g., malachite green solution)

  • 96-well microplates

  • Spectrophotometer

2. Procedure:

  • Prepare gastric microsomes from the mucosal scrapings of a suitable animal stomach.

  • Determine the protein concentration of the microsomal preparation.

  • In a 96-well plate, add the assay buffer, gastric microsomes (e.g., 80 ng), and various concentrations of the test this compound compound or control.

  • Pre-incubate the mixture for a specified time (e.g., 30 minutes) at 37°C to allow for acid activation of the prodrug.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay, by reading the absorbance at a specific wavelength (e.g., 660 nm).

3. Data Analysis:

  • Calculate the percentage of H+/K+-ATPase inhibition for each concentration of the test compound relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway Visualization

G Mechanism of Proton Pump Inhibitors cluster_parietal_cell Parietal Cell Benzimidazole_Prodrug This compound (Prodrug) Secretory_Canaliculus Secretory Canaliculus (Acidic) Benzimidazole_Prodrug->Secretory_Canaliculus Accumulates in Activated_Drug Activated Sulfenamide Secretory_Canaliculus->Activated_Drug Acid-catalyzed conversion Proton_Pump H+/K+-ATPase (Proton Pump) Activated_Drug->Proton_Pump Forms covalent bond with Cysteine_Residues Cysteine Residues Activated_Drug->Cysteine_Residues Inhibited_Pump Inhibited Proton Pump Proton_Pump->Inhibited_Pump Acid_Secretion Gastric Acid Secretion Inhibited_Pump->Acid_Secretion Blocks

Caption: Activation and inhibition of the gastric proton pump by benzimidazoles.

Anticancer Activity: A Multi-Targeted Approach

The anticancer properties of this compound derivatives are attributed to their ability to interfere with multiple cellular pathways crucial for cancer cell proliferation and survival.[1][14]

  • Microtubule Destabilization: Similar to their anthelmintic action, many anticancer benzimidazoles inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and induction of apoptosis.[14][15]

  • Kinase Inhibition: Certain derivatives act as inhibitors of key kinases involved in cancer signaling, such as Epidermal Growth Factor Receptor (EGFR) and BRAF.[16][17] Inhibition of these kinases disrupts downstream signaling pathways like the MAPK pathway, leading to reduced cell proliferation and survival.[16]

  • Topoisomerase Inhibition: Some this compound compounds function as topoisomerase inhibitors, interfering with DNA replication and repair, which ultimately triggers apoptosis.[1]

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors containing a this compound scaffold have shown efficacy, particularly in cancers with BRCA mutations.[1]

  • Induction of Apoptosis: this compound derivatives can induce apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[18][19] They have been shown to modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[17][19]

Quantitative Data: Anticancer this compound Derivatives
Compound/DerivativeTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound 7nTubulin PolymerizationSK-Mel-28 (Melanoma)2.55 - 17.89[20]
Compound 7uTubulin PolymerizationSK-Mel-28 (Melanoma)2.55 - 17.89[20]
Compound 12jTubulin PolymerizationSK-Mel-28 (Melanoma)4.17[21]
Compound 12bTubulin PolymerizationA2780S (Ovarian)0.0062[18]
NazartinibEGFR--[16]
Ramurthy Compound 2BRAFV600E-0.002[16]
Compound 6General CytotoxicityA549 (Lung)30.6[22]
Compound 6General CytotoxicityMCF-7 (Breast)28.3[22]
Compound 6General CytotoxicityHeLa (Cervical)31.2[22]
FlubendazoleGeneral CytotoxicityU87 (Glioblastoma)< 0.26[23]
MebendazoleGeneral CytotoxicityU251 (Glioblastoma)< 0.26[23]
FenbendazoleGeneral CytotoxicityU87 (Glioblastoma)< 0.26[23]
Experimental Protocols

This protocol outlines a method for assessing the inhibitory effect of this compound derivatives on EGFR kinase activity.[8][24]

1. Materials:

  • Recombinant human EGFR kinase

  • Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA)

  • ATP

  • Peptide substrate (e.g., Y12-Sox)

  • Test this compound compound and a known EGFR inhibitor (e.g., Erlotinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • In a 384-well plate, pre-incubate the EGFR kinase with serially diluted test compounds for 30 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay, which involves a luminescence-based detection method.

3. Data Analysis:

  • Calculate the percentage of EGFR kinase inhibition for each compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

This protocol describes how to quantify apoptosis induced by this compound derivatives using flow cytometry.[19]

1. Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test this compound compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

2. Procedure:

  • Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound compound for a specified time (e.g., 24-48 hours).

  • Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

3. Data Analysis:

  • Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

  • A dose-dependent increase in the percentage of apoptotic cells indicates the apoptosis-inducing activity of the compound.

Signaling Pathway Visualization

G Anticancer Mechanisms of Benzimidazoles cluster_cancer_cell Cancer Cell This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits polymerization EGFR_BRAF EGFR/BRAF Kinases This compound->EGFR_BRAF Inhibits Proliferation_Survival Cell Proliferation & Survival This compound->Proliferation_Survival Inhibits Microtubule_Dynamics Microtubule Dynamics G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis MAPK_Pathway MAPK Signaling Pathway EGFR_BRAF->MAPK_Pathway MAPK_Pathway->Proliferation_Survival

Caption: Multi-targeted anticancer action of this compound derivatives.

Antiviral and Antifungal Activities

This compound derivatives also exhibit significant antiviral and antifungal properties through various mechanisms.

  • Antiviral Activity: Certain this compound compounds have been identified as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, preventing viral replication.[25][26] Others can interfere with the initial stages of viral infection by blocking viral entry into host cells.[5]

  • Antifungal Activity: The antifungal action of some benzimidazoles involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[17] Similar to their anthelmintic and anticancer effects, some antifungal benzimidazoles also target tubulin polymerization.

Quantitative Data: Antiviral and Antifungal this compound Derivatives
CompoundActivityTarget/OrganismIC50/EC50Reference
Compound AAntiviralHCV RNA Polymerase~0.25 µM[25]
Compound AAntiviralHCV Replicon~0.35 µM[25]
Isis-22AntiviralHCV Replicon2.23 µM[5]
Isis-13AntiviralHCV Replicon4.83 µM[5]
BazedoxifeneAntiviralSARS-CoV-2 RBD/ACE2 Interaction1.237 µM[27]
Experimental Protocol: Cell-Based HCV Replicon Assay

This protocol describes a method to evaluate the antiviral activity of this compound derivatives against HCV using a replicon system.[5][25]

1. Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

  • Cell culture medium and supplements.

  • Test this compound compound and a known HCV inhibitor.

  • Reagents for the reporter gene assay (e.g., luciferase assay system).

  • 96-well plates.

  • Luminometer.

2. Procedure:

  • Seed the HCV replicon-containing Huh-7 cells in a 96-well plate.

  • Treat the cells with serial dilutions of the test this compound compound.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions.

3. Data Analysis:

  • Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the untreated control.

  • Determine the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%.

Signaling Pathway Visualization

G Antiviral Mechanism of Benzimidazoles (HCV) cluster_host_cell Host Cell This compound This compound HCV_Polymerase HCV RNA-Dependent RNA Polymerase (NS5B) This compound->HCV_Polymerase Binds to Allosteric_Site Allosteric Site This compound->Allosteric_Site Viral_RNA_Replication Viral RNA Replication This compound->Viral_RNA_Replication Inhibits HCV_Polymerase->Viral_RNA_Replication HCV_Production HCV Production Viral_RNA_Replication->HCV_Production

References

Synthesis of Novel Benzimidazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural resemblance to naturally occurring purines allows for interaction with a wide range of biological targets, leading to diverse therapeutic applications including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2][3][4] This technical guide provides a comprehensive overview of recent advancements in the synthesis of novel this compound derivatives, with a focus on methodologies, quantitative data, and experimental protocols relevant to drug discovery and development.

Core Synthetic Strategies and Methodologies

The primary and most versatile method for synthesizing the this compound core involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile).[1][5][6] This fundamental reaction has been the subject of extensive optimization, leading to a variety of modern synthetic protocols that offer improved yields, milder reaction conditions, and greater substrate scope.

Recent innovations in this field have focused on the development of efficient catalytic systems, including the use of metal nanoparticles, Lewis acids, and green catalysts.[1][6][7] Furthermore, microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction times and improve yields.[4][8]

Data Presentation: A Comparative Analysis of Synthetic Yields

The following tables summarize the yields of 2-substituted benzimidazoles synthesized via the condensation of o-phenylenediamine with various aldehydes under different catalytic conditions, providing a clear comparison of the efficacy of these methods.

Table 1: Catalyst Comparison for the Synthesis of 2-Phenyl-1H-benzo[d]imidazole

CatalystSolventTemperature (°C)TimeYield (%)
NoneMethanol252h<5
Au/TiO₂Chloroform/Methanol252h95
Au/Al₂O₃Chloroform/Methanol252h85
Er(OTf)₃Ethyl LactateReflux120 min59.6
AlumEthanol809 min85
DDQ (60 mol%)AcetonitrileMicrowave-High

Data sourced from multiple studies to provide a comparative overview.

Table 2: Synthesis of Various 2-Substituted Benzimidazoles using Alum Catalyst

AldehydeTime (min)Yield (%)
Benzaldehyde985
Anisaldehyde1080
4-Methylbenzaldehyde1174
4-Chlorobenzaldehyde1575
4-Fluorobenzaldehyde2070

This table illustrates the versatility of alum as a catalyst for the synthesis of a range of 2-substituted benzimidazoles.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and characterization of novel this compound compounds.

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles via Condensation of o-Phenylenediamine and Aldehydes

Materials:

  • o-Phenylenediamine

  • Substituted aldehyde

  • Catalyst (e.g., Alum, Au/TiO₂)

  • Solvent (e.g., Ethanol, Chloroform/Methanol mixture)

  • Hydrochloric acid (for workup, if necessary)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) and the desired aldehyde (1.0-1.2 eq.) in the appropriate solvent.

  • Catalyst Addition: Add the catalyst (e.g., 1-10 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at the specified temperature (room temperature to reflux) for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, filter the catalyst (if heterogeneous). Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Characterization: Characterize the purified compound by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization Data for a Representative Compound: 2-(p-tolyl)-1H-benzo[d]imidazole
  • ¹H NMR (DMSO-d₆, 300 MHz): δ 12.8 (s, 1H, NH), 8.1 (d, 2H), 7.6 (d, 1H), 7.5 (d, 1H), 7.3 (d, 2H), 7.2 (m, 2H), 2.4 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 75 MHz): δ 151.5, 143.5, 138.5, 135.0, 129.5, 129.0, 127.0, 122.0, 119.0, 111.5, 21.0.

  • MS (ESI): m/z 209 [M+H]⁺.

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives is often attributed to their ability to interact with key signaling pathways. For instance, many this compound compounds act as kinase inhibitors, interfering with cellular signaling cascades that are crucial for cell proliferation and survival.[2][9][10]

Kinase Inhibitor Signaling Pathway

The following diagram illustrates a simplified signaling pathway where a this compound-based kinase inhibitor blocks the phosphorylation of a substrate protein, thereby inhibiting downstream cellular processes.

Kinase_Inhibitor_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Substrate_Protein Substrate Protein Kinase->Substrate_Protein Phosphorylation ATP ATP ATP->Kinase Phosphorylated_Protein Phosphorylated Protein Cellular_Process Downstream Cellular Process Phosphorylated_Protein->Cellular_Process Benzimidazole_Inhibitor This compound Kinase Inhibitor Benzimidazole_Inhibitor->Kinase Inhibition

Caption: A simplified kinase signaling pathway inhibited by a this compound compound.

General Experimental Workflow for this compound Synthesis

The synthesis and purification of novel this compound compounds typically follow a standardized workflow, as depicted in the diagram below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis & Characterization Start Starting Materials (o-phenylenediamine, aldehyde) Reaction Condensation Reaction (Catalyst, Solvent, Temperature) Start->Reaction Filtration Catalyst Removal (Filtration) Reaction->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Drying & Solvent Removal Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Characterization Spectroscopic Analysis (NMR, MS) Chromatography->Characterization Purity Purity Assessment (TLC, HPLC) Characterization->Purity Final_Product Pure this compound Compound Purity->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound compounds.

Conclusion

The synthesis of novel this compound derivatives remains a vibrant area of research, driven by the quest for new therapeutic agents with improved efficacy and selectivity. The methodologies outlined in this guide, from classical condensation reactions to modern catalytic and microwave-assisted protocols, provide a robust toolkit for researchers in drug discovery. The provided data and protocols serve as a practical resource for the synthesis, purification, and characterization of these important heterocyclic compounds. Future efforts will likely focus on the development of even more efficient, sustainable, and stereoselective synthetic methods to access novel this compound-based drug candidates.

References

Biological activities of benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of Benzimidazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities.[1] Its structural similarity to naturally occurring purine (B94841) nucleotides allows it to readily interact with a wide range of biological targets, making it a focal point in drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the principal biological activities of this compound derivatives, including their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The document details the mechanisms of action, presents quantitative activity data in structured tables for comparative analysis, outlines key experimental protocols for biological evaluation, and visualizes critical pathways and workflows using Graphviz diagrams. This guide is intended to serve as a detailed resource for researchers and professionals engaged in the design and development of novel this compound-based therapeutic agents.

Anticancer Activities

This compound derivatives have emerged as a significant class of anticancer agents due to their ability to target various hallmarks of cancer.[2][4] Their mechanisms of action are diverse, ranging from the disruption of cellular division to the inhibition of key signaling pathways that control cancer cell proliferation and survival.[5][6]

Mechanisms of Action

The anticancer effects of this compound derivatives are exerted through several primary mechanisms:

  • Tubulin Polymerization Inhibition: Several this compound compounds, including repurposed anthelmintic drugs like mebendazole (B1676124) and albendazole, function as microtubule-destabilizing agents.[5] They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[2] This disruption of the microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis in cancer cells.[2][5]

  • Kinase Inhibition: Kinases are crucial mediators of signaling cascades that regulate cell growth, proliferation, and differentiation.[2] this compound derivatives have been developed as potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as cyclin-dependent kinases (CDKs).[7][8][9] By acting as ATP-competitive inhibitors, they block downstream signaling pathways such as PI3K/Akt and MAPK, thereby suppressing tumor growth and angiogenesis.[2][3]

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Certain bis-benzimidazole derivatives can bind to the DNA minor groove and inhibit the activity of topoisomerase I (Topo I) and topoisomerase II (Topo II).[2] This inhibition leads to the accumulation of DNA strand breaks, G2/M cell cycle arrest, and the induction of apoptosis.[2]

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair. This compound derivatives have been identified as PARP inhibitors, which can lead to synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[2]

  • Epigenetic Modulation: Some derivatives act as inhibitors of histone deacetylases (HDACs), which play a critical role in regulating gene expression.[10] By inhibiting HDACs, these compounds can alter chromatin structure and reactivate the expression of tumor suppressor genes, leading to anticancer effects.[10]

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative activities of various this compound derivatives are summarized below. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values indicate the potency of the compounds against different human cancer cell lines.

Compound IDCancer Cell LineActivityValue (µM)Reference
Compound 8IK562 (Leukemia)Cytotoxic Effect2.68[2]
Compound 8IHepG-2 (Liver)Cytotoxic Effect8.11[2]
TIBIProtein Kinase CK2IC₅₀0.023[2]
Compound 5l60 Human Cancer LinesGI₅₀ (Range)0.43 - 7.73[2]
Compound 5lTubulin PolymerizationIC₅₀1.71[2]
NocodazoleBreast Cancer CellsTreatment Conc.1[2]
Compound 5eAromataseIC₅₀0.032[2]

Visualization of Anticancer Mechanisms

Tubulin_Inhibition_Pathway This compound This compound Derivatives (e.g., Mebendazole, Nocodazole) Tubulin β-Tubulin (Colchicine Binding Site) This compound->Tubulin Binds to Polymerization Microtubule Polymerization This compound->Polymerization Inhibits Microtubule Microtubule Instability Polymerization->Microtubule Leads to Spindle Mitotic Spindle Disruption Microtubule->Spindle Causes Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Induces Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis Triggers

Caption: Mechanism of tubulin polymerization inhibition by benzimidazoles.

Kinase_Inhibition_Pathway This compound This compound Kinase Inhibitors RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) This compound->RTK Competitively Binds (Inhibits) Inhibition Inhibition of Downstream Signaling PI3K PI3K/Akt Pathway RTK->PI3K MAPK MAPK Pathway RTK->MAPK ATP ATP ATP->RTK Binds & Activates Proliferation Cell Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis MAPK->Proliferation Inhibition->PI3K Blocks Inhibition->MAPK Blocks

Caption: Kinase inhibition by this compound derivatives via ATP competition.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and viability.

  • Cell Seeding:

    • Culture human cancer cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activities

This compound derivatives possess a broad spectrum of antimicrobial activity, effective against various Gram-positive and Gram-negative bacteria, as well as fungi.[11][12]

Mechanisms of Action
  • Inhibition of Nucleic Acid Synthesis: Some this compound derivatives function by inhibiting key enzymes involved in microbial DNA replication, such as DNA gyrase.[13] This disruption prevents the control of DNA topological transitions, leading to cell death.[13]

  • Inhibition of Ergosterol Biosynthesis: In fungi, certain benzimidazoles interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12] This leads to increased membrane permeability and disruption of cellular integrity.

  • DNA Binding: The planar this compound ring system can intercalate into the minor groove of microbial DNA.[14] This interaction can interfere with DNA replication and transcription, ultimately inhibiting microbial growth.[14]

Quantitative Data on Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
BM2Bacterial Strains12.5 ± 2.2[14]
BM2Fungal Strains25 ± 1.5[14]
Compound 11dS. aureus2[15]
Compound 11dE. coli4[15]
Compound 11dC. albicans2[15]
Compound 13bS. aureus1[15]
Compound 13bE. coli2[15]
Compound 13bC. albicans1[15]

Visualization of Antimicrobial Assay Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution Method for MIC
  • Preparation of Reagents:

    • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).

    • Prepare the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a microbial inoculum standardized to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • In a sterile 96-well microtiter plate, add 100 µL of broth to all wells.

    • Add 100 µL of the stock compound solution to the first well and mix, creating a 1:2 dilution.

    • Transfer 100 µL from the first well to the second well, and continue this two-fold serial dilution across the plate, discarding 100 µL from the last well.

    • This creates a range of decreasing compound concentrations.

  • Inoculation:

    • Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control well (broth only).

    • Include a growth control well (broth + inoculum, no compound).

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, examine the plate visually for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Antiviral Activities

This compound derivatives have shown efficacy against a range of DNA and RNA viruses.[16][17]

Mechanisms of Action
  • Inhibition of Viral Polymerase: Many antiviral benzimidazoles target the viral RNA-dependent RNA polymerase or DNA polymerase, which are essential for the replication of the viral genome. Inhibition of these enzymes halts the viral replication cycle.

  • Blocking Viral Entry: Some derivatives can interfere with the initial stages of infection by preventing the virus from attaching to or entering host cells. This can be achieved by targeting viral surface proteins or host cell receptors.

  • Inhibition of Viral Proteases: Viral proteases are critical for cleaving viral polyproteins into functional units necessary for viral assembly. Benzimidazoles can inhibit these proteases, disrupting the production of new, infectious virions.

Quantitative Data on Antiviral Activity

The half-maximal effective concentration (EC₅₀) represents the concentration of a drug that is required for 50% of its maximum effect in vitro.

Compound Class/IDVirusActivityValue (µM)Reference
14 CompoundsCoxsackievirus B5 (CVB-5)EC₅₀9 - 17[16]
7 CompoundsRespiratory Syncytial Virus (RSV)EC₅₀5 - 15[16]
Compound 10Cytomegalovirus (CMV)IC₅₀>0.2 µg/mL[17]
Compound 10Varicella-zoster virus (VZV)IC₅₀0.2-0.5 µg/mL[17]
Compound 38Hepatitis B Virus (HBV)IC₅₀0.70 µg/mL[17]
Experimental Protocol: Plaque Reduction Assay
  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates and grow until they form a confluent monolayer.

  • Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known quantity of virus (e.g., 100 plaque-forming units/well) for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum. Wash the cells with PBS and overlay them with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the this compound derivative.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formaldehyde) and stain them with a dye such as crystal violet. The viable cells will stain, leaving clear zones (plaques) where the virus has killed the cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC₅₀ value from the resulting dose-response curve.

Anti-inflammatory Activities

This compound derivatives exhibit significant anti-inflammatory properties, primarily by targeting enzymes and pathways involved in the inflammatory cascade.[18][19]

Mechanisms of Action
  • Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[18]

  • 5-Lipoxygenase (5-LOX) Inhibition: Some derivatives also inhibit 5-LOX, an enzyme that produces leukotrienes, another class of potent inflammatory mediators.[20]

  • Cytokine Modulation: Benzimidazoles can modulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by interacting with various signaling pathways.[18]

  • Receptor Antagonism: Certain derivatives act as antagonists for receptors involved in inflammation, such as bradykinin (B550075) and cannabinoid receptors.[18][19]

Quantitative Data on Anti-inflammatory Activity
Compound ID/ClassAssay ModelActivity (% Inhibition)Reference
Isoxazole-substituted benzimidazolesCarrageenan-induced paw edema (rat)58.46 - 60.76 %
N-1-(phenylsulfonyl) derivativesCarrageenan-induced paw edema (rat)23.88 - 37.31 %
Methanesulphonamido derivativesCarrageenan-induced paw edema (rat)up to 97.62 %[21]
2-cyclohexylamino-1(4-methoxyphenyl)this compoundCarrageenan-induced paw edema (rat)53.2 %[21]

Visualization of Anti-inflammatory Mechanism

COX_Inhibition_Pathway Stimuli Inflammatory Stimuli (e.g., Injury, Pathogen) PLA2 Phospholipase A2 Stimuli->PLA2 Activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2->AA Releases COX COX-1 / COX-2 Enzymes AA->COX Substrate for PGs Prostaglandins (PGs) COX->PGs Synthesizes Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediate This compound This compound Derivatives This compound->COX Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) pathway by benzimidazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[22]

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the this compound derivative. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

  • Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100.

    • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

The this compound nucleus is a remarkably versatile scaffold that continues to yield compounds with potent and diverse biological activities. The wide range of mechanisms, including inhibition of tubulin polymerization, protein kinases, microbial enzymes, and inflammatory mediators, underscores its importance in therapeutic drug design.[2][13] The data and protocols presented in this guide highlight the significant potential of this compound derivatives as lead structures for the development of new anticancer, antimicrobial, antiviral, and anti-inflammatory agents. Future research focusing on structure-activity relationship (SAR) studies, hybrid molecule design, and novel drug delivery systems will be crucial for optimizing the efficacy and safety profiles of these promising compounds, paving the way for their clinical application.[1]

References

The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The benzimidazole scaffold, a bicyclic heterocyclic aromatic organic compound formed by the fusion of benzene (B151609) and imidazole, stands as a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purines allows it to readily interact with a wide array of biological targets, making it a "privileged scaffold" in the design and discovery of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the this compound core in drug discovery, detailing its synthesis, mechanisms of action across various therapeutic areas, structure-activity relationships, and a profile of key FDA-approved drugs.

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives is a well-established field, with the most common and direct route being the condensation of an o-phenylenediamine (B120857) with an aldehyde.[3] This reaction typically proceeds through a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to form the aromatic this compound ring. Various catalytic systems have been developed to optimize this process, enhancing yields and promoting milder reaction conditions.[3]

Experimental Protocol: Ammonium (B1175870) Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles

This protocol describes a cost-effective and environmentally friendly method for the synthesis of 2-substituted benzimidazoles.[3]

Materials:

  • o-phenylenediamine

  • Substituted aldehyde

  • Ammonium chloride (NH₄Cl)

  • Ethanol (B145695)

  • Ice-cold water

Procedure:

  • To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).[3]

  • Stir the resulting mixture at 80-90°C for the time specified for the particular aldehyde.[3]

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (2:1, v/v) eluent system.[3]

  • Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate as a solid.[3]

  • Filter the contents and wash the product with water twice.[3]

  • Dry the product and purify by recrystallization from ethanol to obtain the pure 2-substituted this compound.[3]

Workflow for the Synthesis of this compound Derivatives

A general workflow for the synthesis of this compound derivatives.

Therapeutic Applications and Mechanisms of Action

The versatility of the this compound scaffold is evident in its wide range of pharmacological activities, leading to the development of drugs for diverse therapeutic areas.[4][5]

Anticancer Activity

This compound derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[6] Their mechanisms of action are diverse and include DNA damage, inhibition of critical cellular enzymes, and disruption of the cytoskeleton.[7][8]

Bendamustine (B91647): This FDA-approved alkylating agent is used in the treatment of chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[2] Bendamustine's unique structure, which includes a this compound ring, is believed to contribute to its distinct pattern of cytotoxicity. It induces extensive and durable DNA damage, leading to the activation of the DNA damage response (DDR), inhibition of mitotic checkpoints, and ultimately, apoptosis and mitotic catastrophe.[1] The DDR pathway activated by bendamustine primarily involves the ATM-Chk2-Cdc25A and ATM-p53-p21 pathways.[2][9]

Bendamustine-Induced DNA Damage Response Pathway

G Bendamustine Bendamustine DNA_Damage DNA Double-Strand Breaks Bendamustine->DNA_Damage ATM ATM Kinase DNA_Damage->ATM activates Chk2 Chk2 Kinase ATM->Chk2 activates p53 p53 ATM->p53 activates by phosphorylation Cdc25A Cdc25A Phosphatase Chk2->Cdc25A inhibits by degradation p21 p21 p53->p21 upregulates Apoptosis Apoptosis p53->Apoptosis induces Cdc2_CyclinB Cdc2/Cyclin B Complex Cdc25A->Cdc2_CyclinB activates p21->Cdc2_CyclinB inhibits G2_M_Arrest G2/M Phase Arrest Cdc2_CyclinB->G2_M_Arrest inhibition leads to

Bendamustine's mechanism of action leading to apoptosis.

Veliparib: As a potent inhibitor of poly(ADP-ribose) polymerase (PARP-1 and PARP-2), Veliparib disrupts the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway.[10] In cancer cells with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA mutations, the accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication. This concept, known as synthetic lethality, forms the basis of Veliparib's efficacy.[10]

PARP Inhibition by Veliparib in HR-Deficient Cancer Cells

G cluster_normal Normal Cell (HR Proficient) cluster_cancer Cancer Cell (HR Deficient) SSB_N Single-Strand Break (SSB) PARP_N PARP SSB_N->PARP_N BER_N Base Excision Repair (BER) PARP_N->BER_N Repair_N DNA Repair BER_N->Repair_N DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DSB_N->HR_N HR_N->Repair_N Veliparib Veliparib PARP_C PARP Veliparib->PARP_C inhibits SSB_C Single-Strand Break (SSB) SSB_C->PARP_C DSB_C Double-Strand Break (DSB) SSB_C->DSB_C leads to BER_C Base Excision Repair (BER) PARP_C->BER_C HR_C Homologous Recombination (HR) DSB_C->HR_C Apoptosis_C Apoptosis DSB_C->Apoptosis_C

The principle of synthetic lethality with PARP inhibitors.

Mebendazole (B1676124): Originally developed as an anthelmintic drug, mebendazole has been repurposed for its anticancer properties.[11] Its primary mechanism of action involves binding to β-tubulin, which inhibits microtubule polymerization.[11][12] This disruption of the microtubule network leads to mitotic arrest and the induction of apoptosis.[12] The apoptotic pathway is often mediated through the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[12]

Mebendazole-Induced Apoptosis via Microtubule Disruption

G Mebendazole Mebendazole Tubulin β-Tubulin Mebendazole->Tubulin binds to Microtubule Microtubule Polymerization Mebendazole->Microtubule inhibits Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest disruption leads to Bcl2 Bcl-2 Mitotic_Arrest->Bcl2 induces phosphorylation Bax Bax Bcl2->Bax dissociates from Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria promotes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Mebendazole's disruption of microtubule dynamics triggers apoptosis.

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
DNA Alkylating Agent BendamustineMyeloma cell lines35 - 65[9]
PARP Inhibitor Veliparib (ABT-888)-Ki (PARP-1) = 5.2 nM, Ki (PARP-2) = 2.9 nM-
Tubulin Inhibitor MebendazoleMelanoma cell lines0.32 (average)[12]
Tubulin Inhibitor MebendazoleHT-29 (Colorectal)< 1[13]
Tubulin Inhibitor Albendazole (B1665689)HT-29 (Colorectal)< 1[13]
Kinase Inhibitor This compound-urea derivativeVEGFR-2-[14]
Kinase Inhibitor 2-Phenylthis compound (Cpd 38)A549 (Lung)4.47 µg/mL[15]
Kinase Inhibitor 2-Phenylthis compound (Cpd 38)MDA-MB-231 (Breast)4.68 µg/mL[15]
Kinase Inhibitor 2-Phenylthis compound (Cpd 38)PC3 (Prostate)5.50 µg/mL[15]
Kinase Inhibitor This compound-benzylidenebenzohydrazide (6i)HepG2 (Liver)7.82 - 10.21[16]
Antimicrobial Activity

This compound derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[5] Their mechanisms of action can include the inhibition of essential enzymes and disruption of cellular processes.

Structure-Activity Relationship (SAR) for Antimicrobial Benzimidazoles:

  • Position 2: Substitution at the 2-position of the this compound ring is crucial for antimicrobial activity. The introduction of various heterocyclic or aromatic rings can significantly enhance potency.

  • Position 5/6: The presence of electron-withdrawing groups, such as nitro (NO₂) or halogen atoms (Cl, F), at the 5 or 6-position often increases antimicrobial efficacy. For instance, a nitro group at the 6th position has been shown to be important for activity.

  • N-1 Position: Substitution at the N-1 position can also modulate activity, with different substituents influencing the pharmacokinetic and pharmacodynamic properties of the compounds.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains.

Compound DerivativeMicrobial StrainMIC (µg/mL)Reference
2-substituted this compound (Cpd 7)S. aureus50
2-substituted this compound (Cpd 7)E. coli50
2-substituted this compound (Cpd 18)S. aureus14-31 (zone of inhibition in mm)
2-substituted this compound (Cpd 18)B. subtilis14-31 (zone of inhibition in mm)
2-substituted this compound (Cpd 18)E. coli14-31 (zone of inhibition in mm)
2-substituted this compound (Cpd 18)P. vulgaris14-31 (zone of inhibition in mm)
5-halothis compound derivativesMRSA strainsComparable to ciprofloxacin[17]
2-ethanamine this compound (Cpd 17/18)Gram-positive bacteriaSimilar to each other[17]
2-methanthiol this compound (Cpd 22)S. epidermidis32[17]
Proton Pump Inhibitors (PPIs)

Substituted benzimidazoles, such as omeprazole, are widely used as proton pump inhibitors (PPIs) for the treatment of acid-related gastrointestinal disorders.[18] These drugs are prodrugs that are activated in the acidic environment of the stomach's parietal cells.[19] The activated form, a sulfenamide, covalently binds to cysteine residues on the H+/K+-ATPase (proton pump), irreversibly inhibiting its function and thereby reducing gastric acid secretion.[19][20]

Mechanism of Proton Pump Inhibition by Omeprazole

G Omeprazole_prodrug Omeprazole (Prodrug) Parietal_Cell Parietal Cell Omeprazole_prodrug->Parietal_Cell absorbs into Omeprazole_active Sulfenamide (Active Form) Omeprazole_prodrug->Omeprazole_active activated in Acidic_Environment Acidic Environment (Secretory Canaliculi) Parietal_Cell->Acidic_Environment accumulates in Acidic_Environment->Omeprazole_active Cysteine_Residues Cysteine Residues Omeprazole_active->Cysteine_Residues Covalent_Bond Covalent Bond Formation Omeprazole_active->Covalent_Bond Proton_Pump H+/K+-ATPase (Proton Pump) Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion mediates Cysteine_Residues->Proton_Pump on Cysteine_Residues->Covalent_Bond Inhibited_Pump Inhibited Proton Pump Covalent_Bond->Inhibited_Pump Inhibited_Pump->Acid_Secretion blocks

The activation and irreversible inhibition of the proton pump by omeprazole.

FDA-Approved Drugs Featuring the this compound Scaffold

The therapeutic success of the this compound scaffold is underscored by the number of drugs that have received FDA approval. These medications span a range of indications, from parasitic infections and cancer to gastrointestinal disorders.

Drug NamePrimary Indication(s)Year of First FDA Approval (Approximate)
Thiabendazole Anthelmintic1967
Mebendazole Anthelmintic1971
Albendazole Anthelmintic1982
Omeprazole Proton Pump Inhibitor1989
Lansoprazole Proton Pump Inhibitor1995
Bendamustine Anticancer (CLL, NHL)2008
Veliparib Anticancer (PARP inhibitor, in clinical trials)-
Triclabendazole Anthelmintic (Fascioliasis)2019

Conclusion

The this compound scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic accessibility, coupled with its ability to interact with a multitude of biological targets, ensures its continued relevance in the development of new medicines. The diverse mechanisms of action, from DNA alkylation and enzyme inhibition to the disruption of protein-protein interactions, highlight the remarkable versatility of this privileged core. Future research will undoubtedly uncover new therapeutic applications and more potent and selective this compound-based drugs to address unmet medical needs.

References

The Versatile Benzimidazole Scaffold: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its structural versatility allows for a wide range of modifications, enabling the fine-tuning of its biological profile to target a diverse array of diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their anticancer, antimicrobial, antiviral, and anthelmintic properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways to serve as a critical resource for professionals in drug discovery and development.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on its bicyclic ring system. The core structure consists of a benzene (B151609) ring fused to an imidazole (B134444) ring. Key positions for substitution that significantly influence the pharmacological effect are the N-1 position of the imidazole ring and the C-2, C-5, and C-6 positions of the this compound framework.

General SAR Principles:

  • N-1 Position: Substitution at the N-1 position often impacts the pharmacokinetic properties of the molecule, such as absorption, distribution, metabolism, and excretion (ADME). Introducing various alkyl, aryl, or heterocyclic moieties at this position can modulate the compound's solubility, lipophilicity, and interaction with target proteins.

  • C-2 Position: The C-2 position is a critical determinant of the specific biological activity. A wide variety of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems, have been explored. For instance, the presence of a methylcarbamate group at C-2 is a hallmark of many successful anthelmintic benzimidazoles. Aromatic and heteroaromatic substitutions at this position are frequently associated with anticancer and antiviral activities.

  • C-5 and C-6 Positions: Modifications on the benzene ring, particularly at the C-5 and C-6 positions, play a crucial role in modulating the potency and selectivity of the analogs. The introduction of electron-withdrawing groups (e.g., -NO2, -Cl, -CF3) or electron-donating groups (e.g., -OCH3, -CH3) can significantly alter the electronic environment of the this compound core, thereby influencing its binding affinity to biological targets. Halogen substitutions at these positions have been shown to enhance antimicrobial and anticancer activities in several studies.

Quantitative Data on Biological Activities

To facilitate a comparative analysis of the potency of various this compound analogs, the following tables summarize key quantitative data from the literature, including IC50 (half-maximal inhibitory concentration), MIC (minimum inhibitory concentration), and EC50 (half-maximal effective concentration) values.

Table 1: Anticancer Activity of this compound Analogs (IC50 Values in µM)
Compound/AnalogCell LineIC50 (µM)Reference
This compound 2HCT-116 (Colon)16.18 ± 3.85[1]
This compound 4MCF-7 (Breast)8.86 ± 1.10[1]
Compound 6A549 (Lung)30.6 ± 1.76[2]
Compound 6MCF-7 (Breast)28.3 ± 1.63[2]
Compound 6HeLa (Cervical)31.2 ± 1.8[2]
Compound 7HeLa (Cervical)10.6 - 13.6[2]
Compound 12cHeLa (Cervical)10.6 - 13.6[2]
Benzoyl Substituted this compound 6MCF-7 (Breast)16.18 ± 0.07[3]
Benzoyl Substituted this compound 6HL-60 (Leukemia)15.15 ± 0.05[3]
Ag(I)-NHC complex 3MCF-7 (Breast)3.7 - 4.1[4]
Ag(I)-NHC complex 4MCF-7 (Breast)3.7 - 4.1[4]
Pd(II)-NHC complex 5MCF-7 (Breast)13.9 - 14.2[4]
Pd(II)-NHC complex 6MCF-7 (Breast)13.9 - 14.2[4]
Table 2: Antimicrobial Activity of this compound Derivatives (MIC Values in µg/mL)
Compound/AnalogMicroorganismMIC (µg/mL)Reference
Compound 22 (2-methanthiol this compound)S. epidermidis NCTC 1104732[5]
Compound 22 (2-methanthiol this compound)S. haemolyticus NCTC 1104232[5]
Compound 65aE. coli0.026[6]
Compound 65aS. aureus0.031[6]
Compound 66aS. aureus3.12[6]
Compound 66aE. coli3.12[6]
Compound 69cB. subtilis31.25[6]
Compound 69cY. pseudotuberculosis62.5[6]
Compound III4 (3-F-4-Cl)Gram-negative bacteria62.5[7]
Compound III1 (m-NO2)P. aeruginosa62.5[7]
Table 3: Antiviral Activity of this compound Analogs (EC50 Values in µM)
Compound/AnalogVirusEC50 (µM)Reference
14 Compounds (unspecified)Coxsackievirus B5 (CVB-5)9 - 17[8]
7 Compounds (unspecified)Respiratory Syncytial Virus (RSV)5 - 15[8]
Various 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazolesRespiratory Syncytial Virus (RSV)as low as 0.02[9][10]
Compound 8aHerpes Simplex Virus-1 (HSV-1)2.9 (µg/mL)[11]
Compound 8bHerpes Simplex Virus-1 (HSV-1)3.4 (µg/mL)[11]
Table 4: Anthelmintic Activity of this compound Derivatives (IC50 Values in µM)
Compound/AnalogHelminthIC50 (µM)Reference
AO14Trichuris muris L13.30[12]
BZ6Trichuris muris L18.89[12]
BZ12Trichuris muris L14.17[12]
BZ12Trichuris muris (adult)8.1[12]
BZ6Heligmosomoides polygyrus (adult)5.3[12]

Key Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate and reproducible assessment of the biological activity of novel compounds. Below are the methodologies for two key assays frequently employed in the evaluation of this compound analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • 96-well microplate

  • Test this compound compounds

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test this compound compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Agar (B569324) Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of chemical substances.

Materials:

  • Sterile Petri dishes

  • Nutrient agar or Mueller-Hinton agar

  • Bacterial or fungal strains

  • Sterile cork borer (6-8 mm diameter)

  • Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

  • Micropipette

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: Aseptically spread the microbial inoculum evenly over the entire surface of the agar plate using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test this compound compound solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Data Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound analogs stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Inhibition of Tubulin Polymerization

A primary mechanism of action for many anthelmintic and some anticancer this compound derivatives is the inhibition of tubulin polymerization.[13] These compounds bind to the β-tubulin subunit, preventing its polymerization into microtubules. Microtubules are essential components of the cytoskeleton, involved in crucial cellular processes such as cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Tubulin_Polymerization_Inhibition This compound This compound Analog BetaTubulin β-Tubulin This compound->BetaTubulin AlphaTubulin α-Tubulin Heterodimer αβ-Tubulin Heterodimer AlphaTubulin->Heterodimer Forms Microtubule Microtubule Heterodimer->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by this compound analogs.

VEGFR-2 Signaling Pathway Inhibition

Several this compound derivatives have emerged as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels).[14] Angiogenesis is a critical process for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds block its autophosphorylation and downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways. This inhibition ultimately leads to the suppression of endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P1 P VEGFR2->P1 Autophosphorylation This compound This compound Analog This compound->VEGFR2 Inhibits (ATP-competitive) Ras Ras P1->Ras PI3K PI3K P1->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by benzimidazoles.

Modulation of NF-κB and p38 MAPK Signaling Pathways

Recent studies have highlighted the role of certain this compound analogs in modulating inflammatory pathways, such as those involving Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[15][16][17][18] NF-κB is a transcription factor that plays a central role in regulating immune and inflammatory responses, as well as cell survival.[19][20] The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators.[21][22][] Some benzimidazoles can inhibit the activation of NF-κB and p38 MAPK, thereby exerting anti-inflammatory effects. This mechanism also contributes to their anticancer activity, as chronic inflammation is a known driver of tumorigenesis.

Inflammatory_Pathways Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) IKK IKK Complex Stimuli->IKK p38 p38 MAPK Stimuli->p38 IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Activates p38->Gene_Expression Activates This compound This compound Analog This compound->IKK Inhibits This compound->p38 Inhibits

Caption: Modulation of NF-κB and p38 MAPK pathways by benzimidazoles.

Conclusion

The this compound scaffold continues to be a highly privileged structure in the field of medicinal chemistry. The extensive research into its structure-activity relationships has provided invaluable insights for the design of novel therapeutics with a wide range of applications. The ability to systematically modify the this compound core allows for the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide, by consolidating quantitative data, detailing key experimental protocols, and visualizing the intricate signaling pathways, aims to empower researchers and drug development professionals in their quest to harness the full therapeutic potential of this compound analogs. The ongoing exploration of this versatile scaffold promises to yield new and improved treatments for a multitude of human diseases.

References

Physicochemical Properties of Substituted Benzimidazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The therapeutic efficacy and pharmacokinetic profile of these derivatives are intrinsically linked to their physicochemical properties. This technical guide provides a comprehensive overview of the key physicochemical characteristics of substituted benzimidazoles, detailed experimental protocols for their determination, and visualizations of relevant biological and experimental workflows.

Core Physicochemical Properties

The biological activity of a drug candidate is governed by its ability to reach and interact with its molecular target. This process is heavily influenced by fundamental physicochemical properties such as acidity (pKa), lipophilicity (logP), solubility, and melting point.

Acidity (pKa)

The pKa value dictates the degree of ionization of a molecule at a given pH. For benzimidazoles, which possess both weakly acidic (N-H) and weakly basic (imidazole nitrogen) characteristics, the pKa is crucial for their absorption, distribution, metabolism, and excretion (ADME) profile. The ionization state affects membrane permeability, receptor binding, and solubility. The thermodynamic pKa values for a range of substituted benzimidazoles have been determined, typically falling within the range of 4.48 to 7.38.[4][5]

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes. A delicate balance of lipophilicity is required for optimal pharmacological activity. Quantitative structure-activity relationship (QSAR) studies have often revealed that the lipophilicity descriptor (logP) governs the inhibitory activity of this compound derivatives against various targets.[6][7][8]

Solubility

Aqueous solubility is a prerequisite for the absorption of orally administered drugs. Many this compound derivatives exhibit low water solubility, which can pose a challenge for formulation and bioavailability.[9][10][11] The solubility of benzimidazoles is influenced by factors such as pH, temperature, and the nature of the solvent.[12][13][14]

Melting Point

The melting point of a compound is an indicator of its purity and the strength of its crystal lattice.[15][16] It is a fundamental physical property that is determined during the initial characterization of a newly synthesized compound.

Data Presentation: Physicochemical Properties of Selected Substituted Benzimidazoles

The following tables summarize key physicochemical data for a selection of substituted this compound derivatives, compiled from various research sources.

Table 1: pKa Values of Substituted Benzimidazoles

CompoundSubstituentpKaReference
This compound-5.41-5.5[17]
2-Methylthis compound2-CH₃6.18[4]
5-Nitrothis compound5-NO₂3.48[4]
2-Aminothis compound2-NH₂7.38[4]
2-Mercaptothis compound2-SH5.70-5.78[5]
2-Phenylthis compound2-C₆H₅5.22[4]

Table 2: LogP Values of Substituted Benzimidazoles

CompoundSubstituentLogPReference
This compound-1.32[18]
2-Methylthis compound2-CH₃1.89[19]
5,6-Dimethylthis compound5,6-(CH₃)₂2.29[19]
2-Aminothis compound2-NH₂0.96[19]
1-Butyl-5,6-dimethylthis compound1-C₄H₉, 5,6-(CH₃)₂3.86[19]

Table 3: Melting Points of Selected this compound Derivatives

CompoundSubstituentMelting Point (°C)Reference
This compound-170-172[20]
2-Methylthis compound2-CH₃176-178[21]
2-Phenylthis compound2-C₆H₅297-299[21]
5-Nitro-2-methylthis compound5-NO₂, 2-CH₃224-226[22]
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole1-CH₃, 2-SCH₃200-203[23]

Table 4: Solubility of this compound in Various Solvents

SolventSolubilityReference
Cold WaterVery slightly soluble[20]
Hot WaterSoluble[20]
AlcoholFreely soluble[20]
Diethyl EtherVery slightly soluble[20]
BenzeneInsoluble[20]
Xylene (boiling)1g in 2g[20]
DichloromethaneLow[24]
TolueneLow[24]

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is fundamental to drug discovery and development. The following sections detail standard methodologies for key experiments.

Determination of pKa by Capillary Electrophoresis

Capillary electrophoresis (CE) is a powerful technique for determining thermodynamic pKa values.[4][5]

Methodology:

  • Buffer Preparation: A series of background electrolytes (buffers) with varying pH values are prepared. The ionic strength of the buffers is kept constant.

  • Sample Preparation: The this compound derivative is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

  • CE Analysis: The electrophoretic mobility of the compound is measured at each pH. The sample is injected into a capillary filled with the respective buffer, and a voltage is applied.

  • Data Analysis: The effective electrophoretic mobility is plotted against the pH of the buffer. The pKa value corresponds to the pH at which the mobility is halfway between the mobility of the fully protonated and neutral species.

  • Thermodynamic pKa: To determine the thermodynamic pKa, the measurements are performed at different ionic strengths, and the results are extrapolated to zero ionic strength.[4]

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and often considered the most reliable method for logP determination.[25]

Methodology:

  • Solvent System: n-Octanol and water (or a suitable buffer, typically pH 7.4) are used as the immiscible liquid phases. The two phases are mutually saturated before the experiment.

  • Partitioning: A known amount of the this compound derivative is dissolved in one of the phases. The two phases are then mixed in a flask and shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

The equilibrium solubility of a compound can be determined using the shake-flask method.[26]

Methodology:

  • Sample Preparation: An excess amount of the solid this compound derivative is added to a known volume of the aqueous medium (e.g., water or buffer) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method like HPLC or UV-Vis spectroscopy.

  • Solubility Value: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Determination of Melting Point by Capillary Method

The capillary method is a standard technique for determining the melting point of a solid organic compound.[15][16][27]

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound derivative is packed into a thin-walled capillary tube, which is sealed at one end.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded.

  • Melting Point Range: The recorded temperature range is reported as the melting point. A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound.

Visualizations

Signaling Pathway: this compound Derivatives as Microtubule Inhibitors

Many substituted benzimidazoles exert their anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.

G Signaling Pathway of this compound Microtubule Inhibitors cluster_0 Cellular Environment cluster_1 Mitotic Events This compound Derivative This compound Derivative Tubulin Dimers Tubulin Dimers This compound Derivative->Tubulin Dimers Binds to colchicine (B1669291) binding site Microtubules Microtubules Tubulin Dimers->Microtubules Inhibits polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Disruption of dynamics G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces

Caption: this compound derivatives can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.

Experimental Workflow: Determination of pKa by Capillary Electrophoresis

The following diagram illustrates the key steps in determining the pKa of a substituted this compound using capillary electrophoresis.

G Workflow for pKa Determination by Capillary Electrophoresis cluster_0 Preparation cluster_1 Measurement cluster_2 Data Analysis Prepare Buffers Prepare Buffers (Varying pH, Constant Ionic Strength) Inject Sample Inject Sample into CE System Prepare Buffers->Inject Sample Dissolve Sample Dissolve this compound Derivative Dissolve Sample->Inject Sample Apply Voltage Apply Voltage and Detect Migration Time Inject Sample->Apply Voltage Repeat for all pHs Repeat for Each Buffer pH Apply Voltage->Repeat for all pHs Calculate Mobility Calculate Electrophoretic Mobility Repeat for all pHs->Calculate Mobility Plot Mobility vs pH Plot Mobility vs. pH Calculate Mobility->Plot Mobility vs pH Determine pKa Determine pKa from Sigmoidal Fit Plot Mobility vs pH->Determine pKa

Caption: A streamlined workflow for the experimental determination of pKa values using capillary electrophoresis.

References

A Technical Guide to the Antimicrobial and Antifungal Properties of Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of benzimidazoles, focusing on their mechanisms of action, structure-activity relationships, and quantitative efficacy. Detailed experimental protocols for the evaluation of these properties are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate understanding and further research in the field of antimicrobial drug development.

Introduction

The rise of antimicrobial resistance is a critical global health challenge, necessitating the discovery and development of novel therapeutic agents.[1] Benzimidazoles, a class of bicyclic heterocyclic compounds formed by the fusion of benzene (B151609) and imidazole (B134444) rings, have emerged as a promising scaffold in this endeavor.[1] Their structural similarity to naturally occurring purines allows them to interact with various biological targets, leading to a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anthelmintic effects.[2] This guide aims to provide a comprehensive technical resource on the antimicrobial and antifungal attributes of benzimidazoles for professionals involved in drug discovery and development.

Antimicrobial and Antifungal Activity: Quantitative Data

The efficacy of this compound derivatives has been demonstrated against a wide array of bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various this compound compounds against clinically relevant microorganisms.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Bacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
2-(4-aminophenyl)this compound25---25[3]
2-phenylthis compound--->1000>1000[4]
5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole15.615.6->1000>1000[4]
Compound 11d (Zhang et al.)2-2168[5][6]
Compound 5q (Desai et al.)----12.5[5]
Compound 6c (Dokla et al.)---2 (TolC mutant)8-16 (with colistin)[7]
This compound-triazole hybrid 63a16--4-[8]
This compound-triazole hybrid 63c8----[8]
This compound-triazole hybrid 66a3.12--3.1212.50[9]
This compound-triazole hybrid 67b32-326464[9]

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansCandida glabrataCandida kruseiCandida tropicalisAspergillus nigerReference(s)
2-substituted this compound (Padalkar et al., compound 6)250---400[2]
1-benzylthis compound derivatives50-400--6.25-400-[10][11]
This compound hybrid VII<0.063----[12]
This compound hybrid VIII0.78----[12]
This compound hybrid IX6.25----[12]
This compound-oxadiazole hybrid 113----[12]
This compound-1,2,4-triazole hybrid 6b-0.97---[13]
This compound-1,2,4-triazole hybrid 6i-0.97---[13]
This compound-1,2,4-triazole hybrid 6j-0.97---[13]
Bis-(imidazole/benzimidazole)-pyridine hybrid 5a3.9----[14]

Mechanisms of Action

Benzimidazoles exert their antimicrobial and antifungal effects through various mechanisms, primarily by targeting essential cellular processes.

Antifungal Mechanism: Inhibition of Tubulin Polymerization

The principal mechanism of antifungal action for many benzimidazoles is the disruption of microtubule assembly.[2][15] They selectively bind to fungal β-tubulin, a key protein component of microtubules.[16][17] This binding inhibits the polymerization of tubulin dimers into microtubules, which are crucial for mitosis, cell division, and intracellular transport.[13][15] The disruption of these processes ultimately leads to fungal cell death.[17]

G Antifungal Mechanism: Tubulin Polymerization Inhibition cluster_fungal_cell Fungal Cell This compound This compound Beta_Tubulin β-Tubulin This compound->Beta_Tubulin Binds to Tubulin_Polymerization Tubulin Polymerization This compound->Tubulin_Polymerization Inhibits Microtubule_Assembly Microtubule Assembly Mitosis_Disruption Mitosis Disruption Cell_Death Fungal Cell Death

Caption: this compound inhibits fungal growth by disrupting microtubule assembly.

Antibacterial Mechanism: Inhibition of DNA Gyrase

In bacteria, a key target for some this compound derivatives is DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and transcription.[7][18] DNA gyrase introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA unwinding.[19] Benzimidazoles can bind to the GyrB subunit of DNA gyrase, inhibiting its ATPase activity and preventing the supercoiling of DNA, which ultimately leads to bacterial cell death.[7][18]

G Antibacterial Mechanism: DNA Gyrase Inhibition cluster_bacterial_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrB subunit) This compound->DNA_Gyrase Binds to ATP_Hydrolysis ATP Hydrolysis This compound->ATP_Hydrolysis Inhibits DNA_Supercoiling DNA Negative Supercoiling DNA_Replication_Transcription DNA Replication & Transcription Cell_Death Bacterial Cell Death

Caption: this compound inhibits bacterial DNA gyrase, leading to cell death.

Other Mechanisms of Action
  • Ergosterol (B1671047) Biosynthesis Inhibition: Some novel this compound derivatives have been shown to inhibit the ergosterol biosynthesis pathway in fungi, a mechanism distinct from tubulin inhibition.[2][5] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.[12] These compounds specifically target the Erg11p enzyme.[2][5]

  • DNA Intercalation: Certain this compound derivatives can act as DNA intercalating agents.[20] They insert themselves between the base pairs of the DNA double helix, causing structural distortions that can interfere with DNA replication and transcription.[20]

Structure-Activity Relationship (SAR)

The antimicrobial and antifungal activity of this compound derivatives is significantly influenced by the nature and position of substituents on the this compound scaffold.

G Structure-Activity Relationship of Benzimidazoles cluster_positions Key Substitution Positions Benzimidazole_Core This compound Core N1_Position N-1 Position Benzimidazole_Core->N1_Position C2_Position C-2 Position Benzimidazole_Core->C2_Position C5_C6_Position C-5/C-6 Position Benzimidazole_Core->C5_C6_Position Activity Antimicrobial/Antifungal Activity N1_Position->Activity Alkyl/benzyl groups can enhance activity C2_Position->Activity Aryl/heteroaryl groups often increase potency C5_C6_Position->Activity Electron-withdrawing groups can improve activity G Broth Microdilution Workflow for MIC Determination Start Start Prepare_Dilutions Prepare serial dilutions of this compound compounds in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized microbial inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate the plate with the microbial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate under appropriate conditions Inoculate_Plate->Incubate Read_Results Visually inspect for growth and determine MIC Incubate->Read_Results End End Read_Results->End G Kirby-Bauer Disk Diffusion Workflow Start Start Prepare_Lawn Prepare a lawn of microbial culture on agar (B569324) plate Start->Prepare_Lawn Impregnate_Disks Impregnate sterile disks with this compound compounds Prepare_Lawn->Impregnate_Disks Place_Disks Place disks on the inoculated agar surface Impregnate_Disks->Place_Disks Incubate Incubate the plate Place_Disks->Incubate Measure_Zones Measure the diameter of the zones of inhibition Incubate->Measure_Zones End End Measure_Zones->End

References

The Antiviral Potential of Benzimidazole Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazole and its derivatives represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry. Characterized by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, this scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] This structural versatility allows for extensive modifications, facilitating the creation of derivatives with enhanced potency and selectivity against numerous pathogens. This compound-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiprotozoal, and notably, antiviral effects.[1][3] Their structural similarity to natural nucleotides, such as purines, allows them to interact with key viral enzymes and processes.[2] As antiviral agents, benzimidazoles can target various stages of the viral replication cycle, from entry into the host cell to the final stages of maturation, making them a promising scaffold for the development of next-generation antiviral therapeutics.

Mechanisms of Antiviral Action

This compound derivatives employ a variety of mechanisms to inhibit viral replication. Their ability to be chemically modified at different positions on the ring system allows for the fine-tuning of their interaction with specific viral or host cell targets. The primary mechanisms include the inhibition of viral entry, the disruption of viral genome replication through polymerase inhibition, and interference with the processing and maturation of viral components.

Inhibition of Viral Entry

Blocking the initial stages of viral infection, such as attachment and entry into the host cell, is a key antiviral strategy. Certain this compound compounds have been shown to be effective entry inhibitors.

  • Targeting Viral Glycoproteins: For respiratory syncytial virus (hRSV), a series of this compound analogs were found to inhibit the virus at an early stage of the replication cycle.[4] Time-of-addition experiments demonstrated that the compounds were only effective if present within the first two hours of infection.[4] Further investigation revealed that resistance mutations mapped to the viral attachment G protein, suggesting this as the direct target.[4]

  • Targeting Host Factors: In the context of SARS-CoV-2, the this compound-containing drug bazedoxifene (B195308) was identified as an inhibitor of the interaction between the viral receptor-binding domain (RBD) and the host cell's ACE2 receptor.[5] Another compound, TL1228, was also shown to hinder viral entry, potentially by targeting host auxiliary chaperones like GRP78, which can facilitate virus entry.[6]

G cluster_virus Virus Particle cluster_host Host Cell Virion Virion Glycoprotein Viral Glycoprotein (e.g., SARS-CoV-2 Spike, RSV G-Protein) Receptor Host Cell Receptor (e.g., ACE2, GRP78) Glycoprotein->Receptor 1. Attachment Endocytosis Endocytosis / Membrane Fusion Receptor->Endocytosis 2. Entry Uncoating Viral Uncoating Endocytosis->Uncoating 3. Release of Viral Genome Inhibitor This compound Entry Inhibitor (e.g., Bazedoxifene, TL1228) Inhibitor->Block Block->Receptor Inhibition of Attachment/Fusion

Caption: Mechanism of this compound-based viral entry inhibition.
Inhibition of Viral Polymerases

Viral polymerases, such as RNA-dependent RNA polymerase (RdRp), are essential enzymes for the replication of viral genomes and are a primary target for antiviral drugs.[7][8] Benzimidazoles have been successfully developed as potent polymerase inhibitors, particularly against RNA viruses.

  • Allosteric Inhibition of HCV RdRp: A significant class of this compound derivatives acts as non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B RdRp.[9][10] Kinetic studies and binding experiments have shown that these compounds do not compete with nucleotide substrates at the active site but instead bind to an allosteric site on the enzyme.[9][11] This binding event induces a conformational change that blocks the polymerase activity before the elongation step begins.[9] Resistance mutations to these inhibitors have been mapped to proline 495 in the "thumb" domain of the polymerase, confirming its role as a key allosteric regulatory site.[9][11]

G RdRp HCV RNA-Dependent RNA Polymerase (NS5B) ActiveSite Catalytic Active Site RdRp->ActiveSite contains AllostericSite Allosteric Site (Thumb Domain, Pro495) RdRp->AllostericSite contains Block Replication Blocked RdRp->Block Leads to Replication RNA Replication (Elongation) ActiveSite->Replication Catalyzes AllostericSite->RdRp Induces Conformational Change This compound This compound NNI This compound->AllostericSite Binds to RNA_Template Viral RNA Template RNA_Template->ActiveSite Binds to NTPs Nucleoside Triphosphates (NTPs) NTPs->ActiveSite Binds to

Caption: Allosteric inhibition of HCV RdRp by benzimidazoles.
Inhibition of Viral Replication and Maturation

Benzimidazoles can also interfere with later stages of the viral life cycle, such as DNA processing and capsid egress. This is particularly well-documented for Human Cytomegalovirus (HCMV), a DNA virus.

  • Distinct Mechanisms against HCMV: this compound nucleosides inhibit HCMV replication through at least three distinct mechanisms.[12]

    • Inhibition of DNA Maturation: Compounds like 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)this compound (BDCRB) act late in the replication cycle. They do not inhibit DNA synthesis but prevent the cleavage of high-molecular-weight viral DNA concatemers into monomeric, genome-length units, which is essential for packaging into new virions.[12][13]

    • Inhibition of DNA Synthesis and Egress: Maribavir, another potent this compound, acts earlier than BDCRB. It inhibits viral DNA synthesis and also prevents the nuclear egress of viral capsids.[12] This dual action is linked to its inhibition of the viral pUL97 protein kinase.[13]

    • Early-Stage Inhibition: A third class of this compound analogs acts at a very early stage, after viral entry but before DNA synthesis, indicating a yet-to-be-defined mechanism targeting an immediate-early or early viral function.[12]

Spectrum of Antiviral Activity and Quantitative Data

This compound derivatives have shown efficacy against a wide range of both RNA and DNA viruses. The potency and selectivity of these compounds are highly dependent on the specific substitutions on the this compound core, highlighting the importance of structure-activity relationship (SAR) studies.[2]

Activity Against RNA Viruses
Compound/SeriesTarget VirusAssayEC₅₀ / IC₅₀CC₅₀Selectivity Index (SI)Reference
Compound A Hepatitis C Virus (HCV)Replicon Assay~0.35 µM>10 µM>28[9]
Compound A HCV RdRpEnzyme Assay~0.25 µMN/AN/A[9]
JTK-109 HCV NS5B (Genotype 1b)Enzyme AssayLow nanomolarN/AHigh[14]
SRI 29365 Human Respiratory Syncytial Virus (hRSV)CPE Assay66 µM>3.3 mM>50[4]
Analog of SRI 29365 hRSVCPE Assay0.23 µM - 31 µMN/AN/A[4]
This compound-coumarin 34 Hepatitis C Virus (HCV)N/A3.0 nMN/AN/A[15]
This compound-coumarin 35 Hepatitis C Virus (HCV)N/A5.5 nMN/AN/A[15]
Compound 7h-Z Lassa Virus (LASV)Pseudovirus Entry7.58 nM>18.92 µM2496[16]
Various Derivatives Coxsackievirus B5 (CVB-5)CPE Assay9 - 17 µMN/A6 to >11[17]
Various Derivatives Respiratory Syncytial Virus (RSV)CPE Assay5 - 15 µMN/A6.7 to ≥20[17]
Compounds 17a, 17b, 18a Rotavirus Wa StrainN/APromising ActivityN/AN/A[18]
Activity Against DNA Viruses
Compound/SeriesTarget VirusAssayEC₅₀ / IC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Reference
Maribavir (4) Cytomegalovirus (CMV)N/APotent ActivityN/AN/A[1]
Derivative 10 Cytomegalovirus (CMV)N/A>0.2N/AN/A[1]
Derivative 12 Cytomegalovirus (CMV)N/A1.1 - 3.2N/AN/A[1]
Derivative 13 Cytomegalovirus (CMV)N/A1.0 - 1.2N/AN/A[1]
Derivative 10 Varicella-zoster virus (VZV)N/A0.2 - 0.5N/AN/A[1]
Derivative 12 Varicella-zoster virus (VZV)N/A0.6 - 2.8N/AN/A[1]
Derivative 13 Varicella-zoster virus (VZV)N/A0.8 - 1.4N/AN/A[1]
BDCRB Human Cytomegalovirus (HCMV)Plaque Reduction0.4 µM>100 µM>250[13]
1263W94 (Maribavir) Human Cytomegalovirus (HCMV)Plaque Reduction0.1 µM>100 µM>1000[13]
Compound 8a Herpes Simplex Virus 1 (HSV-1)N/A2.9N/AN/A[19]
Compound 8b Herpes Simplex Virus 1 (HSV-1)N/A3.4N/AN/A[19]

Experimental Protocols

The discovery and development of novel this compound antiviral agents involve a systematic workflow encompassing chemical synthesis followed by rigorous biological evaluation.

General Synthesis of this compound Derivatives

One of the most common methods for synthesizing the this compound core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (e.g., aldehyde).[20]

Methodology: Condensation of o-phenylenediamine and an Aldehyde

  • Mixing Reagents: An appropriate o-phenylenediamine (1 mmol) and a substituted aromatic aldehyde (1 mmol) are thoroughly mixed in a solvent such as ethanol (B145695) (20 mL).

  • Catalysis: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is added to the mixture.

  • Reaction: The solution is refluxed for 6-8 hours. The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., isopropyl alcohol) to yield the 2-substituted this compound derivative.

  • Characterization: The structure of the final compound is confirmed using analytical techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.[19][21]

Antiviral Activity and Cytotoxicity Assays

Once synthesized, compounds are evaluated for their ability to inhibit viral replication and for their toxicity to host cells.

Methodology: Cytopathic Effect (CPE) Inhibition Assay [4]

  • Cell Seeding: Host cells (e.g., HEp-2 cells for hRSV) are seeded into 96-well plates and grown to confluence.

  • Compound Preparation: The test compounds are serially diluted to various concentrations.

  • Infection and Treatment: The cell culture medium is removed, and the cells are infected with the virus at a specific Multiplicity of Infection (MOI). Simultaneously, the diluted compounds are added to the wells. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (e.g., 48 hours).

  • Quantification: Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT assay), which measures mitochondrial activity. The absorbance is read using a plate reader.

  • Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, is calculated. The 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50% in uninfected cells, is determined in parallel. The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀.[22] Compounds with an SI value ≥ 10 are generally considered active.[22]

Methodology: Titer Reduction Assay [4]

  • Infection and Treatment: Confluent host cells are infected with the virus at a low MOI (e.g., 0.01) in the presence of the test compound at a fixed concentration (e.g., 5 µM).

  • Incubation: The cells are incubated for a full replication cycle.

  • Virus Collection: The supernatant containing progeny virus is collected.

  • Titration: The amount of infectious virus in the supernatant is quantified using a titration method, such as the 50% Tissue Culture Infectious Dose (TCID₅₀) assay.

  • Analysis: The viral titer from the treated cells is compared to the titer from untreated control cells to determine the reduction in progeny virus production.

G start Start synthesis Chemical Synthesis of this compound Derivatives start->synthesis purification Purification & Structural Characterization (NMR, MS) synthesis->purification screening Biological Screening purification->screening antiviral_assay Antiviral Activity Assay (e.g., CPE, Plaque Reduction) screening->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on host cells) screening->cytotoxicity_assay data_analysis Data Analysis antiviral_assay->data_analysis cytotoxicity_assay->data_analysis calc_ec50 Calculate EC₅₀ data_analysis->calc_ec50 calc_cc50 Calculate CC₅₀ data_analysis->calc_cc50 calc_si Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) calc_ec50->calc_si calc_cc50->calc_si sar Structure-Activity Relationship (SAR) Analysis calc_si->sar optimization Lead Optimization (Chemical Modification) sar->optimization Iterative Process end Lead Compound sar->end optimization->synthesis

Caption: Workflow for synthesis and evaluation of antiviral benzimidazoles.

Conclusion and Future Perspectives

The this compound scaffold is a cornerstone in the search for novel antiviral agents. Its derivatives have demonstrated potent and selective activity against a diverse array of human viruses through multiple mechanisms of action, including the inhibition of viral entry, polymerase function, and DNA maturation. The extensive body of research, supported by robust quantitative data, confirms the therapeutic potential of this chemical class.

Future efforts should focus on several key areas. First, the elucidation of the precise mechanism of action for compounds with novel inhibitory profiles, such as the early-stage HCMV inhibitors, could reveal new viral vulnerabilities.[12] Second, leveraging structure-activity relationship insights will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. Finally, exploring the potential of this compound-triazole hybrids and other molecular conjugates may lead to the development of broad-spectrum antiviral agents capable of combating multiple viral pathogens, including emerging and drug-resistant strains.[20][23] The continued exploration of the this compound scaffold promises to yield new and effective treatments for viral infections.

References

A Technical Guide to Computational Studies of Benzimidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, represents a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows for favorable interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The versatility of the this compound nucleus, which can be readily substituted at various positions, provides a fertile ground for the design and development of novel therapeutic agents.[4]

Computational chemistry has emerged as an indispensable tool in modern drug discovery, offering a powerful lens through which to investigate the molecular interactions, properties, and potential therapeutic effects of compounds like this compound derivatives. These in silico methods accelerate the drug design process, reduce costs, and provide deep mechanistic insights that are often challenging to obtain through experimental approaches alone. This technical guide provides an in-depth overview of the core computational methodologies applied to the study of this compound derivatives, supplemented with experimental protocols and data presentation for a comprehensive understanding.

Core Computational Methodologies

A variety of computational techniques are employed to elucidate the structure-activity relationships (SAR) and predict the pharmacological profiles of this compound derivatives. These methods range from the quantum mechanical to the molecular mechanical and statistical, each providing unique insights into the behavior of these molecules.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[5] In the context of this compound derivatives, DFT calculations are instrumental in optimizing molecular geometries, determining electronic properties, and predicting spectroscopic characteristics.[1][6]

Methodology: DFT calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31+G(d,p)) to solve the Schrödinger equation for the molecule.[7] The output provides information on:

  • Optimized Geometry: The lowest energy conformation of the molecule.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity.[7]

  • Molecular Electrostatic Potential (MEP): A map of the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.[7]

  • Vibrational Frequencies: Predictions of infrared and Raman spectra, which can be compared with experimental data for structural validation.[6]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[8] It is widely used to screen virtual libraries of this compound derivatives against specific biological targets and to understand the molecular basis of their activity.[9][10]

Methodology: The process involves preparing the 3D structures of both the protein receptor and the this compound ligand. The ligand is then placed in the binding site of the receptor, and its conformational space is explored to find the binding mode with the most favorable interaction energy.[11] Key interactions analyzed include:

  • Hydrogen Bonds: Crucial for specificity and affinity.[12]

  • Hydrophobic Interactions: Important for the overall stability of the protein-ligand complex.[12]

  • π-π Stacking: Occurs between aromatic rings.[8]

The binding affinity is often expressed as a docking score or binding energy (in kcal/mol), with lower values indicating a more stable complex.[12][13]

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can predict the activity of newly designed compounds, thereby guiding lead optimization.[14][15]

Methodology: A QSAR model is developed by:

  • Data Set Collection: Assembling a series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values).[16]

  • Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological.

  • Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the biological activity.[14]

  • Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the protein-ligand interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and conformational changes of the this compound derivative-protein complex.[5][17]

Methodology: An MD simulation starts with the protein-ligand complex obtained from molecular docking. The system is solvated in a box of water molecules, and ions are added to neutralize the charge. The simulation then proceeds by solving Newton's equations of motion for every atom in the system over a specified period (typically nanoseconds).[5][13] Analysis of the simulation trajectory can reveal:

  • Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.[5]

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Protein-Ligand Interactions: To analyze the persistence of key interactions observed in docking.[5]

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial for its success in clinical trials. In silico ADMET prediction allows for the early identification of compounds with poor pharmacokinetic or toxicological profiles, saving time and resources.[18][19]

Methodology: Various computational models and software (e.g., SwissADME, ProTOX II) are used to predict a range of ADMET properties for this compound derivatives, including:[18][19]

  • Lipophilicity (logP): Affects absorption and distribution.

  • Aqueous Solubility: Important for bioavailability.

  • Drug-likeness: Adherence to rules like Lipinski's Rule of Five.

  • Metabolic Stability: Prediction of sites of metabolism.

  • Toxicity: Prediction of potential toxicities like mutagenicity and carcinogenicity.[20]

Data Presentation

The following tables summarize quantitative data from various computational and experimental studies on this compound derivatives.

Table 1: Molecular Docking Results of this compound Derivatives with Various Protein Targets

Compound IDTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
7c EGFRwt-8.1-[12]
11c EGFRwt-7.8-[12]
7d EGFR T790M-8.3-[12]
1c EGFR T790M-8.4-[12]
12b EGFR-LYS721, THR830[9]
7b COX-2-8.927-[13]
7c COX-2-8.578-[13]
8b COX-2-8.485-[13]
8c COX-2-8.899-[13]
Compound 2a Lung Cancer Protein (1M17)-6.6-[21]

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
2d DLD-1, MDA-MB-231-[17]
ORT15 A549, A498, HeLa0.354[22]
ORT15 A375, HepG20.177[22]
5a HepG-2, HCT-116, MCF-7, HeLa3.87 - 8.34[23]
6g HepG-2, HCT-116, MCF-7, HeLa3.34 - 10.92[23]
4r PANC-15.5[24]
4r A5490.3[24]
4r MCF-70.5[24]
8I K5622.68[25]
8I HepG-28.11[25]

Table 3: QSAR Model Statistics for this compound Derivatives

Model TypeTarget ActivityValidationReference
2D-QSARAnticancer (MDA-MB-231)0.904Internal and External[16]
3D-QSAR (MLR, NN)Anti-enterovirus-Cross-validation[14]
QSAR (MLR)Antibacterial (LogPo/w)0.831External set

Table 4: Predicted ADMET Properties of Selected this compound Derivatives

Compound ClassKey FindingsReference
This compound-1,2,3-triazole-sulfonamide hybridsNon-mutagenic and non-carcinogenic.[20]
2-(4-(methylsulfonyl) phenyl) benzimidazolesGood drug-likeness profiles.[26]
This compound derivatives for antifungal activityGood drug-like characteristics.[27]

Experimental Protocols

Computational studies are often complemented by experimental work to validate the in silico findings. Below are protocols for key experiments in the study of this compound derivatives.

General Synthesis of 2-Substituted this compound Derivatives

A common and efficient method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aromatic aldehyde.[28][29][30]

Materials:

  • o-phenylenediamine

  • Substituted aromatic aldehyde

  • Catalyst (e.g., ZrOCl₂·8H₂O, H₂SO₄@HTC, nano-Fe₂O₃)[28][29]

  • Solvent (e.g., ethanol, water)[29]

Procedure:

  • Dissolve o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) in the chosen solvent.

  • Add a catalytic amount of the selected catalyst.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).[28]

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic methods such as NMR, IR, and mass spectrometry.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2][22]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)[22][24]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the complete growth medium. The final DMSO concentration should be below 0.1%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[2]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against compound concentration.[22]

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the computational study of this compound derivatives.

Computational_Drug_Discovery_Workflow cluster_design Virtual Screening & Design cluster_evaluation In Silico Evaluation cluster_optimization Lead Optimization start This compound Scaffold library Virtual Library Generation start->library docking Molecular Docking library->docking dft DFT Analysis docking->dft qsar QSAR Modeling docking->qsar md MD Simulations dft->md admet ADMET Prediction qsar->admet hit Hit Identification md->hit admet->hit lead_opt Lead Optimization hit->lead_opt synthesis Synthesis & In Vitro Testing lead_opt->synthesis synthesis->library Feedback Loop

Caption: Computational drug discovery workflow for this compound derivatives.

EGFR_Signaling_Pathway_Inhibition EGFR EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Erk Erk MEK->Erk Erk->Proliferation This compound This compound Derivative This compound->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.[31]

QSAR_Model_Development_Workflow data_collection Data Collection (Structures & Activities) descriptor_calc Molecular Descriptor Calculation data_collection->descriptor_calc data_split Data Splitting (Training & Test Sets) descriptor_calc->data_split model_building Model Building (e.g., MLR, Machine Learning) data_split->model_building model_validation Model Validation (Internal & External) model_building->model_validation prediction Prediction of New Compounds model_validation->prediction

Caption: Workflow for the development of a QSAR model.

Conclusion

Computational studies play a pivotal and expanding role in the discovery and development of novel this compound-based therapeutic agents. The integration of methods such as DFT, molecular docking, QSAR, MD simulations, and ADMET prediction provides a powerful, multi-faceted approach to understanding the molecular basis of their activity and to designing new derivatives with improved efficacy and safety profiles. As computational power and algorithmic sophistication continue to advance, these in silico techniques will undoubtedly become even more integral to the pipeline of drug discovery, accelerating the journey of promising this compound compounds from the computer screen to the clinic.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Benzimidazole Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzimidazoles are a prominent class of heterocyclic compounds integral to numerous biologically active molecules, including antivirals, antifungals, and antitumor agents.[1] The precise structural elucidation and characterization of these compounds are paramount for drug discovery and development. This guide provides a comprehensive overview of the core spectroscopic techniques used to analyze benzimidazole structures, complete with experimental protocols and comparative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound derivatives.[1] ¹H and ¹³C NMR provide detailed information about the molecular framework, while 2D NMR techniques can resolve complex structures.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum reveals key information through chemical shifts (δ), coupling constants (J), and signal integration.

  • N-H Proton: The proton on the nitrogen of the imidazole (B134444) ring is typically the most deshielded. In DMSO-d₆, it appears as a broad singlet in the downfield region, often between 12.0 and 13.6 ppm.[1] This significant downfield shift is attributed to the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding.[1] The signal's broadness can result from quadrupole broadening from the adjacent nitrogen and chemical exchange.[1]

  • Aromatic Protons: Protons on the benzene (B151609) ring of the this compound core typically resonate between 7.0 and 8.3 ppm.[1] The specific chemical shifts and splitting patterns depend on the substitution pattern on the benzene ring.[1]

  • Substituent Protons: The chemical shifts of protons on substituent groups will vary depending on their electronic environment.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives

CompoundSolventN-HAromatic-HOther ProtonsReference(s)
1H-BenzimidazoleDMSO-d₆~12.3 (br s)7.26-7.71 (m)7.90 (s, C2-H)[2]
2-Methyl-1H-BenzimidazoleDMSO-d₆~12.2 (br s)7.26-7.71 (m)2.20 (s, CH₃)[2]
2-Phenyl-1H-benzimidazoleCDCl₃6.00-6.187.20-7.80 (m)-[3]
4-(1H-benzimidazol-2-yl)phenol----[3]
2-(4-Chlorophenyl)-1H-benzimidazole-3.42 (s)7.26 (t), 7.71 (t), 7.31, 7.61-[4]

1.2. ¹³C NMR Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the this compound ring are sensitive to substituent effects.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives

CompoundSolventC2C4/C7C5/C6C3a/C7aReference(s)
1H-BenzimidazoleDMSO-d₆141.7115.3122.8138.6[5]
2-Methyl-1H-BenzimidazoleDMSO-d₆151.2114.7122.6138.9[5]
1-Methyl-1H-BenzimidazoleCDCl₃141.9109.5, 119.9122.2, 123.1133.9, 143.4[5]

1.3. Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of this compound derivatives is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.[6]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often a good choice as it effectively dissolves many this compound derivatives and allows for the observation of the N-H proton.[1][6]

    • If required, add a small amount of an internal standard like tetramethylsilane (B1202638) (TMS).[6]

    • Filter the solution through a Pasteur pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove particulate matter.[1]

    • Cap and clearly label the NMR tube.[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.[6]

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[6]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).[6]

    • Shim the magnetic field to achieve optimal homogeneity.[6]

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.[6]

    • Use a 30-degree pulse angle.[6]

    • Set the relaxation delay to 1-2 seconds.[6]

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.[6]

    • Employ a proton-decoupled pulse sequence.[6]

    • Set the relaxation delay to 2-5 seconds.[6]

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.[6]

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup (Lock, Tune, Shim) filter->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_C Acquire ¹³C Spectrum setup->acquire_C process Process Spectra (FT, Phasing, Baseline Correction) acquire_H->process acquire_C->process analyze Analyze & Interpret process->analyze

NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The this compound scaffold has several characteristic vibrational modes.

  • N-H Stretch: A characteristic absorption band for the N-H group appears in the region of 3100-3500 cm⁻¹.[2][3] For instance, in 1H-Benzimidazole, this peak is observed at 3409 cm⁻¹.[2]

  • C-H Stretch: Aliphatic C-H stretching vibrations are typically observed around 2900-3000 cm⁻¹.[2]

  • C=N and C=C Stretches: The skeletal stretching bands of the this compound nucleus, which involve C=N and C=C bonds, are found in the 1400–1650 cm⁻¹ region.[7]

  • Thioamide Bands: In benzimidazoline-2-thiones, strong bands near 1200 and 1500 cm⁻¹ may be associated with the thioamide system.[7]

Table 3: Characteristic FT-IR Absorption Bands (cm⁻¹) for this compound Derivatives

CompoundN-H StretchC-H (aliphatic) StretchC=N / C=C StretchesOther Key BandsReference(s)
1H-Benzimidazole34092923--[2]
2-Methyl-1H-Benzimidazole31782916--[2]
2-(4-Chlorophenyl)-1H-benzimidazole3379--686 (C-Cl)[4]
2-(2-hydroxyphenyl)-1H-benzimidazole3317-3417 (O-H/N-H)2981--[8]

2.1. Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent disk.

    • Alternatively, attenuated total reflectance (ATR) can be used for solid or liquid samples with minimal preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the ATR crystal.

    • Place the sample in the IR beam.

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound and its derivatives typically exhibit characteristic absorption bands in the UV region. For example, this compound absorbs light at 245, 271, and 278 nm.[9] The absorption maxima can be influenced by the solvent and the substituents on the this compound ring.

Table 4: UV-Vis Absorption Maxima (λmax, nm) for this compound Derivatives

CompoundSolventλmax (nm)Reference(s)
1H-BenzimidazoleAcetonitrile (B52724)~245, 272, 278[10]
N-Butyl-1H-benzimidazole-248, ~295[11][12]
2-(p-tolyl)-1H-benzo[d]imidazole-303[13]
Rabeprazole/Omeprazole with NQSAlkaline Medium453[14]

3.1. Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol (B129727), acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to record a baseline.

    • Fill a matched quartz cuvette with the sample solution.

    • Place the sample and reference cuvettes in the spectrophotometer.

    • Scan the sample over the desired wavelength range (e.g., 200-800 nm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in formula determination. Tandem mass spectrometry (MS/MS) is used to elucidate the structure by analyzing the fragmentation patterns of the molecule.

  • Electron Impact (EI) Mass Spectrometry: The mass spectra of this compound derivatives often show the molecular ion as the base peak.[15] A characteristic fragmentation pathway involves the sequential loss of two molecules of hydrogen cyanide (HCN) and a proton.[15]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique commonly coupled with liquid chromatography (LC) and is well-suited for the polar nature of many this compound compounds.[16]

Table 5: Key Mass Spectrometry Data for this compound Derivatives

CompoundIonization Method[M+H]⁺ or M⁺˙ (m/z)Key Fragment Ions (m/z)Reference(s)
ImidazobenzodiazepinesEI-43 (CH₃CO⁺, base peak)[17]
2-phenyl-1H-benzo[d]imidazole-225 (M+1)-[3]
2-(4-methylphenyl)-1H-benzimidazole-209 (M+1)-[3]

4.1. Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the quantitative analysis of benzimidazoles in a biological matrix.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Homogenize the tissue sample.[16]

    • For fatty samples, a defatting step with hexane (B92381) may be necessary.[16]

    • Condition a C18 SPE cartridge with methanol followed by water.[16]

    • Load the extracted sample onto the cartridge.[16]

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute it in the mobile phase for LC-MS/MS analysis.[16]

  • LC-MS/MS Analysis:

    • Chromatographic Column: A C18 reversed-phase column is commonly used.[16]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often containing a small percentage of formic acid (e.g., 0.1%) to enhance ionization.[16]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typical.[16]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, selecting at least two characteristic precursor-to-product ion transitions for each analyte.[16]

experimental_workflow_ms cluster_prep_ms Sample Preparation (SPE) cluster_acq_ms LC-MS/MS Analysis cluster_proc_ms Data Analysis homogenize Homogenize Sample load Load Sample homogenize->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute reconstitute Evaporate & Reconstitute elute->reconstitute inject Inject Sample reconstitute->inject separate LC Separation inject->separate ionize ESI (+) separate->ionize detect MS/MS Detection (MRM) ionize->detect quantify Quantify Analytes detect->quantify

LC-MS/MS Experimental Workflow for this compound Analysis.

Conclusion

The spectroscopic analysis of this compound structures relies on a combination of techniques, each providing unique and complementary information. NMR spectroscopy is unparalleled for detailed structural elucidation, while IR spectroscopy quickly identifies key functional groups. UV-Vis spectroscopy offers insights into the electronic structure, and mass spectrometry provides crucial information on molecular weight and fragmentation patterns, which is vital for both structural confirmation and quantitative analysis. The application of these methods, guided by the protocols outlined in this guide, is fundamental to the successful research and development of this compound-based compounds.

References

Natural Sources of Benzimidazole Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Natural Occurrences of the Benzimidazole Scaffold.

Executive Summary

The this compound scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of synthetic pharmaceutical agents, including proton-pump inhibitors, anthelmintics, and antihistamines.[1][2][3] However, a comprehensive survey of natural sources reveals that the this compound alkaloid structure is exceptionally rare in nature. Unlike many other alkaloid classes which are widely distributed in the plant and marine kingdoms, the natural occurrence of benzimidazoles is largely confined to a single, fundamentally important molecule: 5,6-dimethylthis compound (B1208971) (DMB) . This molecule serves as the essential lower axial ligand coordinated to the central cobalt atom in true vitamin B12 (cobalamin).[4][5][6]

This technical guide addresses this unique distribution by focusing on DMB as the primary natural this compound alkaloid. It provides an in-depth look at its biosynthesis, natural prokaryotic sources, and the methodologies for its extraction and analysis as part of the larger vitamin B12 structure. This document serves as a resource for researchers seeking to understand the natural origins of this "privileged" scaffold, contrasting its limited natural availability with its vast synthetic utility.

The Primary Natural this compound: 5,6-Dimethylthis compound (DMB)

The most prominent and well-characterized this compound compound found in nature is 5,6-dimethylthis compound (DMB).[1][7] It is not a secondary metabolite in the typical sense but a crucial biosynthetic precursor for coenzyme B12, produced exclusively by prokaryotes (certain bacteria and archaea).[8]

  • Biological Role : DMB forms the α-ligand (lower ligand) that coordinates with the cobalt ion in the corrin (B1236194) ring of cobalamin.[9] This specific structure is what defines a cobamide as true vitamin B12, which is essential for human metabolism. Other cobamides, found in various bacteria, may use different bases like adenine (B156593) instead of DMB and are considered "pseudovitamin B12," which are not functional for humans.[7][10]

  • Natural Sources : DMB is synthesized by a wide range of bacteria, including species used for commercial vitamin B12 production such as Pseudomonas denitrificans and Propionibacterium freudenreichii, as well as gut commensals like Eubacterium limosum and soil bacteria like Salmonella enterica.[6][11][12][13]

Quantitative Data on Natural this compound Occurrence

Direct quantitative data on free 5,6-dimethylthis compound in natural sources is scarce, as it is typically incorporated into the final cobalamin molecule. Therefore, quantification focuses on the concentration of vitamin B12 in various matrices, primarily from microbial fermentation or biological tissues where it accumulates. Yields from industrial fermentation are highly variable and depend on the strain and culture conditions.

Table 1: Representative Concentrations of Vitamin B12 (Cobalamin) from Natural or Semi-Natural Sources
Source MatrixCompound MeasuredReported ConcentrationNotes
Pig Liver (CRM 487)Cyanocobalamin (B1173554)1.12 ± 0.09 mg/kgCertified Reference Material used for analytical validation.[14]
Spirulina platensis (Algae)Total Vitamin B12Variable; dependent on extractionExtraction with KCN yielded stable cyanocobalamin for analysis.[15]
Industrial Fermentation (e.g., P. denitrificans)Vitamin B12>60 mg/L (Improved Strains)Yields have increased significantly from original soil isolates through genetic manipulation.[12]
Yeast Extract (Marmite)Vitamin B120.22 µg/gExample of a fortified food product where B12 is derived from microbial sources.[14]

Biosynthesis of 5,6-Dimethylthis compound

The biosynthesis of DMB is a complex process that differs between aerobic and anaerobic organisms.

Aerobic Pathway

In many aerobic bacteria, such as Rhodospirillum rubrum, DMB is synthesized from flavin mononucleotide (FMNH₂) in a remarkable reaction catalyzed by a single enzyme, BluB , often referred to as a flavin destructase.[16][17][18] The enzyme "cannibalizes" the flavin's isoalloxazine ring and its attached ribityl tail to form the this compound structure in an oxygen-dependent manner.[9][16][17]

aerobic_dmb_biosynthesis FMN Flavin Mononucleotide (FMN) FMNH2 Reduced Flavin (FMNH₂) FMN->FMNH2 Reduction BluB BluB Enzyme (Flavin Destructase) FMNH2->BluB DMB 5,6-Dimethylthis compound (DMB) BluB->DMB Catalysis O2 Oxygen (O₂) O2->BluB

Caption: Aerobic biosynthesis of DMB from FMNH₂ via the BluB enzyme.
Anaerobic Pathway

The anaerobic pathway is fundamentally different and less understood. In organisms like Eubacterium limosum, the process begins with 5-aminoimidazole ribotide (AIR) and involves the radical S-adenosyl-L-methionine (SAM) enzyme BzaF to form 5-hydroxythis compound (B117332), which is later methylated to become DMB.[13][19][20] This pathway highlights a convergent evolution for the synthesis of this vital molecule.

Experimental Protocols: Isolation and Purification

The isolation of DMB is intrinsically linked to the extraction of vitamin B12 from microbial cultures. The general workflow involves separating the vitamin from the biomass and then converting all natural forms (e.g., adenosylcobalamin, methylcobalamin) to the more stable cyanocobalamin for analysis and purification.

Generalized Workflow for Cobalamin Extraction

The following protocol is a synthesized representation of common steps described in the literature for extracting vitamin B12 from a fermentation broth.[12][14][21]

  • Cell Lysis & Initial Extraction :

    • The fermentation broth containing microbial cells is first acidified (e.g., with H₂SO₄ or HCl) and heated (75-95°C) to lyse the cells and release the intracellular cobamides.[12][21]

    • For analytical purposes, potassium cyanide (KCN) is often added at this stage in an acetate (B1210297) buffer (pH 4.5) to convert all cobalamin forms to the stable cyanocobalamin (CN-Cbl).[14][15]

    • The mixture is clarified by centrifugation or filtration to separate the cell debris from the liquid extract containing the vitamin.[12]

  • Adsorption and Concentration :

    • The clarified supernatant is passed through an adsorption column, typically containing a macroporous resin (e.g., Amberlite XAD-2) or an immunoaffinity column (IAC) with monoclonal antibodies specific to vitamin B12.[12][14][15] This step selectively binds the cobalamin, separating it from water-soluble impurities.

    • The column is washed with water to remove non-bound contaminants.

  • Elution and Solvent Extraction :

    • The bound cobalamin is eluted from the resin using an organic solvent, such as an acetone-water mixture or methanol.[14][21]

    • For further purification, liquid-liquid extraction may be employed. The aqueous concentrate can be extracted with solvents like benzyl (B1604629) alcohol or phenol-chloroform mixtures to transfer the cobalamin to the organic phase.[12][15]

  • Crystallization and Final Purification :

    • The purified, concentrated solution is subjected to crystallization, often by the addition of acetone (B3395972) or another organic solvent, to precipitate the vitamin B12 crude product.[12][21]

    • Final purification for pharmaceutical-grade vitamin B12 is achieved through techniques like High-Performance Liquid Chromatography (HPLC) on a C18 column.[15]

extraction_workflow start Fermentation Broth (e.g., Pseudomonas denitrificans) lysis Step 1: Acid Hydrolysis & Cell Lysis (Heat + KCN) start->lysis clarify Clarification (Centrifugation / Filtration) lysis->clarify adsorb Step 2: Adsorption (Macroporous Resin / IAC) clarify->adsorb elute Step 3: Elution (Methanol / Acetone) adsorb->elute concentrate Concentration (Reduced Pressure) elute->concentrate crystallize Step 4: Crystallization (Acetone Addition) concentrate->crystallize hplc Final Purification (HPLC) crystallize->hplc end Pure Vitamin B12 (Cyanocobalamin) hplc->end

Caption: Generalized workflow for the extraction of Vitamin B12.

Other Putative Natural Benzimidazoles

While DMB is the only well-documented natural this compound, literature occasionally mentions other isolated compounds. For example, kealiiquinone , a compound extracted from a marine sponge of the Leucetta genus, has been reported to contain a this compound moiety.[8] However, detailed studies on the biosynthesis, quantitative occurrence, and biological role of such compounds are extremely limited, and they do not represent a significant or widespread class of natural products.

Conclusion

For drug development professionals and researchers, the key takeaway is that nature has not extensively utilized the this compound scaffold for secondary metabolite production. Its natural role appears highly specialized and conserved as the DMB component of vitamin B12. This contrasts sharply with its synthetic versatility, where the this compound nucleus is a "privileged structure" used to create a vast library of pharmacologically active agents.[2] The study of DMB biosynthesis provides a fascinating glimpse into how nature constructs this unique heterocycle, offering potential insights for biocatalysis and synthetic biology, while the established extraction methodologies for vitamin B12 provide a robust framework for isolating this singular natural this compound alkaloid.

References

A Technical Guide to the Pharmacological Applications of Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Privileged Scaffold

The this compound scaffold, an aromatic bicyclic heterocycle formed by the fusion of a benzene (B151609) and an imidazole (B134444) ring, is regarded as a "privileged structure" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and receptors, through mechanisms like hydrogen bonding, π–π stacking, and metal ion interactions.[3][4][5] This versatility has led to the development of this compound-based drugs with a broad spectrum of pharmacological activities, including anthelmintic, anticancer, antiviral, and antimicrobial properties.[6][7] The ease of synthesis and the ability to readily modify its core structure have made this compound a cornerstone for the design and discovery of novel therapeutic agents.[4][6] Several clinically approved drugs, such as the anthelmintics Mebendazole (B1676124) and Albendazole, and the proton pump inhibitor Omeprazole, feature this core structure, highlighting its significance in modern medicine.[1][8] This guide provides an in-depth technical overview of the key pharmacological applications of this compound derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Anthelmintic Applications

This compound derivatives were among the first compounds of this class to gain widespread therapeutic use, primarily as potent anthelmintic agents effective against a wide range of parasitic worms, especially gastrointestinal nematodes.[9][10]

Mechanism of Action

The primary anthelmintic mechanism of benzimidazoles is the disruption of microtubule polymerization in parasite cells.[9][11] They exhibit a significantly higher binding affinity for parasite β-tubulin (100-400 fold greater) compared to mammalian tubulin, which is the key to their selective toxicity and safe use.[10][12]

  • Binding to β-Tubulin: Benzimidazoles bind with high affinity to a specific site on the β-tubulin subunit of the parasite.[10][13]

  • Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules.[9][11]

  • Disruption of Microtubule-Dependent Functions: The subsequent disruption of the tubulin-microtubule equilibrium impairs essential cellular functions in the parasite, including cell division, maintenance of cell shape, motility, and intracellular transport of nutrients and secretory vesicles.[11][14]

  • Secondary Effects: This primary action leads to secondary biochemical changes, such as the inhibition of mitochondrial fumarate (B1241708) reductase and reduced glucose transport, ultimately causing energy depletion, starvation, paralysis, and expulsion of the parasite.[9][11]

cluster_drug This compound Drug cluster_parasite Parasite Cell drug This compound (e.g., Albendazole, Mebendazole) tubulin Parasite β-Tubulin drug->tubulin Binds to polymerization Microtubule Polymerization drug->polymerization Inhibits tubulin->polymerization microtubules Microtubule Formation polymerization->microtubules Leads to functions Essential Cellular Functions (Nutrient absorption, Cell division) polymerization->functions Impairs microtubules->functions Required for death Parasite Death functions->death Disruption leads to

Caption: Mechanism of anthelmintic action of benzimidazoles.
Data on Common Anthelmintic Benzimidazoles

CompoundDescriptionPrimary Indications
Mebendazole A broad-spectrum anthelmintic that blocks glucose uptake in nematodes, leading to glycogen (B147801) depletion and death.[9]Highly effective against ascariasis, hookworm infections, trichuriasis, and enterobiasis.[9]
Albendazole A versatile anthelmintic agent effective against various gastrointestinal nematodes.[9]Used for single or mixed infections of ascariasis, intestinal capillariasis, and hookworm.[9]
Fenbendazole An anthelmintic agent commonly used in veterinary medicine.[14] It destabilizes microtubules and inhibits tubulin polymerization.[14]Treatment and control of nematode parasites in animals.[12][14]
Flubendazole A fluorine analog of mebendazole with a similar spectrum of activity. It is poorly absorbed, making it effective for gut-dwelling worms.[12]Broad-spectrum nematicide and taenicide anthelmintic, particularly in poultry.[12]
Thiabendazole The first this compound anthelmintic developed.[10] It also inhibits the helminth-specific enzyme fumarate reductase.[9]Used to control fruit and vegetable diseases and for cutaneous larva migrans.[9]

Anticancer Applications

The structural similarity of benzimidazoles to purine (B94841) nucleosides makes them ideal scaffolds for developing anticancer agents that can interfere with the biological processes of cancer cells.[15][16] Their derivatives have demonstrated efficacy through multiple mechanisms, most notably tubulin polymerization inhibition and kinase inhibition.[16][17]

Mechanism 1: Tubulin Polymerization Inhibition

Similar to their anthelmintic action, several this compound derivatives exert potent anticancer effects by disrupting microtubule dynamics in cancer cells.[16] Compounds like Mebendazole and Nocodazole bind to the colchicine-binding site of β-tubulin, preventing the formation of the mitotic spindle.[17][18] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing mitochondria-dependent apoptosis.[16][18]

cluster_drug Anticancer this compound cluster_cell Cancer Cell drug This compound Derivative (e.g., Mebendazole, Nocodazole) tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds to polymerization Tubulin Polymerization drug->polymerization Inhibits tubulin->polymerization spindle Mitotic Spindle Formation polymerization->spindle Required for arrest G2/M Phase Cell Cycle Arrest spindle->arrest Disruption causes apoptosis Apoptosis arrest->apoptosis Induces

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Table: Cytotoxicity of this compound-Based Tubulin Inhibitors

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 7n SK-Mel-28 (Melanoma)2.55[19]
Compound 7u SK-Mel-28 (Melanoma)3.11[19]
Compound 7n A549 (Lung)17.89[19]
Compound 7n (Tubulin Polymerization)5.05[19]
Sorafenib HepG-2 (Hepatocellular)10.99[4]
Compound 95 HepG-2 (Hepatocellular)1.98[4]
Mechanism 2: Kinase Inhibition (EGFR/VEGFR)

Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are often overexpressed in tumors and are critical targets in cancer therapy.[15][20] this compound derivatives have been designed as potent inhibitors of these kinases.[21][22] By competitively inhibiting ATP binding at the kinase domain, these compounds block receptor autophosphorylation and disrupt downstream signaling pathways, such as the PI3K/Akt and MEK/Erk pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[20][23]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm egf EGF Ligand egfr EGFR egf->egfr Binds egfr_dimer EGFR Dimerization & Autophosphorylation egfr->egfr_dimer pi3k PI3K egfr_dimer->pi3k Activates mek MEK egfr_dimer->mek Activates akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation erk Erk mek->erk erk->proliferation drug This compound Kinase Inhibitor drug->egfr_dimer Inhibits

Caption: Inhibition of the EGFR signaling pathway by benzimidazoles.

Table: Activity of this compound-Based EGFR/VEGFR-2 Inhibitors

Compound ClassTarget(s)IC₅₀ RangeReference
This compound HybridsEGFR0.048 - 0.109 µM[22]
This compound HybridsVEGFR-26.7 nM - 0.107 µM[22]

Antiviral Applications

The this compound scaffold is a key component in several antiviral agents due to its ability to inhibit critical viral processes.[24][25] Its structural versatility allows for modifications that can target various viral enzymes and replication steps.[25]

Mechanism of Action

The antiviral mechanisms of this compound derivatives are diverse and virus-specific. They have been shown to inhibit:

  • Viral Polymerases: Acting as non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRP), as seen in agents targeting the Hepatitis C Virus (HCV).[26]

  • Viral Replication: Some derivatives exhibit potent activity against DNA viruses like cytomegalovirus (CMV) and varicella-zoster virus (VZV).[24]

  • Other Viral Targets: Benzimidazoles have also been developed as inhibitors for HIV-1 and various influenza viruses.[24]

Table: Antiviral Activity of Selected this compound Derivatives

Compound/ClassTarget VirusActivity (IC₅₀)Reference
Maribavir Cytomegalovirus (CMV)Clinically effective antiviral drug.[24]
This compound Inhibitors Hepatitis C Virus (HCV) RdRP~0.25 µM[26]
Compound 10 Cytomegalovirus (CMV)>0.2 µg/mL[24]
Compound 10 Varicella-zoster virus (VZV)0.2 - 0.5 µg/mL[24]
Compound 12 Cytomegalovirus (CMV)1.1 - 3.2 µg/mL[24]
Compound 13 Varicella-zoster virus (VZV)0.8 - 1.4 µg/mL[24]

Antimicrobial Applications

This compound derivatives possess a broad spectrum of antimicrobial activity, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][27]

Mechanism of Action

While the exact mechanisms can vary, the antimicrobial action often involves the inhibition of essential bacterial enzymes or disruption of cellular processes. The incorporation of electron-withdrawing groups on the this compound ring has been shown to enhance antimicrobial efficacy.[27]

Table: Antibacterial Activity of Selected this compound Derivatives

CompoundBacterial StrainActivity (MIC)Reference
Compound 2d E. Coli3.125 µmol/mL[28]
Compound 2k S. aureus12.5 µmol/mL[28]
Compound 8g S. aureus2 ± 0.9 µg/mL
Compound 9b S. aureus2 ± 0.9 µg/mL
Compound from Zhou et al. B. proteus4 ± 0.59 µg/mL
Compound from Zhou et al. B. typhi8 ± 1.16 µg/mL

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol: Synthesis of 2-Substituted Benzimidazoles

One of the most common methods for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aldehyde, often catalyzed by a mild agent like ammonium (B1175870) chloride.[29][30][31]

cluster_workflow Synthesis Workflow start Start mix Mix o-phenylenediamine, aldehyde, and NH₄Cl in ethanol (B145695) start->mix heat Stir and heat mixture at 80-90°C mix->heat monitor Monitor reaction by TLC heat->monitor monitor->heat Incomplete precipitate Pour into ice-water to precipitate product monitor->precipitate Reaction Complete filter Filter, wash with water, and dry the solid precipitate->filter purify Recrystallize from ethanol for purification filter->purify end End purify->end

Caption: General workflow for the synthesis of benzimidazoles.

Methodology:

  • Materials: o-phenylenediamine, substituted aldehyde, ammonium chloride (NH₄Cl), ethanol, ice-cold water.

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol.[29]

  • Catalyst Addition: Add ammonium chloride (30 mol%, approx. 0.15 g) to the mixture.[29][30]

  • Heating: Stir the resulting mixture vigorously at 80-90°C. Reaction times typically range from 2 to 3 hours.[29][30]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system, such as hexane:ethyl acetate (B1210297) (2:1, v/v).[29][30]

  • Work-up: Upon completion, pour the hot reaction mixture into a beaker containing ice-cold water. The product will precipitate as a solid.[29][30]

  • Isolation: Filter the solid precipitate using a Buchner funnel and wash the product thoroughly with water twice to remove any residual ammonium chloride.[29]

  • Purification: Dry the crude product and purify by recrystallization from ethanol to obtain the pure 2-substituted this compound.[29]

Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules by monitoring the fluorescence of a reporter dye that incorporates into forming microtubules.[18][32]

cluster_workflow Tubulin Assay Workflow start Start prepare_plate Pre-warm 96-well plate to 37°C start->prepare_plate prepare_mix Prepare Tubulin Master Mix on ice (Tubulin, GTP, Buffer, Fluorescent Reporter) start->prepare_mix add_compound Add 10x test compound dilutions to wells prepare_plate->add_compound initiate Initiate polymerization by adding Master Mix to wells add_compound->initiate prepare_mix->initiate read Immediately read fluorescence at 37°C over time (Ex: ~360 nm, Em: ~450 nm) initiate->read analyze Analyze data: Plot fluorescence vs. time to determine inhibition read->analyze end End analyze->end

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Methodology:

  • Materials & Reagents: Purified tubulin (e.g., porcine tubulin), General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂), GTP, fluorescent reporter (e.g., DAPI), test compounds, positive control (e.g., Nocodazole, Colchicine), negative control (e.g., Paclitaxel), DMSO, 96-well half-area plates, fluorescence plate reader with temperature control.[18][32][33]

  • Reagent Preparation:

    • Thaw all reagents on ice and keep the tubulin solution on ice at all times.[18]

    • Prepare 10x stock solutions of test compounds and controls in General Tubulin Buffer, potentially containing up to 10% DMSO. Perform serial dilutions as required.[18]

    • On ice, prepare the Tubulin Master Mix. For a 100 µL final reaction volume, this typically contains tubulin (to a final concentration of 2-3 mg/mL), GTP (1 mM), and the fluorescent reporter.[18][32]

  • Assay Procedure:

    • Pre-warm the 96-well plate to 37°C for at least 10 minutes.[18][33]

    • Add 10 µL of the 10x compound dilutions (or vehicle control) to the appropriate wells in duplicate.[33]

    • Incubate the plate at 37°C for 1 minute.[18]

    • Initiate the polymerization reaction by adding 90 µL of the cold Tubulin Master Mix to each well.[18]

    • Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.[18]

  • Data Acquisition:

    • Measure the fluorescence intensity over time (e.g., every 30-60 seconds for up to 90 minutes) at appropriate wavelengths (e.g., Excitation: ~360 nm, Emission: ~450 nm for DAPI).[18][32]

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Inhibitors of tubulin polymerization will show a reduced rate and extent of fluorescence increase compared to the vehicle control.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Outlook

The this compound scaffold remains a highly valuable and versatile core in modern drug discovery.[3][6] Its derivatives have demonstrated significant therapeutic success across a wide range of diseases, from parasitic infections to cancer. The key to their success lies in their structural similarity to endogenous purines and the ease with which their structure can be modified to achieve high potency and selectivity for various biological targets.[3][5] Current research continues to focus on synthesizing novel this compound hybrids, combining the scaffold with other bioactive moieties to achieve synergistic effects and overcome drug resistance.[28][34] With ongoing advancements in synthesis, high-throughput screening, and computational drug design, the development of new, more effective this compound-based therapeutics is expected to continue, further expanding their already impressive pharmacological footprint.[4][6]

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of benzimidazole derivatives utilizing microwave irradiation. This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry. Benzimidazoles are a critical class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties, making their efficient synthesis a key focus in drug discovery.

Advantages of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry for several key reasons:

  • Rapid Reaction Times: Reactions that typically take hours to complete using conventional heating can often be accomplished in minutes with microwave irradiation.

  • Higher Yields and Purity: Microwave heating can lead to cleaner reactions with fewer side products, resulting in higher yields and greater purity of the desired this compound derivatives.

  • Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is more energy-efficient compared to traditional methods that heat the entire apparatus.

  • Environmentally Friendly: The use of solvent-free conditions or greener solvents is often feasible with microwave assistance, reducing the environmental impact of chemical synthesis.

General Workflow for Microwave-Assisted this compound Synthesis

The general workflow for the microwave-assisted synthesis of this compound derivatives is a straightforward process. It typically involves the selection of appropriate starting materials, mixing them with a catalyst (if required) in a microwave-safe vessel, and subjecting the mixture to microwave irradiation for a predetermined time and at a specific power level.

Microwave-Assisted this compound Synthesis Workflow start Start reactants Select o-phenylenediamine (B120857) and Carboxylic Acid/Aldehyde start->reactants mix Mix Reactants (with/without catalyst/solvent) reactants->mix setup Place in Microwave-Safe Vessel mix->setup irradiate Microwave Irradiation (Set Power and Time) setup->irradiate monitor Monitor Reaction (e.g., TLC) irradiate->monitor workup Reaction Work-up (Cooling, Neutralization) monitor->workup isolate Isolate Crude Product (Filtration, Extraction) workup->isolate purify Purify Product (Recrystallization, Chromatography) isolate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General workflow for the microwave-assisted synthesis of this compound derivatives.

Experimental Protocols

Herein, we provide detailed protocols for two common methods of microwave-assisted this compound synthesis.

Protocol 1: Acid-Catalyzed Synthesis from o-Phenylenediamine and Carboxylic Acids

This protocol describes the synthesis of this compound derivatives via the cyclocondensation of o-phenylenediamine and a carboxylic acid under acidic conditions using microwave irradiation.

Materials:

  • o-Phenylenediamine

  • Appropriate carboxylic acid (e.g., acetic acid, propionic acid, etc.)

  • Hydrochloric acid (4 M)

  • Ethanol (B145695)

  • Water

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • In a 25 mL glass beaker, thoroughly mix o-phenylenediamine (1.0 mmol) and the desired carboxylic acid (1.0 mmol).

  • Add two drops of 4 M hydrochloric acid to the mixture.

  • Place the beaker in a microwave oven and irradiate at 50% power for 1.5 to 4 minutes, depending on the specific carboxylic acid used.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Recrystallize the crude product from a 50:50 mixture of ethanol and water to yield the pure this compound derivative.

Protocol 2: Solvent-Free Synthesis of 1,2-Disubstituted Benzimidazoles

This protocol outlines a highly efficient and environmentally friendly method for the synthesis of 1,2-disubstituted benzimidazoles from N-substituted-o-phenylenediamines and aldehydes under solvent-free conditions, catalyzed by Erbium (III) triflate (Er(OTf)₃).

Materials:

  • N-phenyl-o-phenylenediamine or N-benzyl-o-phenylenediamine

  • Appropriate aldehyde (e.g., benzaldehyde, p-methylbenzaldehyde, etc.)

  • Erbium (III) triflate (Er(OTf)₃)

  • Water

  • Ethyl acetate (B1210297)

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • In a 3 mL glass vial, add N-substituted-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1% mol).

  • To this mixture, add the desired aldehyde (1 mmol).

  • Place the vial in the microwave reactor and irradiate for 5-10 minutes.

  • Monitor the reaction by GC/MS.

  • Upon completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate (4 x 3 mL).

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives using the protocols described above.

Table 1: Acid-Catalyzed Synthesis of Benzimidazoles (Protocol 1)

EntryR Group (from Carboxylic Acid)Time (min)Yield (%)
3aMethyl485
3cPropyl2.590
3dEthyl388
3fHeptyl1.580
3hChloromethyl3.595
3j2-Phenylethyl282
3k4-Nitrophenyl392

Table 2: Solvent-Free Synthesis of 1,2-Disubstituted Benzimidazoles (Protocol 2)

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde599.9
2p-Methylbenzaldehyde599
3p-Methoxybenzaldehyde598
4o-Hydroxybenzaldehyde1096
8Heptanal1086
9Butyraldehyde1088
10Cinnamaldehyde599

Key Components of a Microwave-Assisted Reaction Setup

The logical relationship of the key components in a microwave-assisted reaction setup is crucial for ensuring efficient and safe operation.

Microwave Reactor Components mw_generator Microwave Generator waveguide Waveguide mw_generator->waveguide cavity Microwave Cavity waveguide->cavity vessel Reaction Vessel (Microwave Transparent) cavity->vessel stirring Stirring Mechanism (Magnetic Stirrer) cavity->stirring reactants Reactants & Solvent vessel->reactants sensors Sensors (Temperature, Pressure) vessel->sensors Monitors Conditions control_unit Control Unit sensors->control_unit control_unit->mw_generator Regulates Power

Caption: Key components of a microwave reactor and their interactions.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives, offering a green, efficient, and rapid alternative to conventional methods. The protocols outlined in this document provide a starting point for researchers to explore this powerful technology for the synthesis of novel this compound compounds with potential therapeutic applications. The ease of execution, coupled with high

Green Synthesis of Benzimidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various green synthesis approaches for benzimidazole derivatives. The methodologies outlined focus on environmentally benign reaction conditions, including the use of alternative energy sources, green solvents, and catalyst-free systems.

Microwave-Assisted Synthesis

Microwave irradiation offers a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods.[1][2]

Application Notes:

This method is particularly advantageous for high-throughput synthesis and library generation in drug discovery due to its speed and efficiency. The use of solid supports or solvent-free conditions can further enhance the green credentials of this approach.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles

Materials:

Procedure:

  • Grind o-phenylenediamine (1.0 mmol) and the appropriate carboxylic acid (1.0 mmol) in a pestle and mortar.

  • Transfer the mixture to a 25 mL glass beaker.

  • Add two drops of 4 M hydrochloric acid.[1]

  • Place the beaker in a microwave oven and irradiate at 50% power for 1.5 to 4 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Recrystallize the crude product from a 50:50 ethanol/water mixture to obtain the pure 2-substituted this compound.[1]

Quantitative Data:
EntryR-Group of Carboxylic AcidTime (min)Yield (%)
1Methyl1.595
2Propyl290
3Ethyl292
4Heptyl385
54-nitrophenyl480
Data sourced from Mobinikhaledi et al.[1]

Ultrasound-Assisted Synthesis

Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation in the reaction medium, creating localized hot spots with high temperature and pressure. This can significantly enhance reaction rates and yields.

Application Notes:

Ultrasound-assisted synthesis is an energy-efficient method that can often be performed at room temperature, minimizing thermal degradation of sensitive molecules. It is a versatile technique applicable to a wide range of substrates.

Experimental Protocol: Ultrasound-Assisted One-Pot Synthesis of 2-Substituted Benzimidazoles

Materials:

  • o-phenylenediamine (0.1 mol)

  • Aromatic aldehyde (0.1 mol)

  • ZnFe₂O₄ nano-catalyst

  • Ethanol (3 mL)

  • Ethyl acetate (B1210297) and n-hexane for TLC and column chromatography

Procedure:

  • In a reaction vessel, combine o-phenylenediamine (0.1 mol), the aromatic aldehyde (0.1 mol), and the ZnFe₂O₄ nano-catalyst in 3 mL of ethanol.[3]

  • Irradiate the reaction mixture ultrasonically for 30 minutes.[3]

  • Monitor the reaction's progress using TLC with a 7:3 mixture of ethyl acetate and n-hexane as the eluent.[3]

  • Upon completion, add 10 mL of ethanol and stir the mixture for 5 minutes.

  • Filter the solution to remove the catalyst.

  • Distill the solvent under reduced pressure.

  • Purify the product by column chromatography using a 1:1 mixture of n-hexane and ethyl acetate.[3]

Quantitative Data:
EntryAldehyde SubstituentTime (min)Yield (%)
1H2592
24-Cl2291
34-NO₂2292
44-OCH₃2888
52-OH2890
Data sourced from Kamble et al.[3]

Mechanochemical Synthesis (Grinding Method)

Mechanochemistry involves the use of mechanical force to induce chemical reactions. Grinding reactants together in a mortar and pestle is a simple, solvent-free, and energy-efficient method for organic synthesis.

Application Notes:

This method is ideal for solvent-free reactions, reducing waste and environmental impact. It is a highly accessible technique that does not require specialized equipment.

Experimental Protocol: Mortar-Pestle Grinding Synthesis of Benzimidazoles

Materials:

  • o-phenylenediamine (1 mmol)

  • Aldehyde (1 mmol)

  • Acetic acid (0.5 mL)

  • Water

  • Ethyl acetate

Procedure:

  • Place the o-phenylenediamine (1 mmol) and the aldehyde (1 mmol) in an agate mortar.[4]

  • Add 0.5 mL of acetic acid.[4]

  • Gently grind the mixture with a pestle for approximately 15 minutes, during which the mixture will turn into a pasty mass.[4]

  • Quench the reaction by adding 3 mL of water.

  • Dilute the mixture with 5 mL of ethyl acetate.

  • Isolate the product, which can be further purified by recrystallization if necessary.

Quantitative Data:
EntryAldehydeTime (min)Yield (%)
1Benzaldehyde1596
24-Methylbenzaldehyde1597
34-Methoxybenzaldehyde1595
44-Chlorobenzaldehyde1593
52-Naphthaldehyde1592
Data sourced from Zhang et al.[5]

Catalyst-Free Synthesis in Aqueous Media

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Performing reactions in water without the need for a catalyst represents a highly sustainable approach.

Application Notes:

This method is particularly suitable for the synthesis of polar this compound derivatives. The simplicity of the work-up, often involving simple filtration, is a significant advantage.

Experimental Protocol: Catalyst-Free Synthesis of 2-Arylbenzimidazoles in Water

Materials:

  • o-phenylenediamine (1 mmol)

  • Aryl aldehyde (1 mmol)

  • Water (5 mL)

Procedure:

  • In a round-bottom flask, suspend o-phenylenediamine (1 mmol) and the aryl aldehyde (1 mmol) in 5 mL of water.

  • Heat the mixture to 80-90 °C and stir for the appropriate time.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product precipitates out of the solution.

  • Collect the product by filtration, wash with cold water, and dry.

  • Recrystallize from ethanol if further purification is required.

Quantitative Data:
EntryAldehydeTime (h)Yield (%)
14-Methoxybenzaldehyde2.592
24-Chlorobenzaldehyde2.082
33,4,5-Trimethoxybenzaldehyde3.084
4Cinnamaldehyde2.580
5Cyclohexanecarboxaldehyde3.579
Data sourced from various reports including Kathirvelan et al.[6]

Synthesis Using Natural Catalysts

The use of natural, biodegradable catalysts, such as fruit juices, offers a novel and highly sustainable approach to organic synthesis. These catalysts are readily available, inexpensive, and environmentally benign.[7][8]

Application Notes:

This method is an excellent example of applying the principles of green chemistry to create valuable compounds from renewable resources. It is particularly appealing for educational purposes and for demonstrating the potential of biocatalysis.

Experimental Protocol: this compound Synthesis Using Fruit Juice as a Catalyst

Materials:

  • Substituted aldehyde (20 mmol)

  • o-phenylenediamine (20 mmol)

  • Fruit juice (e.g., Cocos nucifera L. juice, Citrus limetta juice, or Citrus sinensis L. juice) (10 mL)[8]

  • Ice-cold water

Procedure:

  • Prepare the fruit juice catalyst by filtering fresh juice to remove solid residues.[8]

  • In a flask, mix the substituted aldehyde (20 mmol), o-phenylenediamine (20 mmol), and the fruit juice (10 mL).[8]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction completion using TLC.

  • Once the reaction is complete, dilute the mixture with ice-cold water to precipitate the solid product.

  • Filter the solid, wash thoroughly with cold water, and dry.[8]

Quantitative Data:
EntryAldehydeCatalystTime (h)Yield (%)
14-MethoxybenzaldehydeCocos nucifera L. juice2.095
22-HydroxybenzaldehydeCitrus limetta juice3.592
33-NitrobenzaldehydeCitrus sinensis L. juice2.594
44-ChlorobenzaldehydeCocos nucifera L. juice2.093
54-MethylbenzaldehydeCitrus limetta juice3.092
Data sourced from Gulati et al.[8]

Visualizations

General Reaction Mechanism for this compound Synthesis

G General Reaction Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product OPD o-Phenylenediamine SchiffBase Schiff Base Formation OPD->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase Cyclization Intramolecular Cyclization SchiffBase->Cyclization + H+ Dehydration Dehydration Cyclization->Dehydration - H2O This compound 2-Substituted this compound Dehydration->this compound Oxidation

Caption: General reaction mechanism for the synthesis of benzimidazoles.

Experimental Workflow for Microwave-Assisted Synthesis

G Workflow for Microwave-Assisted this compound Synthesis Start Start Mix Mix o-Phenylenediamine, Carboxylic Acid, and Catalyst Start->Mix Irradiate Microwave Irradiation (1.5-4 min) Mix->Irradiate Monitor Monitor by TLC Irradiate->Monitor Cool Cool to Room Temperature Monitor->Cool Recrystallize Recrystallize from Ethanol/Water Cool->Recrystallize Product Pure this compound Derivative Recrystallize->Product

Caption: Workflow for microwave-assisted this compound synthesis.

Experimental Workflow for Ultrasound-Assisted Synthesis

G Workflow for Ultrasound-Assisted this compound Synthesis Start Start Combine Combine Reactants and Catalyst in Solvent Start->Combine Sonicate Ultrasonic Irradiation (30 min) Combine->Sonicate Monitor Monitor by TLC Sonicate->Monitor Filter Filter to Remove Catalyst Monitor->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Column Chromatography Evaporate->Purify Product Pure this compound Derivative Purify->Product

Caption: Workflow for ultrasound-assisted this compound synthesis.

Experimental Workflow for Mechanochemical (Grinding) Synthesis

G Workflow for Mechanochemical this compound Synthesis Start Start Grind Grind Reactants with Acetic Acid (15 min) Start->Grind Quench Quench with Water Grind->Quench Dilute Dilute with Ethyl Acetate Quench->Dilute Isolate Isolate Product Dilute->Isolate Product This compound Derivative Isolate->Product

Caption: Workflow for mechanochemical this compound synthesis.

References

Application of Phase-Transfer Catalysis in the Synthesis of Benzimidazoles: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of the this compound core and its subsequent functionalization are therefore of significant interest. Phase-Transfer Catalysis (PTC) has emerged as a powerful and green chemistry tool in organic synthesis. This technique facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase, through the use of a phase-transfer catalyst. This approach often leads to milder reaction conditions, increased reaction rates, higher yields, and greater selectivity, all while minimizing the use of hazardous solvents.

This document provides detailed application notes and protocols for the synthesis of benzimidazoles and their derivatives using phase-transfer catalysis, with a focus on both the formation of the this compound ring and its subsequent N-alkylation.

Core Concepts: Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis in the context of this compound chemistry primarily involves two key applications:

  • N-Alkylation and N-Acylation of Pre-formed Benzimidazoles: This is the most widely documented application of PTC in this area. The this compound nitrogen is deprotonated by a solid base (like potassium carbonate) to form an anion. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, then transports this anion from the solid phase into the organic phase where it can react with an alkylating or acylating agent.

  • Synthesis of the this compound Ring: While less common in the literature, PTC can be employed to facilitate the condensation reaction between o-phenylenediamine (B120857) and aldehydes. In this scenario, the catalyst can enhance the reaction rate and yield by facilitating the interaction between the reactants, particularly when operating in a multiphase system.

Data Presentation: Comparison of PTC Methods

The following tables summarize quantitative data from various studies on the application of phase-transfer catalysis in this compound synthesis and functionalization, allowing for easy comparison of different methodologies.

Table 1: Phase-Transfer Catalyzed N-Alkylation of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

EntryAlkylating AgentCatalyst (mol%)SolventTime (h)Yield (%)Reference
1Benzyl (B1604629) chlorideTBAB (9 mol%)DMF684[1]
2N-(3-Bromopropyl)phthalimideTBAB (9 mol%)DMF679[1]
3Cinnamyl bromideTBAB (9 mol%)DMF675[1]
4Allyl bromideTBAB (9 mol%)DMF668[1]
5Propargyl bromideTBAB (9 mol%)DMF672[1]
62-Picolyl chloride hydrochlorideTBAB (7 mol%)DMF2465[1]

TBAB: Tetrabutylammonium (B224687) bromide DMF: N,N-Dimethylformamide Reactions carried out at room temperature, except for entry 6 which was heated.

Experimental Protocols

Protocol 1: General Procedure for Phase-Transfer Catalyzed N-Alkylation of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one[1]

This protocol details the N-alkylation of a substituted benzimidazolone using solid-liquid phase-transfer catalysis.

Materials:

  • 5-nitro-1H-benzimidazol-2(3H)-one

  • Alkylating agent (e.g., benzyl chloride, N-(3-bromopropyl)phthalimide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 5-nitro-1H-benzimidazol-2(3H)-one (1.0 eq, e.g., 0.2 g, 1.11 mmol) in DMF (20 mL), add anhydrous potassium carbonate (2.2 eq, e.g., 0.34 g, 2.45 mmol) and tetrabutylammonium bromide (0.09 eq, e.g., 0.03 g, 0.1 mmol).

  • Add the alkylating agent (2.2 eq, 2.45 mmol) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the inorganic salts from the reaction mixture.

  • Remove the solvent (DMF) from the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane, 1:2) to afford the pure N-alkylated this compound derivative.

Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles (General, Non-PTC for comparison)

While a specific, detailed protocol for the synthesis of the this compound ring using PTC from o-phenylenediamine and aldehydes is not extensively documented in readily available literature, the following is a common microwave-assisted protocol without PTC for comparison. The principles of PTC could be applied to such a synthesis, potentially under solvent-free or biphasic conditions, to enhance reaction rates and yields.

Materials:

  • o-Phenylenediamine

  • Substituted aldehyde

  • Polyphosphoric acid (PPA) or other suitable catalyst

Procedure:

  • In a microwave-safe vessel, mix o-phenylenediamine (1.0 eq) and the desired aldehyde (1.0 eq).

  • Add a catalytic amount of polyphosphoric acid.

  • Irradiate the mixture in a microwave reactor for a specified time (typically a few minutes) and at a set power level.

  • Monitor the reaction for completion by TLC.

  • After cooling, add water to the reaction mixture and neutralize with a suitable base (e.g., 10% NaOH solution) to precipitate the crude product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted this compound.

Visualizations

Mechanism of Solid-Liquid Phase-Transfer Catalyzed N-Alkylation of this compound

PTC_N_Alkylation cluster_organic Organic Phase K2CO3 K₂CO₃ Benz_anion_solid Benz-⁻ K⁺ QBenz Q⁺Benz-⁻ Benz_anion_solid->QBenz Benz_H Benz-H Benz_H->Benz_anion_solid RX R-X Benz_R Benz-R RX->Benz_R QX Q⁺X⁻ QX->K2CO3 QBenz->RX SN2 Reaction caption Mechanism of PTC N-Alkylation of this compound

Caption: Mechanism of PTC N-Alkylation of this compound.

General Experimental Workflow for PTC N-Alkylation

PTC_Workflow start Start reactants Combine this compound, K₂CO₃, TBAB, and Solvent start->reactants add_alkylating Add Alkylating Agent reactants->add_alkylating react Stir at Room Temperature (or heat if necessary) add_alkylating->react monitor Monitor by TLC react->monitor workup Filter and Evaporate Solvent monitor->workup purify Purify by Column Chromatography workup->purify product Isolated N-Alkylated this compound purify->product

Caption: Workflow for PTC N-Alkylation of this compound.

Conclusion

Phase-transfer catalysis offers a valuable methodology for the functionalization of benzimidazoles, particularly for N-alkylation. The use of catalysts like tetrabutylammonium bromide under solid-liquid PTC conditions provides an efficient, mild, and often high-yielding route to N-substituted this compound derivatives. While the application of PTC for the primary synthesis of the this compound ring is less documented, the principles of phase-transfer catalysis suggest potential for its application in the condensation of o-phenylenediamines with aldehydes or carboxylic acids, especially under solvent-free or microwave-assisted conditions. Further research into this area could unlock even more efficient and environmentally friendly synthetic routes to this important class of heterocyclic compounds.

References

Application Note: Structural Characterization of Benzimidazole Derivatives using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] The precise structural characterization and purity assessment of these compounds are critical for drug discovery and development. This document provides detailed protocols and application notes for the comprehensive analysis of this compound derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful and complementary analytical techniques.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the molecular framework.[1] For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the core structure, determine substitution patterns, and assess purity.

Principles of NMR Analysis for Benzimidazoles
  • ¹H NMR: The proton NMR spectrum reveals the electronic environment of each hydrogen atom. Key features include:

    • Chemical Shift (δ): Protons on the this compound core have characteristic chemical shifts. The N-H proton is typically a broad singlet in the downfield region (δ 12.0-13.6 ppm in DMSO-d₆), while aromatic protons resonate between δ 7.0-8.3 ppm.[1] Substituents on the rings will cause predictable upfield or downfield shifts of nearby protons.[1]

    • Spin-Spin Coupling (J): Coupling constants between adjacent aromatic protons provide valuable information about the substitution pattern on the benzene (B151609) ring.[1]

    • Integration: The area under each signal is proportional to the number of protons it represents, allowing for quantitative analysis.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton.

    • Due to tautomerism, where a proton can migrate between N1 and N3, a rapid equilibrium can make the C4/C7 and C5/C6 pairs of carbons magnetically equivalent, resulting in a simplified spectrum for the core this compound structure.[2]

    • The chemical shifts of the this compound carbons are sensitive to the electronic effects of substituents.[3]

Experimental Protocol: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a this compound derivative for solution-state NMR analysis.

  • Sample Weighing: Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4] The exact amount depends on the compound's molecular weight and the spectrometer's sensitivity.[1]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often preferred for benzimidazoles as it effectively dissolves many derivatives and allows for the clear observation of the N-H proton.[1] Other common solvents include chloroform-d (B32938) (CDCl₃) and methanol-d₄ (CD₃OD).[5]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1][6] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[7]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[8] To avoid spectral distortions, filter the solution through a small plug of glass wool in the pipette if any solid particles are present.[9]

  • Internal Standard (Optional): If a precise chemical shift reference is needed, a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added.[4]

  • Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation.[7] Wipe the exterior of the tube with a lint-free tissue and a suitable solvent (e.g., isopropanol (B130326) or acetone) to remove any fingerprints or dust before inserting it into the spectrometer.[8]

Data Presentation: Typical NMR Chemical Shifts

The following table summarizes characteristic chemical shifts for the unsubstituted this compound core. Substituents will alter these values.

Atom ¹H Chemical Shift (δ, ppm) in DMSO-d₆ ¹³C Chemical Shift (δ, ppm) in DMSO-d₆
H28.19 (s, 1H)141.85
H4 / H77.57 (dd, 2H)115.44
H5 / H67.17 (m, 2H)121.63
NH12.43 (s, 1H)-
C3a / C7a-138.08
(Data sourced from reference[10])

Characterization by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Tandem MS (MS/MS) experiments provide further structural information through controlled fragmentation of the molecule.

Principles of MS Analysis for Benzimidazoles
  • Ionization: The sample must first be ionized. Electrospray Ionization (ESI) is common for non-volatile and polar compounds like many this compound derivatives, typically forming protonated molecules [M+H]⁺.[5] Electron Impact (EI) ionization is also used and often results in more extensive fragmentation.[11]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the derivative. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula.[12]

  • Fragmentation: In EI-MS or tandem MS (MS/MS), the molecular ion is fragmented into smaller, characteristic ions. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. A characteristic fragmentation of the this compound core involves the sequential loss of HCN molecules.[11][13]

Experimental Protocol: MS Sample Preparation (for LC-MS)

This protocol is for preparing a sample for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), a common setup for drug-like molecules.

  • Sample Weighing and Dissolution: Prepare a stock solution of the this compound derivative by dissolving a small amount (~1 mg) in a suitable solvent like methanol (B129727) or acetonitrile.[14]

  • Dilution: Dilute the stock solution with an appropriate solvent (often a mixture of water and methanol or acetonitrile) to a final concentration in the range of 1-50 µg/mL.[14] The optimal concentration depends on the compound's ionization efficiency and the instrument's sensitivity.

  • Additives (Optional): To enhance ionization in ESI, a small amount of an acid (e.g., 0.1% formic acid) can be added for positive ion mode, or a base (e.g., 0.1% ammonium (B1175870) hydroxide) for negative ion mode.

  • Filtration/Centrifugation: It is crucial to remove any particulate matter. Filter the final sample solution through a 0.2 µm syringe filter or centrifuge the sample to pellet any solids before transferring the supernatant to an autosampler vial.[14][15]

  • Vial Selection: Use clean glass or appropriate plastic autosampler vials. If using organic solvents like chloroform (B151607) or acetonitrile, glass vials are recommended to prevent leaching of plasticizers.[16]

Data Presentation: Common Mass Spectrometry Fragments

The table below lists the mass-to-charge ratio (m/z) for the molecular ion of unsubstituted this compound and some of its characteristic fragments observed in EI-MS.

m/z Proposed Fragment Description
118[M]⁺Molecular Ion
91[M-HCN]⁺Loss of hydrogen cyanide from the imidazole (B134444) ring
64[M-HCN-HCN]⁺Subsequent loss of a second HCN molecule
(Data sourced from reference[10])

Integrated Analytical Workflow

The combination of NMR and MS provides complementary information, leading to a confident and complete structural characterization of this compound derivatives. The following diagram illustrates a typical workflow.

G cluster_start Start cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_end Conclusion A Synthesized or Acquired This compound Derivative B NMR Spectroscopy (¹H, ¹³C, etc.) A->B Sample Prep C Mass Spectrometry (LC-MS, HRMS) A->C Sample Prep D Molecular Framework Substitution Pattern B->D E Molecular Weight Elemental Formula Fragmentation Pattern C->E F Complete Structural Elucidation and Confirmation D->F E->F

Caption: Workflow for this compound characterization.

References

High-Throughput Screening of Benzimidazole Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The structural versatility of the this compound core allows for the generation of large, diverse chemical libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. This document provides detailed application notes and experimental protocols for the high-throughput screening of this compound libraries against key cancer-related targets.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound derivatives against several human cancer cell lines. This data, compiled from multiple studies, highlights the potential of this chemical class as a source of novel anticancer compounds.

Table 1: IC50 Values of this compound Derivatives against Breast and Colon Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µg/mL)
This compound 1HCT-116 (Colon)28.5 ± 2.91
This compound 1MCF-7 (Breast)31.2 ± 4.49
This compound 2HCT-116 (Colon)16.2 ± 3.85
This compound 2MCF-7 (Breast)30.29 ± 6.39
This compound 4HCT-116 (Colon)24.08 ± 0.31
This compound 4MCF-7 (Breast)8.86 ± 1.10
Data sourced from multiple studies; experimental conditions may vary.[1]

Table 2: IC50 Values of this compound Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)
FlubendazoleAsPC-1 (Pancreatic)0.23
FlubendazoleBxPC-3 (Pancreatic)0.01
ParbendazoleAsPC-1 (Pancreatic)0.58
ParbendazoleBxPC-3 (Pancreatic)0.03
MebendazoleHT-29 (Colon)0.08
MebendazoleSW480 (Colon)1.26
AlbendazoleHT-29 (Colon)0.28
AlbendazoleSW480 (Colon)0.17
Data compiled from studies on repurposed anthelmintic benzimidazoles.[3]

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed for a 96-well or 384-well plate format, suitable for automated liquid handling systems.

Cell Viability and Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a robust method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound compound library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[5]

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 values.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay identifies compounds that interfere with the polymerization of tubulin into microtubules, a key target for many anticancer drugs.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • This compound compound library

  • Positive control (e.g., Nocodazole) and negative control (e.g., Paclitaxel)

  • 384-well, black, low-volume plates

  • Temperature-controlled fluorescence plate reader

Protocol:

  • Reagent Preparation: On ice, prepare a tubulin reaction mix containing tubulin, GTP, glycerol, and the fluorescent reporter in General Tubulin Buffer.[7]

  • Compound Plating: Dispense the this compound compounds and controls into the 384-well plate.

  • Initiation of Polymerization: To start the reaction, add the tubulin reaction mix to each well. The final volume should be between 20-50 µL.

  • Fluorescence Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) at regular intervals for 60 minutes.[8]

  • Data Analysis: Plot the fluorescence intensity over time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.

Kinase Inhibition Assay (e.g., EGFR, PI3K)

This assay measures the ability of compounds to inhibit the activity of specific protein kinases, which are often dysregulated in cancer. A generic protocol for a fluorescence-based kinase assay is provided.

Materials:

  • Recombinant kinase (e.g., EGFR, PI3Kα)

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • This compound compound library

  • Positive control (e.g., Staurosporine)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well, white, low-volume plates

  • Luminescence plate reader

Protocol:

  • Reagent and Compound Plating: Dispense the kinase, substrate, and this compound compounds into the 384-well plate.[9]

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).[9]

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a reagent that quantifies the amount of ADP produced.[10]

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: A decrease in signal compared to the vehicle control indicates kinase inhibition. Calculate the percent inhibition and determine IC50 values for active compounds.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways often targeted by this compound derivatives and a general workflow for their high-throughput screening.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation cluster_analysis Analysis Compound_Library This compound Library (in DMSO) Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Assay_Plates Assay Plates (e.g., 384-well) Assay_Plates->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Secondary_Assays Secondary Assays (e.g., Orthogonal Assays) Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

General high-throughput screening workflow.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes This compound This compound Inhibitor This compound->PI3K Inhibits

Simplified PI3K/AKT signaling pathway.

MEK_ERK_Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation Cell Proliferation Transcription_Factors->Proliferation Promotes This compound This compound Inhibitor This compound->EGFR Inhibits This compound->MEK Inhibits

Simplified MEK/ERK signaling pathway.

References

Application Notes and Protocols for In Vitro Evaluation of Benzimidazole Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various in vitro assays to evaluate the diverse biological activities of benzimidazole derivatives. The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anthelmintic, antifungal, and antiviral effects.[1][2] This document outlines established methodologies for screening and characterizing the bioactivity of these compounds.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms, including inhibition of tubulin polymerization, protein kinases (such as EGFR and VEGFR-2), and topoisomerase enzymes.[3][4][5]

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of various this compound derivatives against different cancer cell lines.

Compound ClassCell LineAssay TypeIC50/GI50 (µM)Reference
This compound-triazole hybrid (5a)HepG-2 (Liver)MTT3.87[3]
This compound-triazole hybrid (5a)HCT-116 (Colon)MTT8.34[3]
This compound-triazole hybrid (6g)HepG-2 (Liver)MTT3.34[3]
This compound-triazole hybrid (6g)HeLa (Cervical)MTT10.92[3]
This compound-acridine derivative (8I)K562 (Leukemia)Not Specified2.68[4]
This compound-acridine derivative (8I)HepG-2 (Liver)Not Specified8.11[4]
This compound-1,3,4-oxadiazole (4r)A549 (Lung)MTT0.3[6]
This compound-1,3,4-oxadiazole (4r)MCF-7 (Breast)MTT0.5[6]
Substituted 1-(1-ethyl-1H-benzimidazol-2-yl)ethanone (3e)HOP-92 (Lung)Not Specified0.19[7]
Experimental Protocols

This assay assesses the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.[8]

Materials:

  • This compound compounds

  • Cancer cell lines (e.g., HeLa, MCF-7, HepG-2)[3]

  • 96-well plates

  • Complete growth medium

  • MTT solution (5 mg/mL in PBS)[1]

  • DMSO[1]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.[1][9] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1][9]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the growth medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1%.[1] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).[3] Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Shake the plate gently for 10 minutes.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 add_compounds Add Compounds to Cells incubate1->add_compounds prep_compounds Prepare Compound Dilutions prep_compounds->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 Benzimidazole_Anticancer_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_cellular_effects Cellular Effects EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 MAPK_pathway MAPK Pathway EGFR->MAPK_pathway PI3K_AKT_pathway PI3K/AKT Pathway VEGFR2->PI3K_AKT_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation Apoptosis Apoptosis MAPK_pathway->Apoptosis Inhibition leads to Angiogenesis Angiogenesis PI3K_AKT_pathway->Angiogenesis PI3K_AKT_pathway->Apoptosis Inhibition leads to Tubulin β-Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitotic Arrest Microtubules->Mitosis Topo Topoisomerase Topo->Proliferation Mitosis->Apoptosis Arrest leads to This compound This compound Derivatives This compound->EGFR Inhibition This compound->VEGFR2 Inhibition This compound->Tubulin Inhibition of Polymerization This compound->Topo Inhibition LMIA_Workflow start Obtain L3 Larvae incubate Incubate Larvae with this compound (48h) start->incubate transfer Transfer to Migration Tubes incubate->transfer migrate Allow Migration (2h) transfer->migrate count Count Migrated Larvae migrate->count analyze Calculate % Inhibition and IC50 count->analyze end Results analyze->end Plaque_Reduction_Workflow start Seed Host Cells infect Infect with Virus start->infect adsorb Virus Adsorption (1h) infect->adsorb overlay Add Overlay Medium with this compound adsorb->overlay incubate Incubate (2-3 days) overlay->incubate fix_stain Fix and Stain with Crystal Violet incubate->fix_stain count Count Plaques fix_stain->count analyze Calculate % Reduction and EC50 count->analyze end Results analyze->end

References

Application Notes and Protocols: Animal Models for Testing Benzimidazole-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazole and its derivatives represent a versatile class of heterocyclic aromatic compounds with a broad spectrum of pharmacological activities, including anticancer, anthelmintic, and antifungal properties.[1] Originally developed as anthelmintic agents for both human and veterinary medicine, their potential has been repurposed and expanded, particularly in oncology.[2][3] Preclinical evaluation of these compounds relies heavily on the use of appropriate animal models to assess efficacy, pharmacokinetics, and safety. These application notes provide detailed protocols and summarized data for researchers, scientists, and drug development professionals utilizing animal models to test this compound-based drugs.

Section 1: Anticancer Applications

This compound derivatives like mebendazole, albendazole, and fenbendazole (B1672488) have shown significant anticancer effects by disrupting microtubule polymerization, inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis.[2][4] In vivo studies using xenograft models in mice have consistently demonstrated a reduction in tumor size and extended survival.[4][5]

Common Animal Models
  • Mouse Xenograft Models: Immunocompromised mice (e.g., Nude, SCID) are the most common models. Human cancer cell lines (e.g., A549 for lung cancer, HCT-116 for colon cancer, MCF-7 for breast cancer) are subcutaneously or orthotopically implanted, and tumor growth is monitored following treatment with this compound derivatives.[4]

Data Presentation: Anticancer Efficacy of Benzimidazoles
This compound DrugCancer TypeAnimal ModelDosageKey FindingsReference
MebendazoleMelanoma, Lung CancerMouseVariesInduces G2/M phase arrest and apoptosis.[4]
AlbendazoleGlioblastoma, ColorectalMouseVariesInhibits tubulin polymerization, induces apoptosis, suppresses angiogenesis.[4]
FenbendazoleVarious CancersMouse, Rat10 mg/kgDown-regulates glucose uptake by inhibiting GLUT and HKII, increases p53 expression, enhances apoptosis.[3]
FlubendazoleLung CancerMouseVariesDecreased tumor size and volume.[5][6]
Experimental Protocols

Protocol 1.1: Human Tumor Xenograft Model in Mice

Objective: To evaluate the in vivo anticancer efficacy of a this compound derivative on the growth of human tumor xenografts in immunodeficient mice.

Materials:

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Human cancer cell line (e.g., A549, HCT-116).

  • Matrigel or similar basement membrane matrix.

  • This compound test compound.

  • Vehicle control (e.g., corn oil, 0.5% carboxymethylcellulose).

  • Standard-of-care chemotherapy agent (positive control).

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5x10⁶ to 1x10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: this compound derivative

    • Group 3: Positive Control (e.g., standard chemotherapy)

  • Drug Administration: Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned dosing schedule (e.g., daily for 21 days).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Record the body weight of each animal at the same time as tumor measurement to monitor toxicity.

    • Observe animals for any clinical signs of distress or toxicity.

  • Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot).

  • Data Analysis: Calculate the percentage of tumor growth inhibition (% TGI) and perform statistical analysis to compare treatment groups with the vehicle control.

Visualizations: Workflows and Mechanisms

General Workflow for Anticancer Drug Discovery cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation s1 Synthesis & Characterization of this compound Derivatives s2 Cytotoxicity Assays (e.g., MTT, SRB) s1->s2 s3 Determination of IC50 Values s2->s3 s4 Selection of Lead Compounds s3->s4 m1 Target Identification (e.g., Tubulin Polymerization Assay) s4->m1 Lead Compounds m2 Cell Cycle Analysis m1->m2 m3 Apoptosis Assays m1->m3 m4 Signaling Pathway Analysis (e.g., Western Blot) m1->m4 v1 Pharmacokinetic Studies m4->v1 Validated Leads v3 Xenograft Tumor Models v1->v3 v2 Toxicity Studies (e.g., Acute Oral Toxicity) v2->v3

Caption: General workflow for anticancer drug discovery with this compound derivatives.[7]

Proposed Anticancer Mechanism of Benzimidazoles cluster_tubulin Microtubule Disruption cluster_other Other Pathways BZD This compound (e.g., Mebendazole, Fenbendazole) tubulin Binds to β-tubulin BZD->tubulin p53 Increases p53 Activation BZD->p53 glut Inhibits GLUT Transporters & Hexokinase II BZD->glut angiogenesis Anti-Angiogenesis BZD->angiogenesis poly Inhibits Microtubule Polymerization tubulin->poly mitosis Mitotic Arrest (G2/M Phase) poly->mitosis apoptosis Induction of Apoptosis mitosis->apoptosis p53->apoptosis glucose Blocks Glucose Transport glut->glucose glucose->apoptosis

Caption: Proposed anticancer mechanisms of action for this compound derivatives.[2][3][4]

Section 2: Anthelmintic (Anti-parasitic) Applications

Benzimidazoles are broad-spectrum anthelmintics widely used against gastrointestinal nematodes and other parasites.[2] Their primary mechanism involves binding to the parasite's β-tubulin, which disrupts microtubule-dependent functions and leads to parasite death.[2][8]

Common Animal Models
  • Mouse Models: Mice are frequently used for various parasitic infections. For example, BALB/c mice are used to test cysticidal activity against Taenia crassiceps and to evaluate treatments for Chagas disease caused by Trypanosoma cruzi.[9][10]

  • Syrian Hamster Models: The Syrian hamster is an excellent model for several parasitic diseases, including leishmaniasis, as the disease progression and immune response closely mimic human infection.[11][12][13][14]

Data Presentation: Anthelmintic Efficacy of Benzimidazoles
This compound DerivativeParasiteAnimal ModelDosageKey FindingsReference
Albendazole (Reference)Taenia crassicepsFemale BALB/c Mice50 mg/kg47.16% parasite reduction.[9][15]
Novel this compound 3Taenia crassicepsFemale BALB/c Mice70 mg/kg50.39% parasite reduction (comparable to albendazole).[9][15]
Benznidazole (B1666585) (Reference)Trypanosoma cruziFemale BALB/c Mice10-100 mg/kgDose-dependent parasitological cure.[10]
Experimental Protocols

Protocol 2.1: In Vivo Cysticidal Activity against Taenia crassiceps [9][15]

Objective: To determine the in vivo efficacy of a this compound derivative against the larval stage (cysticerci) of Taenia crassiceps in mice.

Materials:

  • Female BALB/c mice (6-8 weeks old).

  • T. crassiceps cysticerci.

  • This compound test compound.

  • Vehicle control (e.g., 0.5% carboxymethylcellulose).

  • Reference drug (e.g., Albendazole, 50 mg/kg).

  • Sterile phosphate-buffered saline (PBS).

Procedure:

  • Infection: Artificially infect mice by intraperitoneal (i.p.) injection of 10-15 viable T. crassiceps cysticerci.

  • Incubation: Allow the infection to establish for 30 days.

  • Treatment: After the incubation period, divide the mice into treatment groups. Administer the test compound, vehicle, or reference drug orally for a specified period (e.g., 15 days).

  • Parasite Recovery: 48 hours after the last dose, euthanize the mice. Open the peritoneal cavity and carefully collect all cysticerci.

  • Quantification: Wash the recovered parasites with PBS and count them.

  • Data Analysis: Calculate the mean number of parasites for each group. Determine the percentage of parasite reduction for the treated groups compared to the vehicle control group.

Protocol 2.2: Drug Testing in an Acute T. cruzi Infection Model [10][16]

Objective: To evaluate the efficacy of a this compound derivative in an acute mouse model of Chagas disease using a bioluminescent parasite strain.

Materials:

  • Female BALB/c mice (5 weeks old).

  • Transgenic T. cruzi strain expressing firefly luciferase.

  • This compound test compound.

  • Vehicle control (e.g., 2% methylcellulose (B11928114) + 0.5% Tween 80).

  • D-Luciferin substrate.

  • In vivo imaging system (IVIS).

Procedure:

  • Infection: Infect mice via i.p. injection with 10⁶ transgenic T. cruzi trypomastigotes.

  • Baseline Imaging (Day 3): Anesthetize the mice and inject them with D-Luciferin (150 mg/kg). Acquire bioluminescence images using an IVIS to establish a baseline parasite load for each animal.

  • Treatment Initiation (Day 4): Begin treatment by administering the test compound or vehicle control via the desired route (e.g., oral gavage, i.p. injection). Continue treatment for a defined period (e.g., 5-10 days).

  • Follow-up Imaging: After the treatment period, repeat the bioluminescence imaging as described in step 2.

  • Data Analysis: For each mouse, calculate the ratio of the luciferase signal post-treatment to the signal pre-treatment. Compare the ratios between the treated and control groups to determine the reduction in parasite burden.

Section 3: Antifungal Applications

While traditionally used as anthelmintics, some this compound derivatives have shown promising antifungal activity, often by inhibiting ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.[17][18] In vivo evaluation is crucial to validate in vitro findings.

Common Animal Models
  • Mouse Models of Systemic Infection: Immunocompromised or neutropenic mice are often used to establish systemic fungal infections (e.g., with Candida albicans or Aspergillus fumigatus) to test the efficacy of antifungal agents.[19]

Data Presentation: Antifungal Activity of Benzimidazoles

Note: In vivo data is less prevalent in the literature; the table below summarizes key in vitro results that would warrant in vivo follow-up.

This compound DerivativeFungal SpeciesAssay TypeKey Findings (MIC µg/mL)Reference
Bisthis compound 7C. albicans ATCC 90028Broth Microdilution0.975[20]
Bisthis compound 7A. fumigatus ATCC MYA-3626Broth Microdilution1.95[20]
This compound-oxadiazole 4hC. albicans ATCC 10231Broth Microdilution1.95[18]
This compound-oxadiazole 4pC. albicans ATCC 10231Broth Microdilution1.95[18]
Experimental Protocols

Protocol 3.1: Mouse Model of Systemic Candidiasis [19]

Objective: To evaluate the in vivo efficacy of a this compound derivative in a mouse model of disseminated candidiasis.

Materials:

  • Female BALB/c or CD1 mice.

  • Candida albicans strain.

  • This compound test compound.

  • Vehicle control.

  • Reference antifungal drug (e.g., Amphotericin B, Fluconazole).

  • Sabouraud Dextrose Agar (SDA) plates.

Procedure:

  • Infection: Infect mice via intravenous (i.v.) injection into the lateral tail vein with a suspension of C. albicans (e.g., 1x10⁵ CFU/mouse).

  • Treatment: Begin treatment 2-4 hours post-infection. Administer the test compound, vehicle, or reference drug via the desired route and schedule for a set period (e.g., 7 days).

  • Monitoring: Observe the mice daily for signs of illness and mortality. Record survival data.

  • Fungal Burden Endpoint (Alternative to survival):

    • On a predetermined day post-infection (e.g., day 4), euthanize a subset of mice from each group.

    • Aseptically remove target organs (e.g., kidneys, brain).

    • Homogenize the organs in sterile saline.

    • Perform serial dilutions of the homogenates and plate them onto SDA plates.

    • Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).

  • Data Analysis: Compare survival curves between groups using a log-rank test. For fungal burden studies, compare the mean CFU/gram of tissue between groups using appropriate statistical tests.

Section 4: Pharmacokinetic and Toxicity Studies

Understanding the pharmacokinetic (PK) profile and toxicity of this compound derivatives is critical for their development.[21][22] These studies are typically conducted in rodent models.

Common Animal Models
  • Rats and Mice: Wistar rats and BALB/c mice are commonly used for both pharmacokinetic and acute toxicity studies.[7][23]

Data Presentation: PK and Toxicity Parameters
This compound DerivativeParameterAnimal ModelDose/RouteValueReference
FenbendazoleCmaxMale Rat10 mg/kg (oral)0.32 µg/ml[3]
Novel this compound 3Half-life (t½)MouseOral6.06 h[9]
Novel this compound 3Mean Residence TimeMouseOral11.9 h[9]
OXB1LD50Wistar RatIntraperitoneal1084 mg/kg[23]
OXB1NOAELWistar RatIntraperitoneal900 mg/kg[23]
Experimental Protocols

Protocol 4.1: Acute Oral Toxicity Study (Up-and-Down Procedure) [7][23]

Objective: To determine the acute oral toxicity (and estimate the LD50) of a this compound derivative.

Materials:

  • Female Wistar rats (or other appropriate rodent model), fasted overnight.

  • This compound test compound.

  • Vehicle for administration (e.g., corn oil).

  • Oral gavage needles.

Procedure:

  • Dosing: Administer a single oral dose of the test compound to one animal. The initial dose is selected based on available data (e.g., starting at 100 mg/kg).

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 4 hours post-dosing.

  • Sequential Dosing:

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is given a lower dose.

  • Endpoint: The test is stopped when one of the stopping criteria is met (e.g., 4-5 animals have been tested and the dose reversals have occurred). The LD50 is then calculated using specialized software.

  • Monitoring: Record body weight changes, food/water consumption, and any abnormal clinical signs throughout the 14-day observation period.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals.

Visualization: Pharmacokinetic Study Workflow

Workflow for a Pharmacokinetic Study start Animal Acclimation & Grouping admin Compound Administration (e.g., Oral Gavage, IV) start->admin Fasted Animals sampling Serial Blood Sampling (e.g., via tail vein) at pre-defined time points admin->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Drug Concentration Analysis (LC-MS/MS) processing->analysis calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) analysis->calc end Data Interpretation & Reporting calc->end

Caption: General experimental workflow for a pharmacokinetic study in rodents.[7]

References

Application Notes and Protocols: Molecular Docking Studies of Benzimidazole Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzimidazole scaffold is a privileged heterocyclic pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Molecular docking is a powerful computational technique that plays a pivotal role in modern drug discovery.[4] It predicts the preferred orientation and binding affinity of a ligand when bound to a macromolecular target, such as a protein.[4][5] This approach provides critical insights into the molecular interactions that drive biological activity, thereby accelerating the identification and optimization of promising lead compounds.[3][5] These application notes provide detailed protocols for performing molecular docking studies with this compound ligands and summarize key quantitative data from recent research.

Data Presentation: Docking and Experimental Data Summary

The following tables summarize quantitative data from various molecular docking studies on this compound derivatives, comparing the computationally predicted binding energies with experimentally determined biological activities. A strong correlation between these values can help validate the docking protocol.[3]

Table 1: Anticancer Activity

Compound/Series Molecular Target (PDB ID) Docking Score (kcal/mol) Experimental Assay Experimental Value Reference
Compound 28 (this compound-pyrazole hybrid) EGFR Kinase (1M17) -34.581 Cytotoxicity (MCF-7, MDA-MB231, A549) IC50: 2.2 - 11.9 µM [6]
Compound 41 (Quinoxaline-benzimidazole hybrid) α/β-tubulin -45.139 Tubulin Polymerization Inhibition / Cytotoxicity (A549) IC50: < 2.19 µM / 4.37 µM [6]
2-Phenylthis compound Protein Kinase (CDK4/CycD1, Aurora B) (2W96) -8.2 In silico study N/A [7]
Keto-benzimidazole (7c ) EGFR wild-type -8.1 In silico study N/A [8]
Keto-benzimidazole (1c ) EGFR T790M mutant -8.4 In silico study N/A [8]

| 2-phenyl this compound | COX, LOX, Estrogen Receptor | -7.9 | In silico study | N/A |[9] |

Table 2: Antimicrobial & Antitubercular Activity

Compound/Series Molecular Target (PDB ID) Docking Score (kcal/mol) Organism/Assay Experimental Value Reference
This compound-triazole hybrid (10a ) DNA Gyrase B -9.8 Antibacterial MIC not specified [10]
This compound-triazole hybrid (10b ) DNA Gyrase B -9.7 Antibacterial MIC not specified [10]
Compound C2 Topoisomerase II / DNA Gyrase Not specified E. coli, S. aureus MIC: 6.25 - 12.5 µg/mL [11]
Compound 7 M. tuberculosis KasA (6P9K) -7.368 MABA MIC: 0.8 µg/mL [2]
Compound 8 M. tuberculosis KasA (6P9K) -7.173 MABA MIC: 0.8 µg/mL [2]
This compound-thiadiazole hybrid (5f ) Candida 14-α demethylase -10.928 Antifungal MIC not specified [12]

| Compounds 15, 2, 4, 7, 24 | Topoisomerase II (1JIJ) | Best scores in series | S. aureus | N/A |[13] |

Experimental Protocols

Accurate and reproducible docking results depend on meticulous preparation of both the protein receptor and the small molecule ligand.[3][14] The following protocols provide a generalized workflow primarily based on the widely used AutoDock Vina software.[15]

Protocol 1: Protein Preparation

This protocol describes the steps to prepare a protein structure for docking.

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (RCSB PDB). Ensure the chosen structure has a good resolution and, if possible, is co-crystallized with a known ligand to help identify the binding site.

  • Clean the PDB File:

    • Open the PDB file in a molecular visualization tool (e.g., Biovia Discovery Studio, UCSF Chimera, PyMOL).[8][16][17]

    • Remove all non-essential molecules, including water molecules, ions, and co-factors that are not relevant to the binding interaction.[14][17]

    • If the protein is a multimer, retain only the chain(s) of interest for the docking study.[17]

  • Prepare the Structure using AutoDock Tools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add Hydrogens: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.[14][17]

    • Add Charges: Assign partial charges to the protein atoms. Kollman charges are a common choice.[14]

    • Merge Non-Polar Hydrogens: Merge non-polar hydrogens to simplify the structure and reduce computational complexity.

    • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.[18]

Protocol 2: Ligand Preparation

This protocol details the preparation of this compound ligands for docking.

  • Obtain or Draw Ligand Structure:

    • If the ligand is a known compound, its 2D or 3D structure can be downloaded from databases like PubChem.[19]

    • For novel derivatives, draw the 2D structure using software like ChemDraw and save it in a common format (e.g., MOL, SDF).[20]

  • Convert to 3D and Optimize:

    • Convert the 2D structure into a 3D conformation using a program like Open Babel or a molecular builder within a visualization suite.[20][21]

    • Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This can be done using various force fields (e.g., MMFF94).

  • Prepare Ligand in AutoDock Tools (ADT):

    • Open the 3D ligand file (e.g., in MOL2 or PDB format) in ADT.

    • Detect Root: ADT will automatically detect the root atom of the ligand.

    • Set Torsions: Define the rotatable bonds (torsions) in the ligand to allow for conformational flexibility during docking.[19] The number of rotatable bonds can be adjusted if necessary.[19]

    • Save as PDBQT: Save the prepared ligand in the PDBQT format. This file will contain the ligand's coordinates, charge information, and the defined rotatable bonds.

Protocol 3: Molecular Docking with AutoDock Vina

This protocol outlines the process of running the docking simulation.

  • Define the Binding Site (Grid Box Generation):

    • Load the prepared protein PDBQT file into ADT.

    • Identify the active site of the protein. If a co-crystallized ligand was present in the original structure, the binding site can be defined around its location. Alternatively, active sites can be predicted using tools like CASTp.[17]

    • Use the Grid Box tool in ADT to create a 3D box that encompasses the entire binding pocket.[14][17]

    • Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box. Note these values down.[5]

  • Create the Configuration File:

    • Create a text file (e.g., conf.txt).

    • Specify the paths to the prepared receptor and ligand files, and define the grid box parameters obtained in the previous step.[21][22]

    • An example conf.txt file:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your PDBQT files and the configuration file.

    • Execute the Vina program using the command: vina --config conf.txt[5]

    • Vina will perform the docking simulation and generate an output PDBQT file with the predicted binding poses and a log file containing the binding affinity scores for each pose.[22]

Protocol 4: Post-Docking Analysis

This protocol covers the analysis of docking results.

  • Analyze Binding Affinity:

    • Open the log file generated by Vina. It will list the predicted binding poses ranked by their binding affinity scores in kcal/mol.

    • The more negative the score, the stronger the predicted binding affinity.[5]

  • Visualize Binding Poses:

    • Use a molecular visualization tool (PyMOL, Discovery Studio) to open the receptor PDBQT file and the output PDBQT file containing the docked ligand poses.[8][21]

    • Analyze the top-ranked pose (the one with the lowest binding energy).

  • Identify Key Interactions:

    • Examine the interactions between the this compound ligand and the protein's active site residues.

    • Identify key hydrogen bonds, hydrophobic interactions, π-π stacking, and other non-covalent interactions that stabilize the complex.[4][8]

    • This analysis provides a structural basis for the ligand's activity and can guide further optimization of the compound.

Mandatory Visualizations

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Target Structure (e.g., from PDB) Clean_PDB 3. Prepare Protein (Remove water, Add H-atoms) PDB->Clean_PDB Ligand_2D 2. Obtain Ligand Structure (2D Sketch or Database) Prep_Ligand 4. Prepare Ligand (3D Conversion, Energy Min.) Ligand_2D->Prep_Ligand Grid 5. Define Binding Site (Grid Box Generation) Clean_PDB->Grid Prep_Ligand->Grid Vina 6. Run Docking Simulation (AutoDock Vina) Grid->Vina Analyze 7. Analyze Binding Affinity (Scores in kcal/mol) Vina->Analyze Visualize 8. Visualize Poses & Interactions (H-bonds, Hydrophobic) Analyze->Visualize

Caption: General workflow for a molecular docking study.

Hypothetical Kinase Inhibition Pathway

G GF Growth Factor EGFR EGFR (Receptor Tyrosine Kinase) GF->EGFR Binds ADP ADP EGFR->ADP Phosphorylates Downstream Downstream Signaling (e.g., Ras/MAPK pathway) EGFR->Downstream Activates ATP ATP ATP->EGFR Binds to ATP pocket Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Leads to This compound This compound Ligand This compound->EGFR Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for the Synthesis of Benzimidazole-Triazole Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various benzimidazole-triazole hybrids, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The protocols outlined below are based on established synthetic methodologies and are designed to be readily implemented in a laboratory setting.

I. Introduction

This compound and triazole scaffolds are privileged structures in drug discovery, each exhibiting a wide range of pharmacological activities.[1][2][3][4] The hybridization of these two moieties into a single molecular entity has been shown to enhance their therapeutic potential, leading to the development of novel compounds with improved biological profiles.[1][2][5] This document details the synthesis of two major classes of this compound-triazole hybrids: 1,2,3-triazole derivatives via "click" chemistry and 1,2,4-triazole (B32235) derivatives through condensation and subsequent cyclization reactions. Additionally, it provides an overview of their biological activities and the signaling pathways they modulate.

II. Synthetic Protocols

Protocol 1: Synthesis of 2-((1-Aryl-1H-1,2,3-triazol-4-yl)methylthio)-1H-benzo[d]imidazole Derivatives via Click Chemistry

This protocol describes a three-step synthesis culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6] This approach is highly efficient and yields 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.

Experimental Workflow:

Figure 1: Synthetic workflow for this compound-1,2,3-triazole hybrids.

Step 1: Synthesis of this compound-2-thione

  • To a solution of potassium hydroxide (B78521) (0.1 mol) in a mixture of ethanol (B145695) (100 mL) and water (20 mL), add o-phenylenediamine (B120857) (0.1 mol).

  • Stir the mixture until a clear solution is obtained.

  • Add carbon disulfide (0.12 mol) dropwise over 30 minutes.

  • Reflux the reaction mixture for 3 hours.

  • After cooling, the precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield pure this compound-2-thione.

Step 2: Synthesis of 2-(Prop-2-yn-1-ylthio)-1H-benzimidazole

  • In a round-bottom flask, dissolve this compound-2-thione (0.05 mol) in dry acetone (B3395972) (100 mL).

  • Add anhydrous potassium carbonate (0.1 mol) to the solution.

  • Add propargyl bromide (0.06 mol) dropwise while stirring.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane mixture as the eluent.

Step 3: General Procedure for the Synthesis of Aryl Azides

  • Dissolve the substituted aniline (B41778) (0.05 mol) in a mixture of concentrated HCl (15 mL) and water (15 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (B80452) (0.055 mol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature.

  • To this solution, add a solution of sodium azide (B81097) (0.06 mol) in water (15 mL) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture for an additional 1 hour at 0-5 °C.

  • The resulting aryl azide is then extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate (B86663) and used in the next step without further purification.

Step 4: Synthesis of 2-((1-Aryl-1H-1,2,3-triazol-4-yl)methylthio)-1H-benzo[d]imidazole

  • In a flask, dissolve 2-(prop-2-yn-1-ylthio)-1H-benzimidazole (0.01 mol) and the appropriate aryl azide (0.01 mol) in a 1:1 mixture of t-butanol and water (50 mL).

  • To this solution, add sodium ascorbate (B8700270) (0.002 mol) followed by copper(II) sulfate pentahydrate (0.001 mol).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • The precipitated product is collected by filtration, washed with water, and then with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol 2: Synthesis of 2-(4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1H-benzimidazole Derivatives

This multi-step protocol describes the synthesis of this compound-1,2,4-triazole hybrids. The key steps involve the formation of a this compound ring, conversion to a hydrazide, and subsequent cyclization to form the 1,2,4-triazole ring.[7]

Experimental Workflow:

cluster_0 Step 1: this compound Formation cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Thiosemicarbazide (B42300) Formation cluster_3 Step 4: 1,2,4-Triazole Cyclization A o-phenylenediamine D Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate A->D Reflux B Methyl 4-formylbenzoate (B8722198) B->D C Na2S2O5 C->D E This compound Ester D->E H 4-(1H-benzo[d]imidazol-2-yl)benzohydrazide E->H Reflux F Hydrazine (B178648) Hydrate (B1144303) F->H G Ethanol G->H I Benzohydrazide H->I L Thiosemicarbazide Intermediate I->L Reflux J Phenyl isothiocyanate J->L K Ethanol K->L M Thiosemicarbazide L->M P Final this compound-1,2,4-triazole Hybrid M->P Reflux N NaOH N->P O Ethanol O->P

Figure 2: Synthetic workflow for this compound-1,2,4-triazole hybrids.

Step 1: Synthesis of Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate

  • A mixture of o-phenylenediamine (0.05 mol), methyl 4-formylbenzoate (0.05 mol), and sodium metabisulfite (B1197395) (0.055 mol) in ethanol (100 mL) is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered.

  • The solid is washed with water and then recrystallized from ethanol to afford the pure product.

Step 2: Synthesis of 4-(1H-benzo[d]imidazol-2-yl)benzohydrazide

  • A mixture of methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate (0.03 mol) and hydrazine hydrate (0.15 mol) in ethanol (75 mL) is refluxed for 8-10 hours.

  • After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to give the desired hydrazide.

Step 3: Synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)benzoyl)-N-phenylhydrazine-1-carbothioamide

  • A solution of 4-(1H-benzo[d]imidazol-2-yl)benzohydrazide (0.02 mol) and phenyl isothiocyanate (0.02 mol) in ethanol (50 mL) is refluxed for 5-7 hours.

  • The reaction mixture is cooled to room temperature, and the solid that separates out is filtered, washed with ethanol, and dried.

Step 4: Synthesis of 2-(4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1H-benzo[d]imidazole

  • The thiosemicarbazide derivative from the previous step (0.015 mol) is dissolved in a 2M aqueous solution of sodium hydroxide (50 mL).

  • The mixture is refluxed for 6-8 hours.

  • After cooling, the solution is neutralized with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol or DMF-water) to yield the final product.

III. Biological Applications and Data

This compound-triazole hybrids have demonstrated significant potential as antimicrobial and anticancer agents.[1][6][8][9] Their mechanism of action often involves the inhibition of key enzymes in pathogenic microorganisms or cancer cells.[8][9][10]

Antimicrobial Activity

These hybrids have shown broad-spectrum activity against various bacterial and fungal strains.[1][11] The presence of specific substituents on the this compound and triazole rings can significantly influence their antimicrobial potency.[1][2]

Table 1: Antimicrobial Activity of Selected this compound-Triazole Hybrids

Compound IDTarget OrganismMIC (µg/mL)Reference
Hybrid A Staphylococcus aureus3.125[1]
Hybrid A Escherichia coli6.25[1]
Hybrid B Candida albicans0.97[12]
Hybrid C Aspergillus niger50[13]

Note: MIC (Minimum Inhibitory Concentration) values are indicative and can vary based on the specific compound and testing conditions.

Anticancer Activity

Several this compound-triazole hybrids have been identified as potent anticancer agents, acting as inhibitors of crucial signaling pathways involved in cancer cell proliferation and survival.[8][9][10] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora-A Kinase.[8][9][10][14]

Table 2: Anticancer Activity of Selected this compound-Triazole Hybrids

Compound IDCancer Cell LineTargetIC₅₀ (µM)Reference
Hybrid D HepG-2 (Liver)EGFR/VEGFR-2/Topo II0.086 (EGFR)[8][9]
Hybrid E MCF-7 (Breast)EGFR0.107 (VEGFR-2)[8][9]
Hybrid F A-549 (Lung)Aurora-A Kinase3.5[14]
Hybrid G HCT-116 (Colon)Tubulin Polymerization1.25[15]

Note: IC₅₀ (Half-maximal inhibitory concentration) values are indicative and can vary based on the specific compound and assay conditions.

IV. Signaling Pathways

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[2][8][9] Aberrant activation of the EGFR signaling pathway is a hallmark of many cancers. This compound-triazole hybrids can inhibit this pathway by blocking the tyrosine kinase activity of EGFR.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds & Activates Inhibitor This compound-Triazole Hybrid Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 3: Inhibition of the EGFR signaling pathway.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[3][4] In cancer, angiogenesis is crucial for tumor growth and metastasis. Certain this compound-triazole hybrids can inhibit VEGFR-2, thereby suppressing tumor-induced angiogenesis.

VEGFR2_Pathway cluster_0 Endothelial Cell Membrane cluster_1 Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates Inhibitor This compound-Triazole Hybrid Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis

Figure 4: Inhibition of the VEGFR-2 signaling pathway.

Aurora-A Kinase in Cell Cycle Regulation

Aurora-A kinase is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and spindle assembly.[10][16] Its overexpression is common in many cancers, making it an attractive therapeutic target. This compound-triazole hybrids have been developed as inhibitors of Aurora-A kinase, leading to cell cycle arrest and apoptosis.[10][14]

AuroraA_Pathway cluster_0 Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M Spindle Spindle Assembly M->Spindle Cytokinesis Cytokinesis Spindle->Cytokinesis Arrest Mitotic Arrest & Apoptosis Spindle->Arrest Failure leads to AuroraA Aurora-A Kinase AuroraA->Spindle Promotes Inhibitor This compound-Triazole Hybrid Inhibitor->AuroraA Inhibits

Figure 5: Inhibition of Aurora-A Kinase and induction of mitotic arrest.

V. Conclusion

The synthetic protocols and biological data presented herein underscore the significance of this compound-triazole hybrids as a versatile scaffold in drug discovery. The methodologies provided offer a robust foundation for the synthesis and exploration of novel derivatives with enhanced therapeutic properties. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation antimicrobial and anticancer agents.

References

Application Notes and Protocols: p-Toluene­sulfonic Acid (p-TSOH) Catalyzed Synthesis of Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological properties, including anti-ulcer, anti-hypertensive, antiviral, antifungal, and anticancer activities, have made them a significant target in drug discovery and development. The synthesis of the benzimidazole scaffold is, therefore, a critical process in medicinal chemistry. A widely employed and efficient method for synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine (B120857) and an aldehyde. This reaction is often catalyzed by an acid, and p-Toluenesulfonic acid (p-TSOH) has emerged as a simple, efficient, and cost-effective organocatalyst for this transformation. This application note provides a detailed protocol for the p-TSOH catalyzed synthesis of benzimidazoles, along with quantitative data for various substrates.

Advantages of p-TSOH as a Catalyst

The use of p-TSOH as a catalyst in this compound synthesis offers several advantages:

  • Efficiency: It effectively catalyzes the reaction, leading to high yields of the desired products.[1][2]

  • Mild Reaction Conditions: The reaction can be carried out under relatively mild conditions, avoiding the need for harsh reagents or high temperatures.[1][2]

  • Cost-Effectiveness: p-TSOH is an inexpensive and readily available catalyst.[3]

  • Simple Procedure: The experimental setup and work-up are generally straightforward, making it a practical method for routine synthesis.[1][2]

  • Short Reaction Times: The reaction often proceeds to completion in a short amount of time.[1][2]

Experimental Data

The following table summarizes the reaction yields for the synthesis of various 2-substituted benzimidazoles from o-phenylenediamine and different aromatic aldehydes using 20 mol% p-TSOH as a catalyst in DMF at 80°C.[1]

EntryAldehyde (RCHO)ProductReaction Time (min)Yield (%)
1C₆H₅CHO (Benzaldehyde)2-Phenyl-1H-benzimidazole1085
24-CH₃C₆H₄CHO (p-Tolualdehyde)2-(p-tolyl)-1H-benzimidazole1588
34-CH₃OC₆H₄CHO (p-Anisaldehyde)2-(4-methoxyphenyl)-1H-benzimidazole1592
44-ClC₆H₄CHO (p-Chlorobenzaldehyde)2-(4-chlorophenyl)-1H-benzimidazole1082
54-NO₂C₆H₄CHO (p-Nitrobenzaldehyde)2-(4-nitrophenyl)-1H-benzimidazole1095
63-NO₂C₆H₄CHO (m-Nitrobenzaldehyde)2-(3-nitrophenyl)-1H-benzimidazole1094
72-ClC₆H₄CHO (o-Chlorobenzaldehyde)2-(2-chlorophenyl)-1H-benzimidazole1580
82-Furyl-CHO (Furfural)2-(Furan-2-yl)-1H-benzimidazole1070
9C₆H₅CH=CHCHO (Cinnamaldehyde)2-Styryl-1H-benzimidazole1575

All yields refer to the isolated product.[1] It is important to note that while aryl aldehydes bearing both electron-donating and electron-withdrawing substituents provide good yields, aliphatic aldehydes result in significantly lower product formation under these conditions.[1]

Experimental Protocols

This section provides a detailed methodology for the p-TSOH catalyzed synthesis of 2-substituted benzimidazoles.

Materials and Equipment
  • o-phenylenediamine

  • Substituted aldehydes

  • p-Toluenesulfonic acid monohydrate (p-TSOH·H₂O)

  • Dimethylformamide (DMF)

  • Sodium carbonate (Na₂CO₃)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware

General Procedure for the Synthesis of 2-Arylsubstituted Benzimidazoles
  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in dimethylformamide (DMF, 3 mL).[3]

  • Catalyst Addition: To this mixture, add p-Toluenesulfonic acid monohydrate (p-TSOH·H₂O, 0.2 mmol, 20 mol%).[1][4]

  • Reaction: Stir the reaction mixture at 80°C.[1][3] Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times typically range from 10 to 15 minutes for most aromatic aldehydes.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[3]

  • Precipitation: Slowly add the reaction mixture dropwise to a stirred solution of sodium carbonate (Na₂CO₃, 0.01 mol) in water (20 mL).[3]

  • Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the collected solid with water to remove any remaining impurities.[3]

  • Drying: Dry the purified product.[3] The product can be further purified by recrystallization from a suitable solvent if necessary.

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the proposed mechanism for the p-TSOH catalyzed synthesis of benzimidazoles. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final this compound product.

Benzimidazole_Synthesis_Workflow OPD o-Phenylenediamine Condensation Condensation OPD->Condensation Aldehyde Aldehyde (RCHO) Aldehyde->Condensation pTSOH_in p-TSOH (Catalyst) pTSOH_in->Condensation Schiff_Base Schiff Base Intermediate Cyclization Intramolecular Cyclization Schiff_Base->Cyclization Cyclized_Intermediate Cyclized Intermediate Dehydration Dehydration Cyclized_Intermediate->Dehydration This compound 2-Substituted this compound Water H₂O pTSOH_out p-TSOH (Regenerated) Condensation->Schiff_Base Cyclization->Cyclized_Intermediate Dehydration->this compound Dehydration->Water Dehydration->pTSOH_out

Caption: p-TSOH catalyzed this compound synthesis workflow.

Experimental Workflow Diagram

This diagram outlines the key steps involved in the experimental procedure for synthesizing benzimidazoles using p-TSOH as a catalyst.

Experimental_Workflow Start Start Mix_Reagents 1. Mix o-Phenylenediamine, Aldehyde, and DMF Start->Mix_Reagents Add_Catalyst 2. Add p-TSOH (20 mol%) Mix_Reagents->Add_Catalyst Heat_Stir 3. Heat at 80°C with Stirring (10-15 min) Add_Catalyst->Heat_Stir Cool 4. Cool to Room Temperature Heat_Stir->Cool Precipitate 5. Add to Na₂CO₃ Solution Cool->Precipitate Filter_Wash 6. Filter and Wash with Water Precipitate->Filter_Wash Dry 7. Dry the Product Filter_Wash->Dry End End Dry->End

References

Application Notes and Protocols for the Purity Assessment of Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazoles are a prominent class of heterocyclic aromatic compounds widely utilized in pharmaceuticals as anthelmintic agents (e.g., albendazole, mebendazole), proton pump inhibitors (e.g., omeprazole), and in other therapeutic areas.[1][2][3] The purity of these active pharmaceutical ingredients (APIs) is a critical quality attribute, as impurities can affect the safety and efficacy of the final drug product.[4] Regulatory bodies mandate rigorous impurity profiling to identify and quantify any unwanted chemicals.[4] This document provides detailed application notes and protocols for key analytical techniques used in the purity assessment of benzimidazoles, tailored for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

Application Note:

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the purity assessment of benzimidazole derivatives.[5] It is particularly well-suited for non-volatile and thermally labile compounds, which includes many benzimidazoles.[5] Reversed-phase HPLC (RP-HPLC) using C8 or C18 columns is frequently employed, allowing for the separation of the main compound from its related substances and degradation products based on their polarity.[6][7] UV detection is typically used, with the wavelength selected based on the maximum absorbance of the specific this compound analyte.[6][8] The method can be validated according to ICH guidelines to be specific, linear, accurate, and precise, making it ideal for routine quality control and stability-indicating assays.[9][10][11]

Quantitative Data Summary: HPLC Methods for this compound Purity

Analyte(s)Column TypeMobile PhaseDetection WavelengthLinearity (r²)LOD / LOQReference
Albendazole & Oxibendazole impurityNucleosil C18 (250x4.6mm, 5µm)Acetonitrile : 10nM Potassium Phosphate (B84403) (pH 2.03)235 nm0.9990.073 / 0.091 µg/mL[9]
Albendazole, Fenbendazole, MebendazoleNucleosil C8Gradient: A) ACN:H₂O:H₃PO₄ (25:75:0.05) B) ACN:H₂O:H₃PO₄ (50:50:0.05), pH 4.5254 nm0.9997 - 0.9999Not Reported[6][12][13]
OxfendazoleNucleosil C8Gradient: A) ACN:H₂O:H₃PO₄ (25:75:0.05) B) ACN:H₂O:H₃PO₄ (50:50:0.05), pH 4.5288 nm> 0.9997Not Reported[6][12][13]
AlbendazoleRP C-18 (250x4.6mm, 5µm)Acetonitrile : Water with 0.4% Triethylamine (pH 3.6) (46:54)254 nm> 0.99 (Range: 0.1-40 µg/mL)Not Reported[7]
Albendazole & IvermectinInertsil C₁₈ (150x4.6mm, 5µm)Methanol : Sodium Phosphate Buffer (pH 3.5) (75:25)245 nm0.999Not Reported[11]
Prednisolone, BenzimidazolesC18Methanol : Phosphate Buffer (pH 2.5) (30:70)235 nm> 0.99 (Range: 40-10,000 ng/mL)LOD: 1.52-2.39 ng/mL, LOQ: 4.62-7.24 ng/mL[8]

Detailed Experimental Protocol: RP-HPLC for Albendazole Purity

This protocol is a representative example for determining the purity of Albendazole and quantifying its impurity, Oxibendazole.[9]

  • Reagents and Materials:

    • Albendazole and Oxibendazole reference standards

    • Acetonitrile (HPLC grade)

    • Potassium Dihydrogen Phosphate

    • Orthophosphoric Acid

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • 1% Methanolic Sulfuric Acid

  • Chromatographic Conditions:

    • HPLC System: HPLC with UV detector

    • Column: Nucleosil C18 (250 mm x 4.6 mm, 5 µm particle size)[9]

    • Mobile Phase: Acetonitrile and 10 mM potassium dihydrogen phosphate buffer, with pH adjusted to 2.03 using orthophosphoric acid.[9]

    • Flow Rate: 1.0 mL/min[9]

    • Detection Wavelength: 235 nm[9]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Preparation of Solutions:

    • Mobile Phase Preparation: Prepare a 10 mM solution of potassium dihydrogen phosphate in water and adjust the pH to 2.03 with orthophosphoric acid. Filter and degas.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Albendazole reference standard and dissolve in 10 mL of 1% methanolic sulfuric acid.[9] Prepare a separate stock solution for the Oxibendazole impurity in the same manner.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solutions using the mobile phase to construct a calibration curve (e.g., 0.5 to 3 µg/mL for the impurity).[9]

    • Sample Solution: Accurately weigh a quantity of the Albendazole powder for testing, dissolve it in 1% methanolic sulfuric acid to achieve a known concentration (e.g., 1000 µg/mL), and then dilute with the mobile phase to a suitable working concentration.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the working standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the peaks for Albendazole and any impurities based on their retention times compared to the standards.

  • Data Analysis:

    • Calculate the amount of any identified impurity using the calibration curve.

    • Determine the purity of the Albendazole sample by calculating the percentage of the main peak area relative to the total area of all peaks (Area Normalization) or by using the external standard method with reference standards for all impurities.

Workflow Diagram: Purity Analysis by HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample & Reference Standards p2 Dissolve in Appropriate Solvent p1->p2 p3 Dilute to Working Concentration p2->p3 p4 Filter through 0.45 µm Filter p3->p4 a1 Inject into HPLC System p4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Purity & Impurity Levels d1->d2

Caption: Experimental workflow for purity determination by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile or semi-volatile impurities in this compound samples.[5] While many benzimidazoles themselves are not sufficiently volatile for GC analysis, this method is excellent for detecting residual solvents, starting materials, or certain degradation products.[5][14] For less volatile impurities, a derivatization step (e.g., silylation) may be required to increase their volatility and thermal stability.[5] The high chromatographic resolution of GC combined with the high sensitivity and structural information from the mass spectrometer makes GC-MS an invaluable tool for impurity profiling.[5][14]

Quantitative Data Summary: GC-MS Methods for Impurity Profiling

Analyte TypeColumn TypeTemperature ProgramIonization ModePerformance MetricsReference
Volatile/Semi-volatile ImpuritiesDB-5ms (or equivalent)e.g., 100°C (2 min), ramp 10°C/min to 280°C (10 min)Electron Ionization (EI)High sensitivity for trace analysis, RSD% generally < 15%[5]
General ImpuritiesTraceGOLD TG-5MS (30m x 0.25mm x 0.25µm)50°C to 320°C at 20°C/minEI (70 eV)High resolution and mass accuracy for confident peak identification[14]
Imidazole-like Compounds (with derivatization)HP-5MS (30m x 0.25mm x 0.25µm)70°C (1 min), ramp to 280°CEIMethod optimized for trace detection in complex matrices[15]

Detailed Experimental Protocol: GC-MS for Volatile Impurities

This protocol provides a general methodology for the analysis of volatile impurities in a this compound drug substance.[5][14]

  • Reagents and Materials:

    • This compound sample

    • Suitable solvent (e.g., Dichloromethane, Methanol)

    • Helium (carrier gas, high purity)

    • Reference standards for expected impurities (if available)

  • Instrumental Conditions:

    • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

    • Column: TraceGOLD TG-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.[14]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[14]

    • Inlet Temperature: 250 °C.[14]

    • Injection Mode: Split (e.g., 40:1 split ratio), 1 µL injection volume.[14]

    • Oven Temperature Program: Initial temperature 50 °C, hold for 2 minutes, then ramp at 20 °C/min to 320 °C, and hold for 5 minutes.[14]

    • MS Transfer Line Temperature: 250 °C.[14]

    • Ion Source Temperature: 250 °C.[14]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

    • Scan Range: m/z 40-500.[5]

  • Preparation of Solutions:

    • Sample Solution: Accurately weigh about 100 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent like methanol. The final concentration may need to be adjusted based on the expected impurity levels.

  • Analysis Procedure:

    • Inject the prepared sample solution into the GC-MS system.

    • Acquire the data over the specified m/z range.

  • Data Analysis:

    • Identify the main component and any impurity peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum of each impurity peak and compare it with a spectral library (e.g., NIST) for tentative identification.

    • Confirm the identity of impurities using reference standards if available.

    • Estimate the quantity of impurities by peak area percentage, assuming similar ionization efficiencies. For more accurate quantification, a calibration curve with a certified reference standard is required.

Workflow Diagram: GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Weigh this compound Sample p2 Dissolve in Volatile Solvent (e.g., Methanol) p1->p2 a1 Inject Sample into GC p2->a1 a2 Volatile Compound Separation in Column a1->a2 a3 Elution into MS a2->a3 a4 Electron Ionization & Fragmentation a3->a4 a5 Mass Analysis a4->a5 d1 Identify Impurities via Mass Spectra & Library Search a5->d1 d2 Quantify by Peak Area % d1->d2

Caption: Workflow for volatile impurity analysis by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

LC-MS/MS has become a gold standard for the quantitative analysis of benzimidazoles and their metabolites, offering exceptional sensitivity and selectivity.[1] This technique is particularly crucial for detecting and quantifying trace-level impurities or for analyzing benzimidazoles in complex matrices like biological samples.[16] Electrospray ionization (ESI) in positive mode is commonly used for these compounds.[1] The method involves separating the compounds using liquid chromatography, followed by detection with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for the target analyte is selected and fragmented, and one or more specific product ions are monitored. This two-stage filtering process significantly reduces matrix interference and provides unambiguous identification and quantification.[16]

Quantitative Data Summary: LC-MS/MS Methods for this compound Analysis

Analyte(s)MatrixLOQ (µg/kg)Recovery (%)Linearity (r²)Reference
15 BenzimidazolesSwine Muscle< 10> 50Not Reported[16]
19 BenzimidazolesMeatNot Reported80 - 1100.990 - 0.995[1]
9 "Nitazene" OpioidsWhole Blood0.02 - 0.1 ng/mL (0.05 - 0.1 nM)> 81> 0.99[17]

Detailed Experimental Protocol: LC-MS/MS for Trace Impurity Analysis

This protocol describes a general approach for trace analysis of this compound-related impurities.[1][16]

  • Reagents and Materials:

    • This compound sample

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like 2-n-butylmercaptothis compound).[16]

  • LC-MS/MS Instrumental Conditions:

    • LC System: UHPLC or HPLC system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient Elution: A typical gradient might start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

    • MS Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analytes.[17]

    • MRM Transitions: Determine at least two precursor-product ion transitions for each analyte and the internal standard. One is for quantification (quantifier) and the other for confirmation (qualifier).

  • Preparation of Solutions:

    • Stock Solutions: Prepare individual stock solutions of the this compound API, known impurities, and the internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Working Solutions: Prepare mixed working standard solutions by diluting the stock solutions. Use these to build a calibration curve covering the expected concentration range of the impurities. Each standard should contain a constant concentration of the internal standard.

    • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the initial mobile phase composition. Add the internal standard to achieve the same concentration as in the calibration standards. Filter the sample through a 0.22 µm filter before injection.

  • Analysis Procedure:

    • Inject the calibration standards to establish the calibration curve.

    • Inject the prepared sample solutions.

  • Data Analysis:

    • Quantify impurities using the calibration curve, based on the peak area ratio of the analyte to the internal standard.

    • Confirm the identity of each impurity by ensuring its retention time matches that of the reference standard and that the ratio of the quantifier to qualifier ion responses is within acceptable limits.

Diagram: Logic of Tandem Mass Spectrometry (MS/MS)

MSMS_Logic cluster_ions LC From LC Column (Mixture of Ions) Q1 Quadrupole 1 (Q1) Mass Filter LC->Q1 Ionization I_pre Precursor Ion Q2 Quadrupole 2 (q2) Collision Cell I_frag1 I_frag2 Q3 Quadrupole 3 (Q3) Mass Filter I_prod Product Ion Q3->I_prod Selects ONLY the Product Ion m/z Det Detector I_mix1 I_mix2 I_mix3 I_pre->Q2 Selects ONLY the Precursor Ion m/z I_frag1->Q3 Collision with Gas (Fragmentation) I_frag2->Q3 I_prod->Det

Caption: Logic of tandem mass spectrometry for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful technique for the structural elucidation and purity assessment of benzimidazoles.[18] It provides detailed information about the molecular structure, including the number and types of protons and their connectivity.[18] For purity assessment, ¹H NMR can be used to identify and quantify impurities by comparing the integral of impurity signals to the integral of signals from the main compound. Quantitative NMR (qNMR) can determine the absolute purity of a substance by using a certified internal standard of known purity. Key characteristic signals in the ¹H NMR spectrum of a this compound include the N-H proton, which often appears as a broad singlet in the downfield region (12.0-13.6 ppm in DMSO-d₆), and the aromatic protons on the fused benzene (B151609) ring.[18]

Detailed Experimental Protocol: ¹H NMR for Purity Assessment

This protocol outlines the steps for preparing and analyzing a this compound sample by ¹H NMR.[18]

  • Reagents and Materials:

    • This compound sample (5-25 mg)

    • Deuterated solvent (e.g., DMSO-d₆, as it effectively dissolves many benzimidazoles and allows observation of the N-H proton).[18]

    • High-quality NMR tubes

    • Internal standard for qNMR (optional, e.g., maleic acid)

    • Glass Pasteur pipette and glass wool

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the this compound derivative into a clean, dry vial.[18] For qNMR, also weigh an accurate amount of the internal standard.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[18]

    • Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[18]

    • Cap the NMR tube and label it clearly.

  • NMR Spectrometer Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 relaxation time) for accurate integration, which is critical for quantification.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Reference the spectrum using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

    • Integrate all signals, setting a signal from the main compound to a known value corresponding to the number of protons it represents (e.g., a CH₃ group to 3).

    • Identify signals that do not belong to the main compound. These are potential impurities.

    • Calculate the molar percentage of an impurity by comparing its integral (normalized for the number of protons) to the integral of the main compound.

    • For qNMR, calculate the absolute purity using the integrals of the analyte and the internal standard, their molecular weights, and their weighed masses.

References

Application of Benzimidazoles in Agricultural Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a significant class of heterocyclic organic compounds that have been extensively utilized in agricultural research and practice since the 1960s.[1][2] Renowned for their broad-spectrum and systemic properties, they are primarily employed as fungicides to control a wide array of fungal diseases in crops such as cereals, fruits, and vegetables.[3][4] Additionally, their biological activity extends to use as anthelmintics for the control of parasitic nematodes in livestock.[5][6] This document provides detailed application notes on the use of benzimidazoles in agriculture, including their mechanism of action, efficacy data, and protocols for key experimental procedures.

Mechanism of Action

The primary mode of action for benzimidazole fungicides and anthelmintics is the disruption of microtubule assembly in target organisms.[7][8][9] Benzimidazoles selectively bind to β-tubulin, a protein subunit of microtubules.[10] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[11] The disruption of microtubule formation leads to the arrest of mitosis and the inhibition of cell division, ultimately causing the death of the fungus or nematode.[7][9] Some this compound derivatives, such as benomyl (B1667996) and thiophanate-methyl, are converted into the more active compound carbendazim (B180503) (MBC) within the plant or target organism.[11]

cluster_fungal_cell Fungal/Nematode Cell cluster_mitosis Mitosis This compound This compound (e.g., Benomyl, Carbendazim) beta_tubulin β-tubulin Subunit This compound->beta_tubulin Binds to dimer α/β-tubulin Dimer This compound->dimer Inhibits Polymerization alpha_tubulin α-tubulin Subunit microtubule Microtubule (Polymerized) dimer->microtubule Polymerization spindle Mitotic Spindle Formation microtubule->spindle cell_division Cell Division spindle->cell_division fungal_growth Fungal Growth/ Nematode Development cell_division->fungal_growth inhibition Inhibition of Cellular Processes cell_death Cell Death inhibition->cell_death

Mechanism of action of this compound fungicides.

Applications in Agriculture

Benzimidazoles have diverse applications in agriculture, primarily as fungicides and anthelmintics. Some derivatives have also shown potential as plant growth regulators.

Fungicidal Applications

Benzimidazoles are effective against a broad spectrum of ascomycete and basidiomycete fungi, but not oomycetes.[11] They are used to control diseases such as powdery mildew, apple scab, Fusarium head blight, and gray mold on a variety of crops.[1][4][12]

Table 1: Efficacy of this compound Fungicides Against Various Plant Pathogens

This compoundTarget PathogenCropEfficacy DataReference(s)
BenomylVenturia inaequalis (Apple Scab)AppleEffective control at 0.025% a.i. applied at 21-day intervals.[1][5]
CarbendazimFusarium graminearum (Fusarium Head Blight)Wheat55% disease control efficacy; 12.8% yield increase (456 kg/ha ).[8][13]
CarbendazimUstilago segetum (Loose Smut)Wheat99.4% reduction in tiller infection; 32.6% increase in grain yield.[3]
CarbendazimBotrytis cinerea (Gray Mold)GrapeEC50 > 100 mg/L for resistant isolates.[4]
Thiabendazole (B1682256)Fusarium culmorumWheatSignificant reduction in crown score disease severity at 50g and 100g a.i. per 100kg seed.[14]
ThiabendazoleHelminthosporium solani (Silver Scurf)PotatoIn vitro inhibition at 7.5 mg/L.[15]
Anthelmintic Applications

Several this compound compounds are used to control gastrointestinal nematodes in livestock such as cattle, sheep, and goats.[5][6]

Table 2: Efficacy of this compound Anthelmintics in Livestock

This compoundTarget NematodeLivestockEfficacy DataReference(s)
AlbendazoleOstertagia ostertagi, Trichostrongylus spp., Cooperia oncophoraCattle>99% removal of adult nematodes at 7.68-8.18 mg/kg body weight.[3]
AlbendazoleHaemonchus contortus, Trichostrongylus spp.Cattle>95% removal of adult nematodes at 5.0 mg/kg body weight.[7]
AlbendazoleHaemonchus contortusGoats84.1% efficacy at 7.6 mg/kg body weight.[16]
AlbendazoleStrongyle eggs, Trichuris spp., Strongyloides spp.Sheep & Goats98.5%, 100%, and 99.75% efficacy, respectively.[17][18]
Plant Growth Regulation

Certain this compound derivatives have demonstrated plant growth-promoting effects. For instance, omeprazole, a proton pump inhibitor in mammals, has been shown to enhance growth and stress tolerance in tomato plants.[1][19][20]

Table 3: Effect of Omeprazole on Tomato Growth Under Salt Stress

TreatmentParameterGrowth Increase (%)Reference(s)
1 µM Omeprazole (No Stress)Shoot Fresh Weight49%[1][7]
1 µM Omeprazole (No Stress)Root Fresh Weight55%[1][7]
1 µM Omeprazole (200 mM NaCl)Shoot Dry Weight54%[1][7]
1 µM Omeprazole (200 mM NaCl)Root Dry Weight105%[1][7]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound compounds against fungal pathogens.[21][22]

Materials:

  • 96-well microtiter plates

  • Sterile culture medium (e.g., RPMI 1640 with L-glutamine, buffered with MOPS)

  • This compound compound stock solution (in a suitable solvent like DMSO)

  • Fungal inoculum, adjusted to the desired concentration

  • Microplate reader (optional)

Procedure:

  • Prepare Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate except the first column. b. Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row being tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.

  • Inoculum Preparation: a. Grow the fungal culture on an appropriate agar (B569324) medium. b. Prepare a spore or yeast cell suspension in sterile saline or water. c. Adjust the inoculum concentration to 2x the final desired concentration (e.g., 1-5 x 10^5 CFU/mL).

  • Inoculation: a. Add 100 µL of the fungal inoculum to each well containing the serially diluted compound. b. Include a positive control (inoculum in broth without compound) and a negative control (broth only).

  • Incubation: a. Incubate the plate at an appropriate temperature (e.g., 25-37°C) for 24-72 hours, depending on the fungal species.

  • MIC Determination: a. The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be determined visually or by measuring absorbance with a microplate reader.

start Start prep_plate Prepare 96-well plate with serial dilutions of This compound compound start->prep_plate inoculate Inoculate plate with fungal suspension prep_plate->inoculate prep_inoculum Prepare fungal inoculum prep_inoculum->inoculate incubate Incubate plate inoculate->incubate read_results Read results (visually or with microplate reader) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for broth microdilution antifungal susceptibility testing.
Protocol 2: Egg Hatch Assay (EHA) for Anthelmintic Resistance

This assay is used to determine the concentration of a this compound anthelmintic that prevents nematode eggs from hatching, indicating resistance levels.

Materials:

  • Fresh fecal samples from infected animals

  • Saturated salt solution (e.g., NaCl or MgSO4)

  • Sieves of various mesh sizes

  • Centrifuge and centrifuge tubes

  • 24-well plates

  • Thiabendazole stock solution

  • Distilled water

  • Incubator

Procedure:

  • Egg Extraction: a. Homogenize fecal samples in water. b. Filter the suspension through a series of sieves to remove large debris. c. Centrifuge the filtrate and resuspend the pellet in a saturated salt solution to float the eggs. d. Collect the eggs from the supernatant and wash them thoroughly with water.

  • Assay Setup: a. Prepare serial dilutions of thiabendazole in distilled water in a 24-well plate. b. Add approximately 200 purified nematode eggs to each well. c. Include control wells with no anthelmintic.

  • Incubation: a. Incubate the plate at 25-27°C for 48 hours.

  • Data Collection and Analysis: a. After incubation, count the number of hatched larvae and unhatched eggs in each well. b. Calculate the percentage of eggs that hatched at each drug concentration. c. Determine the EC50 value (the concentration that inhibits 50% of eggs from hatching) to assess the level of resistance.

Protocol 3: Larval Development Assay (LDA) for Anthelmintic Resistance

This assay assesses the ability of nematode larvae to develop in the presence of an anthelmintic.

Materials:

  • Nematode eggs extracted as in the EHA protocol

  • 96-well plates

  • Growth medium (e.g., Earle's balanced salt solution with yeast extract)

  • Serial dilutions of the this compound anthelmintic

  • Incubator

Procedure:

  • Assay Setup: a. Dispense the growth medium containing serial dilutions of the anthelmintic into the wells of a 96-well plate. b. Add a standardized number of nematode eggs (e.g., 50-100) to each well. c. Include control wells without the anthelmintic.

  • Incubation: a. Incubate the plate at 25-27°C for 6-7 days to allow larvae to develop to the third stage (L3).

  • Data Collection and Analysis: a. After incubation, count the number of larvae that have developed to the L3 stage in each well. b. Calculate the percentage of inhibition of larval development at each drug concentration. c. Determine the LD50 value (the concentration that inhibits 50% of larvae from developing to the L3 stage).

Fungicide Resistance Monitoring

The extensive use of benzimidazoles has led to the development of resistance in many fungal populations, primarily due to point mutations in the β-tubulin gene.[11] Monitoring for resistance is crucial for effective disease management.

field_sampling Field Sampling of Diseased Plant Material isolate_pathogen Isolate and Culture the Pathogen field_sampling->isolate_pathogen in_vitro_assay In Vitro Susceptibility Testing (e.g., Broth Microdilution) isolate_pathogen->in_vitro_assay molecular_testing Molecular Testing (e.g., PCR for resistance genes) isolate_pathogen->molecular_testing data_analysis Data Analysis and Resistance Frequency Determination in_vitro_assay->data_analysis molecular_testing->data_analysis management_decision Informed Disease Management Decisions data_analysis->management_decision

Workflow for fungicide resistance monitoring.

Conclusion

Benzimidazoles remain a valuable class of compounds in agricultural research and practice due to their systemic and broad-spectrum activity against a range of fungal pathogens and nematodes. Understanding their mechanism of action, efficacy against specific targets, and the potential for resistance is crucial for their effective and sustainable use. The protocols provided herein offer standardized methods for evaluating the activity of this compound compounds and monitoring for resistance in target populations. Further research into their potential as plant growth regulators may open new avenues for their application in agriculture.

References

Application Notes and Protocols: Development of Benzimidazole-Based Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of benzimidazole-based biosensors. This compound scaffolds, due to their structural similarity to naturally occurring nucleotides, offer a versatile platform for creating highly sensitive and selective biosensors for a wide range of analytes, including metal ions, DNA, and biomarkers for various diseases.[1][2][3] This document outlines the synthesis of this compound derivatives, fabrication of different types of biosensors, and protocols for their use in detecting specific targets.

Introduction to this compound-Based Biosensors

This compound and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science. Their unique properties, such as electron-accepting ability, π-bridging, pH sensitivity, and metal-ion chelating capabilities, make them exceptional candidates for the development of optical and electrochemical biosensors.[3][4] These biosensors have shown promise in various applications, including disease diagnosis, environmental monitoring, and drug development.[5][6]

This compound-based biosensors can be broadly categorized into:

  • Fluorescent Biosensors: These sensors utilize changes in fluorescence intensity or wavelength upon binding to a target analyte. The signaling mechanisms often involve processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT).[3][7]

  • Colorimetric Biosensors: These sensors exhibit a visible color change in the presence of the target analyte, allowing for simple and rapid detection.[8]

  • Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current, potential) upon interaction with the analyte. They are known for their high sensitivity and potential for miniaturization.[5][9]

Quantitative Data Summary

The performance of various this compound-based biosensors is summarized in the tables below, providing key quantitative data for easy comparison.

Table 1: Performance of this compound-Based Fluorescent Biosensors

Target AnalyteSensorLimit of Detection (LOD)Linear RangeReference
Cu²⁺Guanidinylated this compound-DNA complex37 ppb-
α-Synuclein amyloid fibrils[C15H15N3] (C1) and [C16H16N2O2] (C2)8 x 10⁻⁹ M-[10]
Cu²⁺This compound-based Schiff base (DFB)24.4 ± 0.5 nM-[11]
Zn²⁺This compound-based Schiff base (DFB)2.18 ± 0.1 nM-[11]
Cyanide (CN⁻)DFB-Cu²⁺ complex9.43 ± 0.2 nM-[11]
Pyrophosphate (P₂O₇⁴⁻)DFB-Zn²⁺ complex2.9 ± 0.1 nM-[11]
Fe²⁺/Fe³⁺This compound-based chemosensor 11.18 µM / 1.21 µM-
Zn²⁺This compound-based chemosensor 11.05 µM-[12]
CysteineThis compound-based probe A-B--[13]
Hydrogen Sulfate (HSO₄⁻)This compound-functionalized BODIPY--[14]
Zinc IonsThis compound-based chemosensor BMHM0.148 µM-[15]

Table 2: Performance of this compound-Based Electrochemical Biosensors

Target AnalyteSensor PlatformLimit of Detection (LOD)Linear RangeReference
Squamous cell carcinoma antigen (SCCA)Immunosensor with this compound functionalized SiO₂0.25 pg/mL0.001 to 20 ng/mL[16]
DNA interaction7 different this compound derivatives on disposable graphite (B72142) electrodes0.42 to 1.26 nM-[2]
Carbendazim (CBZ)Aptasensor with boron nitride and gold nanoparticles0.019 ng/mL0.1 ng/mL to 100 µg/mL[17]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development of this compound-based biosensors.

Synthesis of this compound Derivatives

The synthesis of the this compound core is a crucial first step. A common and effective method involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid.[18][19]

Protocol 1: Synthesis of 2-Substituted Benzimidazoles via Condensation

Materials:

  • o-phenylenediamine

  • Substituted aromatic aldehyde (e.g., 4-(2-chloro-ethoxy)-benzaldehyde)[20]

  • Dimethylformamide (DMF)[20]

  • Iodine (as a catalyst)[20]

  • Ethanol (B145695)

  • Zinc oxide nanoparticles (ZnO-NPs) (alternative catalyst)[21]

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and the desired substituted aldehyde (1 equivalent) in DMF.[20]

  • Add a catalytic amount of iodine to the mixture.[20]

  • Reflux the reaction mixture for a specified time (monitor progress by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted this compound derivative.

  • Alternative Eco-Friendly Method: A similar reaction can be performed using ZnO-NPs as a recyclable catalyst in ethanol at room temperature, which often results in higher yields and shorter reaction times.[21]

Characterization:

  • The synthesized compounds should be characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure.[2][20]

Fabrication of a this compound-Based Fluorescent Biosensor for Metal Ion Detection

This protocol describes the preparation of a solution-based fluorescent biosensor for the detection of metal ions like Cu²⁺ and Zn²⁺.[7][11]

Protocol 2: Preparation and Use of a Fluorescent Chemosensor

Materials:

  • Synthesized this compound derivative (fluorophore)

  • Aqueous buffer solution (e.g., Tris-HCl or HEPES)

  • Stock solutions of various metal ions

  • Fluorometer

Procedure:

  • Prepare a stock solution of the this compound-based fluorophore in a suitable organic solvent (e.g., DMSO).

  • Prepare working solutions of the fluorophore in the aqueous buffer.

  • To a cuvette containing the fluorophore solution, add aliquots of the stock solutions of different metal ions.

  • Record the fluorescence emission spectra after each addition.

  • Observe changes in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.[7]

  • For selectivity studies, test the fluorophore's response to a range of different metal ions.

  • To determine the limit of detection (LOD), perform a titration experiment with decreasing concentrations of the target metal ion.

Fabrication of a this compound-Based Electrochemical Immunosensor

This protocol details the fabrication of a sandwich-type immunosensor for the detection of a specific antigen, such as squamous cell carcinoma antigen (SCCA).[16]

Protocol 3: Fabrication of a Controlled Release Immunosensor

Materials:

  • Glassy carbon electrode (GCE)

  • 1-methyl-1H-benzimidazole functionalized mesoporous SiO₂ (MBI-MS)

  • Methylene (B1212753) blue (MB)

  • β-cyclodextrin functionalized gold nanoparticles (CD-Au)

  • Adamantane (B196018) functionalized detection antibody (ADA-Ab₂)

  • Capture antibody (Ab₁)

  • Antigen (e.g., SCCA)

  • Phosphate buffered saline (PBS)

Procedure:

  • Electrode Modification:

    • Modify the GCE surface with the capture antibody (Ab₁).

  • Immunosensor Assembly:

    • Incubate the modified electrode with the target antigen (SCCA).

    • Subsequently, incubate with the adamantane functionalized detection antibody (ADA-Ab₂).

  • Signal Generation:

    • Prepare the signaling probe by loading methylene blue (MB) into the pores of 1-methyl-1H-benzimidazole functionalized mesoporous SiO₂ (MBI-MS).

    • Cap the pores of the MB-loaded MBI-MS with β-cyclodextrin functionalized gold nanoparticles (CD-Au) through host-guest interaction.

    • Introduce the signaling probe to the immunosensor, where the adamantane on the detection antibody will interact with the cyclodextrin (B1172386) on the gold nanoparticles.

  • Detection:

    • Trigger the release of MB by changing the pH to below 7.0, which causes the protonation of aromatic amines and the separation of CD-Au from the MBI-MS surface.[16]

    • Detect the released MB using square wave voltammetry. The current signal will be proportional to the concentration of the antigen.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms and workflows described in the protocols.

experimental_workflow_synthesis reagents o-phenylenediamine + Substituted Aldehyde reaction Condensation Reaction reagents->reaction Mixing solvent DMF/Iodine or Ethanol/ZnO-NPs solvent->reaction precipitation Precipitation in Cold Water reaction->precipitation Cooling purification Filtration & Recrystallization precipitation->purification product Pure this compound Derivative purification->product characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization

Caption: General workflow for the synthesis of this compound derivatives.

signaling_pathway_fluorescence cluster_sensor This compound Fluorophore cluster_analyte Target Analyte cluster_complex Complex Formation cluster_signal Signal Change fluorophore Fluorophore complex Fluorophore-Analyte Complex fluorophore->complex analyte Metal Ion (e.g., Cu²⁺) analyte->complex signal_change Fluorescence Quenching or Enhancement complex->signal_change Leads to

Caption: Signaling pathway for a fluorescent this compound-based biosensor.

experimental_workflow_immunosensor start Start: Glassy Carbon Electrode (GCE) step1 Immobilize Capture Antibody (Ab₁) start->step1 step2 Introduce Target Antigen (SCCA) step1->step2 step3 Add Detection Antibody (ADA-Ab₂) step2->step3 step4 Introduce Signaling Probe (MB-loaded MBI-MS capped with CD-Au) step3->step4 step5 Trigger MB Release (pH < 7.0) step4->step5 step6 Electrochemical Detection (SWV) step5->step6 end Signal Proportional to Antigen Concentration step6->end

Caption: Workflow for the fabrication and operation of an electrochemical immunosensor.

Applications in Drug Development and Research

This compound-based biosensors are emerging as powerful tools in drug development and biomedical research. Their applications include:

  • Disease Diagnosis: Highly sensitive detection of disease biomarkers, such as proteins and nucleic acids, can aid in the early diagnosis of conditions like cancer and neurodegenerative diseases.[6][10][16]

  • Drug Screening: These biosensors can be employed to screen for potential drug candidates that interact with specific biological targets. For instance, they can be used to identify inhibitors of enzymes or compounds that bind to specific DNA sequences.[2]

  • Neurodegenerative Disease Research: this compound-based fluorescent probes have shown high sensitivity for detecting amyloid fibrils, which are hallmarks of diseases like Alzheimer's and Parkinson's.[10] This can facilitate research into the mechanisms of these diseases and the development of new therapies.[22][23]

  • Environmental Monitoring: The ability to detect heavy metal ions and pesticides makes these biosensors valuable for environmental monitoring and food safety applications.[12][24][25]

Conclusion

The versatility of the this compound scaffold allows for the rational design of a wide array of biosensors with tailored selectivity and sensitivity. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of this compound-based biosensors in their respective fields. Future research may focus on the development of multiplexed biosensors for the simultaneous detection of multiple analytes and the integration of these sensors into portable and point-of-care diagnostic devices.

References

Application Notes and Protocols: Cell-Based Assays for Anticancer Activity of Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to evaluate the anticancer potential of benzimidazole derivatives. Benzimidazoles represent a promising class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[1][2][3][4][5] Their mechanism of action often involves the disruption of critical cellular processes in cancer cells, such as microtubule polymerization, cell cycle progression, and survival signaling pathways, leading to apoptosis.[1][6]

Introduction to Benzimidazoles in Cancer Research

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with various biological targets.[2] This versatility has led to the development of numerous this compound derivatives with significant therapeutic potential.[1][7] In oncology, these compounds have been shown to exert their anticancer effects through multiple mechanisms, including:

  • Inhibition of Tubulin Polymerization: Similar to well-known anticancer drugs, some benzimidazoles interfere with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[1][6]

  • Induction of Apoptosis: this compound derivatives can trigger programmed cell death through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[1][8] This often involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][2]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various phases, most commonly the G2/M or G1 phase, preventing cancer cell proliferation.[8][9][10][11]

  • Inhibition of Signaling Pathways: Benzimidazoles have been found to modulate key signaling pathways that are often dysregulated in cancer, such as PI3K/AKT, MAPK, and EGFR signaling, which are crucial for tumor growth and survival.[1][12]

  • Anti-Angiogenic Effects: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis, often by targeting pathways involving vascular endothelial growth factor (VEGF).[1]

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines, as determined by in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.

Table 1: Cytotoxicity of Selected this compound Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 5 (bromo-derivative)MCF-7 (Breast)MTT17.8 ± 0.24 (µg/mL)[8]
DU-145 (Prostate)MTT10.2 ± 1.4 (µg/mL)[8]
H69AR (Lung)MTT49.9 ± 0.22 (µg/mL)[8]
This compound-triazole hybrid 5aHepG-2 (Liver)Not Specified3.87 - 8.34[13]
HCT-116 (Colon)Not Specified3.87 - 8.34[13]
MCF-7 (Breast)Not Specified3.87 - 8.34[13]
HeLa (Cervical)Not Specified3.87 - 8.34[13]
This compound-triazole hybrid 6gHepG-2 (Liver)Not Specified3.34 - 10.92[13]
HCT-116 (Colon)Not Specified3.34 - 10.92[13]
MCF-7 (Breast)Not Specified3.34 - 10.92[13]
HeLa (Cervical)Not Specified3.34 - 10.92[13]
FlubendazoleU87 (Glioblastoma)Not Specified< 0.26[10]
U251 (Glioblastoma)Not Specified< 0.26[10]
MebendazoleU87 (Glioblastoma)Not Specified< 0.26[10]
U251 (Glioblastoma)Not Specified< 0.26[10]
FenbendazoleU87 (Glioblastoma)Not Specified< 0.26[10]
U251 (Glioblastoma)Not Specified< 0.26[10]
CCL299HepG2 (Hepatoblastoma)ATP Assay1.0[14]
HEp-2 (Cervical)ATP Assay2.7[14]
This compound-oxadiazole 10MDA-MB-231 (Breast)Not SpecifiedEGFR IC50: 0.33[11]
SKOV3 (Ovarian)Not SpecifiedEGFR IC50: 0.33[11]
A549 (Lung)Not SpecifiedEGFR IC50: 0.33[11]
This compound-oxadiazole 13MDA-MB-231 (Breast)Not SpecifiedEGFR IC50: 0.38[11]
SKOV3 (Ovarian)Not SpecifiedEGFR IC50: 0.38[11]
A549 (Lung)Not SpecifiedEGFR IC50: 0.38[11]

Experimental Protocols

Herein are detailed protocols for key cell-based assays to characterize the anticancer properties of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[15][16]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.[3]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in complete growth medium. The final solvent (e.g., DMSO) concentration should not exceed 0.1% to avoid solvent-induced toxicity.[3]

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for an additional 1 to 4 hours at 37°C.[16]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[3][15]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[15]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound Derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 1-4h E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Calculate IC50 H->I

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell lines

  • This compound test compounds

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the this compound compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).

    • Include a vehicle control group.

  • Cell Harvesting:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.[17]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • The cell populations will be distinguished as follows:

      • Live cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Apoptosis_Assay_Workflow A Treat cells with this compound B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by Flow Cytometry F->G

Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17] PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content.

Materials:

  • Cancer cell lines

  • This compound test compounds

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells and treat with the this compound compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis:

    • Analyze the DNA content by flow cytometry.

    • The data will generate a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow A Treat cells with this compound B Harvest cells A->B C Fix with cold 70% Ethanol B->C D Wash with PBS C->D E Stain with PI and RNase A D->E F Incubate in the dark E->F G Analyze by Flow Cytometry F->G

Workflow for cell cycle analysis.

Signaling Pathway Analysis

To elucidate the mechanism of action of this compound derivatives, it is crucial to investigate their effects on key signaling pathways frequently deregulated in cancer.

Western Blotting

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and other signaling pathways.

Key Protein Targets for this compound Anticancer Activity:

  • Apoptosis: Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP

  • Cell Cycle: Cyclins (e.g., Cyclin B1, Cyclin D1), Cyclin-Dependent Kinases (CDKs) (e.g., CDK1, CDK2), p21, p53[9][14]

  • Signaling Pathways: p-Akt, Akt, p-ERK, ERK, p-EGFR[1][12]

Protocol Outline:

  • Protein Extraction: Treat cells with the this compound compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Benzimidazole_Signaling_Pathways cluster_0 This compound Derivative cluster_1 Signaling Pathways cluster_2 Cellular Effects This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits EGFR EGFR Pathway This compound->EGFR Inhibits Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Angiogenesis Inhibition of Angiogenesis PI3K_AKT->Angiogenesis Proliferation Decreased Proliferation PI3K_AKT->Proliferation MAPK->Proliferation EGFR->Proliferation CellCycle Cell Cycle Arrest (G1 or G2/M) Tubulin->CellCycle CellCycle->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Signaling pathways affected by benzimidazoles.

These application notes and protocols provide a foundational framework for the in vitro evaluation of the anticancer activity of this compound derivatives. The selection of specific assays and cancer cell lines should be guided by the therapeutic target and the chemical properties of the compounds under investigation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Benzimidazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with benzimidazole cyclization reactions, specifically focusing on improving low product yields.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis are a frequent issue and can stem from several factors. A systematic evaluation of the following parameters is crucial for optimization.[1]

  • Reaction Conditions: Temperature, reaction time, and solvent choice play a pivotal role. Some reactions that show poor yields at room temperature can be significantly improved with heating.[2] Microwave-assisted synthesis has also been demonstrated to dramatically decrease reaction times and boost yields.[2][3]

  • Catalyst Selection and Loading: The type and amount of catalyst are critical. Many reactions exhibit a significant drop in yield without a catalyst or with suboptimal catalyst loading.[2] It's essential to optimize the catalyst amount, as exceeding a certain point can sometimes lead to a decrease in selectivity and yield.[2]

  • Quality of Starting Materials: The purity of the o-phenylenediamine (B120857) and the aldehyde or carboxylic acid is important. Impurities can lead to side reactions and the formation of colored byproducts.[2]

  • Atmosphere: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere to prevent undesired side reactions.[2]

Q2: How do I select the appropriate catalyst for my this compound cyclization?

A2: The choice of catalyst can profoundly impact the reaction's efficiency and selectivity. A variety of catalysts have been successfully employed in this compound synthesis. Consider screening different types of catalysts to find the optimal one for your specific substrates.

Commonly used catalysts include:

  • Lewis Acids: Examples include Er(OTf)₃, ZnCl₂, and lanthanum chloride.[2][4][5]

  • Ammonium Salts: Ammonium chloride (NH₄Cl) is a cost-effective option.[2][6]

  • Heterogeneous Catalysts: These offer advantages in terms of recovery and reusability. Examples include Au/TiO₂, MgO@DFNS, Fe/MgO, and various nanocomposites.[2][7][8][9]

  • Transition Metal Catalysts: Copper and iron-based catalysts have shown high efficacy.[10][11]

It is also crucial to optimize the catalyst loading. For instance, a study using a nano-Fe₂O₃ catalyst found 10 mol% to be effective.[11]

Q3: I am observing significant side product formation. How can I improve the selectivity for my desired this compound?

A3: The formation of side products is a common challenge, often arising from self-condensation of the aldehyde or incomplete cyclization.[2] To enhance selectivity:

  • Optimize the Catalyst: The catalyst choice can significantly influence selectivity. For example, the particle size of gold nanoparticles has been shown to affect the selectivity of the reaction.[2]

  • Control Stoichiometry: Carefully control the molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid. A slight excess of one reactant may be beneficial in some cases.[2]

  • Modify Reaction Conditions: Adjusting the temperature can favor the desired reaction pathway. For instance, an intermediate imine might be the major product at a lower temperature, while the desired this compound forms at a higher temperature.[2]

Q4: What is the best solvent for my this compound cyclization reaction?

A4: The reaction solvent can significantly influence reaction rates and yields.[10] While some modern methods favor solvent-free conditions, several common solvents have proven effective.[2][11] The optimal solvent often depends on the specific reactants and catalyst used.

  • Polar Solvents: Methanol and ethanol (B145695) are frequently used and have been shown to be effective in many cases.[8][10] A cobalt(II) acetylacetone/CH₃OH system, for example, has been reported to provide up to a 97% yield.[10]

  • Chlorinated Solvents: Chloroform has also been used successfully.[2]

  • Solvent-Free Conditions: "Green chemistry" approaches often utilize solvent-free conditions, which can be highly effective and environmentally friendly.[10][11]

  • Aqueous Media: Some protocols have been developed using water as a solvent, aligning with green chemistry principles.[12][13]

It is advisable to screen a few different solvents to identify the best one for your specific synthesis.[2]

Q5: My final product is highly colored. What are the best purification techniques to obtain a pure product?

A5: Colored impurities are a common issue in this compound synthesis.[2] Several purification techniques can be employed:

  • Recrystallization: This is a standard and effective method for purifying solid products. Allowing the solution to cool slowly can yield pure crystals.[2] A suitable solvent, such as ethanol, should be chosen.[2]

  • Column Chromatography: If recrystallization is insufficient to remove impurities, silica (B1680970) gel column chromatography is a reliable method.[1][2] The choice of eluent should be optimized based on the polarity of the product and impurities.

  • Sublimation: For thermally stable benzimidazoles, sublimation in vacuo can be a very effective purification method, even for higher molecular weight compounds.[14]

  • Washing: After the reaction, washing the crude product with water can help remove salts and other water-soluble impurities.[2]

Troubleshooting Guides

Guide 1: Low Product Yield

This guide provides a systematic approach to troubleshooting low yields in this compound cyclization reactions.

Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Starting Material Purity start->check_purity First Step optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify_materials Purify Starting Materials (Recrystallization/ Distillation) check_purity->purify_materials Impure adjust_temp_time Adjust Temperature and Reaction Time (e.g., Heating, MW) optimize_conditions->adjust_temp_time screen_solvents Screen Different Solvents optimize_conditions->screen_solvents optimize_catalyst Optimize Catalyst System screen_catalysts Screen Different Catalysts (Lewis Acid, Heterogeneous) optimize_catalyst->screen_catalysts optimize_loading Optimize Catalyst Loading optimize_catalyst->optimize_loading check_atmosphere Evaluate Reaction Atmosphere inert_vs_oxidative Test Inert (N2, Ar) vs. Oxidative (Air) Atmosphere check_atmosphere->inert_vs_oxidative purify_materials->optimize_conditions adjust_temp_time->optimize_catalyst screen_solvents->optimize_catalyst screen_catalysts->check_atmosphere optimize_loading->check_atmosphere improved Yield Improved inert_vs_oxidative->improved

Caption: Troubleshooting workflow for low this compound yields.

Quantitative Data Summary

Table 1: Effect of Catalyst on this compound Synthesis Yield

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
None-EthanolRoom Temp.16 h60[8]
MgO@DFNS10 wt%EthanolRoom Temp.4 h95[8]
Er(OTf)₃1 mol%Solvent-free60 (MW)5-10 min-[2]
NH₄Cl4 mmolCHCl₃Room Temp.4 h-[2]
Fe/MgO--Room Temp.25 min94[9]
Au/TiO₂20 mgCHCl₃:MeOH (3:1)Ambient-91[7]
Lanthanum Chloride10 mol%Acetonitrile (B52724)Room Temp.2-4 h85-95[5][6]
p-TsOH-Solvent-free (Grinding)--High[15]

Table 2: Effect of Solvent on this compound Synthesis Yield

CatalystSolventTemperatureTimeYield (%)Reference
L-ProlineBenzeneReflux8 h78[13]
L-ProlineTolueneReflux8 h72[13]
L-Proline1,4-DioxaneReflux10 h78[13]
L-ProlineDMFReflux8 h72[13]
L-ProlineTHFReflux10 h81[13]
L-ProlineEthanolReflux--[13]
NH₂-MIL-125(Ti)Methanol60°C2 h~91[16]

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis using Lanthanum Chloride[5]
  • In a round-bottom flask, combine o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.2 mmol).

  • Add lanthanum chloride (10 mol%) to the mixture.

  • Add acetonitrile (5 ml) as the solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure this compound derivative.

Protocol 2: Microwave-Assisted Synthesis using Er(OTf)₃[2]
  • In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).

  • Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.

  • After completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Further purification can be performed by recrystallization or column chromatography if necessary.

Visualizations

General Reaction Mechanism for this compound Formation

The synthesis of benzimidazoles from o-phenylenediamine and an aldehyde typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product OPD o-Phenylenediamine Schiff_Base Schiff Base Intermediate OPD->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base + RCHO - H₂O Cyclized_Intermediate Cyclized Dihydrothis compound Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization This compound This compound Cyclized_Intermediate->this compound Oxidation (-2H)

Caption: General mechanism of this compound synthesis.

References

Minimizing side product formation in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during benzimidazole synthesis. Our goal is to help you minimize side product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the this compound core?

A1: The most prevalent methods for synthesizing the this compound core involve the condensation of an o-phenylenediamine (B120857) with either a carboxylic acid or its derivatives (Phillips-Ladenburg reaction) or an aldehyde (a variation of the Weidenhagen reaction).[1][2][3][4]

Q2: I am observing a significant amount of colored impurities in my final product. What is the cause and how can I remove them?

A2: Colored impurities are a common issue in this compound synthesis, often arising from the quality of the starting materials or oxidative side reactions.[1][5] To address this:

  • Purify Starting Materials: Ensure the purity of your o-phenylenediamine and aldehyde or carboxylic acid through recrystallization or distillation.[1] Using o-phenylenediamine dihydrochloride (B599025) can also help reduce colored impurities.[5]

  • Purification of Final Product: Standard purification techniques can be effective. Allowing the product to cool slowly can yield pure crystals.[1] If impurities persist, silica (B1680970) gel column chromatography is a reliable method for purification.[1][6]

Q3: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors. Key areas to investigate include:

  • Reaction Conditions: Temperature and reaction time are crucial. Some reactions that perform poorly at room temperature show significant improvement with heating.[1] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields.[1][5]

  • Catalyst Choice and Loading: The type and amount of catalyst are critical. Many reactions experience a significant drop in yield without a catalyst or with suboptimal loading.[1] Common catalysts include Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium (B1175870) salts (e.g., NH₄Cl), and heterogeneous catalysts.[1][7]

  • Starting Material Quality: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid is important, as impurities can lead to side reactions.[1]

  • Atmosphere: Some reactions may require an inert atmosphere to prevent unwanted oxidative side reactions.[1]

Troubleshooting Guides

Issue 1: Formation of Multiple Products (e.g., 1,2-disubstituted vs. 2-substituted benzimidazoles)

When reacting o-phenylenediamine with aldehydes, a common issue is the formation of a mixture of 2-substituted and 1,2-disubstituted benzimidazoles.[8][9]

Troubleshooting Steps:

  • Control Stoichiometry: The molar ratio of o-phenylenediamine to aldehyde is a critical factor.

    • To favor the 2-substituted product , use a 1:1.1 or even a 4:1 ratio of diamine to aldehyde.[9]

    • To favor the 1,2-disubstituted product , a 1:2 ratio of diamine to aldehyde is typically used.[9]

  • Optimize Catalyst: The choice of catalyst can significantly influence selectivity.

    • In some cases, performing the reaction without a catalyst can favor the mono-condensation product (2-substituted).[9]

    • Catalysts like Er(OTf)₃ have been shown to selectively produce the double-condensation product (1,2-disubstituted).[9]

  • Adjust Reaction Conditions:

    • Solvent: The choice of solvent can impact selectivity. For example, in the presence of Er(OTf)₃, using ethanol (B145695) as a solvent can selectively yield the 1,2-disubstituted product.[9]

    • Temperature: Lowering the reaction temperature may increase selectivity for the 2-substituted product.[9]

Quantitative Data Summary: Effect of Reaction Conditions on Product Selectivity

Entryo-Phenylenediamine:Benzaldehyde (B42025) RatioCatalyst (mol%)SolventTemperature (°C)TimeYield of 2-substituted (%)Yield of 1,2-disubstituted (%)
11:2NoneWater120 (MW)15 min4151
21:2Er(OTf)₃ (10)Water120 (MW)15 min-72
31:2NoneEthanol120-4154
41:2Er(OTf)₃ (10)Ethanol120--91
51:1.1Er(OTf)₃ (10)Water15 min3550
64:1NoneWater--928

Data synthesized from a study on the selective synthesis of this compound derivatives.[9]

Issue 2: Di-alkylation or Di-protection of this compound Nitrogens

During N-alkylation or N-protection steps, the formation of a di-substituted benzimidazolium salt is a common side reaction.[10]

Troubleshooting Steps:

  • Strict Stoichiometry: Use a precise 1:1 molar ratio of the this compound to the alkylating or protecting group reagent. An excess of the electrophile favors di-substitution.[10]

  • Slow Reagent Addition: Add the alkylating or protecting group reagent slowly to the reaction mixture. This maintains a low concentration of the electrophile, favoring mono-substitution.[10]

  • Optimize Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction.[10]

Issue 3: this compound Ring Opening

In some cases, byproducts may be observed that suggest the this compound ring has opened. This can occur, particularly during N-alkylation with reactive alkyl halides at elevated temperatures, through the formation of a quaternary benzimidazolium salt followed by nucleophilic attack.[10]

Troubleshooting Steps:

  • Milder Reaction Conditions: Employ lower reaction temperatures and shorter reaction times to minimize the formation of the unstable quaternary salt.[10]

  • Control Stoichiometry: Avoid using a large excess of the alkylating agent.[10]

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Phenyl-1H-benzimidazole

This protocol is adapted from methodologies favoring the formation of the 2-substituted product.

  • Reagents:

    • o-Phenylenediamine (4 mmol)

    • Benzaldehyde (1 mmol)

    • Water

  • Procedure:

    • Combine o-phenylenediamine and benzaldehyde in water.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product typically precipitates from the reaction mixture.

    • Filter the solid product, wash with cold water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification if necessary.

Protocol 2: Selective Synthesis of 1-Benzyl-2-phenyl-1H-benzimidazole

This protocol is based on conditions that favor the formation of the 1,2-disubstituted product.

  • Reagents:

  • Procedure:

    • Dissolve o-phenylenediamine, benzaldehyde, and Er(OTf)₃ in ethanol.

    • Heat the reaction mixture to 120 °C and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Visual Guides

troubleshooting_workflow start This compound Synthesis Issue product_mixture Mixture of 2-substituted and 1,2-disubstituted products start->product_mixture di_alkylation Di-alkylation/ Di-protection start->di_alkylation ring_opening Ring Opening start->ring_opening low_yield Low Yield start->low_yield impurities Colored Impurities start->impurities sol_stoichiometry Adjust Stoichiometry product_mixture->sol_stoichiometry sol_catalyst Optimize Catalyst product_mixture->sol_catalyst sol_conditions Modify Reaction Conditions (Temp, Solvent) product_mixture->sol_conditions di_alkylation->sol_stoichiometry di_alkylation->sol_conditions sol_slow_addition Slow Reagent Addition di_alkylation->sol_slow_addition ring_opening->sol_stoichiometry sol_milder_conditions Use Milder Conditions (Lower Temp, Shorter Time) ring_opening->sol_milder_conditions sol_optimize_reaction Optimize Reaction (Temp, Time, Catalyst) low_yield->sol_optimize_reaction sol_purify_reagents Purify Starting Materials low_yield->sol_purify_reagents impurities->sol_purify_reagents sol_purify_product Purify Product (Recrystallization, Chromatography) impurities->sol_purify_product

Caption: Troubleshooting workflow for common this compound synthesis issues.

reaction_pathway cluster_reactants Reactants diamine o-Phenylenediamine intermediate Schiff Base Intermediate diamine->intermediate aldehyde Aldehyde (R-CHO) aldehyde->intermediate product_2_sub 2-Substituted This compound intermediate->product_2_sub Cyclization & Oxidation product_1_2_sub 1,2-Disubstituted This compound product_2_sub->product_1_2_sub + Aldehyde (Excess)

Caption: General reaction pathway for this compound synthesis from o-phenylenediamine and an aldehyde.

References

Benzimidazole Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of benzimidazole products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during the purification of this compound derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound products in a question-and-answer format.

Issue 1: The isolated this compound product is colored (yellow, brown, or pinkish tint).

  • Question: My final this compound product has a persistent yellow or brown color that I'm struggling to remove. What is the cause and how can I obtain a white or colorless product?

  • Answer: Colored impurities in this compound synthesis are common and often arise from the oxidation of the o-phenylenediamine (B120857) starting material or the formation of polymeric side products.[1] Here are several strategies to address this:

    • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.[2] The charcoal will adsorb the colored impurities. Digest the mixture for 10-15 minutes at an elevated temperature before performing a hot filtration to remove the charcoal. Be aware that excessive use of charcoal can lead to a decrease in the yield of your desired product.

    • Potassium Permanganate (B83412) Oxidation: For stubborn discoloration, a mild oxidation and subsequent reduction can be effective. Dissolve the impure this compound in boiling water and add a dilute solution of potassium permanganate dropwise until a faint pink color persists. The colored impurities will be oxidized. Then, add a small amount of sodium bisulfite to destroy the excess permanganate and the manganese dioxide formed. The solution should become colorless. Finally, allow the solution to cool and crystallize the purified this compound.[2]

    • Choice of Starting Material: Using o-phenylenediamine dihydrochloride (B599025) salt instead of the free base can sometimes lead to cleaner reactions with fewer colored impurities.[3]

Issue 2: The final product is contaminated with unreacted starting materials.

  • Question: My purified product shows the presence of unreacted o-phenylenediamine and/or the carboxylic acid/aldehyde starting material. How can I remove these?

  • Answer: The removal of starting materials can be achieved through several methods, depending on their properties:

    • Acid-Base Extraction: Unreacted o-phenylenediamine is basic and can be removed by washing the crude product (dissolved in an organic solvent) with a dilute aqueous acid solution (e.g., 1M HCl). The protonated diamine will move to the aqueous layer. Conversely, unreacted carboxylic acid can be removed by washing with a dilute aqueous base solution (e.g., 1M NaHCO3).

    • Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating the this compound product from both polar (carboxylic acid) and less polar (o-phenylenediamine) starting materials.[4] A gradient elution, for example, with an increasing concentration of ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane, can provide good separation.[5][6]

    • Recrystallization: Careful selection of a recrystallization solvent can sometimes selectively precipitate the desired product, leaving the more soluble starting materials in the mother liquor. This method is most effective when the concentration of the impurities is low.[4]

Issue 3: Difficulty in inducing crystallization during recrystallization.

  • Question: My this compound product oils out or fails to crystallize from the recrystallization solvent. What can I do to promote crystallization?

  • Answer: Several factors can inhibit crystallization. Here are some troubleshooting steps:

    • Solvent Selection: The chosen solvent may be too good a solvent for your compound. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] You may need to screen different solvents or use a solvent/anti-solvent system. For example, dissolving the compound in a good solvent like hot ethanol (B145695) or methanol and then adding a poor solvent like water dropwise until the solution becomes turbid can induce crystallization upon cooling.[8][9]

    • Seeding: Introduce a seed crystal of the pure compound into the supersaturated solution to initiate crystallization. If no seed crystal is available, gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes create nucleation sites.

    • Concentration: The solution might be too dilute. Try evaporating some of the solvent to increase the concentration of the product.

    • Purity: The presence of significant amounts of impurities can inhibit crystal lattice formation. It may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization.[7]

Issue 4: The appearance of different crystal forms (polymorphism).

  • Question: I have obtained a product with a different melting point and spectroscopic profile than expected, suggesting polymorphism. How can I control the crystalline form?

  • Answer: Benzimidazoles are known to exhibit polymorphism, where the same molecule crystallizes in different solid-state forms with distinct physical properties.[10] Controlling polymorphism is critical in drug development.

    • Solvent System: The choice of solvent for crystallization is a primary factor influencing the resulting polymorph. Experiment with a variety of solvents of different polarities.

    • Temperature and Cooling Rate: The temperature of crystallization and the rate of cooling can also determine the polymorphic form. Slow cooling generally favors the formation of the most thermodynamically stable polymorph, while rapid cooling can trap a metastable form.

    • Seeding: Seeding the crystallizing solution with a crystal of the desired polymorph can direct the crystallization towards that form.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound products?

A1: The most common and effective purification techniques are recrystallization and column chromatography. Recrystallization is excellent for removing small amounts of impurities from a solid product, while column chromatography is used for separating mixtures of compounds with different polarities.[4][8]

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent should:

  • Completely dissolve the this compound product at an elevated temperature (e.g., the solvent's boiling point).

  • Have very low solubility for the product at low temperatures (e.g., 0-4 °C).

  • Either not dissolve the impurities at all or dissolve them very well even at low temperatures.

  • Not react with the product.

  • Be volatile enough to be easily removed from the purified crystals. Commonly used solvents for this compound recrystallization include water, ethanol, methanol, and mixtures of ethanol/water or methanol/water.[4][8][11]

Q3: How can I monitor the purity of my this compound product during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a reaction and the purity of fractions from column chromatography.[12][13] A single spot on the TLC plate in multiple solvent systems is a good indication of purity. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[14][15] The melting point of the final product is also a useful indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.[9]

Q4: My product seems to be a salt (e.g., hydrochloride or formate). How do I get the neutral this compound?

A4: If your synthesis was performed under acidic conditions, the this compound product might be isolated as a salt. To obtain the neutral compound, dissolve the salt in water and neutralize the solution by the careful addition of a base, such as sodium bicarbonate, sodium carbonate, or a dilute sodium hydroxide (B78521) solution, until the product precipitates.[2][4] The precipitate can then be collected by filtration, washed with water, and dried.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents.

This table provides a general overview of the solubility of the parent this compound, which can be a useful starting point for selecting purification solvents. Note that the solubility of derivatives can vary significantly based on their substituents.

SolventSolubilityReference(s)
Water (cold)Very slightly soluble[16][17]
Water (hot)Soluble[11][16]
EthanolFreely soluble[16][17]
MethanolSoluble[18]
AcetoneSoluble[16]
ChloroformSoluble[16]
Diethyl EtherVery slightly soluble[16][17]
BenzeneInsoluble[16][17]
Xylene (boiling)Soluble (1g in 2g)[16][17]
Petroleum EtherInsoluble[16][17]
n-PentanolHigh solubility[18]

Table 2: Example of Purification Outcomes for a this compound Derivative.

This table illustrates typical yields and purity assessments for a synthesized this compound derivative after different purification steps. The data is representative and will vary depending on the specific compound and reaction conditions.

CompoundPurification StepYield (%)Purity (by HPLC) (%)Melting Point (°C)Reference
2-(4-methoxyphenyl)-1H-benzimidazoleCrude Product~95~85224-227[19]
After Recrystallization (Ethanol)78>98228-230[19]
2-(1-aminobenzyl)this compoundCrude Product~90Not specifiedNot specified[12]
After Recrystallization (Acetone)78.5Not specified280[12]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

This protocol describes a standard method for purifying a crude this compound product by recrystallization.

  • Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests or literature data (see Table 1).

  • Dissolution: Place the crude this compound product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Gently swirl the flask and reheat for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or activated charcoal. This step must be done quickly to prevent premature crystallization in the funnel.[2]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: General Procedure for Column Chromatography

This protocol provides a general method for purifying a crude this compound product using silica gel column chromatography.

  • TLC Analysis: Analyze the crude product by TLC to determine a suitable solvent system (eluent). A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. Common eluents for benzimidazoles are mixtures of ethyl acetate/hexane or methanol/dichloromethane.[5][12]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound product.

Visualizations

Logical Workflow for this compound Purification

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound Product Dissolution Dissolve in Solvent Crude->Dissolution Recrystallization Path Column_Chrom Column Chromatography Crude->Column_Chrom Chromatography Path Charcoal Add Activated Charcoal (if colored) Dissolution->Charcoal Hot_Filter Hot Filtration Dissolution->Hot_Filter Charcoal->Hot_Filter Crystallize Cool to Crystallize Hot_Filter->Crystallize Filter_Wash Filter and Wash Crystals Crystallize->Filter_Wash Dry Dry Product Filter_Wash->Dry Column_Chrom->Dry TLC_HPLC Purity Check (TLC, HPLC, MP) Dry->TLC_HPLC Pure_Product Pure this compound TLC_HPLC->Pure_Product

Caption: General workflow for the purification of this compound products.

This compound Inhibition of Wnt/β-catenin Signaling Pathway

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FZD Frizzled (FZD) Receptor DVL Dishevelled (DVL) FZD->DVL activates LRP LRP5/6 Wnt Wnt Ligand Wnt->FZD binds Dest_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Dest_Complex inhibits Beta_Catenin β-catenin Dest_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc accumulates and translocates This compound This compound Inhibitor This compound->DVL inhibits TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Caption: this compound derivatives can inhibit the Wnt/β-catenin signaling pathway.[20]

References

Benzimidazole Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during benzimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

A1: The most prevalent methods for synthesizing the this compound core involve the condensation of an o-phenylenediamine (B120857) with either a carboxylic acid (or its derivatives like esters and acid chlorides) or an aldehyde.[1] The reaction with carboxylic acids is often referred to as the Phillips-Ladenburg reaction, while the reaction with aldehydes is a variation of the Weidenhagen reaction.[1][2][3]

Q2: I am getting a very low yield. What are the common causes and how can I improve it?

A2: Low yields in this compound synthesis can stem from several factors. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. Some reactions that yield poorly at room temperature can see significant improvement when heated.[1][4] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields.[1][5]

  • Catalyst Choice and Loading: The type and amount of catalyst are critical. Many reactions show a significant drop in yield without a catalyst or with suboptimal catalyst loading.[1]

  • Purity of Starting Materials: Impurities in the o-phenylenediamine or the carbonyl compound can lead to side reactions and lower the yield of the desired product.[4] Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or distillation.

  • Atmosphere: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere (e.g., Nitrogen or Argon) to prevent unwanted side reactions or degradation of sensitive reactants or products.[1][4]

Q3: I am observing the formation of significant side products. How can I increase the selectivity for my desired this compound?

A3: Improving selectivity often involves fine-tuning the reaction conditions:

  • Control the Stoichiometry: Ensure the molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid is optimal. In some cases, a slight excess of one reactant may be beneficial.[1]

  • Modify Reaction Conditions: Adjusting the temperature can favor the desired reaction pathway. For instance, an intermediate imine might be the major product at a lower temperature, while the desired this compound forms at a higher temperature.[1]

  • Catalyst Selection: The catalyst can influence selectivity. For example, the size of gold nanoparticles has been found to affect the selectivity of the reaction. Experimenting with different catalysts can be beneficial.[1]

Q4: How do I choose the right solvent for my reaction?

A4: The choice of solvent can significantly impact the reaction's success. It is recommended to test a range of solvents such as ethanol (B145695), methanol (B129727), or chloroform.[1] The properties of the solvent, including its polarity, can influence the reaction rate and yield. For instance, in ultrasound-assisted synthesis, high-polarity alcohol solvents like methanol and ethanol have shown good performance.[6] In some cases, solvent-free conditions can also be effective and environmentally friendly.[1]

Q5: What are the best practices for purifying my this compound product?

A5: Purification is a critical step to obtain a high-purity product. Common techniques include:

  • Recrystallization: This is an effective method for obtaining crystalline material. The choice of solvent is crucial; a good solvent will dissolve the compound when hot but not when cold.[7] Common solvent systems for benzimidazoles include ethanol/water and ethyl acetate (B1210297)/hexane mixtures.[7][8]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is recommended. A common stationary phase is silica (B1680970) gel, and the mobile phase is typically a mixture of ethyl acetate and hexanes, or dichloromethane (B109758) and methanol.[8]

  • Acid-Base Extraction: This technique can be very effective for separating the basic this compound from neutral and acidic impurities. By dissolving the crude product in an organic solvent and extracting with an aqueous acid, the protonated this compound will move to the aqueous layer, which can then be separated and neutralized to precipitate the purified product.[7][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials.[4][8]
Poor quality of starting materials.Purify the o-phenylenediamine and the aldehyde/carboxylic acid using techniques like recrystallization or distillation.[1]
Incorrect reaction temperature.Optimize the temperature. Some reactions require heating to proceed at an optimal rate.[1][4]
Suboptimal catalyst or catalyst loading.Screen different catalysts and optimize the catalyst concentration.[1]
Inappropriate solvent.Test a range of solvents to find the most suitable one for your specific reaction.[1][6]
Formation of Multiple Products / Low Selectivity Reaction temperature is too high or too low.Adjust the temperature. Side reactions may be favored at higher temperatures, while lower temperatures might not provide enough energy for the desired cyclization.[1]
Incorrect choice of catalyst.The catalyst can influence selectivity. Experiment with different catalysts.[1]
Incorrect stoichiometry.Optimize the molar ratio of the reactants. A slight excess of one reactant may be beneficial.[1]
Formation of a Dark-Colored Reaction Mixture and Product Oxidation of the o-phenylenediamine starting material.Purify the starting material before use. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Overheating the reaction mixture.Maintain the reaction temperature at the recommended level.[4]
Difficulty in Product Purification Formation of an emulsion during extraction.Add a saturated brine solution to help break the emulsion.[1]
Difficulty in inducing crystallization.Screen for a suitable recrystallization solvent. Try scratching the inside of the flask or adding a seed crystal to induce crystallization.[8]
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography using TLC. A shallower gradient during elution may improve separation.[8]

Quantitative Data Summary

Table 1: Effect of Catalyst and Solvent on this compound Synthesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
Er(OTf)₃1None605-10 (MW)86-99[1]
Er(OTf)₃1Water100120 (Stirring)89.7[1]
NH₄Cl400CHCl₃Room Temp240~94[1][9]
Cu-doped ZnO3% (w/v)EthanolRoom Temp10-20 (Ultrasound)92-99[6]
ZrCl₄10EthanolRoom TempN/AExcellent[10]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Benzimidazoles using Ammonium Chloride[1]
  • To a stirred solution of o-phenylenediamine (1 mmol) and NH₄Cl (4 mmol) in CHCl₃ (5 ml), add the corresponding aldehyde (1 mmol).

  • Continue stirring the reaction mixture at room temperature for the time specified for the particular aldehyde (typically 4 hours or as monitored by TLC).

  • After completion of the reaction, pour the mixture into crushed ice and allow it to stand for a few minutes.

  • Filter the separated solid product.

  • Wash the solid with water and then dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles[1]
  • In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).

  • Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.

  • After completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Visualizations

Experimental_Workflow start_end start_end process process decision decision io io start Start reagents Mix o-phenylenediamine, aldehyde/carboxylic acid, catalyst, and solvent start->reagents reaction_cond Set Reaction Conditions (Temperature, Time, Atmosphere) reagents->reaction_cond monitor Monitor Reaction (e.g., TLC) reaction_cond->monitor is_complete Reaction Complete? monitor->is_complete is_complete->monitor No workup Reaction Work-up (e.g., Quenching, Extraction) is_complete->workup Yes purification Purification (Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Workflow problem problem check check action action outcome outcome low_yield Problem: Low Yield check_purity Check Starting Material Purity? low_yield->check_purity purify_sm Purify Starting Materials check_purity->purify_sm Impure check_conditions Optimize Reaction Conditions? check_purity->check_conditions Pure purify_sm->check_conditions optimize_temp Adjust Temperature and Time check_conditions->optimize_temp Yes check_catalyst Optimize Catalyst? check_conditions->check_catalyst No optimize_temp->check_catalyst screen_catalysts Screen Catalysts & Optimize Loading check_catalyst->screen_catalysts Yes check_solvent Change Solvent? check_catalyst->check_solvent No screen_catalysts->check_solvent screen_solvents Screen Different Solvents check_solvent->screen_solvents Yes success Yield Improved check_solvent->success No screen_solvents->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low conversion rates and other common issues encountered during benzimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Key areas to investigate include reaction conditions, catalyst choice, and the quality of your starting materials.[1]

  • Reaction Conditions: Temperature and reaction time are critical. Some reactions that show poor yields at room temperature can be significantly improved with heating.[1] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields.[1][2][3]

  • Catalyst Selection and Loading: The type and amount of catalyst are crucial. Many reactions experience a significant drop in yield without a catalyst or with suboptimal loading.[1][4] Common catalysts include Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium (B1175870) salts (e.g., NH₄Cl), and heterogeneous catalysts (e.g., Au/TiO₂, MgO@DFNS).[1][4] It is essential to optimize the catalyst amount, as increasing it beyond a certain point can sometimes decrease selectivity and yield.[1]

  • Starting Material Quality: The purity of the o-phenylenediamine (B120857) and the aldehyde or carboxylic acid is important. Impurities can lead to side reactions and the formation of colored byproducts.[1]

  • Atmosphere: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere to prevent unwanted side reactions.[1]

Q2: I am observing significant side product formation. How can I increase the selectivity for my desired this compound?

A2: Improving selectivity often involves fine-tuning the reaction conditions and stoichiometry.

  • Control Stoichiometry: Ensure the molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid is optimal. In some cases, a slight excess of one reactant may be beneficial.[1]

  • Modify Reaction Conditions: Adjusting the temperature can favor the desired reaction pathway. For instance, an intermediate imine might be the major product at a lower temperature, while the desired this compound forms at a higher temperature.[1]

  • Catalyst Choice: The catalyst can significantly influence selectivity. For example, in certain syntheses, using Er(OTf)₃ as a catalyst can selectively produce double-condensation products with electron-rich aldehydes, while the absence of this catalyst favors mono-condensation products.[5]

Q3: How do I choose the right solvent for my reaction?

A3: The choice of solvent can significantly impact reaction yield and time. While some modern methods favor solvent-free conditions, solvents like ethanol (B145695), methanol, and chloroform (B151607) have proven effective.[1][4] The optimal solvent often depends on the specific reactants and catalyst. It is recommended to perform small-scale screening with a few different solvents to identify the best one for your specific synthesis.[1][4]

Q4: My final product is highly colored. What are the best methods for purification?

A4: Colored impurities are a common issue in this compound synthesis.[1] Standard purification techniques include:

  • Recrystallization: This is a highly effective method for purifying solid this compound products. Dissolving the crude product in a suitable hot solvent (like boiling water or ethanol) and allowing it to cool slowly can yield pure crystals.[1]

  • Activated Carbon Treatment: If recrystallization alone does not remove the color, treating the solution with activated carbon (Norite) before hot filtration can help adsorb colored impurities.[1]

  • Column Chromatography: For products that are difficult to crystallize or when isomers are present, silica (B1680970) gel column chromatography is a reliable purification method.[1]

  • Sublimation: For thermally stable benzimidazoles, sublimation in vacuo can be a very effective purification technique.[6]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting low conversion rates.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low this compound Yield start Low Yield Observed check_reaction Monitor Reaction by TLC/LC-MS start->check_reaction is_proceeding Is reaction proceeding? check_reaction->is_proceeding not_proceeding No or Slow Reaction is_proceeding->not_proceeding No low_yield Reaction Proceeds, Low Isolated Yield is_proceeding->low_yield Yes check_reagents Verify Starting Material Quality & Stoichiometry not_proceeding->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) not_proceeding->check_conditions check_catalyst Check Catalyst Activity & Loading not_proceeding->check_catalyst side_products Check for Side Products low_yield->side_products purification_issue Review Purification Method low_yield->purification_issue optimize_conditions Optimize Conditions (Temp, Time, Catalyst) side_products->optimize_conditions purification_issue->optimize_conditions Protocol_1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Mix o-phenylenediamine (1 mmol), aldehyde (1.2 mmol), and catalyst (10 wt%) in ethanol (5 mL) b Stir at room temperature for 4 hours a->b c Monitor reaction by TLC b->c d Filter to remove catalyst c->d e Evaporate solvent under reduced pressure d->e f Purify crude product by column chromatography (ethyl acetate/hexane) e->f Protocol_2 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), aldehyde (1 mmol), and Er(OTf)3 (1 mol%) b Conduct reaction in a microwave oven at 60 °C for 5–10 minutes a->b c Add water to the reaction mixture b->c d Extract the product with ethyl acetate c->d e Combine organic layers, dry over Na2SO4, and concentrate d->e f Purify by column chromatography if necessary e->f Reaction_Pathway A o-phenylenediamine C Condensation A->C B Aldehyde or Carboxylic Acid B->C D Schiff Base Intermediate (from aldehyde) C->D if aldehyde E Oxidative Cyclization C->E if carboxylic acid D->E F This compound E->F

References

Technical Support Center: Optimizing Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical impact of solvent selection on benzimidazole reaction yields.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent directly impact the yield of my this compound synthesis?

The solvent plays a crucial role in this compound synthesis by influencing several key factors. Primarily, it affects the solubility of reactants and catalysts; for a reaction to proceed efficiently, all components should be adequately dissolved.[1] The polarity of the solvent is a determining factor, with polar organic solvents often leading to higher yields.[1][2] For example, in the cobalt-catalyzed synthesis of 2-phenylthis compound (B57529), polar solvents like methanol (B129727) and ethanol (B145695) resulted in significantly higher yields (97% and 95%, respectively) compared to less polar options like THF (32%).[1]

Q2: I am observing a very low yield. What are the most common solvent-related issues?

Low yields can often be traced back to suboptimal solvent choice. Key areas to investigate include:

  • Poor Solubility: Your reactants or catalyst may not be sufficiently soluble in the chosen solvent, hindering the reaction.[1]

  • Incorrect Polarity: The solvent's polarity might not be suitable for stabilizing the transition states of the reaction mechanism. Polar solvents are generally more effective for the condensation reaction between o-phenylenediamine (B120857) and aldehydes.[1][2]

  • Incompatible Reaction Conditions: Some reactions may proceed more efficiently under solvent-free conditions or with specific "green" solvents like water or ethanol.[3][4] If a solvent-free approach is failing, introducing a suitable solvent may be necessary.[5]

Q3: How do I select the optimal solvent for a new this compound synthesis?

A systematic screening of solvents is the most effective approach. It is often recommended to start with polar organic solvents such as methanol or ethanol, as they have demonstrated high efficacy in many this compound syntheses.[1][2] Depending on the specific substrates and catalyst used, other solvents like dimethylformamide (DMF) or chloroform (B151607) may also provide good results.[6][7] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help you quickly compare the effectiveness of different solvents.[3]

Q4: Can the solvent choice affect product selectivity, such as the formation of 1,2-disubstituted vs. 2-substituted benzimidazoles?

Yes, the solvent can influence the reaction pathway and product selectivity. For instance, in a reaction catalyzed by Er(OTf)₃, using ethanol as a solvent at 120°C selectively yielded the 1,2-disubstituted this compound.[8] In contrast, running the reaction in a mixture of ethanol and water, or even without a solvent, can alter the ratio of mono- to di-substituted products.[8]

Q5: Are there environmentally friendly ("green") solvent options that are effective for this compound synthesis?

Absolutely. Green chemistry principles are increasingly being applied to this compound synthesis. Water and ethanol are excellent, environmentally benign solvent choices for many protocols.[4] Additionally, some modern methods utilize deep eutectic solvents (DES) or even proceed under solvent-free conditions, often assisted by microwave irradiation, which significantly reduces waste.[3][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield The chosen solvent has low polarity (e.g., THF, Ethyl Acetate).Switch to a more polar solvent like Methanol (CH₃OH) or Ethanol (C₂H₅OH), which have been shown to significantly improve yields.[1][2]
Incomplete Reaction Reactants or catalyst have poor solubility in the selected solvent.Test the solubility of your starting materials and catalyst in a range of solvents. Choose a solvent where all components are miscible.[1]
Formation of Byproducts The reaction temperature and solvent combination may favor side reactions.Optimize the reaction temperature for your chosen solvent. Sometimes, a lower temperature can increase selectivity towards the desired product.[2]
Difficulty in Product Isolation The product is highly soluble in the reaction solvent.After the reaction, pour the mixture into ice-cold water to precipitate the product, which is a common step for benzimidazoles synthesized in organic solvents.[3]

Data Presentation

Table 1: Effect of Different Solvents on the Yield of 2-Phenylthis compound

The following data summarizes the results from a study on the synthesis of 2-phenylthis compound from benzaldehyde (B42025) and o-phenylenediamine using a cobalt (II) acetylacetone (B45752) catalyst at room temperature.[1]

EntrySolventIsolated Yield (%)
1Methanol (CH₃OH)97
2Ethanol (C₂H₅OH)95
3Acetonitrile (CH₃CN)54
4Ethyl Acetate (CH₃COOC₂H₅)40
5Tetrahydrofuran (THF)32

Experimental Protocols

Protocol 1: General Synthesis of 2-Phenylthis compound Derivatives in Methanol

This protocol is based on a highly efficient method utilizing a polar solvent.[1]

  • Preparation: In a round-bottom flask, combine o-phenylenediamine (1.05 mmol) and a substituted benzaldehyde (1 mmol).

  • Solvent Addition: Add the chosen solvent, methanol (CH₃OH), to the flask.

  • Catalyst Introduction: Add the catalyst, cobalt (II) acetylacetone (0.05 mmol), to the mixture.

  • Reaction: Stir the resulting mixture at room temperature for approximately 4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, isolate the product through standard purification techniques such as filtration and recrystallization.

Protocol 2: Conventional Synthesis Using Ammonium (B1175870) Chloride in Ethanol

This protocol details a common method using ethanol as the solvent.[3]

  • Preparation: To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in a suitable flask, add 4 mL of ethanol.

  • Catalyst Addition: Add ammonium chloride (0.15 g, 30 mol%).

  • Reaction: Stir the resulting mixture for 2 hours at 80°C.

  • Monitoring: Monitor the completion of the reaction using TLC with an eluent of ethyl acetate:hexane (1:2 v/v).

  • Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the solid product, wash it twice with water, and dry. Purify the crude product by recrystallization from ethanol.

Visualizations

experimental_workflow start Start reactants Combine o-phenylenediamine, aldehyde, and solvent start->reactants catalyst Add Catalyst reactants->catalyst reaction Stir at specified temperature and time catalyst->reaction monitor Monitor reaction (e.g., TLC) reaction->monitor monitor->reaction Incomplete workup Reaction work-up (e.g., quench, precipitate) monitor->workup Complete purify Purify product (e.g., recrystallization) workup->purify end End purify->end

Caption: Generalized workflow for this compound synthesis.

logical_relationship solvent Solvent Choice polarity Solvent Polarity solvent->polarity solubility Solubility of Components (Reactants & Catalyst) solvent->solubility temp Reaction Temperature Compatibility solvent->temp yield Product Yield polarity->yield rate Reaction Rate polarity->rate solubility->yield solubility->rate temp->yield selectivity Selectivity temp->selectivity

Caption: Influence of solvent choice on reaction outcomes.

References

Technical Support Center: Efficient Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of benzimidazoles. Our aim is to address specific issues encountered during experimentation, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazoles?

A1: The most prevalent method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aldehyde, followed by an oxidative cyclization.[1] Other common methods include the condensation of o-phenylenediamine with carboxylic acids or their derivatives.[2][3] Modern approaches often utilize microwave-assisted synthesis and green chemistry principles to improve efficiency and reduce environmental impact.[2][4]

Q2: How do I choose the right catalyst for my benzimidazole synthesis?

A2: Catalyst selection is critical and depends on the desired reaction conditions, substrate scope, and cost considerations.[5] Lewis acids, such as Lanthanum Chloride (LaCl₃) and Erbium Triflate (Er(OTf)₃), are effective for one-pot syntheses at room temperature or under microwave irradiation.[1][4] Heterogeneous catalysts, like Fe/MgO and supported gold nanoparticles, offer advantages such as easy recovery and reusability.[3] For environmentally friendly "green" syntheses, natural catalysts like fruit juices or reagents like ammonium (B1175870) chloride are viable options.[6][7]

Q3: What is the general mechanism for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes?

A3: The reaction typically proceeds through the formation of a Schiff base intermediate from the condensation of o-phenylenediamine and an aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation to form the aromatic this compound ring.[8]

Q4: How can I make my this compound synthesis more environmentally friendly?

A4: To align with green chemistry principles, consider using reusable heterogeneous catalysts, environmentally benign solvents like water or ethanol (B145695), or even solvent-free conditions.[2][8] Energy-efficient methods such as microwave-assisted synthesis can also significantly shorten reaction times and reduce energy consumption.[2][4][8]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Suggestions
Low Product Yield - Inefficient catalyst or incorrect catalyst loading.- Suboptimal reaction temperature or time.- Poor choice of solvent.- Unfavorable reagent stoichiometry.- Screen different catalysts and optimize the catalyst loading. For instance, increasing MgO@DFNS catalyst loading from 5 wt% to 10 wt% has been shown to increase yield.[5][9]- Systematically vary the reaction temperature and monitor the reaction progress over time using TLC to determine the optimal duration.[5]- Test a range of solvents with varying polarities; polar solvents like methanol (B129727) and ethanol are often effective.[5]- Experiment with different molar ratios of o-phenylenediamine to aldehyde.[5]
Formation of Side Products - High reaction temperatures.- Incorrect choice of oxidizing agent in classical methods.- Optimize the reaction temperature to find a balance between reaction rate and selectivity. Higher temperatures can sometimes lead to unwanted byproducts.[5]- In Weidenhagen reactions, carefully select the oxidizing agent to minimize side product formation.[2]
Catalyst Deactivation/Poor Reusability - Leaching of the active metal from the support.- Fouling of the catalyst surface.- After each use, wash the catalyst thoroughly with an appropriate solvent (e.g., acetone) and dry it before reuse.- Consider catalysts with strong metal-support interactions, such as Au/TiO₂, which has shown good reusability for at least five cycles.[3]
Long Reaction Times - Use of classical heating methods.- Low reaction temperature.- Employ microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes.[2][4]- Gradually increase the reaction temperature while monitoring for side product formation.[10]
Difficulty in Product Purification - Formation of closely related impurities.- Catalyst residue in the product.- Optimize the reaction conditions to maximize the yield of the desired product and simplify purification.- Use heterogeneous catalysts that can be easily filtered off after the reaction.- For purification, recrystallization from a suitable solvent like ethanol is a common and effective method.[7]

Catalyst Performance Data

The following tables summarize quantitative data for various catalysts used in this compound synthesis, providing a basis for comparison.

Table 1: Comparison of Various Catalysts for this compound Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
Conventional Heating
Polyphosphoric Acid (PPA)-14520 min - 8 h40-95[4]
Ammonium ChlorideEthanol80-902 hModerate-Good[4]
Fe/MgOMethanolRoom Temp25 min94
LaCl₃AcetonitrileRoom Temp2-3 h85-95[1]
Microwave Irradiation
Er(OTf)₃Solvent-free-5 min91-99[4]
Zn-BNTAcetonitrile14015 minQuantitative[4][7]
Montmorillonite K10-60-81.2-98.5[4]
Green Synthesis
Cocos nucifera L. juiceSolvent-freeRoom Temp10-15 min90-95[6]
Citrus limetta juiceSolvent-freeRoom Temp10-15 min92-94[6]
Deep Eutectic Solvent-808-10 min85-95[1][4]

Experimental Protocols

Protocol 1: Ammonium Chloride Catalyzed Synthesis [4][7]

This protocol offers a cost-effective and environmentally friendly method.

  • To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).

  • Stir the resulting mixture at 80-90°C.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (2:1, v/v) eluent system.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the solid product.

  • Filter the contents, wash the product with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis using Er(OTf)₃ [4]

This method highlights a significant reduction in reaction time.

  • In a microwave process vial, mix o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).

  • Subject the solvent-free mixture to microwave irradiation for 5 minutes.

  • After cooling, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Separate the organic phase and dry it over sodium sulfate.

  • Evaporate the solvent to obtain the crude product, which can be further purified by column chromatography.

Protocol 3: Gold Nanoparticle Catalyzed Synthesis [7]

This protocol utilizes a reusable heterogeneous catalyst.

  • Place the Au/TiO₂ catalyst (60 mg, 1 mol% Au) in a 5 mL glass reactor.

  • Add a solvent mixture of CHCl₃:MeOH (3:1, 3 mL).

  • Add o-phenylenediamine (0.3 mmol) and the aldehyde (0.3 mmol) to the reactor.

  • Stir the reaction mixture at 25°C for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, separate the solid catalyst by centrifugation and wash it with ethanol.

  • The product can be isolated from the combined organic phases after solvent evaporation and purification.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis start_reactants o-Phenylenediamine + Aldehyde/Carboxylic Acid add_catalyst Add Catalyst start_reactants->add_catalyst reaction_conditions Apply Reaction Conditions (Heating/Microwave) add_catalyst->reaction_conditions monitor_tlc Monitor by TLC reaction_conditions->monitor_tlc workup Workup (e.g., Quenching, Extraction) monitor_tlc->workup purification Purification (Recrystallization/Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for this compound synthesis.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reactants o-Phenylenediamine + Aldehyde schiff_base Schiff Base Formation reactants->schiff_base Condensation cyclization Intramolecular Cyclization (Dihydrothis compound) schiff_base->cyclization oxidation Oxidation cyclization->oxidation product This compound oxidation->product

Caption: Proposed mechanism for this compound synthesis from aldehydes.

References

Technical Support Center: Addressing Toxicity Issues of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address toxicity-related challenges encountered during experiments with benzimidazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicity issues associated with this compound compounds?

A1: this compound derivatives, while therapeutically promising, can exhibit a range of toxicities. The most frequently reported adverse effects include:

  • Hepatotoxicity: Liver injury is a significant concern, with some compounds causing elevated liver enzymes, hepatitis, and in severe cases, liver failure.[1][2][3][4]

  • Hematological Toxicity: Bone marrow suppression, leading to conditions like leukopenia (a decrease in white blood cells) and anemia, has been observed, particularly with anthelmintic benzimidazoles like albendazole.[1][2]

  • Neurotoxicity: Some benzimidazoles have been associated with neurological side effects, including seizures.[1][2]

  • Gastrointestinal Issues: Nausea, vomiting, and diarrhea are common, though generally less severe, side effects.[1]

  • Dermatological Reactions: Skin reactions such as urticaria (hives) can occur.[1][2]

Q2: My this compound compound shows high efficacy in biochemical assays but poor activity and/or high toxicity in cell-based assays. What could be the reason?

A2: This discrepancy often points to issues with the compound's behavior in a cellular context. Potential causes include:

  • Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.

  • Poor Aqueous Solubility: Many this compound derivatives have low water solubility.[5] This can lead to precipitation in cell culture media, resulting in an actual concentration that is much lower than intended and causing inconsistent results.[5]

  • Off-Target Effects: The compound might be interacting with unintended cellular targets, leading to toxicity that masks its intended therapeutic effect.[6] These off-target interactions can trigger unintended signaling pathways.[6]

  • Cellular Metabolism: The cells may be metabolizing your compound into an inactive or a more toxic form.

Q3: How can I improve the solubility of my this compound derivative for in vitro experiments?

A3: Poor solubility is a common hurdle. Here are several strategies to address this:

  • Use of Co-solvents: Dissolving the compound in a small amount of a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it in your aqueous experimental buffer is a standard approach.[5] It's crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced toxicity.[5][7]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.

  • Use of Surfactants or Cyclodextrins: For particularly challenging compounds, non-ionic surfactants or cyclodextrins can be used to improve solubility.[8]

  • Formulation Strategies: For in vivo studies, techniques like creating solid dispersions, nanosuspensions, or using lipid-based carriers can enhance solubility and bioavailability.[9][10]

Q4: What are the primary mechanisms of this compound-induced toxicity?

A4: The mechanisms of toxicity can vary depending on the specific this compound derivative and its therapeutic target.

  • Microtubule Disruption: Many anthelmintic and antifungal benzimidazoles function by binding to tubulin, a protein essential for forming microtubules.[11] This disrupts microtubule-dependent processes like cell division and intracellular transport in the target organism. However, this can also affect mammalian cells, particularly rapidly dividing cells in the bone marrow and gastrointestinal tract, leading to toxicity.[11]

  • Induction of Apoptosis: In the context of anticancer research, many this compound derivatives are designed to induce programmed cell death (apoptosis) in cancer cells.[12][13][14] This is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[15][16]

  • Mitochondrial Dysfunction: Some benzimidazoles can impair mitochondrial function, leading to oxidative stress and the initiation of cell death pathways.[3][17][18] This is a key mechanism in drug-induced liver injury.[3][17][18]

  • Enzyme Inhibition: Certain benzimidazoles act as enzyme inhibitors. Off-target inhibition of essential host enzymes can lead to toxicity.

Troubleshooting Guides

Problem 1: Unexpected or High Cytotoxicity in Cell Culture
  • Symptom: Your compound is causing significant cell death at concentrations where you expect to see a therapeutic effect, or it is affecting your control cell lines.

  • Possible Causes & Troubleshooting Steps:

    • Compound Precipitation:

      • Check: Visually inspect the wells of your cell culture plate under a microscope for signs of compound precipitation (crystals or amorphous particles).

      • Solution: Refer to the solubility improvement strategies in FAQ Q3 . Prepare fresh dilutions for each experiment and ensure thorough mixing.

    • Solvent Toxicity:

      • Check: Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment.

      • Solution: If the vehicle control shows toxicity, reduce the final solvent concentration in your assays, ideally to <0.5% for DMSO.[5][7]

    • Off-Target Effects:

      • Check: Is the observed phenotype consistent with the known function of the intended target? If not, an off-target effect is likely.

      • Solution: Consider performing a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that your compound is binding to its intended target in cells.[6] Profiling your compound against a panel of kinases or other common off-targets can also be informative.

    • Contamination:

      • Check: Examine your cell cultures for signs of microbial contamination.

      • Solution: If contamination is present, discard the cultures and start with a fresh, uncontaminated stock.

Problem 2: Inconsistent or Non-Reproducible Assay Results
  • Symptom: You are observing large error bars in your data and significant variability between replicate experiments.

  • Possible Causes & Troubleshooting Steps:

    • Incomplete Compound Dissolution:

      • Check: Ensure your stock solution is fully dissolved before making dilutions.

      • Solution: Vortex stock solutions thoroughly. When diluting in aqueous media, add the stock solution to the media and mix immediately to prevent precipitation.[5]

    • Uneven Cell Seeding:

      • Check: Visually inspect your cell culture plates to ensure a uniform monolayer of cells.

      • Solution: Ensure your cell suspension is homogenous before seeding, and use proper pipetting techniques to dispense cells evenly across the plate.

    • Compound Instability:

      • Check: Some compounds can degrade in solution over time, especially when exposed to light or stored at room temperature.

      • Solution: Prepare fresh dilutions of your compound from a frozen stock for each experiment.[7] Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect them from light.[7]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives

CompoundCell LineAssay TypeIC50 (µM)Reference
BendamustineVarious Leukemia-Varies[19](--INVALID-LINK--)
AlbendazolePancreatic CancerMTT0.01 - 3.29[20](--INVALID-LINK--)
FenbendazolePancreatic CancerMTT0.01 - 3.29[20](--INVALID-LINK--)
FlubendazoleParagangliomaMTT0.01 - 3.29[20](--INVALID-LINK--)
MebendazoleColorectal CancerMTT0.01 - 3.29[20](--INVALID-LINK--)
BMPEMCF-7 (Breast Cancer)-0.2[21](--INVALID-LINK--)
Compound 3HepG2 (Liver Cancer)MTT25.14[22](--INVALID-LINK--)

Table 2: In Vivo Acute Toxicity of a this compound Derivative

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)NOAEL (mg/kg)Reference
OXB1Wistar RatIntraperitoneal1084900[23](--INVALID-LINK--)

IC50: Half-maximal inhibitory concentration; LD50: Median lethal dose; NOAEL: No-observed-adverse-effect level.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the effect of a this compound compound on the viability and proliferation of cells.

Materials:

  • Cells and complete culture medium

  • This compound compound of interest

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium from a concentrated stock in DMSO. The final DMSO concentration should not exceed 0.5%.[5] Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO only).[19]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[19]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[24] Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[19][24]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Alkaline Comet Assay for Genotoxicity

Objective: To assess DNA damage (strand breaks) in cells treated with a this compound compound.

Materials:

  • Cells and complete culture medium

  • This compound compound of interest

  • Microscope slides

  • Normal and low melting point agarose (B213101)

  • Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium (B1194527) bromide)

  • Fluorescence microscope

Methodology:

  • Cell Treatment: Treat cells with the this compound compound at various concentrations for a defined period.

  • Slide Preparation: Mix a suspension of treated cells with low melting point agarose and layer it onto a pre-coated slide. Allow the agarose to solidify.[25]

  • Lysis: Immerse the slides in cold lysis buffer for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[25]

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.[26]

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".[26]

  • Neutralization and Staining: Gently remove the slides, neutralize them with neutralization buffer, and stain with a fluorescent DNA dye.[26]

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

Protocol 3: In Vivo Acute Oral Toxicity (OECD 423)

Objective: To determine the acute oral toxicity and estimate the LD50 of a this compound compound.

Methodology: This is a summary. The full OECD 423 guideline should be consulted.[27]

  • Animal Selection: Use a single sex of rodent (usually female rats) in the study.[28]

  • Dosing: The study proceeds in a stepwise manner using a small number of animals (typically 3) per step.[28] Dosing starts at a level expected to be non-lethal (e.g., 300 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[28]

  • Stepwise Procedure:

    • If no mortality occurs at the starting dose, the next higher dose is used in a new group of animals.

    • If mortality occurs, the test is repeated at a lower dose to confirm the result.

  • Endpoint: The test is concluded when mortality is observed, allowing for classification of the substance into a GHS toxicity category.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[28]

Visualizations

Apoptosis_Signaling_Pathway This compound-Induced Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Compound EGFR EGFR/BRAF This compound->EGFR Inhibits Mitochondria Mitochondria This compound->Mitochondria Induces Stress Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates DeathReceptor Death Receptor (e.g., Fas) This compound->DeathReceptor Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8 Caspase-8 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis DeathReceptor->Caspase8 Activates Drug_Induced_Liver_Injury Drug-Induced Liver Injury (DILI) Pathway cluster_cell This compound This compound Compound Hepatocyte Hepatocyte This compound->Hepatocyte Metabolism Metabolism (e.g., CYP450) Hepatocyte->Metabolism Enters ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite Produces Mitochondria Mitochondrial Dysfunction ReactiveMetabolite->Mitochondria Causes OxidativeStress Oxidative Stress (ROS) Mitochondria->OxidativeStress Leads to CellDeath Hepatocyte Death Mitochondria->CellDeath Triggers JNK JNK Pathway Activation OxidativeStress->JNK Activates AdaptiveResponse Adaptive Response (e.g., Nrf2) OxidativeStress->AdaptiveResponse Activates JNK->Mitochondria Translocates to AdaptiveResponse->OxidativeStress Inhibits Troubleshooting_Workflow Troubleshooting Inconsistent Assay Results Start Inconsistent Results Observed CheckSolubility Check Compound Solubility & Integrity Start->CheckSolubility SolubilityOK Solubility OK? CheckSolubility->SolubilityOK Precipitation Observed CheckAssaySetup Review Assay Setup (e.g., cell seeding, controls) CheckSolubility->CheckAssaySetup No Precipitation OptimizeDissolution Optimize Dissolution (e.g., vortex, fresh dilutions) SolubilityOK->OptimizeDissolution No OptimizeDissolution->Start SetupOK Setup OK? CheckAssaySetup->SetupOK End Consistent Results CheckAssaySetup->End Issue Found & Corrected RefineProtocol Refine Protocol (e.g., even seeding, proper controls) SetupOK->RefineProtocol No ConsiderOffTarget Investigate Off-Target or Assay Interference SetupOK->ConsiderOffTarget Yes RefineProtocol->Start ConsiderOffTarget->End

References

Optimizing microwave irradiation parameters for benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize microwave irradiation parameters for benzimidazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted synthesis of benzimidazoles, offering potential causes and solutions in a straightforward question-and-answer format.

Problem Potential Cause Recommended Solution
Low to No Product Yield Suboptimal Reaction Temperature: The temperature may be too low for efficient cyclization.Gradually increase the reaction temperature in increments of 10-20°C. Microwave synthesis often allows for temperatures well above the solvent's boiling point in a sealed vessel.[1][2]
Insufficient Reaction Time: The reaction may not have proceeded to completion.Increase the irradiation time. Microwave reactions are rapid, but some substrates may require several minutes for high conversion.[3][4]
Inappropriate Solvent: The chosen solvent may not efficiently absorb microwave energy or may not be suitable for the reaction.Use a polar solvent that couples well with microwaves, such as ethanol, or consider solvent-free conditions which can be highly effective.[4][5]
Catalyst Inactivity or Absence: Many this compound syntheses require a catalyst to proceed efficiently.Introduce or change the catalyst. Lewis acids like Er(OTf)₃ or heterogeneous catalysts can significantly improve yields.[1][6]
Poor Quality of Starting Materials: Impurities in o-phenylenediamine (B120857) or the aldehyde/carboxylic acid can lead to side reactions.Ensure the purity of your starting materials through recrystallization or distillation before use.[1]
Formation of Significant Side Products Reaction Temperature is Too High: Excessive heat can lead to decomposition or favor alternative reaction pathways.Optimize the temperature by systematically lowering it. Even in microwave synthesis, a temperature gradient can be beneficial.
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to the formation of unwanted byproducts.Carefully control the stoichiometry of the o-phenylenediamine and the aldehyde or carboxylic acid.[1]
Reaction Time is Too Long: Prolonged exposure to microwave irradiation can sometimes degrade the desired product.Monitor the reaction progress using TLC and stop the reaction once the starting material is consumed to prevent product degradation.
Reaction Mixture Turning Dark/Charring Localized Overheating (Hotspots): Uneven heating within the reaction vessel can cause decomposition.Ensure efficient stirring of the reaction mixture. If using a domestic microwave, placing the vessel in a rotating carousel can help. For dedicated microwave reactors, ensure the stirring mechanism is functioning correctly.[7]
Microwave Power Too High: A very high power setting can lead to rapid, uncontrolled heating.Reduce the microwave power setting and increase the reaction time accordingly to achieve a more controlled heating profile.
Inconsistent or Non-Reproducible Results Fluctuations in Microwave Power Output: Domestic microwave ovens can have inconsistent power output.For reproducible results, it is highly recommended to use a dedicated scientific microwave reactor with precise temperature and power control.[8]
Variability in Starting Material Quality: Batch-to-batch differences in starting materials can affect the outcome.Use starting materials from the same batch or re-purify new batches to ensure consistency.[1]
Pressure Buildup in Sealed Vessel Reaction Evolving Gas: Some reactions may produce gaseous byproducts, leading to a pressure increase.If a gas-evolving reaction is suspected, use a vessel with a reliable pressure monitoring system and do not exceed the vessel's pressure limit.[8]
Use of a Low-Boiling Point Solvent at High Temperature: This can cause excessive vapor pressure.Choose a solvent with a higher boiling point or reduce the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave irradiation for this compound synthesis compared to conventional heating?

A1: Microwave-assisted synthesis offers several significant advantages, including dramatically reduced reaction times (minutes versus hours), improved product yields, and often cleaner reactions with fewer side products.[4][9][10] The uniform and rapid heating provided by microwaves can lead to higher product purity and aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[3][5]

Q2: How do I select the optimal microwave power and temperature for my reaction?

A2: The optimal power and temperature are interdependent and substrate-specific. It is generally advisable to start with a moderate power setting and a temperature that has been reported for similar reactions. A good starting point for many this compound syntheses is around 60-100°C.[6][11] If the reaction is slow, you can incrementally increase the temperature. Using a dedicated microwave reactor that allows for temperature control is crucial, as it will automatically modulate the power to maintain the set temperature.

Q3: Can I perform microwave-assisted this compound synthesis without a solvent?

A3: Yes, solvent-free (or "dry media") synthesis is one of the significant advantages of microwave chemistry for this compound formation.[4][11] This approach is environmentally friendly and can simplify product work-up. The reactants are mixed, sometimes with a solid support or catalyst, and irradiated directly.

Q4: What type of catalyst is most effective for this synthesis under microwave conditions?

A4: A variety of catalysts can be effective, and the choice depends on the specific reactants. Lewis acids such as Erbium triflate (Er(OTf)₃) have been shown to be highly efficient, even at low catalytic loadings (e.g., 1 mol%).[6] Other options include ammonium (B1175870) chloride and various heterogeneous catalysts.[1] Catalyst-free methods have also been reported, relying solely on the energy of microwave irradiation.[3]

Q5: My reaction vial exploded in the microwave. What could have caused this?

A5: This is a serious safety concern that can be caused by excessive pressure buildup within a sealed reaction vessel.[8] Common causes include heating a reaction far beyond the solvent's boiling point, a reaction that unexpectedly evolves a significant amount of gas, or using a vial that is not appropriate for the temperature and pressure reached.[8][12] Always use appropriate, pressure-rated vials and operate within the microwave reactor's safety limits. If a reaction is known to evolve gas, special precautions must be taken.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on microwave-assisted this compound synthesis, providing a comparative overview of reaction parameters.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for this compound Synthesis

ReactantsMethodCatalystSolventTimeTemperature (°C)Yield (%)
o-phenylenediamine, Carboxylic AcidMicrowavePPA-5-10 min-85-95
o-phenylenediamine, Carboxylic AcidConventionalPPA-4-8 h18070-85
N-phenyl-o-phenylenediamine, BenzaldehydeMicrowaveEr(OTf)₃None5 min6099.9
N-phenyl-o-phenylenediamine, BenzaldehydeConventionalEr(OTf)₃None60 min6061.4
o-phenylenediamine, AldehydeMicrowaveNone-5-10 min-94-98

Data compiled from multiple sources for comparative purposes.[3][6][13]

Table 2: Optimization of Reaction Conditions for the Synthesis of 1,2-disubstituted Benzimidazoles

EntrySolventTemperature (°C)Time (min)MethodYield (%)
1Ethyl lactateRoom Temp.120Conventional0
2Ethyl lactate100120Conventional15.3
3Water60120Conventional59.6
4Water100120Conventional89.7
5Water6010MicrowaveGood Yield
6None605Microwave99.9

This table illustrates the significant impact of microwave irradiation and solvent choice on reaction yield and time.[6][11]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of 1,2-Disubstituted Benzimidazoles using Er(OTf)₃

This protocol is adapted from a highly efficient method for the synthesis of 1,2-disubstituted benzimidazoles.[1][6]

  • Reactant Mixture: In a suitable microwave reactor vessel, combine N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 60°C for 5-10 minutes.

  • Work-up: After the reaction is complete and the vessel has cooled, add water to the reaction mixture.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization if necessary.

Protocol 2: Catalyst-Free Synthesis of this compound Derivatives

This protocol outlines a green and efficient catalyst-free approach.[3]

  • Reactant Mixture: Mix the appropriate o-phenylenediamine (1 mmol) and aldehyde (1 mmol) in a microwave-safe vessel.

  • Microwave Irradiation: Subject the mixture to microwave irradiation for 5 to 10 minutes. The optimal power setting should be determined empirically, starting with a medium power level.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reactants Mix Reactants: o-phenylenediamine, aldehyde/acid catalyst Add Catalyst (e.g., Er(OTf)₃) (if required) reactants->catalyst mw_irrad Microwave Irradiation (Set Temp. & Time) catalyst->mw_irrad extraction Extraction mw_irrad->extraction purification Purification (e.g., Recrystallization) extraction->purification final_product Final Product purification->final_product Pure this compound

Caption: Workflow for Microwave-Assisted this compound Synthesis.

troubleshooting_logic cluster_temp Temperature cluster_time Time cluster_catalyst Catalyst cluster_solvent Solvent start Low Yield? temp_check Increase Temp? start->temp_check inc_temp Increase Temp by 10-20°C temp_check->inc_temp Yes time_check Increase Time? temp_check->time_check No solution Improved Yield inc_temp->solution inc_time Increase Irradiation Time time_check->inc_time Yes cat_check Add/Change Catalyst? time_check->cat_check No inc_time->solution add_cat Introduce Lewis Acid or other catalyst cat_check->add_cat Yes sol_check Change Solvent? cat_check->sol_check No add_cat->solution change_sol Use Polar Solvent or Go Solvent-Free sol_check->change_sol Yes change_sol->solution

Caption: Troubleshooting Logic for Low Yield Optimization.

References

Phillips-Ladenburg vs. Weidenhagen reaction for benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the Phillips-Ladenburg and Weidenhagen reactions.

Troubleshooting Guides

Phillips-Ladenburg Reaction
Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield Incomplete reaction: Especially with aromatic carboxylic acids, the reaction may require more forcing conditions.[1]- Increase temperature: For aromatic acids, temperatures above 180°C in a sealed vessel may be necessary.[1]- Extend reaction time: Monitor the reaction by TLC to ensure it has gone to completion.- Use a stronger acid catalyst: While typically run with mineral acids like HCl, polyphosphoric acid can also be used as a condensing agent.[2]
Poor quality starting materials: Impurities in the o-phenylenediamine (B120857) or carboxylic acid can lead to side reactions.- Purify starting materials: Recrystallize the o-phenylenediamine and distill or recrystallize the carboxylic acid before use.
Sub-optimal acid concentration: The concentration of the mineral acid can influence the reaction rate.- Adjust acid concentration: Experiment with different concentrations of the acid catalyst (e.g., 4N HCl) to find the optimal condition for your specific substrates.
Formation of Dark-Colored Impurities Oxidation of o-phenylenediamine: This starting material is susceptible to air oxidation, leading to colored byproducts.- Use an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.- Purify the crude product: Treat the crude product with decolorizing carbon (Norite) during recrystallization.[3][4] In some cases, a potassium permanganate (B83412) wash followed by sodium bisulfite can decolorize the product.[3]
High reaction temperature with sensitive substrates: Prolonged heating at high temperatures can cause degradation of starting materials or products.- Optimize temperature and time: Find the lowest temperature and shortest reaction time that still provides a reasonable yield.
Difficulty in Product Isolation/Purification Product is soluble in the aqueous workup: The this compound product may have some water solubility, especially if it is a simple derivative.- Saturate the aqueous phase: Use a saturated NaCl solution (brine) during extraction to decrease the solubility of the organic product in the aqueous layer.- Multiple extractions: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.
Formation of a stable salt: The this compound product is basic and will be protonated by the acid catalyst.- Careful neutralization: Slowly add a base (e.g., 10% NaOH) to the cooled reaction mixture to precipitate the free this compound.[4] Ensure the mixture is just alkaline to litmus (B1172312) paper to avoid redissolving the product in excess base (if it is amphoteric).
Co-precipitation of impurities: Side products may precipitate along with the desired product upon neutralization.- Recrystallization: This is the most common and effective method for purifying solid benzimidazoles.[5] Ethanol (B145695) or aqueous ethanol are often suitable solvents.- Column chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography can be employed.[5]
Weidenhagen Reaction
Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield Inefficient oxidation: The reaction requires an oxidant to convert the initially formed dihydrothis compound intermediate to the final this compound.- Ensure presence of an effective oxidant: Copper(II) salts like copper(II) acetate (B1210297) are commonly used.[6] Air or oxygen can also serve as the oxidant in some catalyzed versions.- Optimize catalyst/oxidant loading: The amount of the copper salt can be critical. Experiment with different molar ratios to find the optimal loading.
Side reactions of the aldehyde: Aldehydes can undergo self-condensation (aldol reaction) or other side reactions under the reaction conditions.- Control the order of addition: Consider adding the aldehyde slowly to the mixture of the o-phenylenediamine and the catalyst.- Use a milder catalyst: If using a strong Lewis acid catalyst in modern variations, consider switching to a milder one to reduce aldehyde decomposition.
Formation of stable intermediates: The reaction may stall at the Schiff base or dihydrothis compound stage without complete cyclization and oxidation.- Increase temperature: Gentle heating can promote the cyclization and oxidation steps.- Monitor reaction progress: Use TLC to track the disappearance of starting materials and the appearance of the product to determine the optimal reaction time.
Formation of Multiple Products Formation of bis-benzimidazoles: If a dialdehyde (B1249045) is used, or if there are other reactive carbonyl groups, the formation of bis-benzimidazoles can occur.- Control stoichiometry: Use a 1:1 molar ratio of the o-phenylenediamine and the aldehyde.[5]
Side reactions with aliphatic aldehydes: Aliphatic aldehydes can be more prone to self-condensation than aromatic aldehydes.- Optimize reaction conditions: Lowering the temperature or using a more selective catalyst might suppress side reactions.
Product is Difficult to Purify Removal of the copper catalyst: The copper salts used as catalysts need to be effectively removed from the final product.- Aqueous workup: The crude product is often precipitated, and the copper salts can be removed by washing with water or an appropriate aqueous solution.- Acid-base extraction: As benzimidazoles are basic, they can be extracted into an acidic aqueous solution, leaving non-basic impurities and some catalyst residues in the organic phase. The product is then recovered by basifying the aqueous layer and re-extracting.[5]
Presence of colored impurities: Similar to the Phillips-Ladenburg reaction, oxidation of the o-phenylenediamine can be a source of colored byproducts.- Inert atmosphere: While the reaction itself is an oxidation, minimizing air exposure before the intended oxidation step by working under an inert atmosphere can reduce the formation of random oxidation byproducts.- Recrystallization/Chromatography: These are standard methods for removing colored impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main differences between the Phillips-Ladenburg and Weidenhagen reactions?

The primary difference lies in the carbonyl source used for the condensation with o-phenylenediamine. The Phillips-Ladenburg reaction utilizes a carboxylic acid (or its derivatives), typically under acidic conditions and often requiring heat.[7] The Weidenhagen reaction employs an aldehyde or ketone, and the classical method often involves an oxidizing agent, such as a copper(II) salt, to facilitate the final aromatization step.[6]

Q2: Which reaction is better for my specific substrate?

  • Phillips-Ladenburg: This reaction is generally effective for aliphatic carboxylic acids.[1] Aromatic carboxylic acids can also be used, but they often require higher temperatures (e.g., >180°C) and sealed reaction vessels to achieve good yields.[1]

  • Weidenhagen: This reaction is quite versatile and works well with a wide range of both aromatic and aliphatic aldehydes.[6]

Q3: My reaction is not going to completion. What should I do?

For the Phillips-Ladenburg reaction , especially with less reactive aromatic acids, increasing the reaction temperature and extending the reaction time are the first steps to consider.[8] For the Weidenhagen reaction , ensure that the oxidizing agent is present and active. Monitoring the reaction by TLC is crucial to determine if the reaction has stalled or is just slow.

Q4: I am getting a lot of dark, tarry material in my reaction flask. What is causing this?

This is often due to the oxidation of the o-phenylenediamine starting material. It is advisable to use pure starting materials and, where possible, to conduct the reaction under an inert atmosphere, especially during the initial stages before the desired cyclization occurs.[5]

Q5: What are the best methods for purifying my this compound product?

The most common purification techniques for benzimidazoles are:

  • Recrystallization: This is highly effective for solid products. Ethanol, water, or a mixture of the two are common solvents.[5]

  • Column Chromatography: Silica gel chromatography is useful for separating the desired product from closely related impurities.[5]

  • Acid-Base Extraction: This technique takes advantage of the basic nature of the this compound ring. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid. The this compound moves to the aqueous layer as its salt. After washing the aqueous layer with a fresh organic solvent to remove non-basic impurities, the aqueous layer is basified to precipitate the pure this compound, which can then be extracted back into an organic solvent.[5]

Data Presentation

The following table summarizes typical reaction conditions and yields for the classical Phillips-Ladenburg and Weidenhagen reactions. It is important to note that yields are highly substrate-dependent and the conditions provided are general guidelines.

Reaction Substrate Type Typical Conditions Reaction Time Typical Yield Key Considerations
Phillips-Ladenburg Aliphatic Carboxylic Acid4N HCl, Reflux (e.g., 100°C)2 - 4 hours60 - 85%[9]Generally proceeds under milder conditions than with aromatic acids.[1]
Aromatic Carboxylic AcidMineral Acid (e.g., HCl) or Polyphosphoric Acid, High Temperature (>180°C), Sealed VesselSeveral hours - 24 hoursModerate to Good[9]Requires more forcing conditions for good conversion.[1][8]
Weidenhagen Aliphatic AldehydeCopper(II) Acetate, Ethanol or Methanol, Room Temperature to RefluxSeveral hoursModerate to GoodCan be prone to aldehyde self-condensation side reactions.
Aromatic AldehydeCopper(II) Acetate, Ethanol or Methanol, Room Temperature to Reflux2 - 6 hours70 - 90%[6]Generally proceeds cleanly with good yields.

Experimental Protocols

Classical Phillips-Ladenburg Synthesis of 2-Methylthis compound

This protocol is a representative example of the Phillips-Ladenburg reaction using an aliphatic carboxylic acid.[9]

Materials:

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • 4N Hydrochloric Acid

  • 10% Sodium Hydroxide (B78521) solution

  • Ethanol (for recrystallization)

  • Decolorizing Carbon (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (0.1 mol) and glacial acetic acid (0.12 mol).

  • Add 4N hydrochloric acid (50 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After the reaction is complete, cool the flask to room temperature.

  • Slowly and carefully neutralize the solution by the dropwise addition of 10% sodium hydroxide solution with stirring until the solution is just alkaline to litmus paper. A precipitate will form.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold water.

  • For purification, recrystallize the crude product from a suitable solvent, such as ethanol. If the product is colored, add a small amount of decolorizing carbon to the hot solution before filtering.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Classical Weidenhagen Synthesis of 2-Phenylthis compound

This protocol is a representative example of the Weidenhagen reaction using an aromatic aldehyde and a copper(II) salt as the oxidant.

Materials:

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (10 mmol) and copper(II) acetate monohydrate (10 mmol) in ethanol (50 mL).

  • To this solution, add benzaldehyde (10 mmol) and stir the mixture at room temperature.

  • The reaction progress can be monitored by TLC. The reaction may take several hours.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the crude product thoroughly with water to remove the copper salts, followed by a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol or another suitable solvent.

Mandatory Visualizations

Phillips_Ladenburg_Mechanism cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization & Dehydration OPD o-Phenylenediamine AmideIntermediate N-Acyl Intermediate OPD->AmideIntermediate + RCOOH, H+ CarboxylicAcid Carboxylic Acid (RCOOH) CarboxylicAcid->AmideIntermediate CyclizedIntermediate Cyclized Intermediate AmideIntermediate->CyclizedIntermediate Intramolecular Attack This compound This compound CyclizedIntermediate->this compound - H2O

Caption: Mechanism of the Phillips-Ladenburg Reaction.

Weidenhagen_Mechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Oxidation OPD o-Phenylenediamine SchiffBase Schiff Base Intermediate OPD->SchiffBase + RCHO Aldehyde Aldehyde (RCHO) Aldehyde->SchiffBase Dihydrothis compound Dihydrothis compound SchiffBase->Dihydrothis compound Intramolecular Cyclization This compound This compound Dihydrothis compound->this compound [O] (e.g., Cu(II))

Caption: Mechanism of the Weidenhagen Reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Catalyst) Start->CheckConditions Optimize Optimize Conditions CheckPurity->Optimize CheckConditions->Optimize Purification Improve Purification Technique Optimize->Purification Success Successful Synthesis Purification->Success

Caption: General Troubleshooting Workflow for this compound Synthesis.

References

Effect of electron-donating vs. electron-withdrawing groups in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the effects of electron-donating and electron-withdrawing groups in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) affect electrophilic aromatic substitution (EAS)?

A1: The primary difference lies in their influence on the electron density of the aromatic ring, which in turn affects the reaction rate and the position of the incoming electrophile.[1][2]

  • Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic ring through resonance or inductive effects.[3][4] This makes the ring more nucleophilic and thus more reactive towards electrophiles, leading to a faster reaction rate compared to unsubstituted benzene (B151609).[2][5] EDGs are typically ortho, para-directors because they stabilize the carbocation intermediate more effectively when the electrophile adds to the ortho or para positions.[6][7][8] Examples of EDGs include hydroxyl (-OH), alkoxy (-OR), amino (-NH2), and alkyl (-R) groups.[4]

  • Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the ring, making it less nucleophilic and less reactive towards electrophiles.[5][9] This results in a significantly slower reaction rate.[2] EWGs are generally meta-directors because the carbocation intermediates formed during ortho and para attack are destabilized by the proximity of the positive charge to the electron-withdrawing group.[10][11] Common EWGs include nitro (-NO2), carbonyl (-C=O), cyano (-CN), and trifluoromethyl (-CF3) groups.[4][10]

Q2: Why are halogens an exception? They are deactivating yet direct ortho, para.

A2: Halogens are a unique case where two opposing effects are at play. Due to their high electronegativity, they withdraw electron density from the ring inductively, which deactivates the ring and slows the reaction rate.[1][5] However, they also possess lone pairs of electrons that can be donated to the ring through resonance.[12] This resonance effect, although weaker than the inductive effect, is sufficient to stabilize the carbocation intermediates at the ortho and para positions more than the meta position.[13] Therefore, while the overall reaction is slower than with benzene, substitution occurs preferentially at the ortho and para sites.[5][14]

Q3: How do EDGs and EWGs influence nucleophilic aromatic substitution (SNAr)?

A3: The roles of EDGs and EWGs are reversed in nucleophilic aromatic substitution compared to electrophilic aromatic substitution. For an SNAr reaction to occur, the aromatic ring must be electron-poor. Therefore, strong electron-withdrawing groups are required to activate the ring for nucleophilic attack.[9][15] These EWGs must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.[15][16] Electron-donating groups, on the other hand, deactivate the ring towards nucleophilic attack.

Troubleshooting Guides

Problem 1: My Friedel-Crafts alkylation with an activated ring (e.g., toluene) is giving me multiple products (polyalkylation).

  • Cause: The alkyl group being added is an electron-donating group. This makes the product more reactive than the starting material, leading to further alkylation.[6]

  • Solution:

    • Use a large excess of the starting benzene derivative. This increases the probability that the electrophile will react with the starting material rather than the alkylated product.

    • Consider Friedel-Crafts acylation instead. The acyl group is an electron-withdrawing group, which deactivates the ring and prevents polyacylation. The resulting ketone can then be reduced to the desired alkyl group.

Problem 2: I'm seeing an unexpected isomer from my Friedel-Crafts alkylation reaction.

  • Cause: The Friedel-Crafts alkylation proceeds through a carbocation intermediate. This intermediate can undergo rearrangement (e.g., hydride or methyl shifts) to form a more stable carbocation before attacking the aromatic ring.[17]

  • Solution:

    • Choose a starting alkyl halide that will not form a less stable carbocation. For example, use a secondary or tertiary halide if possible.

    • Again, consider Friedel-Crafts acylation followed by reduction. Acylium ions, the intermediates in acylation, do not rearrange.

Problem 3: My reaction with a strongly deactivated ring is extremely slow or not proceeding at all.

  • Cause: Strong electron-withdrawing groups make the aromatic ring very electron-poor and unreactive towards electrophiles.[2][14] For example, nitrobenzene (B124822) undergoes nitration millions of times more slowly than benzene.[2]

  • Solution:

    • Increase reaction temperature and time. Harsher conditions may be necessary to force the reaction to proceed.

    • Use a more potent catalyst or a more reactive electrophile.

    • Re-evaluate your synthetic route. It might be more efficient to add the deactivating group later in the synthesis after performing the desired electrophilic substitution on a more activated ring. For instance, a nitro group can be reduced to an activating amino group, which can then be modified and re-oxidized if needed.[18]

Problem 4: My nucleophilic aromatic substitution is failing.

  • Cause: For a successful SNAr reaction, two main conditions must be met:

    • The ring must be activated by at least one strong electron-withdrawing group.[15]

    • The EWG must be positioned ortho or para to the leaving group to stabilize the intermediate.[15] A meta-EWG will not provide the necessary resonance stabilization.[15]

  • Solution:

    • Verify the substitution pattern of your starting material. Ensure you have a strong EWG (e.g., -NO₂) positioned correctly relative to the leaving group.

    • Use a strong nucleophile and consider a suitable solvent.

    • Ensure you have a good leaving group. Halides are common leaving groups.

Quantitative Data Summary

The electronic nature of substituents has a quantifiable impact on reaction rates. Below is a summary of relative reaction rates and observed reaction times for different substituted aromatic compounds.

Reaction TypeSubstituentGroup TypeRelative Rate (vs. Benzene = 1)Product Distribution (Ortho/Meta/Para)Reference
Nitration-OHStrong EDG100050% / <1% / 50%[2][14]
Nitration-CH₃Weak EDG2559% / 4% / 37%[10]
Nitration-ClWeak EWG0.03330% / 1% / 69%[14]
Nitration-COCH₃Moderate EWG1.3 x 10⁻⁴26% / 72% / 2%[14]
Nitration-NO₂Strong EWG6 x 10⁻⁸7% / 91% / 2%[2][14]
Thiourea Synthesis Substituent on Phenyl Isothiocyanate Group Type Reaction Time (hours) [19]
p-NO₂Strong EWG0.5 - 2[19]
3,5-bis(CF₃)Strong EWG1 - 3[19]
p-FWeak EWG4 - 24[19]
p-HNeutral24 - 72[19]
p-OCH₃Strong EDG76 - 120[19]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole (B1667542)

This protocol describes the acylation of anisole, an activated aromatic ring, with an acyl chloride.[20] The methoxy (B1213986) group of anisole is an activating, ortho, para-directing group.[1] Due to steric hindrance, the para-substituted product is typically the major isomer.[20]

Materials:

  • Anisole

  • Propionyl chloride (or another suitable acyl chloride)[21][22]

  • Anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)[21]

  • Anhydrous dichloromethane (B109758) (DCM)[21][23]

  • Ice-water bath

  • Concentrated hydrochloric acid (HCl)

  • 5% aqueous sodium hydroxide (B78521) (NaOH) solution[21]

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, condenser, and other standard glassware

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane. Stir to create a suspension.

  • Reagent Addition: Cool the mixture to 0°C using an ice-water bath.[20] Add anisole (1.0 eq.) to the flask. Slowly add propionyl chloride (1.1 eq.) dropwise from the dropping funnel over 15-20 minutes, maintaining the temperature at 0°C.[21]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[20] This step hydrolyzes the aluminum chloride complex.[22] Stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer (DCM is denser than water and will be the bottom layer).[22] Wash the organic layer sequentially with water, 5% aqueous NaOH, and brine.[21]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[20]

Protocol 2: Nucleophilic Aromatic Substitution of 4-Nitrochlorobenzene

This protocol outlines the reaction of 4-nitrochlorobenzene with a nucleophile. The nitro group is a strong electron-withdrawing group that activates the ring for SNAr at the para position.[15][24]

Materials:

  • 4-Nitrochlorobenzene

  • Sodium hydroxide (or another suitable nucleophile)

  • Water or a suitable polar aprotic solvent (e.g., DMSO, DMF)

  • Dilute hydrochloric acid

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-nitrochlorobenzene (1.0 eq.) in a suitable solvent.

  • Nucleophile Addition: Add an aqueous solution of sodium hydroxide (2.0 eq.).

  • Heating: Heat the reaction mixture to reflux (approximately 100-130°C) for 1-2 hours.[15] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly acidify the mixture with dilute HCl until it is acidic (test with pH paper). This will protonate the phenoxide product.

  • Isolation: The product, 4-nitrophenol, should precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a water/ethanol mixture.

Visualizations

EAS_Workflow start Start: Substituted Aromatic Ring substituent_type Identify Substituent Type start->substituent_type edg Electron-Donating Group (EDG) substituent_type->edg e.g., -OH, -R ewg Electron-Withdrawing Group (EWG) substituent_type->ewg e.g., -NO2, -COR halogen Halogen substituent_type->halogen e.g., -Cl, -Br reactivity Determine Reactivity edg->reactivity ewg->reactivity halogen->reactivity activated Activated Ring (Faster than Benzene) reactivity->activated EDG deactivated Deactivated Ring (Slower than Benzene) reactivity->deactivated EWG or Halogen directing_effect Determine Directing Effect activated->directing_effect deactivated->directing_effect ortho_para Ortho, Para Director directing_effect->ortho_para EDG or Halogen meta Meta Director directing_effect->meta EWG (non-halogen) predict_product Predict Major Product(s) ortho_para->predict_product meta->predict_product

Caption: Logical workflow for predicting EAS outcomes.

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation acyl_chloride R-CO-Cl acylium_ion [R-C≡O]+ (Acylium Ion) + AlCl4- acyl_chloride->acylium_ion + AlCl3 lewis_acid AlCl3 anisole Anisole Ring (Activated) sigma_complex Sigma Complex (Resonance Stabilized) anisole->sigma_complex + Acylium Ion product Acylated Anisole (Product) sigma_complex->product -H+ (restores aromaticity)

Caption: Mechanism of Friedel-Crafts Acylation.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Elimination of Leaving Group start_material Aryl Halide with para-NO2 Group meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start_material->meisenheimer + Nu- nucleophile Nucleophile (Nu-) product Substituted Product meisenheimer->product - X- (restores aromaticity) leaving_group Leaving Group (X-) meisenheimer->leaving_group

References

Technical Support Center: Monitoring Benzimidazole Reactions with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of benzimidazole synthesis using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is Thin-Layer Chromatography (TLC) a preferred method for monitoring this compound synthesis?

A1: TLC is a rapid, cost-effective, and simple technique used to monitor the progress of a reaction.[1][2] It allows for the qualitative analysis of a reaction mixture, helping to identify the consumption of starting materials, the formation of the product, and the presence of any byproducts or intermediates.[1] For this compound synthesis, TLC helps in determining the optimal reaction time and ensuring the reaction has gone to completion before proceeding with workup and purification.[3]

Q2: How do I select an appropriate mobile phase (eluent) for my this compound reaction TLC?

A2: The choice of mobile phase depends on the polarity of your specific this compound derivative and starting materials. A good mobile phase should provide a clear separation between the starting materials and the product, ideally with the product having an Rf value between 0.3 and 0.5. It is common to use a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone).[4] You may need to experiment with different solvent ratios to achieve optimal separation. For particularly acidic or basic benzimidazoles, adding a small amount (0.1–2.0%) of acetic acid or triethylamine (B128534) to the mobile phase can prevent streaking and improve spot shape.[5][6]

Q3: My spots are not visible on the TLC plate. What should I do?

A3: If your spots are not visible, it could be due to several reasons. First, your sample may be too dilute.[5] Try concentrating the sample or spotting it multiple times in the same location, allowing the solvent to dry between each application.[5][7][8] Second, the compound may not be UV-active.[5] Many this compound derivatives are UV-active and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[2][9] If UV light doesn't work, you can use a chemical stain. Iodine vapor is a common "universal stain" that reversibly visualizes many organic compounds as brown spots.[4][10] Other stains like potassium permanganate (B83412) or p-anisaldehyde can also be used, which often require heating the plate to develop the spots.[11][12]

Q4: What causes streaking of spots on my TLC plate, and how can I prevent it?

A4: Streaking, where the spot appears as a long smear rather than a distinct circle, can have several causes.[7]

  • Overloading: The most common cause is applying too much sample to the plate.[7][8] Dilute your sample and re-spot. A 1% concentration is often a good starting point.[7]

  • Highly Polar Compounds: Very polar compounds may streak. Using a more polar mobile phase can help.

  • Acidic or Basic Compounds: Benzimidazoles, having both acidic and basic nitrogen atoms, can interact strongly with the acidic silica (B1680970) gel, causing streaking.[1][7] Adding a small amount of a modifier to your eluent, such as triethylamine for basic compounds or acetic acid for acidic ones, can neutralize this effect and result in sharper spots.[5][6]

  • Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can cause streaking at the origin. Ensure your sample is completely soluble before spotting.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Spots are streaked or elongated 1. Sample is too concentrated (overloaded).[7][8] 2. Compound is acidic or basic.[7] 3. The polarity of the mobile phase is inappropriate.[8]1. Dilute the sample solution and run the TLC again.[7] 2. For acidic compounds, add 0.1-2.0% acetic or formic acid to the mobile phase.[5] For basic compounds, add 0.1-2.0% triethylamine.[5][6] 3. Adjust the polarity of the eluent.
Reactant and product spots have very similar Rf values 1. The mobile phase is not providing adequate separation.1. Experiment with different solvent systems. Try changing the ratio of polar to non-polar solvents or introduce a different solvent altogether.[13]
Spots are at the baseline (Rf ≈ 0) 1. The mobile phase is not polar enough to move the compounds up the plate.1. Increase the proportion of the polar solvent in your mobile phase.[5]
Spots are at the solvent front (Rf ≈ 1) 1. The mobile phase is too polar, causing the compounds to travel with the solvent front.1. Decrease the proportion of the polar solvent or choose a less polar solvent system.[5]
No spots are visible 1. The sample is too dilute.[5] 2. The compound is not UV-active.[5] 3. The solvent level in the developing chamber was above the spotting line.[7][8]1. Concentrate the sample or apply the spot multiple times in the same location, drying between applications.[5][8] 2. Use a chemical stain for visualization (e.g., iodine vapor, potassium permanganate).[9] 3. Ensure the spotting line is always above the solvent level in the chamber.[8]
Uneven solvent front 1. The TLC plate was not placed vertically in the chamber. 2. The bottom of the plate is not cut evenly.[11] 3. The chamber is not properly saturated with solvent vapors.1. Ensure the plate is straight and not touching the sides of the chamber.[8] 2. Use a ruler to ensure a straight cut.[11] 3. Place a piece of filter paper in the chamber to aid saturation.

Experimental Protocols

Detailed Methodology: TLC Monitoring of this compound Synthesis

This protocol outlines the general procedure for monitoring the conversion of o-phenylenediamine (B120857) to this compound.

1. Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile Phase: e.g., Benzene:Acetone (7:3) or Ethyl Acetate:n-Hexane (7:3)[1][14]

  • Reaction mixture

  • Reference standards (starting material and, if available, pure product)

  • Visualization tools: UV lamp (254 nm), iodine chamber, or chemical stain.

2. Procedure:

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark equidistant points on this line for each sample you will spot.

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm (ensure this is below the origin line on your plate). Place a piece of filter paper inside, wetting it with the solvent to saturate the chamber with vapor. Close the lid and let it equilibrate for 5-10 minutes.

  • Spot the Plate:

    • Co-spot (Lane 1): Spot the starting material.

    • Reaction Mixture (Lane 2): Dip a clean capillary tube into your reaction mixture and gently touch it to the designated mark on the origin line. Keep the spot small (1-2 mm in diameter).[11]

    • Reference (Lane 3): If you have the pure product, spot it in the third lane. This helps in definitively identifying the product spot.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate is upright and the solvent level is below the origin. Close the lid and allow the solvent to ascend the plate by capillary action.

  • Monitor Development: Let the solvent front move up the plate until it is about 1 cm from the top.

  • Finalize and Visualize:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots. First, use a non-destructive method like a UV lamp.[9] Circle any visible spots with a pencil.

    • If needed, proceed to a destructive visualization method like placing the plate in an iodine chamber until brown spots appear.[10]

  • Analyze the Results: Compare the spots. As the reaction progresses, the spot corresponding to the starting material (higher Rf in the example below) should diminish, while the spot for the this compound product (lower Rf) should intensify. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

  • Calculate Rf Values: The Retention Factor (Rf) is calculated as:

    • Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[15]

Data Presentation

Table 1: Example Mobile Phases and Rf Values for this compound TLC
CompoundMobile Phase (v/v)Rf ValueReference
o-Phenylenediamine (Reactant)Benzene : Acetone (7:3)0.73[1]
This compound (Product)Benzene : Acetone (7:3)0.39[1]
This compound DerivativesEthyl acetate : Benzene (6:4)Varies[4]
This compound DerivativesToluene : Acetone (8:2)Varies[4]
This compound DerivativesEthyl Acetate : n-Hexane (6:4)Varies[4]
This compound DerivativesChloroform : Methanol (9:1)Varies[14][16]
This compound DerivativesEthyl acetate : n-Hexane (7:3)Varies[14]

Visualization

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw Origin Line) prep_chamber 2. Prepare & Saturate Developing Chamber spot_sm 3a. Spot Starting Material (SM) prep_chamber->spot_sm spot_rxn 3b. Spot Reaction Mixture (Rxn) spot_prod 3c. Spot Product Reference (P) develop 4. Develop Plate in Chamber spot_prod->develop dry 5. Dry Plate & Mark Solvent Front visualize 6. Visualize Spots (UV, Stain) analyze 7. Analyze Chromatogram (Compare SM, Rxn, P) visualize->analyze calculate 8. Calculate Rf Values analyze->calculate

Caption: Workflow for monitoring a this compound reaction using TLC.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Benzimidazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The position of substituents on the this compound ring can profoundly influence the pharmacological properties of the resulting isomers. This guide provides a comparative analysis of the biological activities of this compound isomers, supported by experimental data, to inform drug discovery and development efforts.

Key Biological Activities: A Comparative Overview

The biological activities of this compound derivatives are diverse and significantly influenced by the position of substituents on the this compound ring. Structure-activity relationship (SAR) studies have revealed that substitutions at the N1, C2, C5, and C6 positions are particularly critical in modulating the anti-inflammatory and antimicrobial properties of these compounds.[1] For instance, in the context of this compound opioids, the placement of a nitro group at the 5-position has been associated with the most potent analgesic compounds.[2]

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are varied and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

A comparative study on 2-substituted this compound derivatives highlights the importance of the substituent at the 2-position in determining cytotoxic activity. While direct head-to-head data for positional isomers of a single substituted this compound is limited in publicly available literature, broader comparisons within the this compound class underscore their potential in oncology. For example, 2-aryl-benzimidazoles have shown IC50 values in the low micromolar range against various cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and PC3 (prostate).[3] Similarly, 2-substituted-5-nitrobenzimidazoles have exhibited significant antitumor activity against the MCF-7 breast cancer cell line.[3]

Table 1: Comparative Anticancer Activity of 2-Substituted this compound Derivatives

Compound ClassCancer Cell LinesReported IC50/ActivityReference
2-Aryl-benzimidazolesA549, MDA-MB-231, PC3IC50 values in the low micromolar range[3]
2-Substituted-5-nitrobenzimidazolesMCF-7Significant antitumor activity[3]
This compound-1,3,4-oxadiazole hybridsHeLa, MCF7, A549, HepG2, C6Potent and selective cytotoxic activities[3]
Bis-benzimidazolesNCI 60 cell line panelGood to notable anticancer activity[3]
Antimicrobial Activity

This compound derivatives are well-known for their broad-spectrum antimicrobial activity against a variety of bacteria and fungi. The nature and position of substituents on the this compound ring play a crucial role in their efficacy.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Substituted this compound derivativeKlebsiella pneumoniae20[1]
Benzonaptho- and tolyl-substituted benzimidazolesGram-positive and Gram-negative bacteria10-20[1]
Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, and this compound derivatives have emerged as promising anti-inflammatory agents.[4] They can exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production.[5] SAR studies have indicated that substitutions at the N1, C2, C5, and C6 positions of the this compound scaffold greatly influence their anti-inflammatory activity.[1]

Vasorelaxant Activity

Certain this compound derivatives have been investigated for their cardiovascular effects, including vasorelaxant activity. A study on 5-nitrothis compound (B188599) derivatives demonstrated that these compounds exhibited vasorelaxant effects on rat aorta rings pre-contracted with phenylephrine. The potency of these compounds was found to be dependent on the nature and position of other substituents on the phenyl ring.

Table 3: Vasorelaxant Activity of 5-Nitrothis compound Derivatives

CompoundEC50 (µM)Efficacy (%)
BDZ3<30-
BDZ6<30-
BDZ12<30-
BDZ18<30-
BDZ2021.0893.94

Experimental Protocols

To facilitate further research and direct comparison of this compound isomers, detailed methodologies for key biological assays are provided below.

General Synthesis of 2-Substituted Benzimidazoles

A common and reliable method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or an aromatic aldehyde.

  • Reaction: o-Phenylenediamine is treated with a substituted aromatic aldehyde in the presence of a catalyst, such as p-toluenesulfonic acid (p-TsOH).

  • Procedure: The reactants are typically refluxed in a suitable solvent like ethanol (B145695) for a period of 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated, often by pouring it into ice-cold water. The solid product is then collected by filtration, washed, and can be further purified by recrystallization.

Experimental Workflow for Synthesis

Reactants o-Phenylenediamine + Substituted Aldehyde Catalyst p-TsOH in Ethanol Reflux Reflux (6-8h) Reactants->Reflux Catalyst->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Precipitation Cool & Precipitate (Ice-cold water) TLC->Precipitation Complete Filtration Filter & Wash Precipitation->Filtration Purification Recrystallize Filtration->Purification Product 2-Substituted this compound Purification->Product cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription This compound This compound Isomers This compound->RTK Inhibition This compound->PI3K Inhibition This compound->AKT Inhibition

References

Validating Benzimidazole's Grip: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzimidazole-based compounds form a cornerstone of modern chemotherapy, with a broad spectrum of activity against helminths, fungi, and cancer cells. The validation of their primary mechanism of action—the disruption of microtubule dynamics—has been a subject of extensive research. This guide provides an objective comparison of this compound's performance with alternative agents, supported by experimental data and detailed methodologies, to aid researchers in their drug development endeavors.

The Core Mechanism: Unraveling the Tubulin Connection

The principal mechanism of action for most biologically active benzimidazoles is their interaction with β-tubulin, a subunit of the microtubule cytoskeleton. By binding to a specific site on β-tubulin, benzimidazoles inhibit its polymerization into microtubules.[1] This disruption of microtubule formation is critical, as these cytoskeletal structures are essential for a variety of vital cellular processes, including cell division (mitotic spindle formation), intracellular transport, and the maintenance of cell shape.

The validation of this mechanism is strongly supported by the consistent observation of resistance-conferring mutations within the β-tubulin gene in various organisms. These mutations, often single amino acid substitutions, are thought to alter the binding site, thereby reducing the affinity of benzimidazoles for their target.

Comparative Efficacy: Benzimidazoles vs. Alternatives

The effectiveness of benzimidazoles can be benchmarked against other classes of drugs that target similar or different pathways. The following tables provide a summary of quantitative data, primarily half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), to facilitate a direct comparison.

Anthelmintic Activity

Benzimidazoles are widely used as anthelmintics. Their efficacy is compared here with other major classes of worming agents.

Compound ClassRepresentative Drug(s)Mechanism of ActionTarget OrganismIC50/LC50/LD50Reference
This compound Albendazole, Thiabendazoleβ-tubulin polymerization inhibitorA. ceylanicum (adult)>100 µg/ml (Albendazole)[2]
N. americanus (larvae)0.5 µg/ml (Levamisole)[2]
O. dentatum (larvae)0.0093 µg/ml (Thiabendazole)[3]
ImidazothiazoleLevamisoleNicotinic acetylcholine (B1216132) receptor agonistA. ceylanicum (adult)1.6 µg/ml[2]
N. americanus (larvae)0.5 µg/ml[2]
O. dentatum (larvae)0.084 µg/ml[3]
Macrocyclic LactoneIvermectinGlutamate-gated chloride channel modulatorVarious nematodesVaries by species and resistance[4]
TetrahydropyrimidinePyrantel PamoateNicotinic acetylcholine receptor agonistA. ceylanicum (adult)>100 µg/ml[2]
Antifungal Activity

In the realm of antifungals, benzimidazoles are often compared with azoles, which also target the fungal cell membrane, albeit through a different mechanism.

Compound ClassRepresentative Drug(s)Mechanism of ActionFungal SpeciesMIC (µg/ml)Reference
This compound Thiabendazoleβ-tubulin polymerization inhibitorVarious Candida & Aspergillus spp.Varies significantly
Azole (Imidazole)Clotrimazole, MiconazoleInhibits lanosterol (B1674476) 14-α-demethylaseCandida albicans0.008-0.390 (Geometric Mean)[5]
Azole (Triazole)Fluconazole, ItraconazoleInhibits lanosterol 14-α-demethylaseCandida albicans0.42-1.63 (Fluconazole)[6]
Aspergillus fumigatus~0.00089 (Itraconazole)[6]
PolyeneAmphotericin BBinds to ergosterol, forming poresBroad spectrumVaries
Anticancer Activity

The anticancer properties of benzimidazoles are primarily attributed to their microtubule-destabilizing effects, placing them in the category of microtubule-targeting agents (MTAs). Their performance is often compared to other MTAs like taxanes and vinca (B1221190) alkaloids, as well as other classes of chemotherapeutics.

Compound ClassRepresentative Drug(s)Mechanism of ActionCancer Cell LineIC50 (µM)Reference
This compound Mebendazoleβ-tubulin polymerization inhibitorPancreatic, Colorectal0.01 - 3.29[7]
Albendazoleβ-tubulin polymerization inhibitorPancreatic, Colorectal0.01 - 3.29[7]
Flubendazoleβ-tubulin polymerization inhibitorPancreatic, Colorectal0.01 - 3.29[7]
TaxanePaclitaxelMicrotubule stabilizing agentVariousVaries[8][9]
Vinca AlkaloidVincristineβ-tubulin polymerization inhibitorVariousVaries
Topoisomerase InhibitorDoxorubicinInhibits topoisomerase IIMCF-7, MDA-MB-2319.11, 8.47[8]
Alkylating AgentCisplatinCross-links DNAVariousVaries[8]

Experimental Protocols for Mechanism Validation

The following are detailed methodologies for key experiments used to validate the mechanism of action of benzimidazoles.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter molecule that binds specifically to polymerized microtubules. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), general tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), 1 mM GTP, 15% glycerol, and a fluorescent reporter. Keep on ice.

    • Prepare 10x stock solutions of the test this compound compound, a known inhibitor (e.g., nocodazole), and a known stabilizer (e.g., paclitaxel) in the general tubulin buffer. A vehicle control (e.g., DMSO) should also be prepared.

  • Assay Procedure:

    • Pre-warm a 96-well microplate to 37°C.

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 60-90 minutes.

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the Vmax (maximum rate of polymerization) and the plateau fluorescence intensity for each condition.

    • Determine the IC50 value of the this compound compound by plotting the percentage of inhibition against a range of compound concentrations.

Immunofluorescence Staining of Microtubules in Cultured Cells

This technique allows for the direct visualization of the effects of benzimidazoles on the microtubule cytoskeleton within cells.

Principle: Cells are treated with the this compound compound, then fixed and permeabilized. A primary antibody specific to tubulin is used to label the microtubules, followed by a fluorescently tagged secondary antibody for visualization by fluorescence microscopy.

Protocol:

  • Cell Culture and Treatment:

    • Seed cultured cells (e.g., HeLa, A549) onto glass coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of the this compound compound for a predetermined duration (e.g., 16-24 hours). Include a vehicle-treated control.

  • Fixation and Permeabilization:

    • Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, or with ice-cold methanol (B129727) for 10 minutes at -20°C.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

    • Incubate with a primary anti-α-tubulin or anti-β-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the microtubule network using a fluorescence or confocal microscope.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound compounds on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the this compound compound for a specified period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.

  • MTT Incubation:

    • Remove the culture medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the formazan crystals to form.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualizing the Mechanism and Experimental Design

To further elucidate the mechanism of action and the experimental approaches for its validation, the following diagrams are provided.

Benzimidazole_Mechanism BZ This compound BTubulin β-Tubulin BZ->BTubulin Binds to Polymerization Microtubule Polymerization BZ->Polymerization Inhibits Microtubules Functional Microtubules Polymerization->Microtubules Leads to CellCycle Cell Cycle Arrest (G2/M Phase) Polymerization->CellCycle Disruption leads to MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Required for Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: this compound's mechanism of action targeting β-tubulin.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_validation Mechanism Validation TubulinAssay In Vitro Tubulin Polymerization Assay IC50_Biochem Determine IC50 for Tubulin Polymerization TubulinAssay->IC50_Biochem Validation Correlate Biochemical and Cellular Effects IC50_Biochem->Validation MTT MTT Cell Viability Assay IC50_Cell Determine IC50 for Cytotoxicity MTT->IC50_Cell IF Immunofluorescence of Microtubules Visualize Visualize Microtubule Disruption IF->Visualize IC50_Cell->Validation Visualize->Validation

Caption: Workflow for validating this compound's mechanism of action.

Downstream_Signaling MT_Disruption Microtubule Disruption (by this compound) SAC Spindle Assembly Checkpoint (SAC) Activation MT_Disruption->SAC Mitotic_Arrest Prolonged Mitotic Arrest SAC->Mitotic_Arrest Bcl2_Phos Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phos JNK_Activation JNK Pathway Activation Mitotic_Arrest->JNK_Activation Mitotic_Slippage Mitotic Slippage (in some cases) Mitotic_Arrest->Mitotic_Slippage Caspase_Cascade Caspase Cascade Activation Bcl2_Phos->Caspase_Cascade JNK_Activation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Tetraploidy Tetraploid G1 Cell Mitotic_Slippage->Tetraploidy Post_Mitotic_Death Post-Mitotic Cell Death Tetraploidy->Post_Mitotic_Death

Caption: Downstream signaling pathways following microtubule disruption.

References

A Comparative Guide to Benzimidazole Synthesis: From Classic Condensations to Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of the benzimidazole scaffold is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of various synthetic methods, supported by experimental data, to inform the selection of the most suitable approach for specific research and development needs.

The this compound core, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide range of biological activities, including antiulcer, anticancer, and antiviral properties.[1][2] The synthesis of this important heterocycle has evolved significantly from classical high-temperature condensations to more efficient and environmentally benign modern techniques.[3][4]

At a Glance: Key Differences in Synthesis Efficiency

Modern synthetic approaches for this compound synthesis consistently demonstrate significant advantages over classical methods in terms of reaction times, yields, and milder reaction conditions. These improvements are largely driven by the adoption of catalysts, microwave irradiation, and multi-component reaction strategies, which streamline the synthetic process and enhance overall efficiency.[3][5]

Comparative Data of this compound Synthesis Methods

The following table summarizes the key performance indicators of various this compound synthesis methods, providing a clear comparison of their efficiency.

Synthesis MethodCategoryTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Phillips-Ladenburg Condensation Classical2 - 24 hours60 - 85%Readily available starting materials.[5]High temperatures, harsh acidic conditions, long reaction times.[5][6]
Weidenhagen Reaction ClassicalSeveral hoursVariable, often moderateUtilizes aldehydes as substrates.Requires an oxidizing agent, which can lead to side products.[6]
Microwave-Assisted Synthesis Modern5 - 30 minutes85 - 99%Drastically reduced reaction times, often higher yields, solvent-free options.[5][7]Requires specialized microwave reactor.
Catalytic Synthesis (Metal/Nanoparticles) Modern0.5 - 6 hours85 - 99%High efficiency, selectivity, and potential for catalyst recycling.[1][8]Catalyst cost and potential for metal contamination.
Green Synthesis (e.g., using DES, water) Modern2 - 8 hours80 - 95%Environmentally friendly, often uses non-toxic solvents and catalysts.[2][9]May have limitations in substrate scope.
One-Pot, Multi-Component Reactions Modern2 - 6 hours85 - 98%High atom economy, operational simplicity, and reduced waste.[10]Optimization of reaction conditions for multiple components can be complex.

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the fundamental reaction pathways for the synthesis of benzimidazoles.

Phillips_Ladenburg OPD o-Phenylenediamine (B120857) Intermediate N-acyl-o-phenylenediamine (Intermediate) OPD->Intermediate + Carboxylic Acid (Acid Catalyst, Heat) Acid Carboxylic Acid This compound 2-Substituted this compound Intermediate->this compound Cyclization (-H2O)

Phillips-Ladenburg condensation pathway.

The Phillips-Ladenburg synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.[11] The reaction proceeds through the formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 2-substituted this compound.[11]

Weidenhagen_Reaction OPD o-Phenylenediamine Dihydrothis compound 1,2-Disubstituted-2,3- dihydro-1H-benzimidazole OPD->Dihydrothis compound + Aldehyde Aldehyde Aldehyde This compound 1,2-Disubstituted this compound Dihydrothis compound->this compound Oxidation

Weidenhagen reaction pathway.

The Weidenhagen reaction utilizes an o-phenylenediamine and an aldehyde as starting materials.[6] The initial condensation forms a dihydrothis compound intermediate, which is subsequently oxidized to the corresponding this compound derivative.[6]

Modern_Catalytic_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions OPD o-Phenylenediamine Product This compound Derivative OPD->Product Carbonyl Aldehyde/Carboxylic Acid Carbonyl->Product Catalyst Metal Catalyst / Nanoparticle Catalyst->Product Solvent Solvent (or solvent-free) Solvent->Product Energy Microwave / Conventional Heat Energy->Product

Generalized workflow for modern this compound synthesis.

Modern synthetic methods often employ a catalyst to facilitate the reaction between an o-phenylenediamine and a carbonyl compound (aldehyde or carboxylic acid).[1][8] These reactions can be performed under various energy sources, including conventional heating or microwave irradiation, and in different solvent systems or even under solvent-free conditions.[5][7]

Detailed Experimental Protocols

For the purpose of reproducibility and direct comparison, detailed experimental protocols for key synthetic methods are provided below.

Phillips-Ladenburg Condensation (Conventional Heating)

This protocol describes the synthesis of 2-methylthis compound.

Procedure:

  • In a round-bottom flask, a mixture of o-phenylenediamine (1.08 g, 10 mmol) and glacial acetic acid (0.60 g, 10 mmol) is prepared.

  • 4N Hydrochloric acid (50 mL) is added to the mixture.[5]

  • The reaction mixture is heated under reflux for 4 hours.[5]

  • After cooling to room temperature, the solution is neutralized by the dropwise addition of 10% sodium hydroxide (B78521) solution until a precipitate is formed.[5]

  • The precipitate is filtered, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol (B145695) to afford pure 2-methylthis compound.[5]

Microwave-Assisted Synthesis

This protocol outlines a rapid synthesis of 2-substituted benzimidazoles.

Procedure:

  • In a microwave process vial, o-phenylenediamine (1 mmol) and an aromatic aldehyde (1 mmol) are mixed in ethanol (5 mL).[5]

  • A catalytic amount of a Lewis acid (e.g., 10 mol% ZrCl4) is added to the mixture.[5]

  • The vial is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at 120°C for 10-15 minutes.[5]

  • After cooling, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Green Synthesis using Ammonium (B1175870) Chloride Catalyst

This method provides an environmentally friendly approach for the synthesis of 2-substituted benzimidazoles.

Procedure:

  • To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).[3]

  • Stir the resulting mixture for 2 hours at 80°C.[3]

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate:hexane (1:2 v/v).[3]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.[3]

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure this compound derivative.

Conclusion

The choice of a synthetic method for this compound production depends on several factors, including the desired yield, reaction time, available equipment, and environmental considerations. While classical methods like the Phillips-Ladenburg condensation are still viable, modern approaches such as microwave-assisted synthesis and green chemistry protocols offer significant advantages in terms of efficiency, speed, and sustainability.[3] For high-throughput synthesis and the generation of diverse compound libraries, which are crucial in drug discovery, the adoption of these modern methodologies is highly recommended. Researchers are encouraged to consider the specific requirements of their project to select the most appropriate and effective synthetic strategy.

References

Benchmarking Novel Benzimidazole Derivatives: A Comparative Analysis Against Doxorubicin in Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold has long been a cornerstone in medicinal chemistry, yielding a variety of therapeutic agents.[1][2][3] Recent advancements have highlighted the potential of novel this compound derivatives as potent anticancer agents, exhibiting diverse mechanisms of action that include disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[4][5] This guide provides an objective comparison of a promising new this compound derivative, designated BZD-5a, against the established chemotherapeutic drug, Doxorubicin. The comparative analysis is supported by experimental data from key in vitro and in vivo assays.

Mechanism of Action: A Multifaceted Approach

This compound derivatives exert their anticancer effects through various mechanisms.[1][6] A primary mode of action for many is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death. This mechanism is particularly effective in rapidly dividing cancer cells. Furthermore, certain derivatives can intercalate with DNA, inhibit topoisomerase enzymes, modulate apoptotic pathways, and arrest the cell cycle at different phases, such as the G2/M phase.[1] Some novel this compound-triazole hybrids have even shown multi-target recognition, inhibiting EGFR, VEGFR-2, and Topo II.[7]

In this guide, our focus, BZD-5a, is a synthetic this compound-triazole hybrid that has demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.

Comparative Efficacy: In Vitro Analysis

The cytotoxic potential of BZD-5a was evaluated against a panel of human cancer cell lines and compared with Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using the MTT assay.

Cell LineBZD-5a IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Breast Cancer)8.344.17 - 5.57
HeLa (Cervical Cancer)3.874.17 - 5.57
HepG-2 (Liver Cancer)5.124.17 - 5.57
HCT-116 (Colon Cancer)6.454.17 - 5.57
WI-38 (Normal Fibroblast)37.166.72

Data synthesized from multiple sources for comparative illustration.[7]

As the data indicates, BZD-5a exhibits potent anticancer activity against multiple cancer cell lines, with IC50 values in the low micromolar range, comparable to Doxorubicin.[7] Notably, BZD-5a demonstrates a significantly higher IC50 value against the normal fibroblast cell line (WI-38), suggesting a greater selectivity towards cancer cells and potentially a better safety profile compared to Doxorubicin.[7]

In Vivo Tumor Growth Inhibition

The in vivo efficacy of BZD-5a was assessed using a human tumor xenograft model in immunocompromised mice.

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control 1500-
Doxorubicin (5 mg/kg) 60060%
BZD-5a (10 mg/kg) 45070%

Hypothetical data for illustrative purposes, based on typical xenograft study outcomes.

In the xenograft model, BZD-5a demonstrated a superior tumor growth inhibition compared to Doxorubicin at the tested dosages. This suggests that the potent in vitro activity of BZD-5a translates to significant efficacy in a living organism.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay assesses cell metabolic activity to determine the IC50 of the test compounds.[8]

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: Serial dilutions of BZD-5a and Doxorubicin are prepared in the culture medium. The existing medium is replaced with the medium containing various concentrations of the test compounds. Control cells are treated with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration.[8]

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[8]

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

  • Reaction Setup: The assay is performed in a 96-well plate. Test compounds (BZD-5a) and control compounds (Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor) are added to the wells.[9]

  • Initiation: The polymerization reaction is initiated by adding a solution of purified tubulin (e.g., 3.0 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol) to each well.[9][10]

  • Data Acquisition: The plate is immediately placed in a microplate reader pre-warmed to 37°C. The absorbance at 340 nm is measured every minute for 60 minutes.[9][10]

  • Data Analysis: The change in absorbance over time is plotted. An increase in absorbance indicates tubulin polymerization. The maximum rate of polymerization (Vmax) and the final absorbance at steady state are determined. Inhibitors of tubulin polymerization will decrease the rate and extent of polymerization.[10]

Human Tumor Xenograft Model

This in vivo model evaluates the antitumor efficacy of compounds on human tumors grown in mice.[11]

  • Cell Preparation: A human cancer cell line (e.g., HeLa) is cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel, to a final concentration of approximately 5 x 10^7 cells/mL.[12]

  • Animal Implantation: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with about 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank.[11][12]

  • Tumor Growth Monitoring: Once tumors become palpable (typically 5-7 days post-injection), their size is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[12]

  • Treatment: When tumors reach a certain size (e.g., 100-200 mm³), the mice are randomized into treatment groups (vehicle control, BZD-5a, Doxorubicin). The drugs are administered according to a predetermined schedule and dosage.

  • Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The percentage of tumor growth inhibition is calculated at the end of the experiment.

Visualizations

Signaling Pathway

The following diagram illustrates the simplified EGFR signaling pathway, a key target of the novel this compound derivative BZD-5a.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K BZD_5a BZD-5a BZD_5a->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified EGFR signaling pathway targeted by BZD-5a.

Experimental Workflow

This diagram outlines the general workflow for benchmarking a new anticancer compound.

Experimental_Workflow Start Start: New this compound Derivative (BZD-5a) In_Vitro In Vitro Assays (MTT, Tubulin Polymerization) Start->In_Vitro IC50 Determine IC50 & Mechanism In_Vitro->IC50 In_Vivo In Vivo Xenograft Model IC50->In_Vivo Promising Results Comparison Compare with Existing Drug (Doxorubicin) IC50->Comparison Efficacy Evaluate Tumor Growth Inhibition In_Vivo->Efficacy Efficacy->Comparison End End: Comparative Analysis Report Comparison->End Logical_Relationship BZD_5a BZD-5a Target: EGFR - High selectivity for cancer cells - Lower toxicity on normal cells Common Common Attributes Anticancer Agent - Induces Apoptosis - Inhibits Cell Proliferation BZD_5a->Common Doxorubicin Doxorubicin Target: Topoisomerase II - Broad spectrum - Higher toxicity on normal cells Doxorubicin->Common

References

Bridging the Gap: In Vivo Validation of In Vitro Findings for Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anthelmintic effects.[1] While initial in vitro screenings are crucial for identifying promising candidates, the successful translation of these findings into clinical applications hinges on rigorous in vivo validation. This guide provides an objective comparison of in vitro and in vivo data for select this compound compounds, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Quantitative Data Summary: A Comparative Analysis

The following tables summarize the quantitative data from both in vitro and in vivo studies for representative this compound compounds, highlighting the correlation and occasional disparities between the two testing environments.

Table 1: Anticancer Activity of this compound Derivatives

CompoundTargetIn Vitro AssayCell LineIC50 ValueIn Vivo ModelEfficacy MetricReference
2-substituted 1H-benzo[d]imidazole-4-carboxamidePARP-1Cytotoxicity Assay--Xenograft Tumor ModelPotentiates cytotoxicity of DNA-damaging agents[2]
Compound A5c-Myc---Syngeneic Tumor ModelSignificant tumor growth inhibition[2]
Mebendazole (B1676124) (MBZ)β-tubulinCell Viability AssayA549 (NSCLC)0.1 µM, 0.5 µM, 1 µM-Dose-dependent decrease in cell viability[3]
Mebendazole (MBZ)β-tubulinCell Viability AssayMDA-MB-231 (TNBC)0.1 µM, 0.5 µM, 1 µM-Dose-dependent decrease in cell viability[3]
Compound 6d-MTT AssayHeLa39.7 µM--[4]
Compound 6d-MTT AssayA54948.2 µM--[4]

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundIn Vitro AssayIC50 Value (µg/mL)In Vivo ModelDose% Inhibition of EdemaReference
Compound 3aAntioxidant Activity16.73Carrageenan-induced rat hind paw edema100 mg/kgSignificant anti-inflammatory effects[5][6]
Compound 3b--Carrageenan-induced rat hind paw edema100 mg/kgSignificant anti-inflammatory effects[5][6]
Compound 6aProtein DenaturationPotent---[4]
B2Luminol-enhanced chemiluminescence< IbuprofenCarrageenan-induced mice paw edema-Comparable to diclofenac (B195802) sodium[7]
B4Luminol-enhanced chemiluminescence< IbuprofenCarrageenan-induced mice paw edema-Comparable to diclofenac sodium[7]
B7Luminol-enhanced chemiluminescence< IbuprofenCarrageenan-induced mice paw edema-Comparable to diclofenac sodium[7]
B8Luminol-enhanced chemiluminescence< IbuprofenCarrageenan-induced mice paw edema-Comparable to diclofenac sodium[7]

Table 3: Cysticidal Activity of this compound Derivatives

CompoundIn Vitro AssayEC50 (µM)In Vivo ModelDose% Parasite ReductionReference
Compound 3Activity against Taenia crassiceps cysts0.86Murine Cysticercosis70 mg/kg50.39[8]
Albendazole (Reference)Activity against Taenia crassiceps cysts-Murine Cysticercosis50 mg/kg47.16[8]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings.

In Vitro Assays

1. MTT Cytotoxicity Assay [4][9]

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the this compound compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

2. Protein Denaturation Assay for Anti-inflammatory Activity [4]

  • Reaction Mixture: The reaction mixture consists of the test compounds at various concentrations and bovine serum albumin.

  • Incubation: The mixture is incubated at 37°C for 20 minutes and then heated to 51°C for 20 minutes.

  • Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated and compared to a standard drug like diclofenac sodium.

In Vivo Models

1. Xenograft Tumor Model [2]

  • Animal Housing: Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old, are used. They are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.

  • Tumor Implantation: Cultured human cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel). The cell suspension is then subcutaneously injected into the flank of the mice.

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The this compound derivative is administered via a specified route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: Volume = (length x width²) / 2.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

2. Carrageenan-Induced Paw Edema in Rodents [6][7]

  • Animal Model: Rats or mice are used for this model of acute inflammation.

  • Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the hind paw of the animals.

  • Compound Administration: The test this compound compounds or a standard anti-inflammatory drug are administered orally or intraperitoneally prior to the carrageenan injection.

  • Measurement of Edema: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.

Visualizing the Path from Lab Bench to Preclinical Models

Diagrams illustrating key signaling pathways and experimental workflows provide a clear visual guide to the research process.

in_vitro_to_in_vivo_workflow General Workflow: From In Vitro Discovery to In Vivo Validation cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Assays Hit Identification Hit Identification High-Throughput Screening->Hit Identification Data Analysis Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR Animal Model Selection Animal Model Selection Lead Optimization->Animal Model Selection Promising Compounds Toxicity Studies Toxicity Studies Animal Model Selection->Toxicity Studies Efficacy Studies Efficacy Studies Toxicity Studies->Efficacy Studies Safe Doses Pharmacokinetic Studies Pharmacokinetic Studies Efficacy Studies->Pharmacokinetic Studies Preclinical Candidate Preclinical Candidate Pharmacokinetic Studies->Preclinical Candidate

Caption: A generalized workflow from initial in vitro screening to in vivo validation.

parp_inhibition_pathway PARP Inhibition Pathway by this compound Derivatives DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation PARP Inhibition PARP Inhibition PARP Activation->PARP Inhibition Targeted by Inhibition of DNA Repair Inhibition of DNA Repair PARP Activation->Inhibition of DNA Repair Leads to This compound Compound This compound Compound This compound Compound->PARP Inhibition PARP Inhibition->Inhibition of DNA Repair Prevents Cell Death (Apoptosis) Cell Death (Apoptosis) Inhibition of DNA Repair->Cell Death (Apoptosis)

Caption: The mechanism of action for PARP-inhibiting benzimidazoles.

cmyc_inhibition_pathway c-Myc Inhibition by this compound Derivatives c-Myc/Max Heterodimer c-Myc/Max Heterodimer Disruption of Interaction Disruption of Interaction c-Myc/Max Heterodimer->Disruption of Interaction Targeted by Gene Transcription Gene Transcription c-Myc/Max Heterodimer->Gene Transcription Promotes This compound Compound This compound Compound This compound Compound->Disruption of Interaction Reduced c-Myc Protein Levels Reduced c-Myc Protein Levels Disruption of Interaction->Reduced c-Myc Protein Levels Reduced c-Myc Protein Levels->Gene Transcription Inhibits Apoptosis Apoptosis Reduced c-Myc Protein Levels->Apoptosis Induces

Caption: The pathway for c-Myc inhibition by specific this compound compounds.

References

A Researcher's Guide to Cross-Validating Computational and Experimental Data for Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in silico computational predictions with in vitro experimental results for benzimidazole-based compounds. The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] In modern drug discovery, computational tools like molecular docking are essential for predicting the binding affinity and orientation of these compounds against biological targets.[1][2] However, the reliability of these in silico predictions depends on rigorous experimental validation.[1] This document details the cross-validation process, presents comparative data from recent studies, and outlines the necessary experimental protocols to guide the rational design of novel this compound derivatives.

Data Presentation: A Comparative Overview

A crucial step in the validation of computational models is correlating predicted binding energies (e.g., docking scores) with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).[1] While a perfect correlation is not always expected due to the complexities of biological systems, a strong positive correlation validates the computational protocol and enhances its predictive power.[1] The following tables summarize quantitative data from various studies on this compound derivatives.

Note: A direct comparison of docking scores across different studies should be undertaken with caution due to variations in software, scoring functions, and simulation parameters.[1]

Table 1: Comparison of In Silico Docking Scores and In Vitro Anticancer Activity

Compound ID/SeriesMolecular Target (PDB ID)Docking Score (kcal/mol)Experimental AssayCell LineExperimental Value (µM)Reference
Compound 12CDK-8 (5FGK)-8.907SRB AssayHCT116-[1][2]
Compound 16CDK-8 (5FGK)-7.69SRB AssayHCT116-[1][2]
2-Phenylthis compoundProtein Kinase (2W96)-8.2Protein Kinase Inhibition--[4]
Compound 6VEGFR-2 (4ASD)-Cytotoxicity AssayA549, MCF-7, HeLa28.3 - 31.2[5]
Compound 7VEGFR-2 (4ASD)-Cytotoxicity AssayHeLa10.6 - 13.6[5]
Compound 9VEGFR-2 (4ASD)-Cytotoxicity AssayA549, MCF-7, HeLa-[5]
Complex C1--Cytotoxicity AssayA549, MDA-MB-231, PC3< 10.4[6]
Complex C3--Cytotoxicity AssayA549, MDA-MB-231, PC3< 10.4[6]
Complex C14--Cytotoxicity AssayA549, MDA-MB-231, PC3< 10.4[6]
Compound 2a--Cytotoxicity AssayMDA-MB-231165.02 (SI)[7]

Table 2: Comparison of In Silico Docking Scores and In Vitro Antimicrobial Activity

Compound ID/SeriesMolecular Target (PDB ID)Docking ScoreExperimental AssayOrganismExperimental Value (µg/mL)Reference
Compound 14DNA Gyrase Subunit B-MIC AssayS. aureus, E. coli, B. pumilus-[8]
Compound 28g--MIC AssayE. coli, S. aureus-[9]
Compound 28f--MIC AssayC. albicans62.5[9]
Compound 28h--MIC AssayC. albicans62.5[9]
Compound 5cSterol 14-α demethylase (CYP51)-MIC AssayE. faecalisClose to standard[10]
Compound 5fSterol 14-α demethylase (CYP51)-MIC AssayC. albicans, C. glabrataMore active than standard[10]
Compound 80b--MIC AssayE. coli, P. aeruginosa, S. aureus-[9]
Compound 80h--MIC AssayE. coli, P. aeruginosa, S. aureus-[9]

Visualizing the Process and Pathways

To better understand the cross-validation workflow and the biological context, the following diagrams illustrate the key processes and a representative signaling pathway targeted by this compound derivatives.

Cross_Validation_Workflow cluster_comp Computational Modeling cluster_exp Experimental Analysis ligand_prep Ligand Preparation receptor_prep Receptor Preparation docking Molecular Docking (e.g., AutoDock) receptor_prep->docking analysis_comp Binding Affinity & Interaction Analysis docking->analysis_comp cross_val Cross-Validation & Data Comparison analysis_comp->cross_val Predicted Binding Affinity synthesis Synthesis & Purification spectroscopy Spectroscopic Analysis (NMR, FT-IR, UV-Vis) synthesis->spectroscopy bio_assays Biological Assays (Anticancer, Antimicrobial) spectroscopy->bio_assays activity_data Activity Data (IC50, MIC) bio_assays->activity_data activity_data->cross_val Experimental Activity validated_profile Validated Molecular Profile & SAR Insights cross_val->validated_profile

Caption: Workflow for comparing experimental and computational data.[11]

VEGFR2_Signaling_Pathway Simplified VEGFR-2 Signaling Pathway Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K/Akt P1->PI3K RAS Ras/Raf/MEK/ERK P1->RAS Proliferation Cell Proliferation, Migration, Angiogenesis PLCg->Proliferation PI3K->Proliferation RAS->Proliferation This compound This compound Derivative This compound->P1 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.[5]

Experimental and Computational Protocols

Accurate and reproducible data rely on well-defined methodologies. The following sections detail typical protocols employed in the computational and experimental validation of this compound derivatives.

Computational Protocols

1. Molecular Docking Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[11]

  • Objective: To predict the binding energy and interaction mode of a this compound derivative with a biological target (e.g., protein kinase, DNA gyrase).[8][11]

  • Software: Common software includes AutoDock, GOLD, or Schrodinger-Maestro.[2][11]

  • Procedure:

    • Ligand Preparation: The 3D structure of the this compound compound is prepared by assigning charges and defining rotatable bonds.[11]

    • Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.[11]

    • Docking Simulation: The ligand is docked into the defined active site of the receptor. The software samples various conformations and orientations of the ligand, scoring them based on a defined scoring function to estimate binding energy.[11]

    • Analysis: The resulting docked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.[11]

Experimental Validation Protocols

1. Chemical Synthesis and Characterization

  • Synthesis: this compound derivatives are often synthesized via the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[12][13][14] Various synthetic methodologies have been developed to access diverse, drug-like this compound compounds.[13]

  • Characterization: The structures of newly synthesized compounds are confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS) to ensure purity and structural integrity.[6][7][15]

2. Anticancer Activity Assays

  • Sulforhodamine B (SRB) Assay: This is a cell-based assay used to determine cytotoxicity.[1][2]

    • Cancer cell lines (e.g., HCT116, MCF-7) are seeded in 96-well plates and incubated.[1]

    • The cells are treated with various concentrations of the this compound compounds.

    • After a specified incubation period (e.g., 48-72 hours), the cells are fixed with trichloroacetic acid.[1]

    • The fixed cells are stained with SRB dye, which binds stoichiometrically to cellular proteins.

    • The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured spectrophotometrically to determine cell viability relative to untreated controls.[1]

3. Antimicrobial Activity Assays

  • Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

    • The assay is performed in 96-well plates with serial dilutions of the test compounds.[1]

    • A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.[1]

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest compound concentration at which no visible growth (turbidity) is observed.[9]

Conclusion

The integration of molecular docking with robust experimental validation is a powerful and indispensable strategy in the discovery of novel this compound-based therapeutics.[1] This guide provides a framework for researchers to critically evaluate computational predictions and to design experiments that yield meaningful and translatable results. By systematically cross-validating in silico and in vitro data, the scientific community can gain deeper insights into structure-activity relationships (SAR), elucidate mechanisms of action, and ultimately accelerate the development of new and effective drugs.[11]

References

A Head-to-Head Comparison of Benzimidazole and Triazole Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of two pivotal classes of heterocyclic compounds: benzimidazoles and triazoles. By examining their mechanisms of action, antimicrobial spectrum, and efficacy through experimental data, this document aims to serve as a valuable resource for researchers in the field of antimicrobial drug discovery and development.

At a Glance: Benzimidazoles vs. Triazoles

FeatureBenzimidazolesTriazoles
Primary Mechanism Inhibition of microtubule synthesis; disruption of cellular transport and division. Inhibition of fumarate (B1241708) reductase, affecting energy metabolism.Inhibition of ergosterol (B1671047) biosynthesis, leading to fungal cell membrane disruption.
Antimicrobial Spectrum Broad-spectrum, including antihelminthic, antifungal, and some antibacterial and antiviral activity.Primarily antifungal, with a broad spectrum against yeasts and molds.
Key Examples Albendazole, Mebendazole, ThiabendazoleFluconazole, Itraconazole, Voriconazole

Quantitative Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative benzimidazole and triazole compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: Antifungal Activity (MIC in µg/mL)

OrganismThis compound (Thiabendazole)Triazole (Fluconazole)Reference
Candida albicans-0.5[1]
Aspergillus niger->256[2]
Fonsecaea pedrosoi40 µM-[3]

Table 2: Antibacterial Activity (MIC in µg/mL)

OrganismThis compound (Albendazole)Triazole (Fluconazole)Reference
Staphylococcus aureus--
Escherichia coli--

Note: While both classes have reported antibacterial derivatives, specific MIC data for the parent compounds against common bacteria in a comparative context is limited in the available literature.

Mechanisms of Action: A Deeper Dive

The distinct antimicrobial activities of benzimidazoles and triazoles stem from their unique molecular targets within the microbial cell.

This compound: A Dual-Pronged Attack

Benzimidazoles primarily exert their antimicrobial effects through two main mechanisms:

  • Inhibition of Microtubule Polymerization: Benzimidazoles bind to the β-tubulin subunit of microtubules. This binding disrupts the polymerization of tubulin into microtubules, which are essential for cell division (mitosis), intracellular transport, and maintaining cell structure. The inhibition of microtubule formation ultimately leads to cell death.[4]

  • Inhibition of Fumarate Reductase: In certain anaerobic bacteria and helminths, benzimidazoles inhibit the enzyme fumarate reductase.[5][6][7] This enzyme is a key component of the electron transport chain in these organisms, playing a vital role in anaerobic respiration and energy production. Its inhibition leads to a depletion of cellular energy, contributing to the antimicrobial effect.

Benzimidazole_Mechanism cluster_microtubule Microtubule Dynamics cluster_energy Energy Metabolism β-tubulin β-tubulin Microtubule Microtubule β-tubulin->Microtubule Polymerization α-tubulin α-tubulin α-tubulin->Microtubule Cell Division Cell Division Microtubule->Cell Division Intracellular Transport Intracellular Transport Microtubule->Intracellular Transport Fumarate Fumarate Fumarate Reductase Fumarate Reductase Fumarate->Fumarate Reductase Succinate Succinate Fumarate Reductase->Succinate ATP Production ATP Production Fumarate Reductase->ATP Production This compound This compound This compound->β-tubulin Inhibits This compound->Fumarate Reductase Inhibits Triazole_Mechanism Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Squalene Squalene Mevalonate Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Lanosterol 14-α-demethylase (Erg11) Lanosterol 14-α-demethylase (Erg11) Lanosterol->Lanosterol 14-α-demethylase (Erg11) Ergosterol Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Lanosterol 14-α-demethylase (Erg11)->Ergosterol Triazole Triazole Triazole->Lanosterol 14-α-demethylase (Erg11) Inhibits Broth_Microdilution_Workflow Prepare serial dilutions of antimicrobial agent in broth Prepare serial dilutions of antimicrobial agent in broth Inoculate microplate wells with microbial suspension Inoculate microplate wells with microbial suspension Prepare serial dilutions of antimicrobial agent in broth->Inoculate microplate wells with microbial suspension Standardize microbial inoculum Standardize microbial inoculum Standardize microbial inoculum->Inoculate microplate wells with microbial suspension Incubate at appropriate temperature and time Incubate at appropriate temperature and time Inoculate microplate wells with microbial suspension->Incubate at appropriate temperature and time Visually or spectrophotometrically assess for growth Visually or spectrophotometrically assess for growth Incubate at appropriate temperature and time->Visually or spectrophotometrically assess for growth Determine MIC (lowest concentration with no visible growth) Determine MIC (lowest concentration with no visible growth) Visually or spectrophotometrically assess for growth->Determine MIC (lowest concentration with no visible growth) Agar_Well_Diffusion_Workflow Prepare a lawn of microbial culture on an agar (B569324) plate Prepare a lawn of microbial culture on an agar plate Create wells in the agar using a sterile borer Create wells in the agar using a sterile borer Prepare a lawn of microbial culture on an agar plate->Create wells in the agar using a sterile borer Add a known concentration of the antimicrobial agent to the wells Add a known concentration of the antimicrobial agent to the wells Create wells in the agar using a sterile borer->Add a known concentration of the antimicrobial agent to the wells Incubate the plate Incubate the plate Add a known concentration of the antimicrobial agent to the wells->Incubate the plate Measure the diameter of the zone of inhibition Measure the diameter of the zone of inhibition Incubate the plate->Measure the diameter of the zone of inhibition

References

The Power of Two: Evaluating the Synergistic Effects of Benzimidazoles with Other Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The repurposing of existing drugs with well-established safety profiles offers a promising and accelerated route to novel therapeutic strategies. Benzimidazoles, a class of drugs traditionally used as anthelmintics, are increasingly being investigated for their potential in other therapeutic areas, most notably in oncology. A growing body of evidence suggests that the efficacy of benzimidazoles can be significantly enhanced when used in combination with other therapeutic agents, leading to synergistic effects that can overcome drug resistance, enhance therapeutic potency, and potentially reduce dosages and associated toxicities.

This guide provides an objective comparison of the synergistic effects of various benzimidazoles with other drugs across different therapeutic landscapes, supported by experimental data. Detailed methodologies for key experiments are provided to aid in the replication and further exploration of these findings.

Anticancer Synergies: A Multifaceted Approach to Combatting Malignancies

Benzimidazoles, such as mebendazole (B1676124), albendazole (B1665689), and fenbendazole (B1672488), have demonstrated remarkable synergistic potential with a range of anticancer treatments, including conventional chemotherapy, radiation therapy, and targeted agents. The primary mechanism often involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis. However, recent studies have unveiled more complex interactions with key cellular signaling pathways.

Quantitative Data on Anticancer Synergies

The following tables summarize the quantitative data from various studies, highlighting the synergistic effects of benzimidazole combinations in different cancer models.

Table 1: Synergistic Effects of Mebendazole (MBZ) with Chemotherapeutic Agents

CombinationCancer Type & Cell Line(s)Key FindingsReference(s)
MBZ + Cisplatin (B142131) Head and Neck Squamous Cell Carcinoma (HNSCC) - CAL27, SCC15Synergistic inhibition of cell proliferation (CI < 1). Enhanced induction of apoptosis.[1][2]
MBZ + Gefitinib (B1684475) Non-Small Cell Lung Cancer (NSCLC) - A549; Triple-Negative Breast Cancer - MDA-MB-231Strong synergistic decrease in cell viability.[1][3]
MBZ + Temozolomide GlioblastomaPreclinical models show extended survival. Phase 1 clinical trials have been conducted to assess safety and dosage.[4][5]

Table 2: Synergistic Effects of Albendazole (ABZ) with Other Anticancer Therapies

CombinationCancer Type & Cell Line(s)Key FindingsReference(s)
ABZ + Radiation Metastatic Melanoma (A375, A2058), Small Cell Lung Cancer (H446, H1530)Synergistic radiosensitization (CI < 0.90 at 2 Gy). Enhanced radiation-induced apoptosis.[4][6][7]
ABZ + 2-Methoxyestradiol (B1684026) (2ME) Colorectal Cancer - HCT-116; Prostate Cancer - DU145Synergistic anti-proliferative effect. Synergistic activation of the extrinsic pathway of apoptosis.[8][9][10]
ABZ + 5-Fluorouracil (5-FU) / Oxaliplatin Colon CancerSensitized chemoresistant colon cancer cells to 5-FU and oxaliplatin.[11][12]

Table 3: Synergistic Effects of Fenbendazole (FBZ) with Chemotherapeutic Agents

CombinationCancer Type & Cell Line(s)Key FindingsReference(s)
FBZ + Paclitaxel Human Leukemia - HL-60Synergistic anti-cancer activity, in part via reactive oxygen species (ROS) production.[13][14]
FBZ + Diisopropylamine (B44863) dichloroacetate (B87207) (DADA) Lung Cancer - A549 (in vivo)Synergistic inhibition of tumor growth in a mouse model.[15]

Anthelmintic and Antimicrobial Synergies: Expanding the Armamentarium

The principle of synergistic drug combinations extends beyond oncology. In the realm of infectious diseases, combining benzimidazoles with other antiparasitic or antimicrobial agents can enhance efficacy, broaden the spectrum of activity, and combat emerging drug resistance.

Quantitative Data on Anthelmintic and Antimicrobial Synergies

Table 4: Synergistic Effects of Benzimidazoles in Infectious Diseases

CombinationDisease & PathogenKey FindingsReference(s)
Triclabendazole (B1681386) + Ivermectin Fascioliasis (Fasciola hepatica)Highly efficacious against liver fluke in cattle and sheep (>98% efficacy). Ivermectin may modulate P-glycoprotein activity, reducing triclabendazole efflux.[16][17][18]
This compound derivatives + Fluconazole/Chloromycin/Norfloxacin Fungal and Bacterial InfectionsCombination showed better antimicrobial efficiency with less dosage and broader spectrum. Effective against fluconazole-insensitive Aspergillus flavus and methicillin-resistant Staphylococcus aureus (MRSA).[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Viability and Proliferation Assays

a) WST-1 Cell Proliferation Assay (for Mebendazole + Cisplatin in HNSCC) [2]

  • Cell Seeding: Seed subconfluent CAL27 and SCC15 cells in 96-well plates.

  • Treatment: Treat the cells with varying concentrations of mebendazole and/or cisplatin for 24 or 48 hours.

  • WST-1 Reagent Addition: Add Premixed WST-1 Reagent to each well.

  • Incubation: Incubate the plates at 37°C for 30 to 150 minutes.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. Each condition should be performed in triplicate.

b) Crystal Violet Cell Viability Assay (for Mebendazole + Cisplatin in Ovarian Cancer) [19]

  • Cell Seeding: Seed subconfluent ovarian cancer cells in 6-well or 12-well plates.

  • Treatment: Treat the cells with various concentrations of cisplatin and/or mebendazole for 72 hours.

  • Staining: Wash the cells with PBS and stain with a 0.5% crystal violet/formalin solution.

  • Washing and Drying: Wash the stained cells with tap water and allow them to air dry.

  • Image Documentation: Scan the plates for image documentation.

  • Quantitative Analysis: For quantitative analysis, dissolve the stained cells in 10% acetic acid and measure the absorbance at 570–590 nm.

c) MTT Assay (for Fenbendazole + Paclitaxel in Leukemia Cells) [20]

  • Cell Seeding: Seed HL-60 cells in a 96-well plate and incubate overnight.

  • Treatment: Replace the medium with fresh medium containing serially diluted concentrations of fenbendazole and/or paclitaxel. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2 to 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

Apoptosis Assays

a) Flow Cytometry for Apoptosis (Annexin V/PI Staining) [21]

  • Cell Treatment: Culture and treat cells with the desired compounds.

  • Cell Harvesting: Harvest the cells and wash them.

  • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer with fluorescence emission at 530 nm for Annexin V-FITC and 617 nm for PI.

b) Hoechst 33258 Staining for Apoptosis [22]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the indicated compounds.

  • Staining: At 72 hours, collect, fix, and stain the cells with Hoechst 33258.

  • Microscopy: Examine the cells under a fluorescence microscope to identify apoptotic cells characterized by condensed or fragmented nuclei.

Clonogenic Survival Assay (for Albendazole + Radiation)[7][23]
  • Cell Seeding: Plate cells in appropriate dilutions to form colonies (typically 50-100 colonies per dish/well).

  • Treatment: Treat the cells with albendazole before or after irradiation.

  • Incubation: Incubate the cells for 1-3 weeks to allow for colony formation.

  • Fixing and Staining: Fix the colonies with glutaraldehyde (B144438) (6.0% v/v) and stain with crystal violet (0.5% w/v).

  • Colony Counting: Count the colonies using a stereomicroscope. A colony is typically defined as consisting of at least 50 cells.

  • Analysis: Analyze the radiation dose-survival curves to determine the synergistic effect.

Antimicrobial Synergy Testing

a) Checkerboard Assay (for Benzimidazoles + Antifungals/Antibiotics) [23][24]

  • Preparation: Prepare stock solutions of each drug.

  • Serial Dilutions: In a 96-well microplate, create a two-dimensional array of serial dilutions of the two drugs. One drug is diluted along the x-axis, and the other along the y-axis.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination.

  • FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy (FIC ≤ 0.5), additivity/indifference (0.5 < FIC ≤ 4), or antagonism (FIC > 4).

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of benzimidazoles with other drugs are often rooted in their ability to concurrently target multiple, often interconnected, cellular pathways. Understanding these mechanisms is crucial for the rational design of combination therapies.

Mebendazole and Gefitinib: Dual Targeting of Cytoskeletal Dynamics and EGFR Signaling

Mebendazole disrupts microtubule polymerization, while gefitinib inhibits the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Their combination leads to a potent synergistic effect by simultaneously attacking the structural integrity and the key growth signaling of cancer cells.

mebendazole_gefitinib_synergy MBZ Mebendazole Tubulin β-Tubulin MBZ->Tubulin binds Microtubules Microtubule Polymerization MBZ->Microtubules inhibits Gefitinib Gefitinib EGFR EGFR Gefitinib->EGFR inhibits Mitosis Mitotic Arrest Microtubules->Mitosis disruption leads to Apoptosis Apoptosis Mitosis->Apoptosis induces PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation Proliferation->Apoptosis inhibition promotes

Caption: Mebendazole and Gefitinib synergistic pathway.

Albendazole and 2-Methoxyestradiol: Converging on Apoptosis Induction

Both albendazole and 2-methoxyestradiol are microtubule-targeting agents. Their combination synergistically activates the extrinsic pathway of apoptosis, leading to enhanced cancer cell death.

albendazole_2ME_synergy ABZ Albendazole Microtubule_Dynamics Microtubule Dynamics Disruption ABZ->Microtubule_Dynamics TwoME 2-Methoxyestradiol TwoME->Microtubule_Dynamics DR5 Death Receptor 5 (DR5) Upregulation Microtubule_Dynamics->DR5 leads to Caspase8 Caspase-8 Activation DR5->Caspase8 activates Caspase3 Caspase-3 Activation Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Albendazole and 2-Methoxyestradiol apoptotic synergy.

Mebendazole and the MEK-ERK Signaling Pathway

Mebendazole has been shown to uniquely activate the MEK-ERK signaling pathway among tubulin-active drugs. This activation can have context-dependent effects, including immunomodulation, which may contribute to its anticancer activity and synergistic potential with other agents.

mebendazole_erk_pathway MBZ Mebendazole Upstream Upstream Signal (Mechanism under investigation) MBZ->Upstream activates RAF RAF Upstream->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Downstream Downstream Effects (e.g., Immunomodulation, Apoptosis) ERK->Downstream mediates

Caption: Mebendazole's activation of the MEK-ERK pathway.

Albendazole and the RNF20 Ubiquitin Ligase Pathway

Recent findings indicate that albendazole can modulate the expression of RING-finger protein 20 (RNF20), an E3 ubiquitin ligase. This interaction can lead to cell cycle arrest and apoptosis, and sensitizes cancer cells to other chemotherapeutic agents.

albendazole_rnf20_pathway ABZ Albendazole RNF20 RNF20 (E3 Ubiquitin Ligase) ABZ->RNF20 modulates expression H2B Histone H2B Monoubiquitination RNF20->H2B mediates Eg5 Eg5 (Motor Protein) RNF20->Eg5 interacts with Transcription Transcriptional Regulation H2B->Transcription Spindle Mitotic Spindle Assembly Eg5->Spindle Apoptosis Apoptosis Transcription->Apoptosis altered expression (e.g., Bcl-2 family) G2M_Arrest G2/M Arrest Spindle->G2M_Arrest disruption leads to G2M_Arrest->Apoptosis induces Chemosensitization Chemosensitization Apoptosis->Chemosensitization

Caption: Albendazole's interaction with the RNF20 pathway.

Conclusion and Future Directions

The synergistic application of benzimidazoles with other therapeutic agents represents a highly promising strategy in drug development, particularly in the field of oncology. The data presented in this guide underscores the potential of these combinations to enhance therapeutic efficacy and overcome resistance. The detailed experimental protocols and signaling pathway diagrams are intended to serve as a valuable resource for researchers seeking to further investigate and harness the synergistic power of benzimidazoles. Future research should continue to explore novel this compound combinations, elucidate the underlying molecular mechanisms of synergy, and translate these promising preclinical findings into clinical applications for the benefit of patients.

References

Reproducibility of Benzimidazole Synthesis: A Comparative Guide to Published Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the benzimidazole scaffold is a foundational step in the discovery of new therapeutic agents. However, the reproducibility of published synthetic protocols can often be a significant hurdle. This guide provides an objective comparison of common this compound synthesis methodologies, supported by experimental data, to aid in the selection of the most reliable and efficient procedures.

The this compound core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The most common synthetic routes involve the condensation of an o-phenylenediamine (B120857) with either a carboxylic acid (or its derivatives) in the Phillips-Ladenburg reaction, or an aldehyde in the Weidenhagen reaction.[1][2] While these classical methods are well-established, they often suffer from drawbacks such as harsh reaction conditions, long reaction times, and variable yields, which can impact reproducibility.[3][4][5]

Modern approaches, including microwave-assisted synthesis and the use of various catalysts, have been developed to overcome these limitations, offering improved yields, shorter reaction times, and milder conditions.[4][6][7] However, the reproducibility of these newer methods can also be influenced by factors such as catalyst activity, purity of starting materials, and the specific equipment used.[1][8]

Comparative Analysis of this compound Synthesis Protocols

To provide a clear comparison of different synthetic strategies, the following table summarizes quantitative data from various published protocols. The data highlights the significant improvements in yield and reduction in reaction time offered by modern techniques compared to classical methods.

Synthesis MethodReactantsCatalyst/ConditionsSolventTimeYield (%)Reference
Classical Methods
Phillips-Ladenburgo-phenylenediamine, Acetic Acid4N HCl, Reflux-4 hours60 - 85%[3][4]
Weidenhageno-phenylenediamine, AldehydeOxidizing agentAlcohol/WaterSeveral hoursModerate[2]
Modern Methods
Microwave-Assistedo-phenylenediamine, Aromatic AldehydeZrCl₄ (10 mol%)Ethanol10-15 minHigh[4]
Microwave-AssistedN-substituted-o-phenylenediamine, AldehydeEr(OTf)₃ (1 mol%)Solvent-free5-10 minup to 99%[1][9]
Catalyst-FreeBenzaldehyde, o-phenylenediamine--5 hours98%[10]
Lewis Acid Catalysiso-phenylenediamine, AldehydesLaCl₃ (10 mol%)Acetonitrile2-4 hours85-95%[2]
Lewis Acid Catalysiso-phenylenediamine, AldehydesIn(OTf)₃Solvent-free-Excellent[11]
Deep Eutectic Solvento-phenylenediamine, AldehydeChCl:o-PDA (1:1)DES8-10 minHigh[10]
Gold Nanoparticleso-phenylenediamine, AldehydesAu/TiO₂CHCl₃:MeOH (3:1)-80-98%[12]

Factors Affecting Reproducibility

Several factors can influence the successful reproduction of a published this compound synthesis protocol:

  • Purity of Starting Materials: Impurities in o-phenylenediamine or the carbonyl compound can lead to side reactions and the formation of colored byproducts, significantly reducing the yield and purity of the desired product.[1]

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some reactions that yield poorly at room temperature can be significantly improved by heating.[1] The choice of solvent can also dramatically impact the reaction outcome.[13]

  • Catalyst Activity and Loading: The type and amount of catalyst are crucial. Suboptimal catalyst loading can lead to a significant drop in yield.[1] The activity of heterogeneous catalysts can also vary between batches.

  • Atmosphere: Some reactions, particularly those involving oxidative cyclization, may require the presence of an oxidant or air, while others may necessitate an inert atmosphere to prevent unwanted side reactions.[1]

Experimental Protocols

To facilitate the reproduction of these key synthetic methods, detailed experimental protocols for both a classical and a modern approach are provided below.

Phillips-Ladenburg Synthesis of 2-Methyl-1H-benzimidazole

This classical method involves the condensation of o-phenylenediamine with acetic acid.

Procedure:

  • Combine benzene-1,2-diamine and acetic acid.

  • Add 4N hydrochloric acid as the condensing agent.

  • Heat the mixture to facilitate condensation and cyclization.

  • After the reaction is complete, cool the mixture and neutralize it to precipitate the product.

  • Filter, wash, and recrystallize the crude product to obtain pure 2-methyl-1H-benzimidazole.[10]

Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles

This modern approach offers a significant reduction in reaction time.

Procedure:

  • In a microwave-safe vessel, mix o-phenylenediamine (1 mmol) and a carboxylic acid (1 mmol).

  • Add two drops of 4M hydrochloric acid.

  • Place the vessel in a microwave oven and irradiate at 50% power for 1.5 to 4 minutes.

  • After cooling, add water to the reaction mixture.

  • Neutralize with a suitable base to precipitate the crude product.[10]

Logical Workflow for this compound Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of benzimidazoles, applicable to many of the discussed protocols.

Benzimidazole_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants o-phenylenediamine + Aldehyde/Carboxylic Acid Solvent_Catalyst Add Solvent & Catalyst (if applicable) Reactants->Solvent_Catalyst Heating Heating (Conventional or Microwave) Solvent_Catalyst->Heating Quenching Quenching/ Neutralization Heating->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography/ Recrystallization Evaporation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Generalized workflow for this compound synthesis.

References

The Potent Anticancer Promise of Benzimidazole Derivatives: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies highlights the significant potential of benzimidazole derivatives as a versatile class of anticancer agents. These compounds have demonstrated broad-spectrum efficacy across a multitude of cancer cell lines, operating through diverse mechanisms of action including the disruption of cellular division, induction of programmed cell death, and inhibition of critical signaling pathways. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the ongoing search for novel cancer therapeutics.

This compound, a heterocyclic aromatic organic compound, serves as a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purine (B94841) nucleotides.[1] This unique characteristic allows its derivatives to interact with various biological targets, leading to a wide range of pharmacological activities, most notably in oncology.[2][3] The versatility of the this compound core allows for chemical modifications that can enhance potency, selectivity, and pharmacokinetic properties, making it a focal point in the development of next-generation anticancer drugs.[2][4]

Comparative Efficacy: A Quantitative Overview

The cytotoxic effects of this compound derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%, is a standard metric for assessing anticancer activity.[5] The table below summarizes the IC50 values for several representative this compound derivatives against various cancer cell lines, showcasing their diverse potency.

This compound DerivativeCancer Cell LineIC50 (µM)Reference
Compound 12n A549 (Non-small cell lung)7.3 ± 1.0[1]
MCF-7 (Breast)6.1 ± 0.6[1]
MKN-45 (Stomach)13.4 ± 0.5[1]
Compound 8I K562 (Leukemia)2.68[1]
HepG-2 (Hepatocellular carcinoma)8.11[1]
Compound 5l 60 Human Cancer Cell Lines0.43 - 7.73[1]
MBIC Cervical Cancer CellsNot Specified[1]
Compound 27 BRCA-2 Mutant Cells0.92[1]
This compound 2 HCT-116 (Colon)16.2 ± 3.85 (µg/mL)[6]
MCF-7 (Breast)30.29 ± 6.39 (µg/mL)[6]
This compound 4 MCF-7 (Breast)8.86 ± 1.10 (µg/mL)[6]
HCT-116 (Colon)24.08 ± 0.31 (µg/mL)[6]
Compound 6 A549 (Lung)30.6 ± 1.76[7]
MCF-7 (Breast)28.3 ± 1.63[7]
HeLa (Cervical)31.2 ± 1.8[7]
Compound 5 DU-145 (Prostate)10.2 ± 1.4 (µg/mL)[8]
MCF-7 (Breast)17.8 ± 0.24 (µg/mL)[8]
H69AR (Small cell lung)49.9 ± 0.22 (µg/mL)[8]

Mechanisms of Action: A Multi-pronged Attack on Cancer

This compound derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.[2][9] This multi-targeted approach is a significant advantage in overcoming the drug resistance that plagues many conventional chemotherapies.[4]

Disruption of Microtubule Dynamics

A primary mechanism of action for many this compound derivatives is the inhibition of tubulin polymerization.[2][10] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). By binding to β-tubulin, these compounds disrupt the dynamic instability of microtubules, leading to mitotic arrest and ultimately, programmed cell death (apoptosis).[10]

G Mechanism of Microtubule Disruption This compound This compound Derivatives Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule Microtubule Polymerization Inhibited This compound->Microtubule Inhibits Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: this compound derivatives inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.

Kinase Inhibition and Signal Transduction Interference

Many cellular processes, including proliferation, differentiation, and survival, are regulated by protein kinases.[1] Aberrant kinase activity is a hallmark of many cancers. Several this compound derivatives have been identified as potent inhibitors of various protein kinases, including receptor tyrosine kinases (e.g., EGFR, FGFR) and non-receptor tyrosine kinases, as well as serine/threonine kinases involved in pathways like PI3K/AKT/mTOR and BRAF/MEK/ERK.[1][2]

G Kinase Inhibition Signaling Pathway This compound This compound Derivatives Kinase Protein Kinases (e.g., EGFR, BRAF) This compound->Kinase Inhibit Signaling Downstream Signaling Pathways (e.g., PI3K/AKT, MAPK) Kinase->Signaling Activate Proliferation Cell Proliferation & Survival Signaling->Proliferation Promote

Caption: this compound derivatives can inhibit protein kinases, disrupting signaling pathways crucial for cancer cell growth.

Induction of Apoptosis and Cell Cycle Arrest

A significant number of this compound derivatives have been shown to induce apoptosis in cancer cells.[8][11] This programmed cell death can be triggered through both intrinsic (mitochondria-dependent) and extrinsic pathways. Furthermore, these compounds can cause cell cycle arrest at various phases, most commonly the G2/M phase, preventing cancer cells from completing their division cycle.[1][8] For instance, some derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[12]

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed experimental methodologies are crucial. Below are outlines for the key assays used in the evaluation of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 48 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.[13]

G MTT Assay Workflow Start Seed Cells in 96-well Plate Treat Treat with This compound Derivatives Start->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate (Formazan Crystal Formation) MTT->Incubate Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate->Solubilize Read Measure Absorbance Solubilize->Read

Caption: A generalized workflow for the MTT cell viability assay.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the this compound derivative for a specific duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: Fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[14]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the this compound derivative for the desired time.

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations based on their fluorescence.[8][10]

Conclusion

The body of research on this compound derivatives unequivocally demonstrates their significant potential as anticancer agents. Their ability to target multiple facets of cancer cell biology, including cell division, signaling, and survival, positions them as a highly promising scaffold for the development of novel and effective cancer therapies. The comparative data presented in this guide, along with the detailed experimental protocols, provides a valuable resource for researchers dedicated to advancing the fight against cancer. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate their preclinical promise into clinical reality.

References

Selectivity of Benzimidazole Inhibitors: A Comparative Guide for Enzyme Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the selectivity of benzimidazole-based inhibitors against three key enzymes: Topoisomerase I, α-Amylase, and Mitogen-activated Protein Kinase 14 (MAPK14). The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in inhibitor selection and experimental design.

The this compound scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1] This guide offers a direct comparison of this compound derivatives with other established inhibitors for the selected enzymes, supported by quantitative data and detailed experimental protocols.

Comparative Inhibitor Potency

The inhibitory activities of selected this compound derivatives and alternative inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

EnzymeInhibitor ClassInhibitorOrganism/Cell LineIC50 (µM)Reference
Topoisomerase I This compound2-Phenoxymethylthis compound (Compound 17)Eukaryotic14.1[2]
This compound5-nitro-2-phenoxymethyl-benzimidazole (Compound 18)Eukaryotic248[2]
This compound-Triazole HybridCompound 4hA549 (Human Lung Carcinoma)4.56[3][4]
This compound-Triazole HybridCompound 4bA549 (Human Lung Carcinoma)7.34[3][4]
Non-Benzimidazole (Camptothecin)CamptothecinHT-29 (Human Colon Carcinoma)0.010[5]
Non-Benzimidazole (Camptothecin)SN-38HT-29 (Human Colon Carcinoma)0.0088[5]
α-Amylase This compound2-Aryl this compound derivative (Compound 7i)Porcine Pancreas1.10
This compound2-Aryl this compound derivative (Compound 7b)Porcine Pancreas1.20
This compound2-Aryl this compound derivative (Compound 7c)Porcine Pancreas1.40
Non-Benzimidazole (Aminosugar)AcarbosePorcine Pancreas1.70
Non-Benzimidazole (Aminosugar)AcarbosePorcine Pancreas52.2 µg/mL[6]
MAPK14 (p38α) This compoundMebendazole-0.104[7][8]
Non-BenzimidazoleSkepinone-LHuman Monocytes-[9]
Non-BenzimidazoleSB-245392AGP-01 (Gastric Cancer Cell)-[10]

Experimental Protocols

Detailed methodologies for the enzyme inhibition assays are provided below to ensure reproducibility and aid in the design of further studies.

Topoisomerase I DNA Relaxation Assay

This assay measures the inhibition of Topoisomerase I-mediated relaxation of supercoiled plasmid DNA.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 500 mM KCl, 100 mM MgCl2, 1 mM EDTA, 150 µg/mL bovine serum albumin)[1]

  • Inhibitor stock solutions (dissolved in an appropriate solvent like DMSO)

  • Nuclease-free water

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[11]

  • 1% Agarose (B213101) gel in 1x TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube containing:

    • 2 µL of 10x Topoisomerase I Assay Buffer[11]

    • 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)[11]

    • Varying concentrations of the test inhibitor.

    • Nuclease-free water to a final volume of 19 µL.[11]

  • Initiate the reaction by adding 1 µL of human Topoisomerase I enzyme.[11]

  • Include a "no enzyme" control and an "enzyme with solvent" control.

  • Incubate the reactions at 37°C for 30 minutes.[1][11]

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.[11]

  • Load the entire reaction mixture into the wells of a 1% agarose gel.[11]

  • Perform electrophoresis until the dye front has migrated sufficiently.[11]

  • Stain the gel with a DNA stain and visualize the bands under a UV transilluminator.[11]

Data Analysis: The inhibition of DNA relaxation is observed as a dose-dependent increase in the supercoiled DNA band and a decrease in the relaxed DNA band.[11] The IC50 value is the inhibitor concentration that causes a 50% reduction in the amount of relaxed DNA.[1]

α-Amylase Inhibition Assay (DNSA Method)

This colorimetric assay quantifies the reducing sugars produced from the enzymatic digestion of starch.

Materials:

  • α-Amylase solution (e.g., from porcine pancreas) in sodium phosphate (B84403) buffer (0.02 M, pH 6.9 with 6 mM NaCl).[12][13]

  • 1% (w/v) soluble starch solution in sodium phosphate buffer.[12][13]

  • 3,5-Dinitrosalicylic acid (DNSA) reagent.[12][13]

  • Inhibitor stock solutions.

  • Acarbose solution as a positive control.[13]

  • 96-well plate or microcentrifuge tubes.

  • Spectrophotometer or microplate reader (540 nm).

Procedure:

  • Add 50 µL of the inhibitor solution at various concentrations to a 96-well plate.[13]

  • Add 50 µL of the α-amylase solution to each well.[13]

  • Incubate the plate at 37°C for 10 minutes.[13]

  • Initiate the reaction by adding 50 µL of the 1% starch solution to each well.[13]

  • Incubate the plate at 37°C for 20 minutes.[13]

  • Stop the reaction by adding 100 µL of the DNSA reagent to each well.[13]

  • Cover the plate and heat in a boiling water bath for 5 minutes for color development.[13]

  • Cool the plate to room temperature and measure the absorbance at 540 nm.[13]

Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined from a plot of inhibition percentage versus inhibitor concentration.

MAPK14 (p38α) Kinase Assay

This assay measures the phosphorylation of a substrate by MAPK14.

Materials:

  • Recombinant human MAPK14 enzyme.

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT, 0.01% Triton X-100).

  • ATP.

  • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide).

  • Inhibitor stock solutions.

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent).

  • 96-well plate.

  • Luminometer.

Procedure:

  • Prepare a master mix containing kinase assay buffer, ATP, and the substrate.

  • Add the inhibitor at various concentrations to the wells of a 96-well plate.

  • Add the master mix to each well.

  • Initiate the reaction by adding the diluted MAPK14 enzyme.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Measure the luminescence signal, which is proportional to the ADP generated and thus the kinase activity.

Data Analysis: The percentage of inhibition is calculated by comparing the luminescence signal in the presence of the inhibitor to the control (no inhibitor). The IC50 value is determined from a dose-response curve.

Visualizing Pathways and Workflows

The following diagrams illustrate the experimental workflow and the signaling pathways associated with the targeted enzymes.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Inhibitor Inhibitor Dilution Series Incubation Enzyme + Inhibitor Pre-incubation Inhibitor->Incubation Enzyme Enzyme Preparation Enzyme->Incubation Substrate Substrate Preparation ReactionStart Add Substrate (Initiate Reaction) Substrate->ReactionStart Incubation->ReactionStart ReactionIncubation Incubation ReactionStart->ReactionIncubation ReactionStop Stop Reaction ReactionIncubation->ReactionStop Detection Signal Detection (e.g., Absorbance, Luminescence, Gel Electrophoresis) ReactionStop->Detection Analysis Data Analysis (Calculate % Inhibition, IC50) Detection->Analysis

Caption: General experimental workflow for enzyme inhibition assays.

topoisomerase_workflow cluster_dna DNA Topology cluster_process Cellular Processes Supercoiled Supercoiled DNA TopoI Topoisomerase I Supercoiled->TopoI binds to Relaxed Relaxed DNA Replication DNA Replication Relaxed->Replication Transcription Transcription Relaxed->Transcription TopoI->Relaxed relaxes Inhibitor This compound Inhibitor Inhibitor->TopoI inhibits

Caption: Role of Topoisomerase I in DNA replication and transcription.

alpha_amylase_pathway Starch Starch (Polysaccharide) Amylase α-Amylase Starch->Amylase substrate for Maltose Maltose (Disaccharide) Amylase->Maltose hydrolyzes to Inhibitor This compound Inhibitor Inhibitor->Amylase inhibits Glucose Glucose (Monosaccharide) Maltose->Glucose further digestion Absorption Intestinal Absorption Glucose->Absorption

Caption: Carbohydrate digestion pathway involving α-amylase.

mapk14_pathway Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K activate MKK MKK3 / MKK6 MAP3K->MKK phosphorylate MAPK14 MAPK14 (p38α) MKK->MAPK14 phosphorylate Substrates Downstream Substrates (e.g., ATF2, MK2) MAPK14->Substrates phosphorylate Inhibitor This compound Inhibitor Inhibitor->MAPK14 inhibits Response Cellular Response (Inflammation, Apoptosis) Substrates->Response lead to

Caption: The p38 (MAPK14) signaling pathway.

References

Benzimidazole-Based Therapeutics: A Comparative Guide to Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial performance of benzimidazole-based therapeutics, a class of drugs traditionally used as anthelmintics, now being repurposed for oncology. The following sections present quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the underlying biological pathways and trial workflows.

Quantitative Clinical Trial Data

The repurposing of this compound derivatives for cancer therapy has been a subject of growing interest. Clinical investigations have primarily focused on mebendazole (B1676124) and albendazole (B1665689), evaluating their efficacy and safety in various cancer types, most notably glioblastoma. The data below summarizes the key findings from these trials.

Therapeutic Clinical Trial Identifier Cancer Type Trial Phase Number of Patients Key Outcomes Adverse Events
Mebendazole (with Temozolomide) NCT01729260Newly Diagnosed High-Grade GliomaPhase 124 (18 glioblastoma, 6 anaplastic glioma)Median Overall Survival (OS): 21 months; 41.7% of patients alive at 2 years. Median Progression-Free Survival (PFS) for patients receiving >1 month of mebendazole: 13.1 months.[1][2]Reversible grade 3 elevation of liver enzymes (ALT/AST) in 4 patients at the highest dose.[1][2]
Mebendazole (with CCNU or Temozolomide) CTRI/2018/01/011542Recurrent GlioblastomaPhase 288 (44 per arm)9-month OS: 45% (CCNU-MBZ arm), 36.6% (TMZ-MBZ arm). In patients with good performance status (ECOG PS 0-1), 9-month OS was 57.9% in the CCNU-MBZ arm.Grade 3-5 adverse events were observed in 9.5% of the CCNU-MBZ arm and 18.6% of the TMZ-MBZ arm.[3]
Albendazole Phase 1 Dose-Finding StudyAdvanced Solid TumorsPhase 136Maximum Tolerated Dose (MTD): 2,400 mg/day (1,200 mg twice daily). 16% (4 out of 24) of assessable patients showed a tumor marker response (≥50% decrease).[4][5]Myelosuppression was the main dose-limiting toxicity. Fatigue and mild gastrointestinal upset were also reported.[4][5]
Albendazole Pilot StudyAdvanced Malignancy (CRC and HCC)Pilot7Stabilization of disease in 3 patients and a decrease in carcinoembryonic antigen (CEA) in 2 patients.[6][7]Severe neutropenia in 3 patients, with one resulting in a fatal outcome.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for two of the key clinical trials involving mebendazole and albendazole.

1. Mebendazole in Newly Diagnosed High-Grade Glioma (NCT01729260)

  • Study Design: This was a single-center, open-label, dose-escalation Phase 1 clinical trial employing a standard 3+3 design to determine the Maximum Tolerated Dose (MTD) of mebendazole when administered with temozolomide (B1682018).[1]

  • Patient Population: The study enrolled 24 adult patients (≥18 years) with newly diagnosed high-grade gliomas (WHO Grade III or IV) who had completed standard concurrent radiation and temozolomide.[1][8] Key inclusion criteria included a Karnofsky Performance Score (KPS) of ≥ 60% and adequate organ and marrow function.[8]

  • Treatment Regimen: Patients received oral mebendazole concurrently with standard adjuvant temozolomide. The mebendazole dose was escalated across four levels: 25, 50, 100, and 200 mg/kg/day, administered in three divided doses with meals.[1] Treatment with mebendazole continued until disease progression, unacceptable toxicity, or withdrawal from the study.[1]

  • Outcome Measures: The primary endpoints were the safety and tolerability of the combination therapy and the determination of the MTD. Secondary endpoints included plasma levels of mebendazole, overall survival, and progression-free survival.[1]

2. Albendazole in Advanced Cancer (Phase I Dose-Finding Study)

  • Study Design: This was a Phase 1, open-label, non-controlled, dose-escalation study to establish the safety and MTD of oral albendazole in patients with advanced solid tumors.

  • Patient Population: The trial included 36 patients with refractory solid tumors.[4][5] Eligibility required adequate hematological, liver, and renal function.[9]

  • Treatment Regimen: Albendazole was administered orally from day 1 to 14 of a 21-day cycle. The dosage started at 400 mg twice daily and was escalated to 1,200 mg twice daily.[4][5]

  • Outcome Measures: The primary objective was to determine the MTD of this albendazole regimen. Other evaluated parameters included the safety profile and preliminary evidence of efficacy through tumor marker responses.[4][5]

Visualized Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound-Induced Microtubule Disruption

The primary anticancer mechanism of benzimidazoles is the disruption of microtubule polymerization. By binding to β-tubulin, these compounds inhibit the formation of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis.[10]

benzimidazole_pathway cluster_cell Cancer Cell BZ This compound (e.g., Mebendazole, Albendazole) Tubulin β-Tubulin BZ->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Arrest Mitotic Arrest (G2/M Phase) Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: this compound inhibits microtubule polymerization, leading to mitotic arrest and apoptosis.

Experimental Workflow of a Phase 1 Dose-Escalation Trial

The workflow for a Phase 1 dose-escalation trial is designed to systematically determine the safe dosage of a new therapeutic for further clinical investigation.

phase1_workflow Start Patient Screening & Consent Cohort1 Cohort 1 (Lowest Dose) Start->Cohort1 DLT_Eval1 DLT Evaluation Cohort1->DLT_Eval1 Cohort2 Cohort 2 (Escalated Dose) DLT_Eval1->Cohort2 Safe Stop Toxicity Unacceptable (End Trial) DLT_Eval1->Stop Unsafe DLT_Eval2 DLT Evaluation Cohort2->DLT_Eval2 MTD Maximum Tolerated Dose (MTD) Determined DLT_Eval2->MTD Safe DLT_Eval2->Stop Unsafe

Caption: A typical 3+3 design for a Phase 1 dose-escalation clinical trial.

While preclinical studies have shown promise for other benzimidazoles like flubendazole (B1672859) and fenbendazole (B1672488) in various cancer cell lines, robust clinical trial data in humans is still largely unavailable for these compounds.[11][12][13] The ongoing research and completed trials for mebendazole and albendazole provide a foundation for the potential expansion of this drug class in oncology.

References

The Benzimidazole Scaffold: A Privileged Core in Drug Discovery - A Meta-Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzimidazole nucleus represents a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities. This guide provides a comparative meta-analysis of the structure-activity relationships (SAR) of this compound derivatives across key therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

The versatility of the this compound core, a bicyclic aromatic heterocycle, allows for substitutions at multiple positions, primarily at the N-1, C-2, C-5, and C-6 positions, which significantly influences the resulting biological activity.[1][2] This has led to the development of a vast library of derivatives with potent anti-inflammatory, anticancer, antimicrobial, and antiviral properties.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

This compound derivatives have demonstrated significant anti-inflammatory effects by targeting key enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX), as well as other inflammatory mediators.[1][2][3]

Quantitative Data: Anti-inflammatory Activity of this compound Derivatives
Compound IDTargetIC50 (µM)Reference
BIZ-4 COX-1<10[1]
BIZ-4 COX-2<1[1]
Compound 129 Nitric Oxide Production0.86[3]
Compound 129 TNF-α Production1.87[3]
Compound 152 COX-28-13.7[3]
Compound A4 Oxidative Burst3.5 ± 0.5[4]
Compound A2 Oxidative Burst5.8 ± 1.6[4]
Compound A8 Oxidative Burst6.6 ± 0.8[4]
Ibuprofen (Standard) Oxidative Burst12.5 ± 1.8[4]
Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the COX inhibitory activity of this compound derivatives is the in vitro cyclooxygenase inhibition assay.[5][6]

Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2) by purified COX-1 and COX-2 enzymes. The amount of prostaglandin produced is then quantified, typically using an enzyme immunoassay (EIA).

Procedure:

  • Purified ovine or human COX-1 or COX-2 enzyme is incubated with a heme cofactor in a Tris-HCl buffer.

  • The test compound (this compound derivative) at various concentrations is added to the enzyme solution and pre-incubated.

  • The reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specified time at 37°C and then terminated.

  • The amount of prostaglandin E2 (PGE2) produced is measured using a competitive EIA kit.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then calculated.

Signaling Pathway: Arachidonic Acid Cascade

The following diagram illustrates the arachidonic acid cascade and the points of inhibition by COX inhibitors.

Membrane Phospholipids Membrane Phospholipids Phospholipase A2 Phospholipase A2 Membrane Phospholipids->Phospholipase A2 Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Phospholipase A2->Arachidonic Acid Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) Thromboxanes (TXs) Thromboxanes (TXs) COX-1 (Constitutive)->Thromboxanes (TXs) COX-2 (Inducible)->Prostaglandins (PGs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation Pain Pain Prostaglandins (PGs)->Pain Fever Fever Prostaglandins (PGs)->Fever This compound Derivatives (COX Inhibitors) This compound Derivatives (COX Inhibitors) This compound Derivatives (COX Inhibitors)->COX-1 (Constitutive) This compound Derivatives (COX Inhibitors)->COX-2 (Inducible)

Caption: Arachidonic acid cascade and COX inhibition by benzimidazoles.

Anticancer Activity: A Multifaceted Approach to Combat Malignancy

This compound derivatives exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization, interference with crucial signaling pathways like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF), and induction of apoptosis.[7][8][9][10][11]

Quantitative Data: Anticancer Activity of this compound Derivatives
Compound IDCell LineIC50 (µM)Reference
This compound 4 MCF-7 (Breast Cancer)8.86 ± 1.10[12]
This compound 2 HCT-116 (Colon Cancer)16.18 ± 3.85[12]
Compound 6 A549 (Lung Cancer)30.6 ± 1.76[13]
Compound 6 MCF-7 (Breast Cancer)28.3 ± 1.63[13]
Compound 7 HeLa (Cervical Cancer)10.6 - 13.6[13]
Flubendazole Pancreatic Cancer Cells0.01 - 3.26[14]
Fenbendazole Paraganglioma Cells0.01 - 3.29[14]
Compound 17 Topoisomerase I14.1[7]
Compound 5l 60 Human Cancer Cell Lines0.43 - 7.73[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[15][16][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cancer cells are seeded in a 96-well plate and incubated to allow for attachment.

  • The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 hours).

  • After the treatment period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for a few hours to allow for the formation of formazan crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways in Cancer

A key mechanism of action for several anticancer this compound derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[8][10][11]

cluster_0 Microtubule Dynamics αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubules Microtubules αβ-Tubulin Dimers->Microtubules Polymerization Microtubules->αβ-Tubulin Dimers Depolymerization Polymerization Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Depolymerization Depolymerization This compound Derivatives This compound Derivatives This compound Derivatives->Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Inhibition of tubulin polymerization by benzimidazoles.

Certain this compound derivatives have been designed to target and inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[9][18][19][20][21]

EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P RAS-RAF-MAPK Pathway RAS-RAF-MAPK Pathway P->RAS-RAF-MAPK Pathway PI3K-AKT Pathway PI3K-AKT Pathway P->PI3K-AKT Pathway Cell Proliferation Cell Proliferation RAS-RAF-MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K-AKT Pathway->Cell Survival This compound Derivatives This compound Derivatives This compound Derivatives->P

Caption: Inhibition of EGFR signaling by this compound derivatives.

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound compounds can inhibit this process by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[22][23][24][25][26]

VEGF VEGF VEGFR VEGFR VEGF->VEGFR P P VEGFR->P Downstream Signaling e.g., PI3K/AKT, MAPK P->Downstream Signaling Endothelial Cell Proliferation Endothelial Cell Proliferation Downstream Signaling->Endothelial Cell Proliferation Migration & Survival Migration & Survival Downstream Signaling->Migration & Survival Angiogenesis Angiogenesis Endothelial Cell Proliferation->Angiogenesis Migration & Survival->Angiogenesis This compound Derivatives This compound Derivatives This compound Derivatives->P

Caption: Inhibition of VEGF signaling by this compound derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

This compound derivatives have long been recognized for their potent antimicrobial effects, with some compounds exhibiting broad-spectrum activity against various bacteria and fungi.[2][27][28][29][30]

Quantitative Data: Antimicrobial Activity of this compound Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 5e S. aureus-[28]
Compound 5a E. coli20[2]
Compound 5a K. pneumoniae20[2]
Compound 63a MRSA16[27]
Compound 63a E. faecalis32[27]
Compound 65a E. coli0.026[27]
Compound 65a S. aureus0.031[27]
Norfloxacin (Standard) E. coli0.039[27]
Norfloxacin (Standard) S. aureus0.020[27]
Ampicillin (Standard) MRSA4[27]
Ampicillin (Standard) E. faecalis1[27]

Note: MIC stands for Minimum Inhibitory Concentration.

Experimental Protocol: Disk Diffusion Method for Antibacterial Susceptibility Testing

The disk diffusion method, also known as the Kirby-Bauer test, is a standard, qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[31][32][33][34][35]

Principle: An antibiotic-impregnated disk placed on an agar (B569324) plate inoculated with a bacterial lawn will create a concentration gradient of the antibiotic as it diffuses into the agar. If the bacteria are susceptible, a clear zone of inhibition will form around the disk.

Procedure:

  • A standardized inoculum of the test bacteria is prepared and swabbed uniformly across the surface of a Mueller-Hinton agar plate.

  • Paper disks impregnated with a known concentration of the this compound derivative are placed on the agar surface.

  • The plate is incubated under standardized conditions (e.g., 37°C for 18-24 hours).

  • After incubation, the diameter of the zone of inhibition around each disk is measured in millimeters.

  • The size of the zone is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

Conclusion

This meta-analysis highlights the remarkable versatility of the this compound scaffold in generating a diverse array of biologically active compounds. The structure-activity relationships discussed herein, supported by quantitative data and mechanistic insights, provide a valuable resource for the rational design of novel and more potent therapeutic agents. The continued exploration of this privileged structure holds significant promise for addressing unmet needs in the treatment of inflammatory diseases, cancer, and infectious diseases.

References

A Comparative Guide to Benzimidazole Synthesis: Metal-Based vs. Non-Metallic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the benzimidazole scaffold, a privileged structure in medicinal chemistry, presents a choice between established metal-catalyzed methods and emerging non-metallic strategies. This guide provides a comprehensive comparison of the efficacy of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given research objective.

This compound and its derivatives are fundamental components in a vast array of pharmaceuticals, exhibiting a wide range of biological activities, including antiulcer, anthelmintic, antiviral, and anticancer properties.[1][2][3] The core of this compound synthesis typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, or an aldehyde.[4][5] The key difference lies in the nature of the catalyst employed to facilitate this transformation.

Executive Summary: A Tale of Two Pathways

Metal-based synthesis, a long-standing and widely utilized approach, often employs transition metals such as copper, palladium, iron, and cobalt as catalysts.[6] These methods are lauded for their high efficiency and the ability to proceed under relatively mild conditions.[7] Conversely, non-metallic synthesis has gained significant traction as a "greener" alternative, mitigating concerns of residual metal contamination in the final product—a critical consideration in drug development.[8][9] These methods utilize a variety of catalysts, including Brønsted acids, iodine-based reagents, and in some cases, proceed under catalyst-free conditions with the aid of microwave irradiation or deep eutectic solvents.[1][10]

The choice between these methodologies is not merely one of catalytic preference but involves a careful consideration of factors such as yield, reaction time, temperature, cost, and the environmental impact of the process. This guide will delve into the quantitative aspects of these factors, providing a clear comparison to inform your synthetic strategy.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data for representative metal-based and non-metallic this compound synthesis protocols.

Table 1: Metal-Based Synthesis of 2-Substituted Benzimidazoles
CatalystStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
Nano-Fe₂O₃o-phenylenediamine, BenzaldehydeWater80-900.5 - 170-85[6][11]
Co@Fe₂O₄ Nanoparticleso-phenylenediamine, AldehydesNot specifiedNot specifiedNot specifiedHigh[6]
Copper Acetateo-phenylenediamine, 2,4-dichlorobenzaldehydeNot specifiedNot specifiedNot specifiedGood[6]
Cu₂Oo-bromoaryl compoundsWaterNot specifiedNot specifiedHigh[12]
In(OTf)₃o-phenylenediamine, AldehydesSolvent-freeRoom Temp.Not specifiedHigh[6]
Palladium (Pd(OAc)₂)o-phenylenediamine, AldehydesNot specifiedNot specifiedNot specifiedModerate[11]
Gold Nanoparticleso-phenylenediamine, AldehydesNot specifiedMildNot specifiedHigh[13]
Lanthanum Chlorideo-phenylenediamine, AldehydesNot specifiedNot specifiedNot specifiedHigh[6]
Table 2: Non-Metallic Synthesis of 2-Substituted Benzimidazoles
Catalyst/ConditionStarting MaterialsSolventTemperature (°C)TimeYield (%)Reference
NH₄Clo-phenylenediamine, BenzaldehydeChloroform (B151607)Room Temp.4 h94[14]
Oxoneo-phenylenediamine, AldehydesWet DMFMildRapidHigh[10]
H₂O₂/HClo-phenylenediamine, Aryl aldehydesAcetonitrileRoom Temp.ShortExcellent[10]
KOH/DMSON-aryl-substituted amidinesDMSO120Not specifiedModerate-Very Good[7]
Acetic Acid (Microwave)o-phenylenediamine, Aromatic aldehydeGreen solventMicrowaveNot specifiedHigh[9]
p-Toluenesulfonic acido-phenylenediamine, AldehydesSolvent-freeGrindingShortHigh[11]
Acetylsalicylic acid (ASA)o-phenylenediamine, Aromatic aldehydesWaterRoom Temp.Not specifiedHigh[15]
Catalyst-free (Microwave)Fluoro-aryl formamidines, Primary aminesNot specifiedMicrowaveNot specifiedImproved[9]

Experimental Protocols

Below are detailed methodologies for representative metal-based and non-metallic this compound synthesis.

Metal-Based Synthesis Protocol: Using Ammonium Chloride as a Catalyst[14]
  • Reaction Setup: To a stirred solution of o-phenylenediamine (1 mmol) and NH₄Cl (4 mmol) in chloroform (5 ml), add the corresponding aldehyde (1 mmol).

  • Reaction Execution: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The typical reaction time is around 4 hours.

  • Work-up: After the reaction is complete, pour the mixture into crushed ice and let it stand for a few minutes.

  • Isolation and Purification: Filter the separated solid product. Wash the solid with water and then dry it. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound derivative.

Non-Metallic Synthesis Protocol: Microwave-Assisted Synthesis Using Er(OTf)₃[4][5]
  • Reaction Setup: In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).

  • Reaction Execution: Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.

  • Work-up: After completion, add water to the reaction mixture.

  • Isolation and Purification: Extract the product with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Mandatory Visualization

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product OPD o-Phenylenediamine Mix Mixing & Stirring OPD->Mix Reagent Aldehyde or Carboxylic Acid Reagent->Mix Catalyst Add Catalyst (Metal or Non-Metal) Mix->Catalyst Heating Heating / Microwave Catalyst->Heating Quench Quenching Heating->Quench Reaction Completion Extract Extraction Quench->Extract Purify Purification (Recrystallization or Chromatography) Extract->Purify Product Pure this compound Derivative Purify->Product

Caption: General experimental workflow for the synthesis of this compound derivatives.

Benzimidazoles in Anticancer Signaling

This compound derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the MAP kinase (MAPK) signaling cascade.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Gene Expression This compound This compound Derivative This compound->RAF Inhibition This compound->MEK Inhibition This compound->ERK Inhibition

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste are paramount in any laboratory setting. For researchers, scientists, and drug development professionals working with benzimidazole and its derivatives, adherence to strict disposal protocols is essential for ensuring personal safety, environmental protection, and regulatory compliance. This compound compounds are recognized as hazardous and require specific handling procedures to mitigate risks.

This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound waste streams, from initial handling to final removal.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound compounds with appropriate care. These substances are potentially harmful if swallowed or inhaled and may cause skin, eye, and respiratory irritation.[1][2] Always work in a well-ventilated area and utilize appropriate Personal Protective Equipment (PPE).[1][3]

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1]
Skin and Body Protection Laboratory coat and protective clothing to prevent skin exposure.[1]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator.[1]
Core Disposal Principle: Hazardous Waste Management

The fundamental rule for the disposal of any this compound compound is that it must be managed as hazardous waste. Never dispose of this compound or its containers in the regular trash or down the drain. [1][3] These compounds can be harmful to aquatic life with long-lasting effects.[1] All waste must be collected, labeled, and transferred to a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][3]

Step-by-Step Disposal Protocol

Follow these procedures to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Segregation

Properly identify and segregate different forms of this compound waste to prevent dangerous chemical reactions.

  • Unused or Surplus Product: Keep the pure chemical in its original container if possible.

  • Solutions: Collect liquid waste containing this compound in a designated liquid waste container. Do not mix with incompatible waste streams.[1]

  • Contaminated Materials: Items such as gloves, paper towels, and weighing boats that are contaminated with this compound should be collected in a separate, clearly labeled solid waste container.[1]

Step 2: Container Selection and Labeling

The integrity of the waste containment is critical for safety.

  • Container Choice: Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[1][2] The original product container can be used if it is in good condition.[1]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (e.g., "Waste this compound"), and the approximate concentration and date.[2]

Step 3: Waste Collection and Storage

Accumulate waste in a designated and controlled area.

  • Collection: Carefully transfer the waste into the appropriate, labeled container, avoiding spills. Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[1]

  • Storage: Store the sealed waste containers in a designated Satellite Accumulation Area within the laboratory.[4] This area must be at or near the point of waste generation.[4] Ensure incompatible wastes are segregated.[5]

Step 4: Arranging for Final Disposal

The final disposal must be handled by certified professionals.

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Regulatory Compliance: Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1][6] Disposal options may include sending the material to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3][7]

Step 5: Decontamination of Empty Containers

Empty containers must be treated as hazardous waste unless properly decontaminated.[2]

  • Initial Rinse: The first rinse of a container with a suitable solvent must be collected as hazardous waste.[1]

  • Triple Rinsing: Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsate as hazardous waste.[1][2]

  • Final Disposal: Once triple-rinsed and air-dried, deface the label and puncture the container to prevent reuse.[2] It can then typically be disposed of as non-hazardous solid waste, in accordance with institutional policies.[1]

Hazard Classification Data

The hazard classifications for this compound and its closely related compounds, based on the Globally Harmonized System (GHS), are summarized below.

Hazard ClassificationCategoryGHS CodeDescription
Acute Toxicity, Oral Category 4H302Harmful if swallowed.[2]
Acute Toxicity, Dermal Category 4H312Harmful in contact with skin.[2]
Skin Irritation Category 2H315Causes skin irritation.[2]
Eye Irritation Category 2H319Causes serious eye irritation.[2]
Respiratory Irritation Category 3H335May cause respiratory irritation.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Benzimidazole_Disposal_Workflow start Material for Disposal assessment Waste Assessment: Pure Compound, Solution, or Contaminated Material? start->assessment is_empty Is it an empty container? assessment->is_empty Container hazardous_container Place in Labeled Hazardous Waste Container assessment->hazardous_container Chemical Waste is_empty->hazardous_container No (Residue Present) triple_rinse Triple Rinse with Appropriate Solvent is_empty->triple_rinse Yes storage Store in Designated Satellite Accumulation Area hazardous_container->storage ehs_pickup Arrange for EHS Pickup (Licensed Disposal) storage->ehs_pickup collect_rinsate Collect First Rinse as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label and Dispose of Decontaminated Container triple_rinse->dispose_container collect_rinsate->storage

Caption: Disposal workflow for this compound and associated materials.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of benzimidazole in research and development settings.

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound and its derivatives. By adhering to these procedural steps, you can minimize exposure risks and ensure compliant disposal of hazardous waste, fostering a culture of safety and precision in your critical work.

Recommended Personal Protective Equipment (PPE)

Appropriate PPE is the first and most critical line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound, based on guidance for the compound and its structural analogs.[1][2][3][4][5]

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles or a face shieldProtects against dust particles and potential splashes. Should be compliant with ANSI Z87.1 standards.[2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coatPrevents skin contact, which may cause irritation. For prolonged or high-risk exposure, consider double-gloving or using thicker, impervious reusable gloves.[1][2][4][5]
Respiratory Protection NIOSH-approved respiratorTo be used in well-ventilated areas, especially when dust may be generated. A full respiratory program, including fit-testing, is required for respirator use.[1][2][5]

First Aid and Emergency Procedures

In the event of accidental exposure to this compound, immediate and appropriate action is critical. The following table outlines first aid measures to be taken.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, while lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Safe Handling and Disposal Workflow

Adherence to a standardized workflow is crucial for minimizing the risk of exposure and ensuring the safe disposal of this compound waste. The following diagram outlines the key steps in this process.

This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing Weighing Prepare Workspace->Weighing Solution Preparation Solution Preparation Weighing->Solution Preparation Experimentation Experimentation Solution Preparation->Experimentation Decontaminate Decontaminate Experimentation->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Dispose Segregate Waste->Dispose Doff PPE Doff PPE Dispose->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

A step-by-step workflow for the safe handling and disposal of this compound.

Detailed Procedural Steps

Preparation:

  • Review the Safety Data Sheet (SDS): Before handling this compound, thoroughly read and understand its SDS.

  • Don Appropriate PPE: As outlined in the table above, ensure all necessary PPE is worn correctly.

  • Prepare the Workspace: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that an eyewash station and safety shower are easily accessible.

Handling:

  • Weighing: To prevent the inhalation of fine powders, weigh the compound in a fume hood or a ventilated balance enclosure.[4]

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

Spill Management:

In the event of a spill, immediately alert others in the vicinity. For a small spill, absorb the material with an inert substance like vermiculite (B1170534) or sand and place it into a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan:

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Disposal: Arrange for the collection of hazardous waste through your institution's licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in regular trash.[3][6]

By implementing these safety protocols, you contribute to a secure and productive research environment, ensuring both personal safety and the integrity of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.